Folic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBPIULPVIDEAO-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O6 | |
| Record name | FOLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20419 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36653-55-1 (mono-potassium salt), 6484-89-5 (mono-hydrochloride salt) | |
| Record name | Folic acid [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0022519 | |
| Record name | Folic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Folic acid appears as odorless orange-yellow needles or platelets. Darkens and chars from approximately 482 °F., Yellowish-orange solid; [Merck Index] Yellow solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | FOLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20419 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Folic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13900 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Folic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000121 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Almost insoluble (NTP, 1992), Slightly sol in methanol, less in ethanol and butanol; insol in acetone, chloroform, ether, benzene; relatively sol in acetic acid, phenol, pyridine, and in soln of alkali hydroxides and carbonates. Soluble in hot dil HCl and H2SO4., In water, 1.6 mg/L at 25 °C; soluble up to about 1% in boiling water, 0.0016 mg/mL | |
| Record name | FOLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20419 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FOLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2002 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Folic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000121 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
6.2X10-20 mm Hg at 25 °C /Estimated/ | |
| Record name | FOLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2002 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellowish-orange crystals; extremely thin platelets (elongated @ 2 ends) from hot water | |
CAS No. |
59-30-3 | |
| Record name | FOLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20419 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Folic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Folic acid [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Folic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00158 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | folic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Glutamic acid, N-[4-[[(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Folic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Folic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Folic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/935E97BOY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FOLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2002 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Folic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000121 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
482 °F (decomposes) (NTP, 1992), 250 °C | |
| Record name | FOLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20419 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Folic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000121 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Folic Acid Biosynthesis Pathway in Microorganisms: From Core Metabolism to Antimicrobial Target
For Researchers, Scientists, and Drug Development Professionals
Abstract
Folic acid (Vitamin B9) and its derivatives, collectively known as folates, are indispensable cofactors for one-carbon transfer reactions essential for the synthesis of nucleotides, amino acids, and other critical cellular components.[1][2] While humans and other higher eukaryotes obtain folates from their diet, most microorganisms rely on a de novo biosynthesis pathway.[1][3][4] This fundamental metabolic difference establishes the folate pathway as a highly selective and validated target for antimicrobial chemotherapy. This guide provides an in-depth exploration of the canonical enzymatic steps, regulatory mechanisms, and its role as a cornerstone of antimicrobial drug development. Furthermore, it offers field-proven experimental protocols and workflows for pathway interrogation, providing a comprehensive resource for researchers in microbiology, biochemistry, and infectious disease.
Introduction: The Folate Divide—A Foundation for Selective Toxicity
Tetrahydrofolate (THF), the biologically active form of this compound, is a vital coenzyme that shuttles one-carbon units for the biosynthesis of purines, thymidylate, and certain amino acids like methionine and glycine.[1][5][6] Its continuous supply is paramount for cellular replication and survival. The critical divergence between microbial and mammalian cells lies in its acquisition. Microorganisms synthesize folate de novo from guanosine triphosphate (GTP), para-aminobenzoic acid (pABA), and glutamate through a series of enzymatic reactions not present in their hosts.[1][7][8][9] Humans, lacking this pathway, have a dedicated transport system to uptake dietary folates.[10][11] This metabolic dichotomy is the bedrock principle behind the selective toxicity of some of the most successful classes of antibiotics, making the microbial folate pathway a subject of intense and ongoing research.[3][12]
The Canonical Biosynthesis Pathway: An Enzymatic Cascade
The synthesis of dihydrofolate (DHF), the immediate precursor to THF, is a multi-step process that can be conceptually divided into three modules: pterin synthesis, condensation with pABA, and glutamation.
Pterin Synthesis Module
The pathway initiates with the conversion of a common purine nucleotide into a unique pterin ring structure.
-
GTP to Dihydroneopterin Triphosphate: The first committed step is catalyzed by GTP cyclohydrolase I (GTPCH, FolE) . This enzyme mediates a complex reaction involving the hydrolytic opening of the imidazole ring of GTP, followed by rearrangement and reclosure to form 7,8-dihydroneopterin triphosphate.[1][9][13][14]
-
Formation of 6-Hydroxymethyl-7,8-dihydropterin (HMDHP): The triphosphate group is typically removed, and the resulting dihydroneopterin is acted upon by dihydroneopterin aldolase (DHNA, FolB) . This enzyme cleaves off a two-carbon unit (glycoaldehyde) to produce HMDHP.[1]
-
Pyrophosphorylation of HMDHP: The pathway continues with the ATP-dependent phosphorylation of HMDHP by 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK, FolK) , yielding 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).[9]
Condensation and Glutamation Module
This stage involves the crucial joining of the pterin moiety with pABA.
-
Dihydropteroate Formation: Dihydropteroate synthase (DHPS, FolP) catalyzes the condensation of DHPPP with pABA to form 7,8-dihydropteroate (DHP).[1][9][11] This step is a linchpin of the pathway and the primary target of the sulfonamide class of antibiotics.[1][15][16]
-
Dihydrofolate Formation: Finally, dihydrofolate synthase (DHFS, FolC) adds a glutamate residue to DHP, producing dihydrofolate (DHF). In many organisms, subsequent glutamation steps occur after the final reduction to THF.
Final Activation: The Reduction to Tetrahydrofolate
-
DHF to THF: The final and essential activation step is the NADPH-dependent reduction of DHF to THF, catalyzed by dihydrofolate reductase (DHFR, FolA) .[1][6] As THF is the active one-carbon carrier, the inhibition of DHFR effectively halts DNA synthesis and cell proliferation.[5][6] This enzyme is the target of the inhibitor trimethoprim.[1][17]
// Nodes for substrates and products GTP [label="GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; DHNP [label="7,8-Dihydroneopterin\nTriphosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; HMDHP [label="6-Hydroxymethyl-\n7,8-dihydropterin", fillcolor="#F1F3F4", fontcolor="#202124"]; DHPPP [label="DHPPP", fillcolor="#F1F3F4", fontcolor="#202124"]; pABA [label="p-Aminobenzoic Acid\n(pABA)", fillcolor="#F1F3F4", fontcolor="#202124"]; DHP [label="7,8-Dihydropteroate\n(DHP)", fillcolor="#F1F3F4", fontcolor="#202124"]; DHF [label="Dihydrofolate\n(DHF)", fillcolor="#F1F3F4", fontcolor="#202124"]; THF [label="Tetrahydrofolate\n(THF)", fillcolor="#FFFFFF", style="filled,dashed", fontcolor="#202124"];
// Nodes for enzymes FolE [label="GTP Cyclohydrolase I\n(FolE)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FolB [label="Dihydroneopterin\nAldolase (FolB)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FolK [label="HPPK\n(FolK)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FolP [label="Dihydropteroate\nSynthase (DHPS/FolP)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FolC [label="Dihydrofolate\nSynthase (FolC)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FolA [label="Dihydrofolate\nReductase (DHFR/FolA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Inhibitor nodes Sulfa [label="Sulfonamides", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124", penwidth=2, color="#EA4335"]; Trimeth [label="Trimethoprim", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124", penwidth=2, color="#EA4335"];
// Pathway flow GTP -> FolE -> DHNP -> FolB -> HMDHP -> FolK -> DHPPP; {rank=same; FolK; pABA} DHPPP -> FolP; pABA -> FolP [dir=none]; FolP -> DHP -> FolC -> DHF -> FolA -> THF;
// Inhibition connections Sulfa -> FolP [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; Trimeth -> FolA [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; }
Figure 1: The microbial this compound biosynthesis pathway. Key enzymes and drug targets are highlighted.
Regulation of the Folate Pathway
Microorganisms tightly regulate folate biosynthesis to meet metabolic demands without over-investing resources. This control is exerted through several mechanisms:
-
Feedback Inhibition: The final products of the pathway, particularly DHF and THF derivatives, can act as allosteric inhibitors of upstream enzymes. This provides a rapid mechanism to down-regulate synthesis when folate levels are sufficient.[7][8]
-
Transcriptional Regulation: The expression of the fol genes is often controlled at the transcriptional level. In some bacteria, this involves sophisticated mechanisms like riboswitches, where mRNA structures directly bind to folate pathway intermediates, modulating gene expression in response to metabolite concentrations.
-
Gene Organization: In many bacterial genomes, the genes encoding the folate pathway enzymes (folE, folB, folK, folP, folA, folC) are organized in operons, allowing for coordinated expression of the entire pathway.[18][19]
The Folate Pathway as a Pillar of Antimicrobial Chemotherapy
The absence of the de novo folate pathway in humans makes its microbial counterpart an ideal target for selective antimicrobial agents.
Mechanism of Action of Key Inhibitors
-
Sulfonamides (Target: DHPS): This class of drugs, including sulfamethoxazole, are structural analogs of pABA.[10][16] They act as competitive inhibitors of DHPS, binding to the active site and preventing the incorporation of pABA into dihydropteroate.[4][10][15][16] This effectively halts the pathway.
-
Trimethoprim (Target: DHFR): Trimethoprim is a potent and selective competitive inhibitor of bacterial DHFR.[5][16] While eukaryotes also have a DHFR enzyme, trimethoprim exhibits a several-thousand-fold higher affinity for the bacterial enzyme, ensuring selective toxicity.[5]
-
Synergistic Action: The combination of a sulfonamide (like sulfamethoxazole) with trimethoprim creates a sequential blockade of two distinct steps in the same essential pathway.[16][20][21] This synergistic interaction is often bactericidal and can be effective even when bacteria have low-level resistance to one of the individual agents.[16][22]
Mechanisms of Microbial Resistance
The widespread use of these drugs has led to the evolution of significant resistance. Key mechanisms include:
-
Target Modification: The most common mechanism is the acquisition of mutations in the chromosomal folP (for sulfonamides) or folA (for trimethoprim) genes that reduce the binding affinity of the drug without critically compromising the enzyme's catalytic function.[23]
-
Acquisition of Resistant Enzymes: Bacteria can acquire plasmid-encoded genes (sul for DHPS, dfr for DHFR) that produce drug-insensitive versions of the target enzymes.[23][24][25] These mobile genetic elements are a primary driver of the rapid spread of resistance.[23]
-
Target Overproduction: Increased expression of the target enzyme can titrate the drug, requiring higher concentrations for inhibition.
-
Metabolic Bypass: Some bacteria can develop or acquire alternative pathways to produce essential downstream metabolites, or they may increase their uptake of environmental folate, bypassing the need for de novo synthesis entirely.
Field-Proven Methodologies for Pathway Interrogation
Studying the folate pathway requires a combination of biochemical, genetic, and microbiological techniques.
Protocol: Spectrophotometric Assay for Dihydrofolate Reductase (DHFR) Activity
-
Principle: This assay quantifies DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ as DHF is reduced to THF.[6]
-
Causality: The choice of 340 nm is specific because NADPH has a distinct absorbance peak at this wavelength, while NADP⁺ does not. This allows for direct, real-time measurement of enzyme kinetics.
-
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl.
-
Substrate 1: 10 mM Dihydrofolate (DHF) stock in DMSO (protect from light).
-
Substrate 2: 10 mM NADPH stock in Assay Buffer.
-
Enzyme: Purified recombinant DHFR, diluted to a working concentration (e.g., 100 nM) in Assay Buffer.
-
-
Assay Setup (in a 96-well UV-transparent plate):
-
To each well, add 80 µL of Assay Buffer.
-
Add 5 µL of NADPH solution (final concentration ~500 µM).
-
Add 5 µL of DHF solution (final concentration ~500 µM). Self-validation: Run a control well without enzyme to ensure substrates are stable and there is no non-enzymatic reaction.
-
For inhibitor studies, add 1 µL of inhibitor compound at various concentrations. Add 1 µL of DMSO to control wells.
-
-
Initiation and Measurement:
-
Equilibrate the plate to the desired temperature (e.g., 25°C) in a spectrophotometer plate reader.
-
Initiate the reaction by adding 10 µL of the DHFR enzyme solution (final concentration ~10 nM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 15 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
For inhibition studies, plot the reaction velocity against inhibitor concentration to determine the IC₅₀ value.
-
-
Table: Representative Kinetic Parameters
| Enzyme | Substrate | Kₘ (µM) | Inhibitor | IC₅₀ (nM) |
| E. coli DHPS | pABA | 2.5 ± 0.3 | Sulfamethoxazole | 1,200 ± 150 |
| E. coli DHFR | DHF | 1.2 ± 0.2 | Trimethoprim | 5.0 ± 0.8 |
| E. coli DHFR | NADPH | 3.5 ± 0.5 | Trimethoprim | 5.0 ± 0.8 |
Note: Values are representative and can vary based on assay conditions and specific enzyme ortholog.
Workflow: Genetic Validation of a Folate Pathway Gene (e.g., folP)
-
Principle: To confirm a gene's essentiality and role in the folate pathway, a knockout-complementation strategy is employed. Deleting the gene should lead to a growth defect (auxotrophy) that can be rescued either by supplementing the downstream product (folate) or by reintroducing a functional copy of the gene on a plasmid.
-
Trustworthiness: This workflow provides a self-validating system. The phenotypic reversal upon complementation directly links the gene to the observed phenotype, ruling out off-target effects of the initial knockout procedure.
// Nodes WT [label="Wild-Type (WT) Strain\n(e.g., E. coli)", fillcolor="#F1F3F4", fontcolor="#202124"]; KO_Construct [label="Generate Deletion Construct\n(e.g., using λ Red Recombineering)", fillcolor="#FFFFFF", fontcolor="#202124"]; KO_Mutant [label="Knockout Mutant (ΔfolP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Comp_Plasmid [label="Introduce Complementation Plasmid\n(pBAD::folP)", fillcolor="#FFFFFF", fontcolor="#202124"]; Comp_Strain [label="Complemented Strain\n(ΔfolP + pBAD::folP)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Phenotype Nodes Pheno_WT [label="Phenotype:\nGrows on Minimal Media", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Pheno_KO [label="Phenotype:\nNO Growth on Minimal Media\nGrowth only with Folate Supplement", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Pheno_Comp [label="Phenotype:\nGrowth Restored on\nMinimal Media (+ Inducer)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Workflow Edges WT -> KO_Construct [label="1. Homologous\nRecombination"]; KO_Construct -> KO_Mutant [label="2. Select for\nKnockout"]; KO_Mutant -> Comp_Plasmid [label="3. Transformation"]; Comp_Plasmid -> Comp_Strain;
// Phenotype Edges WT -> Pheno_WT [style=dashed, arrowhead=none]; KO_Mutant -> Pheno_KO [style=dashed, arrowhead=none]; Comp_Strain -> Pheno_Comp [style=dashed, arrowhead=none]; }
Figure 2: Workflow for the genetic validation of an essential folate pathway gene.
Future Perspectives
While the microbial folate pathway is a well-established drug target, research continues to evolve. Key areas of future investigation include:
-
Overcoming Resistance: Designing novel inhibitors that target different sites on DHPS and DHFR, such as allosteric sites, to circumvent existing resistance mutations.[26]
-
Targeting Other Pathway Enzymes: Exploring the other enzymes in the pathway (e.g., HPPK, GTPCH) as potential targets for new classes of antibiotics.[12][27]
-
Understanding Non-Canonical Pathways: Investigating variations and alternative folate synthesis or salvage pathways in diverse microbial species, which could reveal new vulnerabilities.
References
- Mechanism of action of trimethoprim and sulphonamides: relevance to synergy in vivo. Journal of Antimicrobial Chemotherapy, Oxford Academic.
- Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. (2021). Molecules, 26(19), 5988. [Link]
- The this compound biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery. (2002). BioEssays, 24(7), 637-648. [Link]
- Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria. (2023). Preventive Nutrition and Food Science, 28(4), 361-373. [Link]
- Reaction mechanism of GTP cyclohydrolase I: single turnover experiments using a kinetically competent reaction intermediate. (2002). Journal of Molecular Biology, 316(3), 723-731. [Link]
- What are DHPS inhibitors and how do they work?
- Mechanisms of resistance to trimethoprim, the sulfonamides, and trimethoprim-sulfamethoxazole. (1982). Reviews of Infectious Diseases, 4(2), 261-269. [Link]
- Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. (1986). Journal of Antimicrobial Chemotherapy, 18 Suppl B, 1-5. [Link]
- Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections. Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e. AccessPharmacy.
- Sulfonamides and trimethoprim. Slideshare.
- Resistance to trimethoprim and sulfonamides. (2001). Journal of Chemotherapy, 13 Suppl 1, 10-18. [Link]
- Mechanisms of Resistance to Trimethoprim, the Sulfonamides, and Trimethoprim-Sulfamethoxazole. (1982). Clinical Infectious Diseases, 4(2), 261-269. [Link]
- A STUDY ON DIHYDROFOLATE REDUCTASE AND ITS INHIBITORS: A REVIEW. (2013). International Journal of Pharmaceutical Sciences and Research, 4(7), 2534-2545.
- Sulfonamides and trimethoprim. Nurse Key.
- Review of the Sulfonamides and Trimethoprim. (2000).
- Resistance to Trimethoprim-Sulfamethoxazole. (2001). Clinical Infectious Diseases, 32(11), 1608-1614. [Link]
- DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (2020). Current Drug Targets, 21(1), 54-82. [Link]
- Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria. (2023). Preventive Nutrition and Food Science, 28(4), 361–373. [Link]
- Fol
- The this compound biosynthesis pathway in bacteria: Evaluation of potential for antibacterial drug discovery. (2002). BioEssays, 24(7), 637-648. [Link]
- Methods for Studying Bacterial Metabolism. (2023).
- Formation of folates by microorganisms: towards the biotechnological production of this vitamin. (2018). Applied Microbiology and Biotechnology, 102(15), 6405-6414. [Link]
- What are bacterial DHPS inhibitors and how do they work?
- Dihydroptero
- Dihydropteroate synthase inhibitor. Wikipedia. [Link]
- dihydrofol
- Summarized pathway of this compound metabolism, including bacterial de novo synthesis, reduction and TS-mediated feedback loop.
- Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria. (2023). PubMed. [Link]
- Resistance to trimethoprim and sulfonamides. Semantic Scholar. [Link]
- The Occurrence of Folate Biosynthesis Genes in Lactic Acid Bacteria from Different Sources. CABI Digital Library.
- The this compound biosynthesis pathway in bacteria: Evaluation of potential for antibacterial drug discovery. (2002). BioEssays, 24(7), 637-648. [Link]
- Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. (2010). Biochemistry, 49(12), 2639–2650. [Link]
- Active site topology and reaction mechanism of GTP cyclohydrolase I. (1994). Proceedings of the National Academy of Sciences of the United States of America, 91(22), 10630-10634. [Link]
- Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. (2013). Journal of the American Chemical Society, 135(19), 7091-7094. [Link]
- The Occurrence of Folate Biosynthesis Genes in Lactic Acid Bacteria from Different Sources. (2023). Food Technology and Biotechnology, 61(1), 101-112. [Link]
- In Vivo Titration of Folate Pathway Enzymes. (2018). Applied and Environmental Microbiology, 84(16), e00780-18. [Link]
- Hypothetical reaction mechanism of GTP cyclohydrolase I.
- GTP cyclohydrolase I. Wikipedia. [Link]
- Exploring the folate pathway in Plasmodium falciparum. (2002). Trends in Parasitology, 18(12), 547-554. [Link]
- Active site topology and reaction mechanism of GTP cyclohydrolase I.
- Microbiological applications for bacterial metabolism on a micropl
- Bacterial Metabolomics: Sample Preparation Methods. (2022). Metabolites, 12(4), 346. [Link]
- Metabolic Engineering of Bacteria. (2011). Indian Journal of Microbiology, 51(4), 409-425. [Link]
- Bacteria - Biosynthesis, P
- Enzymes in the folate pathway are required for PAS activation.
- Experimental and Metabolic Modeling Evidence for a Folate-Cleaving Side-Activity of Ketopantoate Hydroxymethyltransferase (PanB). (2016). PLoS ONE, 11(3), e0152626. [Link]
- Toward a better understanding of folate metabolism in health and disease. (2007). Journal of Experimental Medicine, 204(8), 1759-1762. [Link]
Sources
- 1. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of folates by microorganisms: towards the biotechnological production of this vitamin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria [pnfs.or.kr]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 10. Sulfonamides and trimethoprim | Nurse Key [nursekey.com]
- 11. What are bacterial DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 12. The this compound biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reaction mechanism of GTP cyclohydrolase I: single turnover experiments using a kinetically competent reaction intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]
- 15. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 16. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 17. ijpsr.com [ijpsr.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. ftb.com.hr [ftb.com.hr]
- 20. Sulfonamides and trimethoprim | PPTX [slideshare.net]
- 21. publications.aap.org [publications.aap.org]
- 22. academic.oup.com [academic.oup.com]
- 23. Resistance to trimethoprim and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mechanisms of resistance to trimethoprim, the sulfonamides, and trimethoprim-sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. research.manchester.ac.uk [research.manchester.ac.uk]
An In-depth Technical Guide to the Core Role of Folic Acid in One-Carbon Metabolism
Introduction
Folic acid, a synthetic form of the water-soluble vitamin B9, and its natural dietary counterpart, folate, are central players in a complex and vital network of biochemical reactions known as one-carbon metabolism.[1] This intricate metabolic system is fundamental to life, underpinning critical cellular processes such as the synthesis of nucleotides for DNA and RNA production, the regulation of gene expression through methylation, and the metabolism of amino acids.[2][3] The transfer of one-carbon units, facilitated by folate coenzymes, is a cornerstone of cellular proliferation, differentiation, and maintenance.[3][4]
This technical guide provides a comprehensive exploration of the pivotal role of this compound in one-carbon metabolism, designed for researchers, scientists, and drug development professionals. We will delve into the core biochemical pathways, the kinetics of key enzymes, and the validated experimental methodologies used to investigate this essential metabolic network. Our focus will be on providing not just the "what" but the critical "why" behind experimental choices, ensuring a deep and actionable understanding of the principles and techniques in this field.
The Central Hub: The Folate Cycle
The journey of this compound in one-carbon metabolism begins with its conversion to the biologically active form, tetrahydrofolate (THF). This process is a critical gateway, and its understanding is fundamental to appreciating the subsequent metabolic branching.
Activation of this compound to Tetrahydrofolate (THF)
This compound itself is biologically inactive and must undergo a two-step reduction catalyzed by the enzyme dihydrofolate reductase (DHFR) .[2][5] This NADPH-dependent reaction first reduces this compound to dihydrofolate (DHF) and then to the active coenzyme, THF.[5]
-
Step 1: this compound + NADPH + H+ → Dihydrofolate (DHF) + NADP+
-
Step 2: Dihydrofolate (DHF) + NADPH + H+ → Tetrahydrofolate (THF) + NADP+
The paramount importance of DHFR is underscored by its role as a major target for antifolate cancer therapies, such as methotrexate.[6]
The Folate Cycle: A Dynamic Hub for One-Carbon Units
Once formed, THF enters the folate cycle, a series of interconversions that generate a pool of folate derivatives, each carrying a one-carbon unit at different oxidation states (formyl, methylene, or methyl).[7][8] These one-carbon units are primarily sourced from the amino acid serine.[5]
The central reactions of the folate cycle are compartmentalized within the cytoplasm, mitochondria, and nucleus, highlighting the intricate regulation and channeling of one-carbon units for specific biosynthetic pathways.[8]
Below is a diagram illustrating the core reactions of the folate cycle.
Caption: The Folate Cycle: Activation and Interconversion of Folate Derivatives.
Key Roles of Folate-Mediated One-Carbon Metabolism
The one-carbon units shuttled by THF derivatives are indispensable for three major biosynthetic pathways: nucleotide synthesis, amino acid metabolism, and methylation reactions.
Nucleotide Synthesis: The Building Blocks of Life
Rapidly proliferating cells have a high demand for nucleotides for DNA and RNA synthesis. Folate-mediated one-carbon metabolism is directly involved in the de novo synthesis of both purines and pyrimidines.[2][3]
-
Purine Synthesis: 10-Formyltetrahydrofolate provides the C2 and C8 carbons of the purine ring.[8]
-
Thymidylate (Pyrimidine) Synthesis: 5,10-Methylenetetrahydrofolate is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase (TS) .[9] This reaction is a rate-limiting step in DNA synthesis and a key target for chemotherapeutic agents like 5-fluorouracil.[10]
A deficiency in folate can lead to an imbalance in the nucleotide pool, resulting in the misincorporation of uracil into DNA, which can lead to DNA strand breaks and genomic instability.[9]
Amino Acid Metabolism: Interconversion and Homeostasis
Folate coenzymes are crucial for the metabolism of several amino acids, including serine, glycine, methionine, and histidine.[3][11] The interconversion of serine and glycine, catalyzed by serine hydroxymethyltransferase (SHMT) , is a major source of one-carbon units for the folate pool.[5][12]
The Methylation Cycle: Epigenetic Regulation and Beyond
The methylation cycle is intrinsically linked to the folate cycle and is vital for the methylation of a vast array of molecules, including DNA, RNA, proteins, and phospholipids.[3][12] 5-Methyltetrahydrofolate, produced by methylenetetrahydrofolate reductase (MTHFR) , donates its methyl group to homocysteine to regenerate methionine in a reaction catalyzed by methionine synthase.[12][13] Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor in the cell.[3][12]
DNA methylation is a critical epigenetic mechanism that regulates gene expression.[14] Folate deficiency can lead to reduced SAM levels and subsequent global DNA hypomethylation, which is a hallmark of cancer and can contribute to genomic instability.[9]
The following diagram illustrates the interconnectedness of the folate and methylation cycles.
Caption: Interplay between the Folate and Methylation Cycles.
Key Enzymes in Folate-Mediated One-Carbon Metabolism: A Quantitative Overview
The efficiency and regulation of one-carbon metabolism are dictated by the kinetic properties of its key enzymes. Understanding these parameters is crucial for researchers studying the pathway's function and for the development of targeted therapeutics.
| Enzyme | Substrate(s) | K_m_ | k_cat_ (s⁻¹) | Source Organism | Reference |
| Dihydrofolate Reductase (DHFR) | Dihydrofolate | 0.3 µM | - | Drosophila melanogaster | [15] |
| NADPH | 5.2 µM | - | Drosophila melanogaster | [15] | |
| Dihydrofolate | 0.22 µM | - | E. coli | [1] | |
| NADPH | 1.9 µM | - | E. coli | [1] | |
| Methylenetetrahydrofolate Reductase (MTHFR) | 5,10-Methylene-THF | 17 µM | - | Thermus thermophilus | [16] |
| Serine Hydroxymethyltransferase (SHMT) | L-Serine | 0.26 mM | 1.09 | Plasmodium vivax | [17] |
| Tetrahydrofolate | 0.11 mM | 1.09 | Plasmodium vivax | [17] | |
| Thymidylate Synthase (TS) | dUMP | - | - | Human | [13] |
| 5,10-Methylene-THF | - | - | Human | [13] |
Note: Kinetic parameters can vary significantly depending on the source of the enzyme, assay conditions (pH, temperature), and the presence of cofactors or inhibitors. The data presented here are illustrative examples from the literature.
The Impact of Genetic Variation and Antifolate Drugs
Individual differences in the efficacy of one-carbon metabolism can be attributed to genetic polymorphisms in key enzymes. Furthermore, the critical role of this pathway in cell proliferation has made it a prime target for drug development, particularly in oncology.
MTHFR Polymorphisms: A Case Study in Nutrigenomics
A common polymorphism in the MTHFR gene (C677T) results in a thermolabile enzyme with reduced activity.[18] Individuals with the TT genotype have significantly lower MTHFR activity, which can lead to elevated homocysteine levels and altered folate distribution, potentially increasing the risk for various diseases.[18]
Antifolate Drugs: Targeting a Vital Pathway
Antifolates are a class of drugs that interfere with folate metabolism.[19] They are widely used in the treatment of cancer and autoimmune diseases. These drugs can be broadly categorized based on their primary enzyme target.
| Drug | Primary Target | K_i_ (Inhibition Constant) | Reference |
| Methotrexate | DHFR | 3.4 pM | [20] |
| DHFR | 1.2 nM | [3] | |
| Pemetrexed | TS | 109 nM (monoglutamate) | [21] |
| DHFR | 7.0 nM (monoglutamate) | [21] | |
| GARFT | 9300 nM (monoglutamate) | [21] | |
| Raltitrexed | TS | - | [22] |
| Lometrexol | SHMT | 23 µM | [23] |
Note: K_i_ values are a measure of the inhibitor's binding affinity to the enzyme; a lower K_i_ indicates a more potent inhibitor. These values can be influenced by the specific assay conditions and the polyglutamation state of the drug.
Experimental Protocols for Investigating One-Carbon Metabolism
A robust understanding of one-carbon metabolism relies on accurate and reproducible experimental methodologies. This section provides an overview of key protocols for researchers in this field.
Measurement of Folate and its Metabolites
Accurate quantification of folate and its various one-carbon derivatives is essential for assessing folate status and understanding metabolic flux.
Protocol 1: LC-MS/MS for Folate Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous and specific quantification of multiple folate species in biological samples.[3]
Methodology:
-
Sample Preparation: Serum or plasma samples are typically treated with a reducing agent (e.g., dithiothreitol) to stabilize the folates and an internal standard is added for accurate quantification. Protein precipitation is then performed to remove interfering macromolecules.[24]
-
Chromatographic Separation: The extracted folates are separated using a reversed-phase HPLC column with a gradient elution of an acidic mobile phase.[3]
-
Mass Spectrometric Detection: The separated folates are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each folate species and the internal standard.[3]
-
Quantification: The concentration of each folate is determined by comparing its peak area to that of the internal standard and referencing a standard curve.
Enzyme Activity Assays
Measuring the activity of key enzymes in the folate pathway provides insights into the metabolic capacity and potential points of dysregulation.
Protocol 2: Dihydrofolate Reductase (DHFR) Activity Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[12][25]
Methodology:
-
Reaction Mixture Preparation: A reaction buffer containing a suitable pH (typically 7.5), NADPH, and the sample containing DHFR (e.g., cell lysate) is prepared.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, dihydrofolate.
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Calculation of Activity: The rate of NADPH oxidation is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH. One unit of DHFR activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Assessment of Methylation Status
Evaluating the overall methylation status of the genome is crucial for understanding the epigenetic consequences of altered one-carbon metabolism.
Protocol 3: Global DNA Methylation ELISA
An enzyme-linked immunosorbent assay (ELISA) can be used for the rapid and high-throughput quantification of global DNA methylation (5-methylcytosine).[2][20]
Methodology:
-
DNA Binding: Genomic DNA is denatured and bound to the wells of a microplate.
-
Antibody Incubation: A primary antibody specific for 5-methylcytosine is added to the wells and allowed to bind to the methylated DNA.
-
Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a colorimetric substrate.
-
Quantification: The absorbance is measured using a microplate reader, and the percentage of methylated DNA is determined by comparing the sample absorbance to a standard curve generated using DNA with a known methylation percentage.[2]
Conclusion and Future Directions
This compound and one-carbon metabolism represent a cornerstone of cellular biochemistry with profound implications for human health and disease. The intricate network of enzymatic reactions, their regulation, and their connection to fundamental cellular processes continue to be an active area of research. For scientists and drug development professionals, a deep, mechanistic understanding of this pathway is paramount.
The methodologies outlined in this guide provide a robust framework for investigating the multifaceted role of this compound. As our understanding of the nuances of one-carbon metabolism deepens, so too will our ability to develop novel therapeutic strategies for a range of diseases, from cancer to neurodevelopmental disorders. The continued development of sensitive analytical techniques and the integration of multi-omics approaches will undoubtedly unveil new layers of complexity and provide further opportunities for targeted interventions.
References
- Biochemistry of Tetrahydrofolate: Unraveling the Versatile Coenzyme in One-Carbon Metabolism - DoveMed. [Link]
- Folate | Linus Pauling Institute - Oregon St
- Folate mediated one-carbon cycle. This compound (vitamin B9) is a cofactor...
- This compound: An Overview of Metabolism, Dosages, and Benefits of Optimal Periconception Supplement
- Biochemistry, Tetrahydrofolate - St
- Impact of folate deficiency on DNA stability - PubMed. [Link]
- What is MTHFR and how does it impact folate in the body?
- The Methylation Cycle And Active Methyl B-12 and Methyl Fol
- Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofol
- Kinetic Mechanism and the Rate-limiting Step of Plasmodium vivax Serine Hydroxymethyltransferase - PMC - NIH. [Link]
- Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511) - Assay Genie. [Link]
- Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed. [Link]
- Homocyst(e)
- Folate-mediated one-carbon metabolism - PubMed - NIH. [Link]
- Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - NIH. [Link]
- Screening and In Vitro Testing of Antifolate Inhibitors of Human Cytosolic Serine Hydroxymethyltransferase - PubMed Central. [Link]
- The Antifolates - PMC - PubMed Central - NIH. [Link]
- pH dependence of enzyme reaction rates and deuterium isotope effects on the reduction of a new mechanism-based substrate by dihydrofol
- Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrex
- Fol
- In Vivo Kinetics of Thymidylate Synthetase Inhibition in 5-Fluorouracil-sensitive and -resistant Murine Colon Adenocarcinomas1 | Cancer Research - AACR Journals. [Link]
- In vivo kinetics of thymidylate synthetase inhibition of 5-fluorouracil-sensitive and -resistant murine colon adenocarcinomas - PubMed. [Link]
- Exploring the mechanism and dynamics of thymidylate synthase - University of Iowa. [Link]
- Properties and Crystal Structure of Methylenetetrahydrofolate Reductase from Thermus thermophilus HB8 - PMC - NIH. [Link]
- Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applic
- The relationship between intracellular and plasma levels of folate and metabolites in the methionine cycle: A model - NIH. [Link]
- Reduction of Folate by Dihydrofolate Reductase from Thermotoga maritima | Biochemistry. [Link]
- Folate status and concentrations of serum folate forms in the US population: National Health and Nutrition Examination Survey 2011–2 - PubMed Central. [Link]
- Circulating this compound in plasma: relation to this compound fortific
- Comparative pharmacokinetics of seven propargyl-linked antifol
- Thymidyl
- Methylenetetrahydrofol
- Folate (this compound)
- The concept of this compound supplementation and its role in prevention of neural tube defect among pregnant women: PRISMA - NIH. [Link]
- Determination of S-Adenosylmethionine and S-Adenosylhomocysteine from Human Blood Samples by HPLC-FL - ResearchG
- Unveiling the Therapeutic Potential of Folate-Dependent One-Carbon Metabolism in Cancer and Neurodegener
Sources
- 1. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human Cytosolic and Mitochondrial Serine Hydroxymethyltransferase Isoforms in Comparison: Full Kinetic Characterization and Substrate Inhibition Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and kinetic properties of serine hydroxymethyltransferase from the halophytic cyanobacterium Aphanothece halophytica provide a rationale for salt tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyperhomocysteinemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vivo kinetics of thymidylate synthetase inhibition of 5-fluorouracil-sensitive and -resistant murine colon adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Bacterial versus human thymidylate synthase: Kinetics and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. childrensmn.org [childrensmn.org]
- 15. Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Properties and Crystal Structure of Methylenetetrahydrofolate Reductase from Thermus thermophilus HB8 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetic Mechanism and the Rate-limiting Step of Plasmodium vivax Serine Hydroxymethyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methylenetetrahydrofolate reductase - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Thymidylate Synthase Inhibitors [ebrary.net]
- 23. Screening and In Vitro Testing of Antifolate Inhibitors of Human Cytosolic Serine Hydroxymethyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Homocysteine levels: What it means, symptoms, treatment [medicalnewstoday.com]
- 25. foodforthebrain.org [foodforthebrain.org]
The Enzymatic Conversion of Folic Acid to Tetrahydrofolate: A Technical Guide for Researchers
This guide provides an in-depth exploration of the critical enzymatic conversion of folic acid to its biologically active form, tetrahydrofolate (THF). Designed for researchers, scientists, and drug development professionals, this document delves into the core biochemistry, offers a detailed experimental protocol for monitoring the conversion, and discusses the significance of this pathway in cellular metabolism and therapeutic intervention.
Introduction: The Central Role of Tetrahydrofolate in One-Carbon Metabolism
This compound, a synthetic form of the water-soluble vitamin B9, is a crucial precursor for a variety of metabolic processes essential for cell growth and proliferation.[1][2] However, in its ingested form, this compound is biologically inert.[3] Its conversion to tetrahydrofolate (THF) is the gateway to the intricate network of reactions known as one-carbon metabolism.[4][5] THF and its derivatives act as coenzymes in the transfer of one-carbon units, which are fundamental for the biosynthesis of purines and thymidylate (essential for DNA and RNA synthesis) and the remethylation of homocysteine to methionine.[6][7]
Disruptions in this pathway can have profound physiological consequences, leading to conditions such as megaloblastic anemia and neural tube defects.[3][8] Furthermore, the enzymes involved in this conversion are significant targets for various therapeutic agents, including anticancer and antimicrobial drugs.[9][10] Understanding the enzymatic machinery responsible for this transformation is therefore of paramount importance in both basic research and clinical drug development.
The Enzymatic Pathway: A Stepwise Reduction Catalyzed by Dihydrofolate Reductase
The conversion of this compound to tetrahydrofolate is a two-step reductive process primarily catalyzed by the enzyme dihydrofolate reductase (DHFR).[3][11] This NADPH-dependent enzyme is a ubiquitous and essential component of cellular metabolism.[11]
The initial, slower reduction converts this compound to 7,8-dihydrofolate (DHF). Subsequently, DHFR rapidly reduces DHF to the biologically active 5,6,7,8-tetrahydrofolate (THF).[12][13]
The overall reaction can be summarized as:
This compound + 2 NADPH + 2 H⁺ → Tetrahydrofolate + 2 NADP⁺
The mechanism of DHFR involves the transfer of a hydride ion from NADPH to the pteridine ring of dihydrofolate, accompanied by protonation.[11] This catalytic cycle is critical for maintaining the intracellular pool of reduced folates necessary for downstream metabolic reactions.[9]
Once formed, THF can be converted into various derivatives by other enzymes, such as serine hydroxymethyltransferase (SHMT), which catalyzes the conversion of THF and serine to 5,10-methylenetetrahydrofolate and glycine.[14][15] Another key enzyme, methylenetetrahydrofolate reductase (MTHFR), irreversibly converts 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, the primary circulatory form of folate in the body.[16][17]
Figure 1: Enzymatic conversion of this compound to Tetrahydrofolate by DHFR.
Experimental Protocol: In Vitro Dihydrofolate Reductase (DHFR) Activity Assay
The most common method for monitoring the enzymatic conversion of this compound or dihydrofolate to tetrahydrofolate is a continuous spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ by DHFR.[18][19]
Principle
DHFR utilizes NADPH as a cofactor to reduce its substrate (dihydrofolate). The oxidation of NADPH to NADP⁺ results in a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the DHFR activity.
Materials and Reagents
-
DHFR Enzyme: Purified recombinant DHFR.
-
Substrate: Dihydrothis compound (DHF).
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.5 at 25°C.[20]
-
Bovine Serum Albumin (BSA): To stabilize the enzyme.
-
Spectrophotometer: Capable of kinetic measurements at 340 nm.
-
Cuvettes or 96-well UV-transparent plate.
Reagent Preparation
-
Assay Buffer (1X): Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.5 at 25°C.[20]
-
Dihydrothis compound (DHFA) Stock Solution (2.3 mM): Immediately before use, dissolve DHFA in the assay buffer. This solution is unstable and should be prepared fresh.[20]
-
NADPH Stock Solution (0.11 mM): Dissolve NADPH in the assay buffer. Prepare fresh daily and keep on ice.[20]
-
DHFR Enzyme Solution: Dilute the purified DHFR in cold assay buffer containing 0.1% (w/v) BSA to the desired concentration (e.g., 0.12 - 0.25 units/ml).[20]
Assay Procedure (Cuvette-based)
-
Set up the spectrophotometer: Set the wavelength to 340 nm and the temperature to 25°C. Program for a kinetic read (e.g., every 15 seconds for 5 minutes).
-
Prepare the reaction mixture: In a cuvette, add the following reagents in the specified order:
-
Equilibrate: Mix the contents of the cuvette by inversion and allow it to equilibrate to 25°C in the spectrophotometer. Monitor the absorbance at 340 nm until it is stable.
-
Initiate the reaction: Add 0.10 ml of the DHFR enzyme solution to the cuvette.[20]
-
Measure: Immediately mix by inversion and start recording the decrease in absorbance at 340 nm for approximately 5 minutes.[20]
-
Blank Measurement: Prepare a blank cuvette containing all reagents except the DHFR enzyme. Add an equal volume of the enzyme dilution buffer instead.[20]
Data Analysis and Interpretation
The activity of the DHFR enzyme is calculated from the linear rate of decrease in absorbance at 340 nm.
Calculation:
Units/ml enzyme = [(ΔA340nm/min Test - ΔA340nm/min Blank) * Total Volume (ml)] / (ε * Path Length (cm) * Volume of Enzyme (ml))
Where:
-
ΔA340nm/min: The maximum linear rate of change in absorbance per minute.
-
Total Volume: The final volume of the reaction mixture in the cuvette (in ml).
-
ε (Molar extinction coefficient of NADPH at 340 nm): 6.22 mM⁻¹cm⁻¹.
-
Path Length: The path length of the cuvette (typically 1 cm).
-
Volume of Enzyme: The volume of the enzyme solution added to the reaction (in ml).
One unit of DHFR activity is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of dihydrofolate to tetrahydrofolate per minute at a specified pH and temperature.[20]
Figure 2: Workflow for the in vitro DHFR activity assay.
Quantitative Data Summary
The following table provides an example of expected results from a DHFR activity assay, demonstrating the effect of an inhibitor on enzyme activity.
| Sample | Initial A340 | Final A340 (at 5 min) | ΔA340/min | DHFR Activity (Units/ml) | % Inhibition |
| Uninhibited Control | 1.250 | 0.950 | -0.060 | 0.096 | 0% |
| Inhibitor (e.g., MTX) 1 µM | 1.248 | 1.218 | -0.006 | 0.010 | 90% |
| Blank | 1.252 | 1.251 | -0.0002 | N/A | N/A |
This data is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The enzymatic conversion of this compound to tetrahydrofolate is a cornerstone of cellular metabolism, and its accurate measurement is crucial for a wide range of research applications. The spectrophotometric assay for DHFR activity described herein provides a robust and reliable method for studying this process. For drug development professionals, this assay is a fundamental tool for screening and characterizing inhibitors of DHFR, which have proven to be effective anticancer and antimicrobial agents.[9][10]
Future research in this field will likely focus on the development of more sensitive and high-throughput screening methods, as well as the investigation of the complex regulatory mechanisms that govern the folate pathway in both healthy and diseased states.[21][22] A deeper understanding of these processes will undoubtedly pave the way for the development of novel therapeutic strategies targeting one-carbon metabolism.
References
- Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed. (n.d.).
- Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC - NIH. (n.d.).
- Tetrahydrothis compound - Wikipedia. (n.d.).
- MTHFR gene: MedlinePlus Genetics. (2019, October 1).
- This compound vs. Folate — What's the Difference? - Healthline. (2024, April 15).
- One-pot enzymatic synthesis of l-5-methyltetrahydrofolate from this compound using enzyme cascades - Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
- Tetrahydrofolate: Functions, Inhibitors in Bacteria - StudySmarter. (2023, August 29).
- Methylenetetrahydrofolate reductase - Wikipedia. (n.d.).
- Folate vs. This compound: The Difference for Pregnancy - Ritual. (n.d.).
- Tetrahydrofolate THF and methyl tetrahydrofolate 5 MTHF essential forms of folate in DNA synthesis - YouTube. (2025, April 18).
- Molecular regulation of folate metabolism. Folate metabolism is... - ResearchGate. (n.d.).
- Dihydrofolate reductase - Wikipedia. (n.d.).
- Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511) - Assay Genie. (n.d.).
- MTHFR GENE TESTING. (n.d.).
- What's the Difference Between Folate and this compound? - Yale New Haven Health. (2025, December 18).
- Enzymes involved in folate metabolism and its implication for cancer treatment - PMC - NIH. (n.d.).
- What is MTHFR and why does it matter? - Lake Norman Integrative Wellness. (2013, December 18).
- An overview of one-carbon metabolism and the folate cycle. One-carbon... - ResearchGate. (n.d.).
- MTHFR mutation: Symptoms, testing, and treatment - Medical News Today. (2025, August 21).
- Cytoplasmic Serine Hydroxymethyltransferase Regulates the Metabolic Partitioning of Methylenetetrahydrofolate but Is Not Essential in Mice - NIH. (n.d.).
- The Difference Between Folate and this compound - Cleveland Clinic Health Essentials. (2023, January 6).
- Dihydrofolate reductase - Proteopedia, life in 3D. (2024, January 21).
- One-carbon metabolism and the folate cycle | Biological Chemistry II Class Notes - Fiveable. (n.d.).
- Folate and this compound in Pregnancy. (n.d.).
- Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf - NIH. (2023, June 26).
- One-Carbon Metabolism in Health and Disease - PMC - NIH. (n.d.).
- Comprehensive Guide to Folate One Carbon Metabolism & Disorders - Creative Proteomics. (n.d.).
- What are DHFR inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
- Biochemistry, Tetrahydrofolate - PubMed. (2023, June 26).
- The fascinating world of folate and one-carbon metabolism - ResearchGate. (2025, August 6).
- In Vivo Titration of Folate Pathway Enzymes | Applied and Environmental Microbiology. (n.d.).
- Multifaceted role of serine hydroxymethyltransferase in health and disease - PMC. (n.d.).
- Dihydrofolate Reductase Assay Kit (CS0340) - Technical Bulletin - Sigma-Aldrich. (n.d.).
- Enzymatic Assay of DIHYDROFOLATE REDUCTASE (EC 1.5.1.3) - Sigma-Aldrich. (n.d.).
- ab239705 Dihydrofolate Reductase Assay Kit (Colorimetric) - Abcam. (2025, June 4).
- Cell cycle regulation of folate-mediated one-carbon metabolism - PubMed - NIH. (n.d.).
- Serine hydroxymethyltransferase - Wikipedia. (n.d.).
- The regulation of folate and methionine metabolism | Biochemical Journal - Portland Press. (1976, August 15).
- Cytoplasmic Serine Hydroxymethyltransferase Regulates the Metabolic Partitioning of Methylenetetrahydrofolate but Is Not Essential in Mice - ResearchGate. (2008, September 19).
- One Carbon Metabolism | Tetrahydrofolate and the Folate Cycle - YouTube. (2018, July 6).
- Toward a better understanding of folate metabolism in health and disease. (2018, December 26).
- Exploring the folate pathway in Plasmodium falciparum - PMC - PubMed Central. (n.d.).
- Toward a better understanding of folate metabolism in health and disease - PMC - NIH. (n.d.).
- 5-Formyltetrahydrofolate in a Cohort of Pregnant Women Following this compound Supplementation | ACS Omega - ACS Publications. (2025, April 28).
- Enzymatic reduction of this compound and dihydrothis compound to tetrahydrothis compound - PubMed. (n.d.).
- Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader - SciSpace. (n.d.).
- Summarized pathway of this compound metabolism, including bacterial de... - ResearchGate. (n.d.).
- Cell cycle regulation of folate-mediated one-carbon metabolism - PMC - NIH. (n.d.).
Sources
- 1. health.clevelandclinic.org [health.clevelandclinic.org]
- 2. americanpregnancy.org [americanpregnancy.org]
- 3. Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Tetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Comprehensive Guide to Folate One Carbon Metabolism & Disorders - Creative Proteomics [creative-proteomics.com]
- 8. Tetrahydrothis compound - Wikipedia [en.wikipedia.org]
- 9. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 11. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 12. Dihydrofolate reductase - Proteopedia, life in 3D [proteopedia.org]
- 13. Enzymatic reduction of this compound and dihydrothis compound to tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytoplasmic Serine Hydroxymethyltransferase Regulates the Metabolic Partitioning of Methylenetetrahydrofolate but Is Not Essential in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]
- 16. MTHFR gene: MedlinePlus Genetics [medlineplus.gov]
- 17. Methylenetetrahydrofolate reductase - Wikipedia [en.wikipedia.org]
- 18. assaygenie.com [assaygenie.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. Cell cycle regulation of folate-mediated one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Genetic Regulation of Folic Acid Uptake and Transport
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Preamble: Beyond Transport - A Regulatory Network Governing Cellular Folate Homeostasis
Folic acid and its derivatives, collectively known as folates, are not merely passengers within the cellular milieu; they are essential cofactors for a multitude of fundamental processes, including nucleotide synthesis, amino acid metabolism, and epigenetic methylation.[1][2] Consequently, the mechanisms governing their entry and distribution within cells are subject to intricate layers of genetic and post-translational regulation. This guide moves beyond a simple cataloging of transporters to provide a deeper, mechanistic understanding of the regulatory networks that dictate folate homeostasis. For drug development professionals, understanding this network is paramount, as many chemotherapeutic agents, such as methotrexate, are folate analogs that hijack these very transport systems.[3][4] For researchers, elucidating these pathways opens new avenues for understanding diseases linked to folate deficiency, from neural tube defects to cancer.[5][6]
This document is structured to build a comprehensive picture, from the individual transporters to their collective regulation and the methodologies used to interrogate them. We will explore the causality behind why certain transporters are dominant in specific tissues and how their expression is fine-tuned in response to cellular needs and pathological states.
The Key Players: A Triumvirate of Folate Transport Systems
Cellular folate acquisition is primarily managed by three distinct, yet sometimes cooperative, systems.[7] Their differential expression, substrate affinities, and transport mechanisms form the basis of tissue-specific folate handling.
-
Reduced Folate Carrier (RFC): Encoded by the SLC19A1 gene, RFC is the most ubiquitously expressed folate transporter, functioning as the primary gatekeeper for folate entry into most mammalian cells at physiological pH (7.4).[7][8][9] It operates as a bidirectional anion exchanger with a high affinity for reduced folates like 5-methyltetrahydrofolate (5-MTHF), the main circulating form of folate.[3][8]
-
Proton-Coupled Folate Transporter (PCFT): Encoded by the SLC46A1 gene, PCFT is the principal transporter responsible for the absorption of dietary folates in the acidic microenvironment of the proximal small intestine.[9][10] Its function is critically pH-dependent, with optimal activity at a pH of 5.5.[8][11] Loss-of-function mutations in SLC46A1 are the cause of the rare autosomal recessive disorder, hereditary folate malabsorption (HFM).[10][12][13]
-
Folate Receptors (FRs): FRα (FOLR1) and FRβ (FOLR2) are high-affinity, GPI-anchored proteins that bind this compound and mediate its uptake via endocytosis.[5][14] FRα is notably expressed at the apical surfaces of polarized epithelial cells, such as those in the choroid plexus and kidney, and is often overexpressed in various cancers, making it a significant target for drug delivery.[15]
Comparative Kinetics of Major Folate Transporters
The functional differences between these transporters are quantitatively reflected in their kinetic parameters. Understanding these distinctions is crucial for designing experiments and interpreting uptake data.
| Transporter | Gene | Optimal pH | Substrate Affinity (Km) | Key Distinguishing Feature |
| RFC | SLC19A1 | ~7.4 | 2–7 µM for reduced folates[8] | Primary transporter in systemic tissues at neutral pH.[8] |
| PCFT | SLC46A1 | ~5.5 | ~1–5 µM for folates at pH 5.5[8] | Essential for intestinal absorption; activity is highly pH-sensitive.[8][9] |
| FRα/β | FOLR1/2 | N/A (Binding) | High affinity (sub-nanomolar Kd) | Uptake via receptor-mediated endocytosis.[14][16] |
Transcriptional Regulation: Orchestrating Transporter Expression
The expression levels of folate transporters are not static. They are dynamically regulated at the transcriptional level by a complex interplay of transcription factors, signaling pathways, and epigenetic modifications, ensuring that folate supply meets cellular demand.
Regulation of the Reduced Folate Carrier (SLC19A1)
The SLC19A1 gene features a complex regulatory architecture with multiple promoters and non-coding exons, allowing for tissue-specific expression.[17][18] This complexity ensures that this essential, ubiquitous transporter can be fine-tuned to local metabolic needs.
-
Key Transcription Factors: Studies have identified critical roles for the Upstream Stimulatory Factor (USF) and GATA families of transcription factors in driving SLC19A1 expression.[17] These factors bind to E-box and GATA elements within the promoter regions, highlighting a cooperative mechanism to activate transcription.[17]
-
Adaptive Regulation: In states of folate deficiency, the expression of SLC19A1 is upregulated in the intestine.[9][19] This adaptive response involves an increase in the steady-state mRNA levels of the transporter, suggesting a transcriptional regulatory mechanism designed to enhance folate absorption when dietary intake is low.[19]
Regulation of the Proton-Coupled Folate Transporter (SLC46A1)
As the primary intestinal folate absorber, SLC46A1 expression is tightly controlled.
-
Key Transcription Factors: The SLC46A1 promoter is regulated by a combination of ubiquitous and tissue-specific transcription factors. Sp1 , USF , and the tissue-specific factors AP1 and C/EBP have been shown to regulate its transcription.[9] More recently, Krüppel-like factor 15 (KLF15) and Nuclear Respiratory Factor 1 (NRF-1) have been identified as key transactivators in certain tumors, demonstrating context-dependent regulation.[20]
-
Epigenetic Control: Promoter hypermethylation is a significant mechanism for silencing SLC46A1 expression.[8] In some methotrexate-resistant cancer cell lines, the loss of PCFT activity is directly linked to the methylation of its promoter. Treatment with demethylating agents can restore both gene expression and transport function, indicating a potent epigenetic control switch.[8]
The intricate transcriptional control of these transporters is a critical area of research, as dysregulation can lead to localized folate deficiencies or, conversely, contribute to the chemoresistance of cancer cells.
Caption: Transcriptional control of RFC and PCFT genes.
Post-Translational Regulation: Fine-Tuning Transporter Function
Beyond transcription, the activity of folate transporters is modulated by post-translational modifications (PTMs).[21][22] These modifications—such as glycosylation and phosphorylation—can rapidly alter a transporter's stability, trafficking to the cell membrane, and kinetic properties without changing its expression level.[21][23]
-
Glycosylation: Both RFC and PCFT contain N-glycosylation sites.[8][9] While not strictly required for the basic transport function of RFC, glycosylation is believed to play a role in proper protein folding, stability, and trafficking to the plasma membrane.[8][23]
-
Phosphorylation: Kinase-mediated phosphorylation is a common PTM for regulating transporter activity.[21][22] Specific phosphorylation events on intracellular loops of folate transporters can influence their conformation, substrate affinity, and interaction with regulatory proteins, offering a dynamic layer of control in response to intracellular signaling cascades.
The study of PTMs on folate transporters is an emerging field. Developing tools, such as phospho-specific antibodies, is essential for dissecting these rapid regulatory events.
Genetic Polymorphisms: Clinical Implications of Variation
Variations in the genes encoding folate transporters can have significant clinical consequences, affecting an individual's folate status and susceptibility to disease.
-
SLC46A1 and Hereditary Folate Malabsorption (HFM): As previously mentioned, HFM is a direct consequence of homozygous or compound heterozygous loss-of-function mutations in the SLC46A1 gene.[10][12] These mutations lead to a non-functional or absent PCFT protein, severely impairing intestinal folate absorption and transport into the central nervous system.[10][13] This results in systemic folate deficiency, megaloblastic anemia, and severe neurological problems if left untreated.[13][24]
-
SLC19A1 (RFC) Polymorphisms: The common SLC19A1 G80A (rs1051266) polymorphism has been studied extensively.[5] While its direct impact on folate status can be modest, it has been associated with altered susceptibility to neural tube defects and varying responses to antifolate chemotherapy in cancer patients.[1][5]
-
Association with Neural Tube Defects (NTDs): The link between maternal folate status and the risk of NTDs is well-established. Research has logically extended to investigate whether variants in folate transporter genes (SLC19A1, SLC46A1, FOLR1) contribute to this risk.[5] While no single variant has been identified as a primary cause, evidence suggests that certain polymorphisms may act as risk modifiers, particularly in the context of suboptimal folate intake.[5]
Screening for these polymorphisms can be valuable in personalized nutrition and medicine, identifying individuals who may require higher folate intake or who might respond differently to antifolate drugs.[1][2]
Methodologies for Studying Folate Transport and its Regulation
A robust understanding of folate transport relies on a suite of specialized experimental techniques. The choice of methodology is dictated by the specific scientific question, from measuring raw transport kinetics to identifying regulatory transcription factors.
In Vitro Folate Uptake Assays
This is the foundational experiment for characterizing transporter function. The causality behind the protocol design is critical for obtaining meaningful data.
Protocol: Radiolabeled Folate Uptake Assay in Cultured Cells
-
Cell Culture: Seed cells (e.g., HeLa, KB, or a relevant intestinal cell line like Caco-2) onto 24-well plates and grow to confluence.
-
Causality: Using cell lines known to express the transporter of interest (e.g., KB cells for high FRα, HeLa for RFC/PCFT) is essential for a detectable signal.[16]
-
-
Preparation of Uptake Buffer: Prepare a buffer appropriate for the transporter being studied.
-
Uptake Initiation: Aspirate the culture medium, wash cells once with warm uptake buffer, and then add 250 µL of uptake buffer containing radiolabeled folate (e.g., [³H]this compound or [³H]methotrexate) at a known concentration.[11][16]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-5 minutes). It is critical to perform initial time-course experiments to ensure measurements are taken during the linear phase of uptake.[25]
-
Uptake Termination & Washing: Terminate the uptake by aspirating the radiolabeled buffer and immediately washing the cells three times with ice-cold buffer to remove unbound ligand.[16]
-
Causality: The use of ice-cold buffer is crucial as it instantly halts all metabolic and transport processes, preventing efflux of the internalized radiolabel.
-
-
Cell Lysis: Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).[16]
-
Quantification: Transfer the cell lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[16]
-
Data Normalization: Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA assay). Express the uptake data as pmol of folate/mg of protein/min.
Caption: Workflow for a radiolabeled folate uptake assay.
Gene Expression Analysis
To investigate transcriptional regulation, quantitative real-time PCR (qPCR) is the gold standard for measuring mRNA levels of transporter genes.
Protocol: qPCR for Folate Transporter mRNA
-
RNA Isolation: Isolate total RNA from cells or tissues using a commercial kit (e.g., RNeasy Mini Kit).[26]
-
Quality Control: Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR Reaction: Set up the qPCR reaction using a TaqMan probe or SYBR Green chemistry with primers specific for the transporter gene of interest (e.g., SLC19A1, SLC46A1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between different experimental conditions.
Chromatin Immunoprecipitation (ChIP) Assay
To confirm that a specific transcription factor directly binds to the promoter of a folate transporter gene, the ChIP assay is the definitive technique.
Protocol: Overview of ChIP Assay
-
Cross-linking: Treat intact cells with formaldehyde to covalently cross-link proteins (including transcription factors) to the DNA they are bound to.[27]
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.[27]
-
Immunoprecipitation: Add an antibody specific to the transcription factor of interest to immunoprecipitate the protein-DNA complexes.[27]
-
Reverse Cross-linking: Reverse the cross-links and purify the co-precipitated DNA.
-
Analysis: Use qPCR with primers designed to amplify the specific promoter region of the folate transporter gene. A significant enrichment compared to a negative control (e.g., IgG antibody) indicates direct binding.[28]
Therapeutic Implications and Future Directions
The genetic regulation of folate transport is not just a matter of basic science; it has profound implications for drug development and therapeutic strategy.
-
Targeting Cancer: The overexpression of FRα and sometimes PCFT in various cancers presents a clear opportunity. This knowledge is being exploited to develop folate-conjugated drugs and imaging agents that can selectively target tumor cells, thereby increasing efficacy and reducing systemic toxicity.[15][16]
-
Overcoming Chemoresistance: Loss of RFC or PCFT function is a major mechanism of resistance to antifolate drugs like methotrexate.[4] Understanding the transcriptional and epigenetic mechanisms that silence these transporters could lead to strategies to re-sensitize resistant tumors, for example, by using demethylating agents to reactivate the SLC46A1 promoter.[8]
-
Personalized Medicine: Genotyping patients for polymorphisms in SLC19A1 or other folate-related genes may help predict their response to antifolate therapy or their risk for toxicity, allowing for dose adjustments and personalized treatment regimens.[29]
The future of this field lies in integrating multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—to build a complete, dynamic model of folate homeostasis. This will allow for a more predictive understanding of how genetic variation and environmental factors interact to influence folate status in both health and disease, paving the way for novel therapeutic interventions.
References
- Hereditary folate malabsorption - Wikipedia. (n.d.). Wikipedia. [Link]
- Hereditary folate malabsorption. (2024, May 22). MedlinePlus. [Link]
- Hereditary folate malabsorption - Genetics. (2024, May 22). MedlinePlus. [Link]
- Hereditary Folate Malabsorption. (n.d.). Metabolic Support UK. [Link]
- Hereditary Folate Malabsorption (HFM): Causes, Symptoms, Genetics. (n.d.). StoryMD. [Link]
- Imbard, A., et al. (2013). Mutations in Folate Transporter Genes and Risk for Human Myelomeningocele.
- Zhao, R., et al. (2011). Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia. Annual Review of Nutrition. [Link]
- Zhao, R., et al. (2011). Folate and Thiamine Transporters mediated by Facilitative Carriers (SLC19A1-3 and SLC46A1) and Folate Receptors. Molecular Aspects of Medicine. [Link]
- Shulpekova, Y., et al. (2017).
- Whetstine, J. R., et al. (2005). Transcriptional regulation of the human reduced folate carrier A1/A2 promoter: Identification of critical roles for the USF and GATA families of transcription factors. Journal of Biological Chemistry. [Link]
- Tor-Roca, A., et al. (2014).
- Shulpekova, Y., et al. (2017).
- Matherly, L. H., et al. (2013). Membrane Transporters and Folate Homeostasis; Intestinal Absorption, Transport into Systemic Compartments and Tissues. The Journal of Nutrition. [Link]
- Strum, W. B. (1979). Competitive inhibition between this compound and methotrexate for transport carrier in the rat small intestine. Journal of Pharmacology and Experimental Therapeutics. [Link]
- de Jonge, R., et al. (2009). Polymorphisms in folate-related genes and risk of pediatric acute lymphoblastic leukemia. Blood. [Link]
- Folate transport kinetics. (n.d.).
- Singh, S., et al. (2007). Evaluation of the kinetic properties of the folate transport system in intestinal absorptive epithelium during experimental ethanol ingestion. Molecular and Cellular Biochemistry. [Link]
- Beaudin, A. E., & Stover, P. J. (2017). Folate receptor alpha is more than just a folate transporter. Journal of Cellular Biochemistry. [Link]
- Matherly, L. H., & Goldman, I. D. (2009). Biology of the Major Facilitative Folate Transporters SLC19A1 and SLC46A1. Vitamins and Hormones. [Link]
- Nazki, F. H., et al. (2014).
- Said, H. M., et al. (2000). Adaptive regulation of intestinal folate uptake: effect of dietary folate deficiency. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
- ARCHITECT Fol
- Sjöstedt, N., et al. (2018). Post-translational Modifications of Transporters. Pharmacology & Therapeutics. [Link]
- Access Folate. (2020, April 15). Beckman Coulter. [Link]
- Folate Test System. (n.d.). Monobind Inc. [Link]
- Gnana-Prakasam, J. P., et al. (2011). Molecular and Biochemical Characterization of Folate Transport Proteins in Retinal Müller Cells. Investigative Ophthalmology & Visual Science. [Link]
- Sjöstedt, N., et al. (2018). Post-translational modifications of transporters. Pharmacology & Therapeutics. [Link]
- Said, H. M., et al. (2002). Ontogenic regulation of folate transport across rat jejunal brush-border membrane. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
- This compound-Conjugated Cellulose Nanocrystals Show High Folate-Receptor Binding Affinity and Uptake by KB and Breast Cancer Cells. (2018, October 24). ACS Omega. [Link]
- Folate Transport Systems: Transmembrane Carriers. (2023, May 16).
- Matherly, L. H., & Goldman, I. D. (2009). Biology of the major facilitative folate transporters SLC19A1 and SLC46A1. Vitamins and Hormones. [Link]
- SLC46A1 solute carrier family 46 member 1 [ (human)]. (n.d.). NCBI. [Link]
- Goldman, I. D., & Matherly, L. H. (2001).
- Tandan, S. K., et al. (2011). Biochemical and Molecular Mechanisms of Folate Transport in Rat Pancreas; Interference with Ethanol Ingestion. PLoS ONE. [Link]
- Folate transporter 1 - Wikipedia. (n.d.). Wikipedia. [Link]
- Folate transporters in folate homeostasis | Intestinal absorption. (2023, August 28).
- Matherly, L. H., & Goldman, I. D. (2009). Biology of the Major Facilitative Folate Transporters SLC19A1 and SLC46A1. Vitamins and Hormones. [Link]
- Post-translational modification - Wikipedia. (n.d.). Wikipedia. [Link]
- Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity. (n.d.). Journal of Visualized Experiments. [Link]
Sources
- 1. Genetic polymorphisms and folate status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic polymorphisms and folate status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane Transporters and Folate Homeostasis; Intestinal Absorption, Transport into Systemic Compartments and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Mutations in Folate Transporter Genes and Risk for Human Myelomeningocele - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. autism.fratnow.com [autism.fratnow.com]
- 8. Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Folate and Thiamine Transporters mediated by Facilitative Carriers (SLC19A1-3 and SLC46A1) and Folate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medlineplus.gov [medlineplus.gov]
- 11. Molecular and Biochemical Characterization of Folate Transport Proteins in Retinal Müller Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hereditary folate malabsorption - Wikipedia [en.wikipedia.org]
- 13. Hereditary folate malabsorption: MedlinePlus Genetics [medlineplus.gov]
- 14. Genetic and Epigenomic Footprints of Folate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Folate receptor alpha is more than just a folate transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Transcriptional regulation of the human reduced folate carrier A1/A2 promoter: Identification of critical roles for the USF and GATA families of transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Folate transporter 1 - Wikipedia [en.wikipedia.org]
- 19. journals.physiology.org [journals.physiology.org]
- 20. SLC46A1 solute carrier family 46 member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 21. Post-translational Modifications of Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Post-translational modifications of transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Post-translational modification - Wikipedia [en.wikipedia.org]
- 24. metabolicsupportuk.org [metabolicsupportuk.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 29. ashpublications.org [ashpublications.org]
The Crossroads of Cellular Integrity: A Technical Guide to Folic Acid's Role in DNA Synthesis and Repair
For researchers, scientists, and drug development professionals, understanding the intricate dance of micronutrients at the cellular level is paramount. Among these, folic acid (Vitamin B9) emerges not as a mere dietary supplement, but as a linchpin in the fundamental processes of life: the synthesis and preservation of our genetic blueprint, DNA. This in-depth technical guide moves beyond simplistic explanations to provide a granular view of the biochemical pathways, enzymatic reactions, and profound consequences of folate metabolism on genomic stability. Here, we dissect the causality behind experimental choices and present a self-validating system of knowledge, grounded in authoritative scientific evidence.
Part 1: The Central Hub - Folate and One-Carbon Metabolism
This compound, in its biologically active form tetrahydrofolate (THF), is the cornerstone of one-carbon metabolism. This intricate network of interconnected biochemical pathways is responsible for the transfer of one-carbon units (e.g., methyl, methylene, formyl groups) which are essential for a multitude of cellular processes.[1][2][3] The folate cycle, therefore, does not operate in isolation but serves as a central distribution hub for these vital building blocks.
The journey of this compound begins with its conversion to THF, a reaction catalyzed by dihydrofolate reductase (DHFR). THF then acts as an acceptor and donor of one-carbon units in a variety of critical reactions.[1][4] The major sources of these one-carbon units are serine and glycine.[5]
Caption: The Folate Cycle: A central metabolic pathway for one-carbon unit transfer.
A critical enzyme in this cycle is methylenetetrahydrofolate reductase (MTHFR), which catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate.[6][7] This step is a key regulatory point, directing folate-derived one-carbon units towards either DNA synthesis (thymidylate and purine synthesis) or the methionine cycle for DNA methylation.[8] Genetic polymorphisms in the MTHFR gene, such as the C677T variant, can lead to reduced enzyme activity, impacting the entire one-carbon metabolism network and increasing the risk for various diseases.[6][7][9]
Part 2: Fueling the Genome - Folate's Direct Role in DNA Synthesis
The integrity of DNA replication hinges on a steady and balanced supply of deoxyribonucleoside triphosphates (dNTPs). Folate coenzymes are indispensable for the de novo synthesis of two of the four DNA bases: purines (adenine and guanine) and thymine.[2][10][11]
The Synthesis of Purines
The construction of the purine ring is a multi-step process that requires two folate-dependent enzymes, GAR and AICAR transformylases, which utilize 10-formyltetrahydrofolate to donate carbons at positions 8 and 2 of the purine ring.[12][13] A deficiency in folate can, therefore, directly impede the rate of purine synthesis, leading to an inadequate supply of dATP and dGTP for DNA replication.
The Critical Step of Thymidylate Synthesis
The synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP) is a rate-limiting step in DNA synthesis and is exclusively dependent on a folate coenzyme.[2][14] The enzyme thymidylate synthase (TS) catalyzes the transfer of a methyl group from 5,10-methylenetetrahydrofolate to dUMP, forming dTMP and dihydrofolate (DHF).[15][16]
Caption: The Thymidylate Synthesis Pathway, a key folate-dependent reaction in DNA synthesis.
A crucial aspect of this reaction is the regeneration of THF from DHF by DHFR, which is necessary to maintain the folate pool for continued dTMP synthesis. This cyclical nature highlights the importance of a continuous supply of reduced folates.
Part 3: The Perils of Deficiency - Uracil Misincorporation and Genomic Instability
One of the most significant consequences of folate deficiency is the disruption of the dTMP synthesis pathway. This leads to an imbalance in the dNTP pool, specifically an increase in the dUTP/dTTP ratio. DNA polymerases cannot efficiently distinguish between dUTP and dTTP, resulting in the misincorporation of uracil into DNA in place of thymine.[17][18][19]
This uracil misincorporation is a major threat to genomic stability.[17][18] The cellular DNA repair machinery, specifically the base excision repair (BER) pathway, recognizes and attempts to remove the uracil. This process, initiated by uracil DNA glycosylase (UNG), creates transient single-strand breaks in the DNA.[19] In the context of ongoing folate deficiency, the persistent misincorporation of uracil can lead to a "catastrophic repair cycle," where repeated attempts at repair result in an accumulation of DNA strand breaks.[20] If two such breaks occur in close proximity on opposite strands, it can lead to double-strand breaks and chromosomal damage.[17][18] This mechanism is a key contributor to the increased risk of cancer, particularly colorectal cancer, associated with low folate status.[17][21]
| Impact of Folate Status on DNA Integrity | Low Folate | Adequate Folate |
| dUTP/dTTP Ratio | Increased | Normal |
| Uracil in DNA | High | Low |
| DNA Strand Breaks | Increased | Normal |
| Chromosomal Aberrations | Increased | Normal |
Part 4: The Epigenetic Connection - Folate and DNA Methylation
Beyond its role in synthesizing the building blocks of DNA, folate is intricately linked to the epigenetic regulation of the genome through DNA methylation.[8][22] 5-Methyltetrahydrofolate, produced by MTHFR, donates its methyl group for the remethylation of homocysteine to methionine.[23] Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for virtually all methylation reactions in the cell, including the methylation of DNA.[10][23]
DNA methylation, occurring primarily at CpG dinucleotides, is a critical epigenetic mark that plays a vital role in gene silencing, genomic imprinting, and the maintenance of chromosomal stability.[8] Folate deficiency can lead to a decrease in SAM levels, which in turn can cause global DNA hypomethylation.[24][25] This can result in the inappropriate activation of proto-oncogenes and contribute to malignant transformation.[21]
Part 5: Folate's Influence on DNA Repair
The role of folate extends to the very mechanisms that safeguard the genome from damage. Adequate folate status is crucial for an efficient DNA repair system.[11][26] The synthesis of new DNA during the repair process requires a ready supply of dNTPs, which, as established, is dependent on folate.[26] Therefore, folate deficiency can indirectly impair DNA repair by limiting the availability of the necessary building blocks.[26] Studies have shown that folate deficiency can inhibit DNA excision repair, the mechanism responsible for correcting various types of DNA damage, including that caused by oxidative stress and alkylating agents.[24]
Part 6: Methodologies for a Deeper Understanding
To investigate the intricate relationship between this compound and DNA integrity, a range of robust methodologies are employed.
Assessment of Folate Status
The accurate measurement of folate levels is fundamental. While microbiological assays using Lactobacillus casei have been a long-standing method, competitive protein binding assays are now more commonly used in clinical settings.[27] For research purposes, mass spectrometry offers the advantage of quantifying individual folate vitamers.[27] Surrogate markers such as plasma homocysteine levels can also provide an indication of functional folate status.[28]
Quantifying DNA Damage
The extent of uracil misincorporation can be determined using gas chromatography-mass spectrometry (GC-MS) or by assays that measure the activity of uracil DNA glycosylase. The presence of DNA strand breaks is commonly assessed using the comet assay (single-cell gel electrophoresis) or by measuring the phosphorylation of histone H2AX (γ-H2AX), a marker of double-strand breaks.
Analyzing DNA Methylation
The gold standard for analyzing DNA methylation at single-nucleotide resolution is whole-genome bisulfite sequencing (WGBS).[29][30] This technique involves treating DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[31][32] Subsequent sequencing reveals the methylation status of each cytosine. Other methods include methylation-specific PCR (MSP) for targeted analysis and pyrosequencing for quantitative methylation analysis of specific CpG sites.[31][32]
Experimental Protocol: Bisulfite Sequencing for DNA Methylation Analysis
-
DNA Extraction: Isolate high-quality genomic DNA from the cells or tissues of interest.
-
Bisulfite Conversion: Treat the DNA with sodium bisulfite to convert unmethylated cytosines to uracils. Several commercial kits are available for this purpose.
-
Library Preparation: Prepare a sequencing library from the bisulfite-converted DNA. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
PCR Amplification: Amplify the library using primers specific to the adapters.
-
Sequencing: Sequence the amplified library using a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the sequencing reads.
-
Alignment: Align the reads to a reference genome using a bisulfite-aware aligner.
-
Methylation Calling: Determine the methylation status of each cytosine by comparing the sequenced base to the reference genome.
-
Differential Methylation Analysis: Identify differentially methylated regions (DMRs) between different experimental groups.
-
Caption: A simplified workflow for DNA methylation analysis using bisulfite sequencing.
Conclusion
This compound's role in DNA synthesis and repair is not a peripheral one; it is central and multifaceted. From providing the essential building blocks for DNA replication to maintaining the epigenetic landscape through methylation, folate is a critical guardian of genomic integrity. A thorough understanding of these intricate mechanisms is not only fundamental to the fields of molecular biology and genetics but also holds immense potential for the development of novel therapeutic strategies and preventative measures against a spectrum of human diseases, most notably cancer. The continued exploration of this vital nutrient's function at the molecular level will undoubtedly unlock further insights into the delicate balance that governs cellular life and longevity.
References
- Blount, B. C., Mack, M. M., Wehr, C. M., MacGregor, J. T., Hiatt, R. A., Wang, G., ... & Ames, B. N. (1997). Folate deficiency causes uracil misincorporation into human DNA and chromosome breakage: Implications for cancer and neuronal damage. Proceedings of the National Academy of Sciences, 94(7), 3290-3295. [Link]
- Crider, K. S., Yang, T. P., Berry, R. J., & Bailey, L. B. (2012). Folate and DNA methylation: a review of molecular mechanisms and the evidence for folate's role. Advances in nutrition, 3(1), 21-38. [Link]
- Higdon, J., Drake, V. J., & Delage, B. (2014).
- Blount, B. C., & Ames, B. N. (1997). Folate deficiency causes uracil misincorporation into human DNA and chromosome breakage: implications for cancer and neuronal damage. Proceedings of the National Academy of Sciences of the United States of America, 94(7), 3290–3295. [Link]
- Dekou, V., Kpolu, D., & Kampman, E. (2018). Effect of this compound & vitamin B12 on DNA methylation.
- Rai, V. (2023). The Implication of a Polymorphism in the Methylenetetrahydrofolate Reductase Gene in Homocysteine Metabolism and Related Civilisation Diseases. International Journal of Molecular Sciences, 24(13), 10834. [Link]
- Cabelof, D. C., Nakamura, J., & Heydari, A. R. (2002). Folate deficiency in vitro induces uracil misincorporation and DNA hypomethylation and inhibits DNA excision repair in immortalized normal human colon epithelial cells. The Journal of nutrition, 132(8 Suppl), 2444S–2449S. [Link]
- Plumptre, L., Masih, S. P., Ly, A., & Sohn, K. J. (2015). Genomic DNA Methylation Changes in Response to this compound Supplementation in a Population-Based Intervention Study among Women of Reproductive Age. PLoS ONE, 10(11), e0142125. [Link]
- Liew, S. C., & Gupta, E. D. (2015). Methylenetetrahydrofolate reductase (MTHFR) C677T polymorphism: epidemiology, metabolism and the associated diseases. European journal of medical genetics, 58(1), 1–10. [Link]
- Kutanzi, K. R., Koturbash, I., Miousse, I. R., & Pogribny, I. P. (2011). Folate deficiency induces genomic uracil misincorporation and hypomethylation but does not increase DNA point mutations. Gastroenterology, 141(2), 694–703.e3. [Link]
- Wikipedia contributors. (2024). Folate. In Wikipedia, The Free Encyclopedia. [Link]
- EBSCO. (n.d.). This compound. Research Starters. [Link]
- Newman, A. C., & Maddocks, O. D. K. (2017). One-carbon metabolism and nucleotide biosynthesis as attractive targets for anticancer therapy. Cell cycle, 16(11), 1003–1004. [Link]
- Sheth, J. J., & Sheth, F. J. (2003). Gene polymorphism and folate metabolism: a maternal risk factor for Down syndrome.
- FRAT® Autism. (2025).
- Ramirez, G. A., & Arévalo-Salgado, A. (2023). Genome-Wide Impact of this compound on DNA Methylation and Gene Expression in Lupus Adipocytes: An In Vitro Study on Obesity. International Journal of Molecular Sciences, 24(22), 16428. [Link]
- Centers for Disease Control and Prevention. (2022). MTHFR Gene Variant and this compound Facts. [Link]
- Kim, Y. I. (2004). Folate and DNA Methylation: A Mechanistic Link between Folate Deficiency and Colorectal Cancer?. Cancer Epidemiology, Biomarkers & Prevention, 13(4), 511-519. [Link]
- Ames, B. (2020).
- Rowe, P. B. (2015). Folate-Dependent Purine Nucleotide Biosynthesis in Humans. The Journal of nutrition, 145(9), 1963–1966. [Link]
- Tsang, B. L., Devine, O. J., & Cordero, A. M. (2015). Genetic polymorphisms and folate status. Seminars in cell & developmental biology, 40, 93–99. [Link]
- Wu, X., & Wu, H. (2002). Association between Low Dietary Folate Intake and Suboptimal Cellular DNA Repair Capacity. Cancer Epidemiology, Biomarkers & Prevention, 11(10), 1011-1015. [Link]
- Koehn, E. M., Kohen, A., & Lesley, S. A. (2012). Folate binding site of flavin-dependent thymidylate synthase. Proceedings of the National Academy of Sciences of the United States of America, 109(39), 15738–15743. [Link]
- Castanet.net. (2023). This compound: A vitamin that helps build and maintain our DNA. [Link]
- Deacon, R., Chanarin, I., Lumb, M., & Perry, J. (1986). Role of folate dependent transformylases in synthesis of purine in bone marrow of man and in bone marrow and liver of rats.
- Duthie, S. J. (2000). This compound deficiency and cancer: mechanisms of DNA instability. British medical bulletin, 55(3), 578–592. [Link]
- Intrigue Health. (2023).
- Myllykallio, H., Lipowski, G., & Leduc, D. (2002). Folate-Dependent Thymidylate-Forming Enzymes: Parallels between DNA and RNA Metabolic Enzymes and Evolutionary Implications.
- JJ Medicine. (2019). Folate (Vitamin B9): Why we need it, dietary sources, and how we absorb and metabolize it. [Link]
- Hernández, H. G., Tse, M. Y., Pang, S. C., Arboleda, H., & Forero, D. A. (2013). Overview of methodology for studying DNA methylation: A review. Journal of physiological anthropology, 32(1), 1-11. [Link]
- Finer-Moore, J. S., Schellenberger, A., & Stroud, R. M. (2014). Concerted versus Stepwise Mechanism in Thymidylate Synthase. Journal of the American Chemical Society, 136(32), 11413–11424. [Link]
- Daniells, S. (2006). This compound supplements could boost DNA repair, says study. NutraIngredients-USA. [Link]
- Duthie, S. J. (2002). Impact of Folate Deficiency on DNA Stability. The Journal of nutrition, 132(8 Suppl), 2444S–2449S. [Link]
- JJ Medicine. (2018).
- Johnson, K. C., & Bultman, S. J. (2017). A Practical Guide to the Measurement and Analysis of DNA Methylation. Current protocols in molecular biology, 120, 21.10.1–21.10.21. [Link]
- Amelio, I., & Agostini, M. (2016). Regulatory mechanisms of one-carbon metabolism enzymes.
- Ulrich, C. M., & Reed, M. C. (2006). Modeling folate, one-carbon metabolism, and DNA methylation. Nutrition reviews, 64(5 Pt 2), S27–S31. [Link]
- Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease. Cell metabolism, 25(1), 27–42. [Link]
- Kurdyukov, S., & Bullock, M. (2016). DNA Methylation Analysis: Choosing the Right Method. Biology, 5(1), 3. [Link]
- Les, A., & Rode, W. (2015). Catalytic mechanism of thymidylate synthase.[26] Substrates,....
- Epigenomics Workshop 2025!. (n.d.). DNA Methylation: Bisulfite Sequencing Workflow. [Link]
- Rode, W., & Les, A. (1995). Molecular mechanism of thymidylate synthase-catalyzed reaction and interaction of the enzyme with 2- and/or 4-substituted analogues of dUMP and 5-fluoro-dUMP. Acta biochimica Polonica, 42(4), 433–444. [Link]
- De-Kayne, R., & Coupland, C. (2022). Evaluation of whole-genome DNA methylation sequencing library preparation protocols.
- Pfeiffer, C. M. (2008). Folate status assessment history: implications for measurement of biomarkers in NHANES. The American journal of clinical nutrition, 88(3), 551–557. [Link]
- Carmel, R. (2008). Indicators for assessing folate and vitamin B-12 status and for monitoring the efficacy of intervention strategies. The American journal of clinical nutrition, 88(2), 549S–558S. [Link]
Sources
- 1. Comprehensive Guide to Folate One Carbon Metabolism & Disorders - Creative Proteomics [creative-proteomics.com]
- 2. Folate - Wikipedia [en.wikipedia.org]
- 3. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. One-carbon metabolism and nucleotide biosynthesis as attractive targets for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MTHFR Gene Polymorphisms: A Single Gene with Wide-Ranging Clinical Implications—A Review [mdpi.com]
- 8. Folate and DNA Methylation: A Review of Molecular Mechanisms and the Evidence for Folate's Role - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic polymorphisms and folate status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 11. This compound | Research Starters | EBSCO Research [ebsco.com]
- 12. Folate-Dependent Purine Nucleotide Biosynthesis in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of folate dependent transformylases in synthesis of purine in bone marrow of man and in bone marrow and liver of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Folate binding site of flavin-dependent thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Concerted versus Stepwise Mechanism in Thymidylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. pnas.org [pnas.org]
- 18. Folate deficiency causes uracil misincorporation into human DNA and chromosome breakage: implications for cancer and neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. autism.fratnow.com [autism.fratnow.com]
- 20. researchgate.net [researchgate.net]
- 21. This compound deficiency and cancer: mechanisms of DNA instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What is the Role of Vitamin B12 and Folate in DNA Synthesis? [intrigue.health]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Folate deficiency in vitro induces uracil misincorporation and DNA hypomethylation and inhibits DNA excision repair in immortalized normal human colon epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Folate deficiency induces genomic uracil misincorporation and hypomethylation but does not increase DNA point mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Indicators for assessing folate and vitamin B-12 status and for monitoring the efficacy of intervention strategies1 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A Practical Guide to the Measurement and Analysis of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 31. scispace.com [scispace.com]
- 32. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Folic Acid on Epigenetic Modifications: A Technical Guide for Researchers
Executive Summary
Folic acid, a synthetic form of the essential B vitamin folate, is a critical modulator of epigenetic regulation. Its central role in one-carbon metabolism provides the foundational methyl groups required for the methylation of DNA and histones, two primary pillars of the epigenetic code.[1][2] This guide delineates the core biochemical pathways linking this compound to the epigenetic machinery, details its impact on DNA methylation and histone modifications, and provides field-proven experimental protocols for investigating these effects. We explore the causal mechanisms by which folate status dictates the availability of the universal methyl donor, S-adenosylmethionine (SAM), and how fluctuations in SAM levels can profoundly alter gene expression profiles, influencing physiological processes from embryonic development to carcinogenesis.[2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of the interplay between nutrition and the epigenome.
The Biochemical Foundation: this compound and One-Carbon Metabolism
The influence of this compound on epigenetics is not direct but is mediated through a critical metabolic network known as one-carbon metabolism.[2] This pathway is a series of interconnected reactions that transfer one-carbon units (e.g., methyl groups) for various biosynthetic processes.[1][5][6]
The journey begins with dietary this compound being reduced to its biologically active form, tetrahydrofolate (THF).[1][5] THF then acts as a carrier for one-carbon units, which are used in two major cellular processes: the synthesis of nucleotides (purines and thymidylate) required for DNA synthesis and repair, and the methylation cycle.[7][8]
For epigenetic purposes, the methylation cycle is paramount. Here, a one-carbon unit is transferred to homocysteine to regenerate the amino acid methionine.[3][9] Methionine is then converted into S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase (MAT).[2] SAM is the universal methyl donor, providing the methyl group for virtually all methylation reactions in the cell, including the epigenetic modification of DNA and histones.[2][3][5] After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is a potent inhibitor of methyltransferase enzymes.[3] Therefore, the cellular ratio of SAM to SAH is a critical determinant of methylation potential.
Folate availability is a rate-limiting factor in this pathway.[1] Insufficient folate can lead to reduced SAM levels and an accumulation of SAH, thereby inhibiting cellular methylation capacity and leading to epigenetic dysregulation.[7]
Caption: Mechanism of SAM-dependent DNA Methylation.
2.2 Experimental Analysis: Whole-Genome Bisulfite Sequencing (WGBS)
WGBS is the gold standard for single-nucleotide resolution mapping of DNA methylation. [10][11]The causality behind this choice is its ability to provide a comprehensive, quantitative view of the entire methylome.
Protocol: WGBS Workflow
-
Genomic DNA Extraction: Isolate high-quality genomic DNA (gDNA) from cells or tissues of interest (e.g., folate-deficient vs. folate-replete groups). Quantify DNA and assess purity (A260/280 ratio ~1.8).
-
DNA Fragmentation: Shear gDNA to a desired size range (e.g., 200-400 bp) using sonication or enzymatic digestion.
-
Library Preparation:
-
End-repair fragmented DNA to create blunt ends.
-
A-tail the 3' ends to facilitate adapter ligation.
-
Ligate methylated sequencing adapters to the DNA fragments. This is a critical step: the adapters must be methylated so their cytosines are not converted during the bisulfite treatment. [10]4. Bisulfite Conversion: Treat the adapter-ligated DNA with sodium bisulfite. This chemical treatment deaminates unmethylated cytosines into uracils, while methylated cytosines remain unchanged. [12]5. PCR Amplification: Amplify the converted library using primers that target the ligated adapters. During PCR, the uracils are replicated as thymines.
-
-
Sequencing: Sequence the final library on a next-generation sequencing (NGS) platform.
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Quantify methylation levels at each CpG site by comparing the number of reads with a cytosine (indicating methylation) to the total number of reads covering that site (cytosines + thymines). [13] Self-Validation: Include unmethylated (e.g., lambda phage DNA) and fully methylated control DNA in the bisulfite conversion step to assess conversion efficiency, which should be >99%.
-
Impact on Histone Modifications
Histone modifications are post-translational modifications to the tail domains of histone proteins, which package DNA into chromatin. These marks, including methylation, acetylation, and phosphorylation, regulate chromatin structure and gene accessibility. [14] 3.1 Mechanism of Action
Similar to DNMTs, histone methyltransferases (HMTs) utilize SAM as the methyl donor to methylate lysine and arginine residues on histone tails. [2][15]Folate status, by controlling SAM availability, can therefore influence the landscape of histone methylation.
-
Activating Marks: Trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active gene promoters. [16]* Repressive Marks: Trimethylation of H3 at lysine 9 (H3K9me3) and lysine 27 (H3K27me3) are hallmarks of silent chromatin (heterochromatin). [17] Folate deficiency can reduce the global levels of activating marks like H3K4me3 and repressive marks, leading to a complex and context-dependent dysregulation of gene expression. [17][18] 3.2 Experimental Analysis: Chromatin Immunoprecipitation-Sequencing (ChIP-seq)
ChIP-seq is the premier technique for genome-wide mapping of protein-DNA interactions, including the locations of specific histone modifications. [19][20] Protocol: ChIP-seq Workflow
-
Cross-linking: Treat live cells with formaldehyde to covalently cross-link proteins (including histones) to the DNA they are bound to. This captures a "snapshot" of the in vivo interactions. [14][21]2. Cell Lysis & Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H3K4me3). The antibody will bind to the histone mark, forming an antibody-histone-DNA complex. [14][20]4. Immune Complex Capture: Use protein A/G-coated magnetic beads to capture the antibody-histone-DNA complexes, effectively enriching for DNA fragments associated with the target modification.
-
Washing & Elution: Wash the beads to remove non-specifically bound chromatin. Elute the enriched complexes from the beads.
-
Reverse Cross-linking & DNA Purification: Reverse the formaldehyde cross-links by heating. Treat with proteases to degrade proteins and purify the enriched DNA. [20]7. Library Preparation & Sequencing: Prepare a sequencing library from the purified DNA and sequence it using an NGS platform.
-
Data Analysis:
Self-Validation: A crucial control is the "Input" sample, which is a portion of the sheared chromatin set aside before the IP step. This represents the background distribution of DNA fragments and is used for normalization during peak calling. An IgG control (a non-specific antibody) should also be run to ensure the specificity of the primary antibody. [20]
Caption: Experimental Workflow for ChIP-seq Analysis.
Emerging Frontiers: this compound and Non-Coding RNAs
The influence of this compound extends beyond direct methylation of DNA and histones. Emerging evidence suggests it also impacts the expression and function of non-coding RNAs (ncRNAs), such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), which are themselves powerful epigenetic regulators. [22][23]
-
miRNAs: Folate deficiency can alter the DNA methylation patterns in the promoter regions of miRNA genes, leading to their misexpression. [23]These dysregulated miRNAs can then target the messenger RNAs (mRNAs) of key epigenetic enzymes like DNMTs and HMTs, creating complex feedback loops that further disrupt the epigenetic landscape.
-
lncRNAs: Some studies have linked folate deficiency to the upregulation of specific lncRNAs, such as H19, which can mediate pro-inflammatory responses and neuronal injury in the context of ischemic stroke. [24] This area represents a dynamic and evolving field of research, highlighting the multi-layered regulatory network through which nutrition impacts gene expression.
Pathophysiological Implications
The epigenetic modifications directed by this compound have profound consequences for health and disease.
| Condition | Epigenetic Mechanism Linked to Folate Status | Outcome |
| Neural Tube Defects (NTDs) | Altered DNA and histone methylation of genes critical for neural tube closure during embryonic development. [9][17][22][25] | Inadequate folate intake during the periconceptional period is a major risk factor for NTDs like spina bifida. [8][25] |
| Cancer | Folate deficiency can cause global DNA hypomethylation, leading to genomic instability, and promoter hypermethylation of tumor suppressor genes, leading to their silencing. [3][4][26] | Aberrant methylation patterns are a hallmark of many cancers, including colorectal and lung cancer. [3][27] |
| Neurocognitive Development | Folate supplementation during pregnancy can alter DNA methylation at brain-related genes in offspring. [28] | May influence long-term neurocognitive performance in children. [28] |
Conclusion and Future Directions
This compound is an indispensable micronutrient that serves as a primary conduit between diet and the epigenome. Its role as a precursor to the universal methyl donor, SAM, places it at the helm of regulating DNA and histone methylation. As detailed in this guide, folate status can profoundly influence gene expression, with critical implications for embryonic development, cancer risk, and neurological function. The methodologies of WGBS and ChIP-seq provide powerful, genome-scale tools for dissecting these influences with high resolution.
Future research should focus on elucidating the cell-type-specific effects of folate, understanding the complex interplay between folate, the microbiome, and host epigenetics, and defining optimal folate intake levels for epigenetic health throughout the lifespan. For drug development professionals, understanding these pathways offers novel opportunities for chemoprevention strategies and for developing epigenetic therapies that could be modulated by nutritional interventions.
References
- Crider, K. S., Yang, T. P., Berry, R. J., & Bailey, L. B. (2012). Folate and DNA Methylation: A Review of Molecular Mechanisms and the Evidence for Folate's Role. Advances in Nutrition, 3(1), 21–38. [Link]
- Kim, Y. I. (2004). Folate and DNA Methylation: A Mechanistic Link between Folate Deficiency and Colorectal Cancer? Cancer Epidemiology, Biomarkers & Prevention, 13(4), 511-519. [Link]
- Bhat, V. G., & Bhat, V. (2024). Perspectives on folate with special reference to epigenetics and neural tube defects. Reproductive Toxicology, 125, 108576. [Link]
- EpiGenie. (2011). DNA Methylation Links Low Maternal Folate with Neural Tube Defects. EpiGenie. [Link]
- Tost, J. (2024). Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution. Methods in Molecular Biology, 2801, 287-308. [Link]
- Springer Nature Experiments. (2024). Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution.
- Kim, Y. I. (2005). Nutritional epigenetics: impact of folate deficiency on DNA methylation and colon cancer susceptibility. The Journal of Nutrition, 135(11), 2703–2709. [Link]
- ResearchGate. (n.d.). (PDF) Folate and DNA Methylation: A Review of Molecular Mechanisms and the Evidence for Folate's Role.
- Bistulfi, G., et al. (2010). Mild folate deficiency induces genetic and epigenetic instability and phenotype changes in prostate cancer cells.
- ResearchGate. (n.d.). Folate and epigenetic mechanisms in neural tube development and defects.
- Wang, D., et al. (2022). Abnormal methylation caused by this compound deficiency in neural tube defects. Clinica Chimica Acta, 531, 268-276. [Link]
- Greene, N. D., & Copp, A. J. (2009). The emerging role of epigenetic mechanisms in the etiology of neural tube defects. Epigenetics, 4(4), 221-227. [Link]
- IMR Press. (2023). The Role of this compound in DNA Methylation and Breast Cancer. IMR Press. [Link]
- WCRF International. (n.d.). Effect of this compound & vitamin B12 on DNA methylation.
- ResearchGate. (n.d.). One-carbon metabolism links the folate cycle with the methionine cycle.
- Medicine Innovates. (2023). One-Carbon Metabolism: Formaldehyde's Role in S-Adenosylmethionine Biosynthesis and Disease.
- Microbe Notes. (2024). ChIP Sequencing (ChIP-seq): Principle, Steps, Uses, Diagram. Microbe Notes. [Link]
- Epigenomics Workshop. (2025). DNA Methylation: Bisulfite Sequencing Workflow. Epigenomics Workshop. [Link]
- SciSpace. (2005). (PDF) Nutritional Epigenetics: Impact of Folate Deficiency on DNA Methylation and Colon Cancer Susceptibility. SciSpace. [Link]
- Mentch, S. J., & Locasale, J. W. (2016). One Carbon Metabolism and Epigenetics: Understanding the Specificity. Current Opinion in Genetics & Development, 37, 27-33. [Link]
- Abbasi, M. M., et al. (2018). Folate promotes S-adenosyl methionine reactions and the microbial methylation cycle and boosts ruminants production and reproduction. AMB Express, 8(1), 66. [Link]
- Abcam. (2014). Chromatin Immunoprecipitation: ChIP step by step. YouTube. [Link]
- Barua, S., et al. (2014). A 2x this compound treatment affects epigenetics and dendritic spine densities in SHSY5Y cells. Neuroscience Letters, 566, 123-128. [Link]
- Mirage News. (2025). Folate Deficiency Linked to Gene Changes, Cancer Risk. Mirage News. [Link]
- He, Y., et al. (2022). Folate regulates RNA m5C modification and translation in neural stem cells. BMC Biology, 20(1), 263. [Link]
- Wang, X. W., et al. (2017). Folate deficiency disturbs hsa-let-7g level through methylation regulation in neural tube defects. Journal of Cellular and Molecular Medicine, 21(8), 1591-1600. [Link]
- Li, Y., et al. (2025). The impact of this compound deficiency on ischemic stroke: Role of inflammation and long noncoding RNA H19. The Journal of Nutritional Biochemistry, 137, 109916. [Link]
- Howe, C. G. (n.d.).
- Joehanes, R., et al. (2023). Impact of this compound supplementation on the epigenetic profile in healthy unfortified individuals – a randomized intervention trial. Epigenetics, 18(1), 2210515. [Link]
- Shittie, M., & Tsegaye, B. (2024). The concept of this compound supplementation and its role in prevention of neural tube defect among pregnant women: PRISMA. Heliyon, 10(9), e29986. [Link]
- Caffrey, A., et al. (2022). This compound intervention during pregnancy alters DNA methylation, affecting neural target genes through two distinct mechanisms. Clinical Epigenetics, 14(1), 63. [Link]
- Fernandez-Moya, R., et al. (2022). Genome-Wide Mapping of Histone H3 Lysine 4 Trimethylation (H3K4me3) and Its Involvement in Fatty Acid Biosynthesis in Sunflower Developing Seeds. International Journal of Molecular Sciences, 23(19), 11847. [Link]
Sources
- 1. Folate and DNA Methylation: A Review of Molecular Mechanisms and the Evidence for Folate's Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One Carbon Metabolism and Epigenetics: Understanding the Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Nutritional epigenetics: impact of folate deficiency on DNA methylation and colon cancer susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Guide to Folate One Carbon Metabolism & Disorders - Creative Proteomics [creative-proteomics.com]
- 7. Folate promotes S-adenosyl methionine reactions and the microbial methylation cycle and boosts ruminants production and reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The concept of this compound supplementation and its role in prevention of neural tube defect among pregnant women: PRISMA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The emerging role of epigenetic mechanisms in the etiology of neural tube defects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution | Springer Nature Experiments [experiments.springernature.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 14. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Influences of Arsenic and Folate On Histone Methylation Marks | National Agricultural Library [nal.usda.gov]
- 16. mdpi.com [mdpi.com]
- 17. Abnormal methylation caused by this compound deficiency in neural tube defects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A 2x this compound treatment affects epigenetics and dendritic spine densities in SHSY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. epicypher.com [epicypher.com]
- 21. microbenotes.com [microbenotes.com]
- 22. Perspectives on folate with special reference to epigenetics and neural tube defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Folate deficiency disturbs hsa‐let‐7 g level through methylation regulation in neural tube defects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The impact of this compound deficiency on ischemic stroke: Role of inflammation and long noncoding RNA H19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. epigenie.com [epigenie.com]
- 26. Mild folate deficiency induces genetic and epigenetic instability and phenotype changes in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. miragenews.com [miragenews.com]
- 28. This compound intervention during pregnancy alters DNA methylation, affecting neural target genes through two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Folic Acid in Neural Tube Development: A Technical Guide for Researchers
Abstract
Neural tube defects (NTDs), severe congenital malformations of the central nervous system, represent a significant global health concern. The discovery of the protective effects of periconceptional folic acid supplementation stands as a landmark achievement in public health, preventing a substantial percentage of these devastating birth defects.[1][2][3] Despite this success, the precise molecular mechanisms underpinning this compound's role in neurulation remain an area of intense investigation.[4][5] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the intricate relationship between this compound metabolism and neural tube closure. We will delve into the core biochemical pathways, explore the genetic landscape influencing susceptibility, and present detailed, field-proven methodologies for investigating this critical biological process. This guide aims to equip researchers with the foundational knowledge and practical tools necessary to advance our understanding and develop novel preventative strategies for folate-resistant NTDs.
The Embryological Landscape: A Symphony of Cellular and Molecular Events
Neurulation is the fundamental embryological process that forms the neural tube, the precursor to the brain and spinal cord.[6][7][8][9] This complex morphogenetic event involves a coordinated series of movements within the neural plate, including shaping, bending, and ultimately, fusion of the neural folds.[6][7][8][9] This process is orchestrated by a complex interplay of signaling pathways, including Sonic Hedgehog (Shh) and planar cell polarity (PCP) pathways, which regulate cell proliferation, differentiation, and adhesion.[10]
The successful closure of the neural tube is critically dependent on a sufficient supply of essential nutrients to fuel the rapid cellular division and differentiation characteristic of this developmental window.[11][12] Among these, folate, a water-soluble B vitamin, has been identified as a paramount factor.[13]
The Central Player: Folate-Mediated One-Carbon Metabolism
This compound, the synthetic form of folate, is not biologically active itself but is converted into tetrahydrofolate (THF) in the liver. THF and its derivatives are essential coenzymes in one-carbon metabolism, a network of interconnected biochemical reactions that transfer one-carbon units for various critical cellular processes.[4][14]
This metabolic network is comprised of two interconnected cycles: the folate cycle and the methionine cycle.[14]
-
The Folate Cycle: This cycle is primarily responsible for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[4][11] This is particularly crucial for the rapidly proliferating cells of the developing neural tube.[11]
-
The Methionine Cycle: This cycle generates S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions, including the methylation of DNA, RNA, proteins, and lipids.[1][11] DNA methylation is a key epigenetic modification that regulates gene expression, and its proper establishment is vital for normal embryonic development.[12]
The enzyme 5,10-methylenetetrahydrofolate reductase (MTHFR) sits at a critical juncture, irreversibly converting 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, thereby directing one-carbon units from the folate cycle towards the methionine cycle.[15]
Caption: MTHFR C677T Genotyping Workflow via PCR-RFLP.
Visualization of Gene and Protein Expression
Understanding the spatial and temporal expression patterns of genes and proteins involved in folate metabolism and neurulation is crucial. Whole-mount in situ hybridization (WMISH) and immunohistochemistry (IHC) are powerful techniques for this purpose.
Protocol 4: Whole-Mount In Situ Hybridization (WMISH) for Mouse Embryos
This protocol provides a general workflow for visualizing mRNA expression in whole mouse embryos. [1][16][17][18] Materials:
-
Mouse embryos (e.g., E8.5-E10.5)
-
4% paraformaldehyde (PFA) in PBS
-
Methanol series (25%, 50%, 75%, 100%)
-
Proteinase K
-
Hybridization buffer
-
Digoxigenin (DIG)-labeled RNA probe
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP developing solution
Procedure:
-
Embryo Dissection and Fixation: Dissect embryos in cold PBS and fix overnight in 4% PFA at 4°C.
-
Dehydration and Rehydration: Dehydrate embryos through a methanol series and store at -20°C. Rehydrate through a reverse methanol series.
-
Permeabilization: Treat with Proteinase K to allow probe penetration. The duration is stage-dependent and requires optimization.
-
Hybridization: Pre-hybridize embryos in hybridization buffer, then hybridize overnight with the DIG-labeled RNA probe at an optimized temperature (e.g., 65-70°C).
-
Washing and Antibody Incubation: Perform stringent washes to remove unbound probe. Block with a suitable blocking agent (e.g., sheep serum) and incubate with an anti-DIG-AP antibody.
-
Detection: Wash extensively to remove unbound antibody and develop the color reaction using NBT/BCIP.
-
Imaging: Image the stained embryos using a dissecting microscope with a camera.
Protocol 5: Whole-Mount Immunohistochemistry (IHC)
This protocol outlines the general steps for detecting protein expression in whole embryos. [5][15] Materials:
-
Mouse embryos
-
Fixative (e.g., 4% PFA)
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking buffer (e.g., PBS with serum and BSA)
-
Primary antibody specific to the target protein
-
Secondary antibody conjugated to an enzyme (e.g., HRP) or fluorophore
-
Detection substrate (e.g., DAB for HRP, or imaging for fluorescence)
Procedure:
-
Fixation and Permeabilization: Fix embryos as for WMISH. Permeabilize the tissue to allow antibody penetration.
-
Blocking: Incubate in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubations: Incubate with the primary antibody, followed by extensive washing, and then incubation with the secondary antibody. Incubation times are typically long (overnight to several days) to ensure penetration.
-
Detection: For chromogenic detection, incubate with the appropriate substrate. For fluorescent detection, mount and image using a confocal or fluorescence microscope.
Epigenetic Analysis
Investigating the epigenetic landscape, particularly histone modifications, in the developing neural tube can provide insights into how folate metabolism influences gene expression. Chromatin immunoprecipitation (ChIP) is the gold-standard technique for this purpose.
Protocol 6: Chromatin Immunoprecipitation (ChIP) from Embryonic Tissue
This protocol is optimized for low-abundance embryonic samples. [6][10][11] Materials:
-
Dissected embryonic neural tube tissue
-
Formaldehyde for cross-linking
-
Lysis and sonication buffers
-
Antibody specific to the histone modification of interest (e.g., H3K4me3, H3K27me3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
Procedure:
-
Cross-linking and Cell Lysis: Cross-link proteins to DNA in the dissected tissue using formaldehyde. Lyse the cells to release the nuclei.
-
Chromatin Shearing: Sonicate the chromatin to fragment it into sizes of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein, then purify the DNA.
-
Analysis: The purified DNA can be analyzed by quantitative PCR (ChIP-qPCR) to assess enrichment at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Future Directions and Unanswered Questions
Despite significant progress, several key questions remain. The exact mechanism by which this compound prevents NTDs is still not fully elucidated. [4][5]While the roles in nucleotide synthesis and methylation are paramount, other potential mechanisms, such as effects on specific signaling pathways or cellular processes, are being explored.
A major challenge is the issue of folate-resistant NTDs. Research using folate-resistant mouse models is crucial for identifying alternative preventative strategies. [19][20]Investigating the interplay between folate metabolism and other nutrients, such as vitamin B12 and choline, is also a promising avenue of research. [11] The application of advanced techniques such as single-cell sequencing and proteomics to embryonic neural tube tissue from various genetic and nutritional backgrounds will undoubtedly provide a more granular understanding of the complex molecular events governing neurulation. By integrating these powerful approaches with the established methodologies outlined in this guide, the research community is well-positioned to unravel the remaining mysteries of this compound and neural tube development, ultimately leading to improved preventative measures for all forms of NTDs.
References
- Blom, H. J., Shaw, G. M., den Heijer, M., & Finnell, R. H. (2006). Neural tube defects and folate: case far from closed. Nature Reviews Neuroscience, 7(9), 724-731. [Link]
- Colas, J. F., & Schoenwolf, G. C. (2001). Towards a cellular and molecular understanding of neurulation. Developmental Dynamics, 221(2), 117-145. [Link]
- De-Regil, L. M., Peña-Rosas, J. P., Fernández-Gaxiola, A. C., & Rayco-Solon, P. (2015). This compound for preventing neural tube defects.
- Greene, N. D., & Copp, A. J. (2014). Neural tube defects. Annual review of neuroscience, 37, 221-242. [Link]
- Harris, M. J., & Juriloff, D. M. (1999). Ectopic expression of Msx-2 in the developing mouse neural tube produces a recognizable clinical entity of NTDs.
- Imbard, A., Benoist, J. F., & Blom, H. J. (2013). Neural tube defects, this compound and methylation. International journal of environmental research and public health, 10(9), 4352-4389. [Link]
- Li, D., & He, L. (2015). Variants in MTHFR gene and neural tube defects susceptibility in China. Metabolic brain disease, 30(2), 519-524. [Link]
- MRC Vitamin Study Research Group. (1991). Prevention of neural tube defects: results of the Medical Research Council Vitamin Study. The Lancet, 338(8760), 131-137. [Link]
- Peypathrigul, K., & Jirarattanasopa, N. (2024). The concept of this compound supplementation and its role in prevention of neural tube defect among pregnant women: PRISMA. Journal of Public Health and Development, 22(1), 1-13. [Link]
- U.S. Preventive Services Task Force. (2017).
- van der Put, N. M., van den Heuvel, L. P., Steegers-Theunissen, R. P., Trijbels, F. J., & Blom, H. J. (1996). Is the mutated 5,10-methylenetetrahydrofolate reductase a risk factor for neural tube defects?. The Lancet, 347(9002), 686-687. [Link]
- Wallingford, J. B., Niswander, L. A., Shaw, G. M., & Finnell, R. H. (2013). The continuing challenge of understanding, preventing, and treating neural tube defects. Science, 339(6123), 1222002. [Link]
- Whitehead, A. S., Gallagher, P., Mills, J. L., Kirke, P. N., Burke, H., Molloy, A. M., ... & Scott, J. M. (1995). A genetic defect in 5,10 methylenetetrahydrofolate reductase in neural tube defects. QJM: An International Journal of Medicine, 88(11), 763-766. [Link]
- O'Broin, S., Kelleher, B., & Gunter, E. (1999). Microbiological assay on microtitre plates of folate in serum and red cells.
- Rehimi, R., Bartusel, M., & Rada-Iglesias, A. (2017). Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples. Journal of visualized experiments: JoVE, (126), 56186. [Link]
- Rosenquist, T. H. (2005). Mouse models of neural tube defects: investigating preventive mechanisms. American Journal of Medical Genetics Part C: Seminars in Medical Genetics, 135(1), 31-41. [Link]
- Wu, Y., He, Y., Zhang, C., Liu, Y., & Li, S. (2024). Multiplexing of TMT labeling reveals folate-deficient diet-specific proteome changes in NTDs. Frontiers in Cellular Neuroscience, 18, 1356976. [Link]
- Zohn, I. E. (2012). Neural tube defects: investigating preventive mechanisms in mouse models. The Anatomical Record: Advances in Integrative Anatomy and Evolutionary Biology, 295(10), 1618-1630. [Link]
- Umlauf, D., Goto, Y., Delaval, K., Wagschal, A., Arnaud, P., & Feil, R. (2005). protocol: Chromatin immunoprecipitation on native chromatin from cells and tissues. Epigenome NoE. [Link]
- Viswanathan, M., Treiman, K. A., Kish-Doto, J., Middleton, J. C., Coker-Schwimmer, E. J., & Nicholson, W. K. (2017). This compound supplementation for the prevention of neural tube defects: an evidence review for a clinical preventive service. JAMA, 317(2), 190-203. [Link]
- World Health Organization. (2015). Guideline: Optimal serum and red blood cell folate concentrations in women of reproductive age for prevention of neural tube defects. [Link]
- Ducker, G. S., & Rabinowitz, J. D. (2017). One-carbon metabolism in health and disease. Cell metabolism, 25(1), 27-42. [Link]
- Beaudin, A. E., & Stover, P. J. (2007). Folate-mediated one-carbon metabolism and neural tube defects: balancing genome synthesis and gene expression. Birth Defects Research Part C: Embryo Today: Reviews, 81(3), 183-203. [Link]
- MacFarlane, A. J., Liu, X., & Perry, C. A. (2011). The role of folate in one-carbon metabolism. In Folate in health and disease (pp. 31-62). CRC press. [Link]
- Donia, M. S., El-Bassyouni, H. T., El-Saiedi, K. G., & Mashhour, A. M. (2021). Genotyping of C677T polymorphism in MTFHR gene. Bio-protocol, 11(13), e4078. [Link]
- Copp, A. J., Stanier, P., & Greene, N. D. (2013). Neural tube defects: recent advances, unsolved questions, and controversies. The Lancet Neurology, 12(8), 799-810. [Link]
- Centers for Disease Control and Prevention. (2018). Quality Assessment Manual for Laboratories Using the CDC Folate Microbiologic Assay Kit. [https://www.cdc.gov/labstandards/pdf/ vitamine/Folate_Microbiologic_Assay_QA_Manual-508.pdf]([Link] vitamine/Folate_Microbiologic_Assay_QA_Manual-508.pdf)
- World Health Organization. (2015).
- Bio-Rad Laboratories. (n.d.).
- Centers for Disease Control and Prevention. (2018).
- College of American Pathologists. (n.d.).
- Wikipedia. (n.d.). Spina bifida.
Sources
- 1. In Situ Hybridization Methods for Mouse Whole Mounts and Tissue Sections with and Without Additional β-Galactosidase Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. MTHFR C677T polymorphism analysis: A simple, effective restriction enzyme‐based method improving previous protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understand Protein Expression in Tissue with Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 5. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdc.gov [cdc.gov]
- 7. A Practical Approach to Red Blood Cell Folate Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bevital.no [bevital.no]
- 9. Isolation and Cultivation of Neural Progenitors Followed by Chromatin-Immunoprecipitation of Histone 3 Lysine 79 Dimethylation Mark - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples. | Semantic Scholar [semanticscholar.org]
- 11. Micronutrient Survey Manual & Toolkit [surveytoolkit.nutritionintl.org]
- 12. Detection of Gene and Protein Expression in Mouse Embryos and Tissue Sections | Springer Nature Experiments [experiments.springernature.com]
- 13. Dietary this compound prevents peripheral neuropathy in mouse models of neural tube defects and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IHC staining protocol for whole mount samples | Abcam [abcam.com]
- 15. Whole-Mount In Situ Hybridization in Post-Implantation Staged Mouse Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Multiplexing of TMT labeling reveals folate-deficient diet-specific proteome changes in NTDs - PMC [pmc.ncbi.nlm.nih.gov]
Unmetabolized Folic Acid Syndrome: A Technical Guide on its Emergence and Clinical Implications
Abstract
The widespread implementation of mandatory folic acid (FA) fortification in staple foods, initiated to reduce the incidence of neural tube defects (NTDs), has been a resounding public health success.[1][2] However, this has led to an unprecedented increase in FA intake across populations, giving rise to the phenomenon of unmetabolized this compound (UMFA) in systemic circulation.[3][4] This technical guide provides an in-depth exploration of the biochemical underpinnings of UMFA, the analytical methodologies for its detection, and a synthesis of the current understanding of its clinical implications for researchers, scientists, and drug development professionals.
Introduction: The Double-Edged Sword of this compound Fortification
This compound is a synthetic, oxidized form of the water-soluble vitamin B9, not naturally found in foods.[2][5][6] It is used in dietary supplements and fortified foods due to its high stability and bioavailability compared to naturally occurring folates.[2] The primary objective of FA fortification has been to increase folate levels in women of childbearing age to prevent NTDs in their offspring.[1][7] While the success of these programs is undeniable, they have also resulted in a significant portion of the population consuming FA in amounts that exceed the body's metabolic capacity.[2][4] This has led to the emergence of what is increasingly referred to as "Unmetabolized this compound Syndrome," a state characterized by the persistent presence of synthetic FA in the bloodstream.[8] This guide will dissect the science behind this phenomenon and its potential health consequences.
The Biochemical Bottleneck: this compound Metabolism and the Role of Dihydrofolate Reductase (DHFR)
For the body to utilize this compound, it must first be reduced to its biologically active form, tetrahydrofolate (THF), which is a crucial coenzyme in one-carbon metabolism, essential for DNA synthesis, repair, and methylation.[9][10] This conversion is a two-step process catalyzed by the enzyme dihydrofolate reductase (DHFR).[8][11]
However, research has shown that DHFR activity in human liver is significantly slower and more variable compared to other species, such as rats.[6][12][13] This enzymatic pathway can become saturated at relatively low doses of this compound, estimated to be around 200-400 micrograms per meal.[3][14][15] Once the capacity of DHFR is exceeded, any additional ingested this compound is absorbed into the bloodstream unmetabolized.[4][8][16]
Clinical Implications of Circulating Unmetabolized this compound
The presence of UMFA in the blood is no longer a rare occurrence, with some studies showing detectable levels in the vast majority of the US population.[17][18] While the long-term health consequences are still under active investigation, several potential clinical implications have emerged from the scientific literature.
Masking of Vitamin B12 Deficiency
One of the most well-established risks associated with high this compound intake is its ability to mask a vitamin B12 deficiency.[5][9][14] this compound can correct the megaloblastic anemia that is a hallmark of both folate and B12 deficiencies.[5][9] However, it does not address the underlying B12 deficiency, which, if left untreated, can lead to irreversible neurological damage.[5][19] This masking effect can delay diagnosis and treatment, with potentially severe consequences, particularly in the elderly.[20]
Immune System Modulation
Emerging evidence suggests that UMFA may have a modulatory effect on the immune system. Specifically, some studies have linked the presence of UMFA to a reduction in the cytotoxicity of natural killer (NK) cells, which are a critical component of the innate immune system responsible for eliminating virally infected and cancerous cells.[21][22][23] An inverse relationship has been observed between UMFA concentrations and NK cell activity, particularly in older adults.[22] However, other in-vitro studies have not found a direct influence of this compound on NK cell function, indicating that more research is needed to clarify this relationship.[24] Interestingly, one study found an inverse association between UMFA and certain pro-inflammatory markers.[25]
The Folate-Cancer Paradox
The relationship between folate and cancer is complex and appears to be a double-edged sword. While adequate folate levels are thought to be protective against the initiation of some cancers, excessive intake of this compound, leading to UMFA, may promote the growth of pre-existing tumors.[26][27][28]
Several epidemiological studies have explored the association between UMFA and the risk of various cancers, with mixed results:
-
Breast Cancer: Some prospective cohort studies have suggested a potential increased risk of breast cancer with high this compound supplement intake.[26] However, other studies, including a nested case-control study, found no association between circulating UMFA and breast cancer risk.[26][27]
-
Colorectal Cancer: Research on the link between UMFA and colorectal cancer has also been inconsistent. One study found no association between prediagnostic plasma levels of UMFA and colorectal cancer risk, while another randomized trial suggested a potential increased risk of advanced and multiple adenomas with higher serum levels of the metabolized form of folate, but no clear role for UMFA itself.[29][30]
The prevailing hypothesis is that while folate is essential for preventing DNA damage that can lead to cancer, in an environment where cancer has already been initiated, high levels of this compound might provide the necessary building blocks for cancer cells to proliferate.[5][31]
| Study Population/Design | Cancer Type | Key Findings | Reference |
| Nested case-control study | Breast Cancer | No significant association between serum UMFA and breast cancer risk. | [26] |
| Prospective cohort studies (PLCO and Swedish Mammography Cohort) | Breast Cancer | Postmenopausal women with high supplemental this compound intake (≥400 µ g/day ) had a 19% increased risk. | [26] |
| Nested case-control studies | Colorectal Cancer | Prediagnostic plasma UMFA levels were not associated with colorectal cancer risk. | [29] |
| Randomized trial | Colorectal Adenomas | Higher serum levels of metabolized folate (mF), but not UMFA, were associated with an increased risk of advanced and multiple adenomas in later follow-up. | [30] |
Table 1: Summary of Studies on UMFA and Cancer Risk
Analytical Methodologies for the Detection and Quantification of UMFA
Accurate measurement of UMFA is crucial for research into its clinical implications. The primary methods for quantifying UMFA in biological matrices such as serum and plasma are based on chromatography coupled with mass spectrometry.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
HPLC and, more specifically, LC-MS/MS, are the gold standards for the sensitive and specific measurement of different folate forms, including UMFA.[32][33] These methods allow for the separation and quantification of UMFA from its metabolized counterparts, such as 5-methyltetrahydrofolate (5-MTHF).[34]
Experimental Protocol: Quantification of Serum UMFA by LC-MS/MS
The following is a generalized protocol for the analysis of UMFA in serum. Specific parameters may need to be optimized based on the instrumentation and reagents available.
Step 1: Sample Preparation
-
Thaw frozen serum samples on ice, protected from light.
-
To 200 µL of serum, add an internal standard solution (e.g., ¹³C-labeled this compound).
-
Perform protein precipitation by adding a solvent such as methanol or acetonitrile.
-
Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
Step 2: Chromatographic Separation
-
Inject the prepared sample onto an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid) to separate UMFA from other folates.
Step 3: Mass Spectrometric Detection
-
The eluent from the HPLC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor for specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for both UMFA and the internal standard to ensure specificity and accurate quantification.
Step 4: Data Analysis
-
Construct a calibration curve using known concentrations of UMFA standards.
-
Quantify the concentration of UMFA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound Food Fortification—Its History, Effect, Concerns, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isom.ca [isom.ca]
- 4. eu.intelligentlabs.org [eu.intelligentlabs.org]
- 5. 4 Potential Side Effects of Too Much this compound [healthline.com]
- 6. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high this compound intake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maternal serum unmetabolized this compound concentration following multivitamin and mineral supplementation with or without this compound after 12 weeks gestation: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. methyl-life.com [methyl-life.com]
- 9. High this compound Levels: 11 Symptoms & Side Effects You Should Know - Liv Hospital [int.livhospital.com]
- 10. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 12. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high this compound intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Unmetabolized this compound in serum: acute studies in subjects consuming fortified food and supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MR1-dependence of unmetabolized this compound side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Circulating Unmetabolized this compound: Relationship to Folate Status and Effect of Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Unmetabolized this compound is detected in nearly all serum samples from US children, adolescents, and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What Does High this compound Mean? 12 Symptoms and Side Effects You Should Know - Liv Hospital [int.livhospital.com]
- 20. Excessive this compound intake and relation to adverse health outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Folate - Health Professional Fact Sheet [ods.od.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. eu.intelligentlabs.org [eu.intelligentlabs.org]
- 24. eu.intelligentlabs.org [eu.intelligentlabs.org]
- 25. Unmetabolized this compound is associated with TNF-α, IL-1β and IL-12 concentrations in a population exposed to mandatory food fortification with this compound: a cross-sectional population-based study in Sao Paulo, Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Circulating unmetabolized this compound and 5-methyltetrahydrofolate and risk of breast cancer: A nested case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. dune.une.edu [dune.une.edu]
- 28. Too much folate – a risk factor for cancer and cardiovascular disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Unmetabolized this compound in Prediagnostic Plasma and the Risk of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. aacrjournals.org [aacrjournals.org]
- 31. mthfrsupport.com.au [mthfrsupport.com.au]
- 32. Folate status and concentrations of serum folate forms in the US population: National Health and Nutrition Examination Survey 2011–2 - PMC [pmc.ncbi.nlm.nih.gov]
- 33. documents.thermofisher.com [documents.thermofisher.com]
- 34. Unmetabolized this compound Is Detected in Nearly All Serum Samples from US Children, Adolescents, and Adults - PMC [pmc.ncbi.nlm.nih.gov]
Folic Acid Deficiency and Its Effects on Cellular Proliferation: A Technical Guide for Researchers
Abstract
Folic acid, a water-soluble B vitamin, is a critical cofactor in one-carbon metabolism, a network of biochemical reactions essential for life. This guide provides an in-depth technical exploration of the profound effects of this compound deficiency on cellular proliferation. We will dissect the molecular mechanisms underpinning folate's role in nucleotide biosynthesis, DNA integrity, and epigenetic regulation. Furthermore, this document offers field-proven, step-by-step protocols for key experimental assays to investigate these effects in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the intricate relationship between folate metabolism and cell division.
The Central Role of Folate in Cellular Metabolism
This compound itself is biologically inactive. It must be reduced to its active form, tetrahydrofolate (THF), to participate in cellular processes. THF and its derivatives are essential carriers of one-carbon units (e.g., methyl, methylene, formyl groups) in a variety of biosynthetic reactions.[1][2][3] These reactions are compartmentalized within the cytoplasm and mitochondria and are fundamental to the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[3][4]
One-Carbon Metabolism: The Folate Cycle
The folate cycle is a critical metabolic pathway that facilitates the transfer of one-carbon units. Serine is a major source of these units, donating a carbon to THF to form 5,10-methylenetetrahydrofolate. This intermediate stands at a crucial metabolic crossroads.[2][4]
-
Thymidylate Synthesis: It provides the methyl group for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase.[5][6] dTMP is a direct precursor for thymidine triphosphate (dTTP), one of the four essential deoxynucleotides for DNA synthesis.
-
Purine Synthesis: Folate derivatives are required for two steps in the de novo synthesis of purines (adenine and guanine).
-
Methionine Regeneration: 5,10-methylenetetrahydrofolate can be reduced to 5-methyltetrahydrofolate, which then donates its methyl group to homocysteine to regenerate methionine.[2] Methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA methylation.[2][7]
Figure 1: Simplified overview of the folate and methionine cycles.
Consequences of this compound Deficiency on Cellular Proliferation
A deficit in this compound disrupts the delicate balance of one-carbon metabolism, leading to a cascade of detrimental effects on cellular processes, ultimately impairing proliferation.
Impaired DNA Synthesis and Repair
The most immediate consequence of folate deficiency is the disruption of DNA synthesis. The reduced availability of 5,10-methylenetetrahydrofolate directly inhibits the production of dTMP.[8][9][10] This leads to an imbalance in the deoxynucleotide pool, with an accumulation of dUMP. The cellular machinery can misincorporate uracil into DNA in place of thymine.[8][9][10]
This uracil misincorporation triggers a futile cycle of DNA repair. DNA glycosylases recognize and excise the uracil, creating an abasic site. While this is a normal repair process, in the face of persistent dNTP pool imbalances, uracil can be re-incorporated.[11] This continuous excision and repair can lead to transient single-strand breaks. If two such breaks occur in close proximity on opposite DNA strands, it can result in a double-strand break, a highly cytotoxic lesion.[8][9][10]
Furthermore, folate deficiency can impair the overall capacity for DNA repair, not just the removal of uracil.[12] The synthesis of purines is also compromised, further hindering the ability of the cell to replicate and repair its genome.
| Effect of Folate Deficiency | Molecular Consequence | Impact on Cellular Proliferation |
| Reduced dTMP Synthesis | Imbalance in dNTP pool (high dUMP/dTTP ratio) | Inhibition of DNA replication |
| Uracil Misincorporation | Increased uracil in DNA | DNA instability, futile repair cycles |
| DNA Strand Breaks | Accumulation of single and double-strand breaks | Cell cycle arrest, apoptosis |
| Impaired Purine Synthesis | Depletion of adenine and guanine precursors | Inhibition of DNA and RNA synthesis |
| Compromised DNA Repair Capacity | Inefficient removal of DNA lesions | Increased genomic instability |
Cell Cycle Arrest and Apoptosis
Cells have intricate checkpoint mechanisms to ensure the fidelity of DNA replication and cell division. In the presence of significant DNA damage, such as that induced by folate deficiency, these checkpoints are activated. This often results in cell cycle arrest, providing the cell with an opportunity to repair the damage.[13][14] Studies have shown that folate-deficient cells can accumulate in the S-phase of the cell cycle, indicative of problems during DNA replication.[13] A subsequent block at the G2/M phase has also been observed.[13]
If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death, or apoptosis.[13][15][16] This is a crucial mechanism to eliminate cells with compromised genomes, preventing the propagation of potentially harmful mutations. Folate deficiency has been shown to induce apoptosis in various cell types.[13][15][17] This can be mediated by both p53-dependent and -independent pathways.[13]
Figure 2: The cascade of events from this compound deficiency to inhibited cellular proliferation.
Epigenetic Alterations
Beyond its role in DNA synthesis, folate metabolism is intrinsically linked to epigenetic regulation, primarily through DNA methylation.[18][19][20] As previously mentioned, the folate cycle is essential for the regeneration of methionine and the subsequent production of SAM, the primary methyl donor.
Folate deficiency can lead to a decrease in SAM levels, which can result in global DNA hypomethylation.[11] DNA methylation is a critical epigenetic mark that plays a role in gene silencing, genomic imprinting, and the stability of chromosomes. Alterations in DNA methylation patterns can lead to the inappropriate expression of genes, including proto-oncogenes, and contribute to genomic instability.[18] The effects of folate deficiency on DNA methylation can be complex and are often gene- and cell-type specific.[18]
Experimental Methodologies for Studying Folate Deficiency
A robust and multifaceted experimental approach is necessary to fully elucidate the impact of this compound deficiency on cellular proliferation. The following are detailed protocols for key assays.
In Vitro Model of Folate Deficiency
The first step in studying folate deficiency is to establish a reliable in vitro model. This typically involves culturing cells in a folate-deficient medium.
Protocol:
-
Cell Culture: Culture the cell line of interest in standard, folate-replete medium until the desired cell number is reached.
-
Folate Depletion: To induce folate deficiency, wash the cells twice with phosphate-buffered saline (PBS) and then culture them in a specially formulated folate-deficient medium. This medium should also lack glycine, hypoxanthine, and thymidine to prevent salvage pathways from compensating for the lack of de novo synthesis.
-
Experimental Time Course: The duration of culture in folate-deficient medium will vary depending on the cell line and the specific endpoint being measured. It is advisable to perform a time-course experiment (e.g., 1, 3, 7, and 14 days) to determine the optimal time point for observing the desired effects.
-
Control Groups: Always include a control group of cells cultured in parallel in a folate-replete medium.
Assessment of Cellular Proliferation
Several assays can be used to quantify cellular proliferation. The MTT assay is a widely used colorimetric assay that measures metabolic activity as an indicator of cell viability and proliferation.
Protocol: MTT Assay [21][22][23][24]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density.
-
Treatment: Culture the cells in folate-deficient and folate-replete media for the desired duration.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.
Analysis of Cell Cycle Distribution
Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing cell cycle distribution.
Protocol: Cell Cycle Analysis by Flow Cytometry [25][26][27][28]
-
Cell Harvesting: Harvest cells cultured in folate-deficient and folate-replete media by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks.
-
Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content of the cells.
-
Data Analysis: The resulting data can be used to generate a histogram of DNA content, allowing for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
Detection of DNA Damage
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol: Alkaline Comet Assay [29][30][31][32][33]
-
Cell Preparation: Harvest cells and resuspend them in ice-cold PBS.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide). Visualize the comets using a fluorescence microscope.
-
Quantification: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.
Figure 3: A representative experimental workflow for investigating the effects of this compound deficiency.
Conclusion and Future Directions
This compound deficiency profoundly impacts cellular proliferation by disrupting fundamental processes of DNA synthesis, repair, and epigenetic regulation. The resulting genomic instability can lead to cell cycle arrest and apoptosis, effectively halting cell division. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these effects in a controlled laboratory setting.
Future research should continue to explore the intricate interplay between folate metabolism and other cellular pathways. A deeper understanding of the cell-type-specific responses to folate deficiency and the long-term consequences of epigenetic alterations will be crucial. For drug development professionals, this knowledge is vital for understanding the mechanisms of antifolate chemotherapeutics and for developing novel strategies to target metabolic vulnerabilities in cancer and other proliferative diseases.
References
- Blount, B. C., Mack, M. M., Wehr, C. M., MacGregor, J. T., Hiatt, R. A., Wang, G., Wickramasinghe, S. N., Everson, R. B., & Ames, B. N. (1997). Folate deficiency causes uracil misincorporation into human DNA and chromosome breakage: implications for cancer and neuronal damage. Proceedings of the National Academy of Sciences of the United States of America, 94(7), 3290–3295. [Link]
- PNAS. (1997). Folate deficiency causes uracil misincorporation into human DNA and chromosome breakage: Implications for cancer and neuronal damage. [Link]
- Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. [Link]
- Semantic Scholar. (n.d.). Folate deficiency causes uracil misincorporation into human DNA and chromosome breakage: implications for cancer and neuronal damage. [Link]
- Choi, S. W., & Mason, J. B. (2002). Effects of folate deficiency on gene expression in the apoptosis and cancer pathways in colon cancer cells. Carcinogenesis, 23(10), 1641–1648. [Link]
- Ho, R., & Kim, Y. I. (1999). Folate deficiency induces a cell cycle-specific apoptosis in HepG2 cells. The Journal of Nutrition, 129(1), 25–31. [Link]
- Courtemanche, C., Elson-Schwab, I., Mashiyama, S. T., Kerry, N., & Ames, B. N. (2004). Folate deficiency in vitro induces uracil misincorporation and DNA hypomethylation and inhibits DNA excision repair in immortalized normal human colon epithelial cells. The Journal of Nutrition, 134(5), 1086–1091. [Link]
- Kruman, I. I., & Mattson, M. P. (2002). Folate deficiency, mismatch repair-dependent apoptosis, and human disease. Trends in Molecular Medicine, 8(11), 507–514. [Link]
- Bio-protocol. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. [Link]
- Lin, Y. L., & Lin, J. K. (2001). Folate deficiency-induced oxidative stress and apoptosis are mediated via homocysteine-dependent overproduction of hydrogen peroxide and enhanced activation of NF-kappaB in human Hep G2 cells. The Journal of Nutritional Biochemistry, 12(12), 684–693. [Link]
- Linus Pauling Institute. (n.d.).
- ResearchGate. (2002).
- Li, W., Jiang, Y., Sun, J., & Wang, B. (2014). Folate Deficiency Induces Neural Stem Cell Apoptosis by Increasing Homocysteine In Vitro. Cellular and Molecular Neurobiology, 34(6), 859–866. [Link]
- McGill Radiobiology. (2015). Comet Assay Protocol. [Link]
- Wikipedia. (n.d.).
- UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]
- ResearchGate. (n.d.).
- Kim, Y. I. (2005). Nutritional epigenetics: impact of folate deficiency on DNA methylation and colon cancer susceptibility. The Journal of Nutrition, 135(11), 2703–2709. [Link]
- Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. [Link]
- Li, W., Zhang, Y., & Chen, J. (2018). Folate deprivation induces cell cycle arrest at G0/G1 phase and apoptosis in hippocampal neuron cells through down-regulation of IGF-1 signaling pathway. Journal of Cellular Physiology, 233(11), 8858–8871. [Link]
- M-CSA. (n.d.).
- NIH. (n.d.).
- ResearchGate. (2023).
- Selhub, J. (2002). Folate, vitamin B12 and vitamin B6 and one carbon metabolism. Journal of Nutrition, Health & Aging, 6(1), 39–42. [Link]
- Wikipedia. (n.d.). Comet assay. [Link]
- MedicalResearch.com. (2015).
- ResearchGate. (n.d.).
- Stover, P. J. (2009). Folate-mediated one-carbon metabolism. Methods in Molecular Biology, 531, 1–11. [Link]
- Intrigue Health. (2023).
- Lili, L., et al. (2017). This compound is necessary for proliferation and differentiation of C2C12 myoblasts. Journal of Cellular Physiology, 232(12), 3564-3574. [Link]
- Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease. Cell Metabolism, 25(1), 27–42. [Link]
- Graziani, S., et al. (2003). An unusual mechanism of thymidylate biosynthesis in organisms containing the thyX Gene. Journal of Biological Chemistry, 278(41), 39533-39536. [Link]
- ProQuest. (n.d.). Intergenerational Effects of Folate Deficiency and this compound Supplementation on Reproductive Outcomes and Epigenetic Reprogramming. [Link]
- SciSpace. (2005). Nutritional Epigenetics: Impact of Folate Deficiency on DNA Methylation and Colon Cancer Susceptibility. [Link]
- NIH. (2024). The concept of this compound supplementation and its role in prevention of neural tube defect among pregnant women: PRISMA. [Link]
- ACS Publications. (2014).
- SciSpace. (n.d.). Molecular mechanism of thymidylate synthase-catalyzed reaction and interaction of the enzyme with 2. [Link]
- AACR Journals. (2004). Association between Low Dietary Folate Intake and Suboptimal Cellular DNA Repair Capacity. [Link]
- NCBI Bookshelf. (2013). Cell Viability Assays. [Link]
- ResearchHub. (2024).
- ResearchGate. (n.d.).
- Danmarks Grundforskningsfond. (2018). CCS in a new study: Folate deficiency can lead to hitherto unknown problems with cell division. [Link]
Sources
- 1. Comprehensive Guide to Folate One Carbon Metabolism & Disorders - Creative Proteomics [creative-proteomics.com]
- 2. Folate, vitamin B12 and vitamin B6 and one carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Folate-mediated one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. Folate deficiency causes uracil misincorporation into human DNA and chromosome breakage: implications for cancer and neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Folate deficiency causes uracil misincorporation into human DNA and chromosome breakage: implications for cancer and neuronal damage. | Semantic Scholar [semanticscholar.org]
- 11. Folate deficiency in vitro induces uracil misincorporation and DNA hypomethylation and inhibits DNA excision repair in immortalized normal human colon epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Folate deficiency induces a cell cycle-specific apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Folate deprivation induces cell cycle arrest at G0/G1 phase and apoptosis in hippocampal neuron cells through down-regulation of IGF-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Folate deficiency, mismatch repair-dependent apoptosis, and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Folate Deficiency Induces Neural Stem Cell Apoptosis by Increasing Homocysteine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nutritional epigenetics: impact of folate deficiency on DNA methylation and colon cancer susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. (PDF) Nutritional Epigenetics: Impact of Folate Deficiency on DNA Methylation and Colon Cancer Susceptibility (2005) | Young-In Kim | 275 Citations [scispace.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. atcc.org [atcc.org]
- 24. researchhub.com [researchhub.com]
- 25. wp.uthscsa.edu [wp.uthscsa.edu]
- 26. assaygenie.com [assaygenie.com]
- 27. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cell Cycle Protocols [bdbiosciences.com]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. bio-protocol.org [bio-protocol.org]
- 31. rndsystems.com [rndsystems.com]
- 32. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 33. Comet assay - Wikipedia [en.wikipedia.org]
The Crossroads of Cellular Energy and Biosynthesis: A Technical Guide to the Role of Folic Acid in Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the critical and multifaceted role of folic acid (Vitamin B9) in mitochondrial function. Moving beyond its well-established role in cytosolic one-carbon metabolism, we delve into the specific and essential functions of the mitochondrial folate pool. This document will elucidate the intricate mechanisms by which this compound derivatives contribute to mitochondrial DNA (mtDNA) integrity, redox homeostasis, and the biogenesis of essential macromolecules. We will further discuss the implications of folate deficiency and supplementation on mitochondrial health and disease, providing a framework for researchers and drug development professionals to investigate this vital interplay. Detailed experimental protocols and visual pathway representations are included to facilitate a comprehensive understanding and practical application of the concepts presented.
Introduction: The Symbiotic Relationship Between this compound and Mitochondria
Mitochondria, the powerhouses of the cell, are central to cellular energy production through oxidative phosphorylation.[1] this compound, a water-soluble B vitamin, is a pivotal player in a wide array of biosynthetic pathways.[1] While the cytosolic functions of folate in nucleotide synthesis and methylation are well-documented, its role within the mitochondria is equally critical and complex. The mitochondrion maintains its own distinct pool of folate, transported from the cytosol via the mitochondrial folate transporter (MFT) , a protein encoded by the SLC25A32 gene.[2][3][4][5] This compartmentalization underscores the specialized functions of folate within this organelle, which are indispensable for mitochondrial homeostasis and overall cellular health.[1][6][7][8]
This guide will systematically dissect the key areas where this compound metabolism intersects with mitochondrial function, providing a granular view of the biochemical underpinnings and their physiological consequences.
The Engine Room of Biosynthesis: Mitochondrial One-Carbon Metabolism
The cornerstone of this compound's mitochondrial function lies in its role as a carrier of one-carbon units in the form of tetrahydrofolate (THF) and its derivatives.[1][8] This mitochondrial one-carbon metabolism is a dynamic network that fuels several critical processes.[6][8]
Fueling the Mitochondrial Genome: Nucleotide Synthesis
Mitochondria possess their own circular DNA (mtDNA), which encodes essential subunits of the electron transport chain (ETC). The replication and repair of mtDNA are paramount for mitochondrial function. Folate-derived one-carbon units are indispensable for the de novo synthesis of purines and the pyrimidine, thymidylate.[1][6][9][10] Specifically, 10-formyl-THF is required for two steps in the purine biosynthetic pathway, while 5,10-methylene-THF is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase.[11]
A deficiency in mitochondrial folate can lead to an imbalance in the mitochondrial nucleotide pool, impairing mtDNA synthesis and repair.[6][9][10] This can result in uracil misincorporation into mtDNA, leading to genomic instability and an accumulation of mtDNA deletions.[6][9]
The Serine-Glycine Interconversion: A Hub of Mitochondrial Metabolism
The reversible conversion of serine and THF to glycine and 5,10-methylene-THF, catalyzed by the mitochondrial enzyme serine hydroxymethyltransferase 2 (SHMT2) , is a central reaction in mitochondrial one-carbon metabolism.[6][9][12] This process not only generates one-carbon units for other mitochondrial and cytosolic pathways but also plays a role in amino acid homeostasis.[1][6]
Supporting Cytosolic Needs: The Export of One-Carbon Units
Mitochondria are the primary source of one-carbon units for the cytoplasm.[8][11] Formate, generated from 10-formyl-THF in the mitochondria, can be exported to the cytosol to support purine and thymidylate synthesis for the nuclear genome, as well as the methionine cycle for methylation reactions.[6][8]
Logical Relationship: Mitochondrial Folate Metabolism
Sources
- 1. autism.fratnow.com [autism.fratnow.com]
- 2. Mitochondrial folate transporter - Wikipedia [en.wikipedia.org]
- 3. "The Mechanism of Mitochondrial Folate Transport by the Mitochondrial F" by Scott Alan Lawrence [scholarscompass.vcu.edu]
- 4. genecards.org [genecards.org]
- 5. Tetrahydrofolate Recognition by the Mitochondrial Folate Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Roles of Mitochondrial Folate Metabolism in Supporting Mitochondrial DNA Synthesis, Oxidative Phosphorylation, and Cellular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can this compound have a role in mitochondrial disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Folate-mediated one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nutrition.org [nutrition.org]
- 10. Minsky DTIC [dtic.minsky.ai]
- 11. One-Carbon Metabolism–Genome Interactions in Folate-Associated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lsi.princeton.edu [lsi.princeton.edu]
A-Technical-Guide-to-the-Metabolic-Interplay-of-Folic-Acid-and-Vitamin-B12
Abstract
Folic acid and vitamin B12 (cobalamin) are water-soluble vitamins essential for fundamental cellular processes, including DNA synthesis and methylation reactions.[1][2][3][4][5] Their metabolic pathways are inextricably linked at the nexus of the methionine synthase reaction, a critical step in one-carbon metabolism.[3][5][6][7] A deficiency in either vitamin disrupts this delicate balance, leading to overlapping hematological consequences, most notably megaloblastic anemia.[1][2][4][8][9] However, vitamin B12 deficiency also precipitates a unique and potentially irreversible neurological syndrome.[10][11][12][13][14] This guide provides an in-depth exploration of the biochemical interaction between folate and vitamin B12, the pathological consequences of their deficiencies, and the modern analytical methodologies employed for their assessment. We will dissect the "methylfolate trap" hypothesis and detail the causality behind the diagnostic choices that are critical for distinguishing these deficiencies, a task of paramount importance for researchers and drug development professionals.
Section 1: The Folate Cycle: The One-Carbon Currency
The folate cycle is a central metabolic hub that processes single-carbon units for various biosynthetic reactions. The active form, tetrahydrofolate (THF), is derived from dietary folate or synthetic this compound.[15][16] THF acts as a carrier for one-carbon groups at different oxidation states, which are essential for:
-
Nucleotide Synthesis: 5,10-Methylene-THF is a required cofactor for the enzyme thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis.[1][2][15][16] Folate derivatives also provide carbon atoms for de novo purine synthesis.[15][16]
-
Amino Acid Metabolism: The cycle is involved in the interconversion of amino acids, such as serine to glycine.
A disruption in the folate cycle impairs DNA synthesis, leading to the characteristic features of megaloblastic anemia, where hematopoietic precursor cells exhibit nuclear-cytoplasmic asynchrony—the cytoplasm matures while nuclear division lags, resulting in abnormally large, dysfunctional red blood cells (megaloblasts).[4][8][17]
Section 2: Vitamin B12: The Essential Cofactor
Vitamin B12, or cobalamin, is a complex organometallic compound that functions as a cofactor for two crucial enzymes in human metabolism:[3][5]
-
Methionine Synthase (MTR): Located in the cytoplasm, this enzyme requires methylcobalamin as a cofactor. It catalyzes the remethylation of homocysteine to methionine.[3][5][6][7][18] This reaction is the critical intersection point with the folate cycle.
-
Methylmalonyl-CoA Mutase (MCM): Found in the mitochondria, this enzyme uses adenosylcobalamin to convert methylmalonyl-CoA to succinyl-CoA, a key step in the catabolism of odd-chain fatty acids and certain amino acids.[3][5]
Section 3: The Crossroads: The Methionine Synthase Reaction & The "Methylfolate Trap"
The functional interdependence of folate and vitamin B12 is centered on the methionine synthase (MTR) reaction.[19][20] In this reaction, MTR transfers a methyl group from 5-methyltetrahydrofolate (5-MTHF), the primary circulating form of folate, to homocysteine, regenerating both methionine and the essential folate cofactor, THF.[6][7][19] Vitamin B12, in the form of methylcobalamin, is the indispensable intermediary that accepts the methyl group from 5-MTHF and donates it to homocysteine.[7][18][19]
The "Methylfolate Trap" Hypothesis:
In a state of vitamin B12 deficiency, the methionine synthase reaction is impaired.[16][21][22] Because the reaction that forms 5-MTHF from 5,10-methylene-THF is functionally irreversible, folate becomes "trapped" in the 5-MTHF form.[20][21][23][24][25] This sequestration prevents the regeneration of THF, the precursor for the other folate coenzymes (like 5,10-methylene-THF) needed for DNA synthesis.[16][21][22][25]
This induced functional folate deficiency explains why the hematological presentation of B12 deficiency—megaloblastic anemia—is identical to that of folate deficiency.[16][21] The administration of high doses of this compound can overcome this "trap" by mass action, providing enough THF to restore DNA synthesis and correct the anemia.[26][27] However, this masking of the hematological sign is clinically dangerous, as it allows the distinct neurological damage of B12 deficiency to progress unchecked.[26][28]
Section 4: Clinical Manifestations: Overlap and Divergence
While both deficiencies cause megaloblastic anemia and associated symptoms like fatigue, weakness, and glossitis, vitamin B12 deficiency has a unique and severe neurological impact.[1][2][10]
| Feature | Folate Deficiency | Vitamin B12 Deficiency |
| Hematological | Megaloblastic Anemia | Megaloblastic Anemia |
| Neurological | Uncommon, typically mild irritability or depression | Common and Severe: Peripheral neuropathy (pins and needles), ataxia (loss of coordination), memory loss, cognitive decline, vision problems.[10][11][12][14] Can lead to irreversible subacute combined degeneration of the spinal cord.[14] |
| Biochemical Markers | Elevated Homocysteine | Elevated Homocysteine AND Elevated Methylmalonic Acid (MMA) |
Causality of Neurological Damage in B12 Deficiency: The precise mechanism is not fully elucidated but is thought to involve two main pathways:
-
Impaired Methionine Synthesis: The lack of methionine and its downstream product, S-adenosylmethionine (SAM), disrupts methylation reactions essential for myelin maintenance and neurotransmitter synthesis.[3][5][14]
-
MMA Accumulation: The failure of the methylmalonyl-CoA mutase reaction leads to an accumulation of methylmalonic acid and its precursors, which are believed to be neurotoxic and interfere with myelin synthesis.[14]
Section 5: Experimental Methodologies & Diagnostic Protocols
A precise diagnosis is critical to administer the correct treatment and prevent irreversible neurological damage. The diagnostic workflow is a self-validating system, moving from general to specific functional markers.
Protocol 1: Initial Screening - Serum Vitamin Levels
-
Principle: Competitive binding immunoassays (e.g., ELISA, Chemiluminescence Immunoassay - CLIA) are used to quantify total serum folate and vitamin B12.[29][30]
-
Methodology:
-
Sample Collection: Collect 5-10 mL of blood in a serum separator tube.
-
Sample Processing: Centrifuge at 2000 x g for 10 minutes. Separate serum into a clean tube.
-
Assay: The patient's serum is incubated in a microplate well coated with antibodies specific for the vitamin.
-
A known amount of enzyme-labeled vitamin is added, which competes with the patient's vitamin for antibody binding sites.
-
After incubation and washing, a substrate is added. The resulting colorimetric or light signal is inversely proportional to the concentration of the vitamin in the patient's sample.
-
-
Interpretation & Limitations: Low serum levels are indicative of deficiency.[29] However, these tests have limitations. Serum B12 assays measure total cobalamin, including inactive analogues, and may not reflect true tissue-level deficiency.[29] Serum folate is a short-term indicator and can fluctuate with recent dietary intake.[29] Therefore, borderline or normal results in the presence of strong clinical suspicion require further functional testing.
Protocol 2: Functional Marker Analysis - MMA and Homocysteine by LC-MS/MS
-
Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of functional metabolic markers that accumulate in vitamin deficiencies.[31][32] Elevated MMA is a specific marker for B12 deficiency, while elevated homocysteine is seen in both.[17][32]
-
Methodology:
-
Sample Collection: Collect 3-5 mL of blood in an EDTA or serum tube. Place on ice immediately.
-
Sample Preparation (Self-Validation Insight):
-
Centrifuge at 4°C to separate plasma/serum.
-
For total homocysteine measurement, a reduction step is required. The sample is treated with a reducing agent like dithiothreitol (DTT) to break disulfide bonds and convert all oxidized forms of homocysteine to its free monomeric form for accurate quantification.[33]
-
Add deuterated internal standards (e.g., MMA-d3, Homocysteine-d4) to the sample. This is critical for trustworthy quantification, as it corrects for any analyte loss during sample processing and for matrix effects during ionization.[31][33][34]
-
Precipitate proteins with an organic solvent (e.g., methanol, acetonitrile).[33]
-
Centrifuge and transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: The prepared sample is injected into a liquid chromatograph. A reverse-phase column (e.g., C18) separates the analytes. It is crucial to achieve chromatographic separation of MMA from its isomer, succinic acid, to ensure accurate quantification.[31][33]
-
Mass Spectrometry: The separated analytes are ionized (typically by electrospray ionization - ESI) and enter the mass spectrometer. In tandem MS (MS/MS), a specific precursor ion for each analyte is selected, fragmented, and a specific product ion is monitored. This process (Multiple Reaction Monitoring - MRM) provides exceptional specificity and sensitivity.
-
-
-
Data Interpretation:
Protocol 3: In Vitro Assessment of Methionine Synthase Activity
-
Principle: For research applications, directly measuring the enzyme activity in cell lysates or with purified enzyme can provide mechanistic insights. A common non-radioactive method involves spectrophotometric detection of the product, THF.[35][36]
-
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine buffer, a reducing agent (DTT), S-adenosylmethionine (an allosteric activator), hydroxocobalamin, 5-methyl-THF, and the enzyme source (e.g., cell lysate).
-
Initiate Reaction: Add homocysteine to start the reaction. Incubate at 37°C.[37]
-
Stop & Derivatize: Stop the reaction at various time points by adding a strong acid/formic acid mixture (e.g., 5N HCl/60% formic acid).[37] Heat the sample (e.g., 80-100°C for 10 minutes).[35][37] This quantitatively converts the THF product into the stable derivative, 5,10-methenyltetrahydrofolate (CH+=THF).
-
Detection: Centrifuge to pellet precipitated protein.[37] Measure the absorbance of the supernatant at 350 nm. The substrate, 5-MTHF, does not absorb at this wavelength, making the assay specific for the product.[35]
-
Calculation: Calculate enzyme activity using the extinction coefficient for CH+=THF (26,500 M⁻¹cm⁻¹).[37]
-
-
Causality Insight: This assay directly confirms the functional capacity of the key enzyme linking the two pathways. It can be used in drug development to screen for compounds that modulate MTR activity or in research to study the impact of genetic mutations on enzyme function.
Section 6: Conclusion and Future Directions
The metabolic entanglement of this compound and vitamin B12 is a classic example of biochemical synergy. Their interaction at the methionine synthase junction is pivotal for health, and a disruption leads to significant pathology. While megaloblastic anemia is a shared outcome, the B12-specific neurological damage underscores the critical need for accurate differential diagnosis. High-dose this compound supplementation can mask a B12 deficiency, making the use of functional markers like MMA and homocysteine an indispensable tool for clinical and research professionals. Future research will likely focus on the epigenetic consequences of this interplay, as the methionine cycle directly fuels DNA and histone methylation via SAM, linking nutrition to gene regulation and long-term health outcomes.
References
- Vitamin B12 or folate deficiency anaemia - NHS inform. (2025).
- Miller, J. W. (2025). New Insights into Folate-Vitamin B12 Interactions. PubMed.
- Complications of vitamin B12 or folate deficiency anaemia - NHS. (n.d.).
- Miller, J. W. (2025). New Insights into Folate–Vitamin B12 Interactions. Annual Review of Nutrition.
- Soh, E. (2023). Megaloblastic Anemia: Practice Essentials, Pathophysiology, Etiology. Medscape.
- Neurological Signs Of Vitamin B12 Deficiency. (2025).
- McGrath, E. (1999). Appropriate use of tests for folate and vitamin B12 deficiency. Australian Prescriber.
- Unsal, C. (n.d.). Neurological symptoms of vitamin B12 deficiency: analysis of pediatric patients*. PMC.
- Methionine synthase - M-CSA. (n.d.).
- Tarakad, A. (2025). Vitamin B12-Associated Neurological Diseases: Background, Pathophysiology, Epidemiology. Medscape.
- Watkins, D. (n.d.). Vitamin B12 , folate, and the methionine remethylation cycle-biochemistry, pathways, and regulation. PubMed.
- Methionine synthase - Wikipedia. (n.d.).
- Anis, A. (2023). Megaloblastic Anemia. StatPearls - NCBI Bookshelf.
- Vitamin B12 and folate - Pathology Tests Explained. (2025).
- Method for the Simultaneous Analysis of Methionine Pathway Metabolites and Methylmalonic Acid - Restek. (n.d.).
- Carmel, R. (n.d.). Indicators for assessing folate and vitamin B-12 status and for monitoring the efficacy of intervention strategies1. PubMed Central.
- Separation and Quantitation of Total Plasma Homocysteine and Methylmalonic Acid by LC-MS/MS Analysis. (n.d.).
- Methionine synthase - Proteopedia. (2023).
- Jarrett, J. T. (n.d.). Characterization of nonradioactive assays for cobalamin-dependent and cobalamin-independent methionine synthase enzymes. PubMed.
- Cobalamin-Dependent Methionine Synthase Assay. (2002). Appling Lab.
- Vitamin B12-folate interrelationships - PubMed. (n.d.).
- Megaloblastic anemia - Wikipedia. (n.d.).
- Folate Drug Interactions: What Medications Affect Folate and this compound? - Liv Hospital. (n.d.).
- evidence in favour of the methyl-folate trap hypothesis as the cause of megaloblastic anaemia in vitamin B12 deficiency - PubMed. (n.d.).
- The Methionine Cycle - Lifecode Gx Support. (2024).
- Megaloblastic Macrocytic Anemias - MSD Manuals. (n.d.).
- Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC. (2023). PubMed Central.
- Megaloblastic anaemia: this compound and vitamin B12 metabolism - Elsevier. (n.d.).
- Simultaneous estimation of total homocysteine and methylmalonic-acid using LC-MS/MS: Clinical application in adult and pediatric - PubMed. (n.d.).
- Vitamin B12 and Folate Test - Labcorp OnDemand. (n.d.).
- Folate and vitamin B12 - Cambridge University Press & Assessment. (n.d.).
- METHIONINE AND THE “METHYL FOLATE TRAP”. (n.d.).
- Folate and vitamin B12 metabolism: overview and interaction with riboflavin, vitamin B6, and polymorphisms - PubMed. (n.d.).
- Scott, J. M. (n.d.). Folate and vitamin B12. PubMed.
- VITAMIN B12-FOLATE INTERRELA TIONSHIPS - Annual Reviews. (n.d.).
- A fast liquid chromatographic tandem mass spectrometric method for the simultaneous determination of total homocysteine and methylmalonic acid - ResearchGate. (2025).
- Guidelines for Investigation and Management of Vitamin B12 and Folate Deficiency. (n.d.).
- Separation and Quantitation of Total Plasma Homocysteine and Methylmalonic Acid by LC-MS/MS Analysis - LabRulez LCMS. (n.d.).
- (PDF) Vitamin B 12 , folate, and the methionine remethylation cycle-biochemistry, pathways, and regulation - ResearchGate. (n.d.).
- Cellular folate vitamer distribution during and after correction of vitamin B12 deficiency: a case for the methylfolate trap - PubMed. (n.d.).
- Specific activity of methionine synthase measured in the tissues of... - ResearchGate. (n.d.).
- What is your understanding of the methylation cycle trap or blockage? - Phoenix Rising ME/CFS Forums. (2021).
- This compound Deficiency - StatPearls - NCBI Bookshelf. (2025).
- Cobalamin (vitamin B12) and Folate Deficiency - Province of British Columbia. (2023).
- Excess this compound and Vitamin B12 Deficiency: Clinical Implications? - PMC. (n.d.). PubMed Central.
- Treatment - Vitamin B12 or folate deficiency anaemia - NHS. (n.d.).
Sources
- 1. New Insights into Folate-Vitamin B12 Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. Vitamin B12 , folate, and the methionine remethylation cycle-biochemistry, pathways, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Megaloblastic anaemia: this compound and vitamin B12 metabolism | Revista Médica del Hospital General de México [elsevier.es]
- 5. researchgate.net [researchgate.net]
- 6. Methionine synthase - Wikipedia [en.wikipedia.org]
- 7. Methionine synthase - Proteopedia, life in 3D [proteopedia.org]
- 8. Megaloblastic Anemia: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 9. Megaloblastic Anemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Vitamin B12 & folate anaemia | NHS inform [nhsinform.scot]
- 11. Vitamin B12 or folate deficiency anaemia - Complications - NHS [nhs.uk]
- 12. lonestarneurology.net [lonestarneurology.net]
- 13. Neurological symptoms of vitamin B12 deficiency: analysis of pediatric patients* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vitamin B12-Associated Neurological Diseases: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 15. cambridge.org [cambridge.org]
- 16. Folate and vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Megaloblastic anemia - Wikipedia [en.wikipedia.org]
- 18. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 19. The Methionine Cycle - Lifecode Gx Support [support.lifecodegx.com]
- 20. annualreviews.org [annualreviews.org]
- 21. Vitamin B12-folate interrelationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Correction of the DNA synthesis defect in vitamin B12 deficiency by tetrahydrofolate: evidence in favour of the methyl-folate trap hypothesis as the cause of megaloblastic anaemia in vitamin B12 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. allergyresearchgroup.com [allergyresearchgroup.com]
- 25. Cellular folate vitamer distribution during and after correction of vitamin B12 deficiency: a case for the methylfolate trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Folate Drug Interactions: What Medications Affect Folate and this compound? - Liv Hospital [int.livhospital.com]
- 27. Vitamin B12 or folate deficiency anaemia - Treatment - NHS [nhs.uk]
- 28. Excess this compound and Vitamin B12 Deficiency: Clinical Implications? - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Appropriate use of tests for folate and vitamin B12 deficiency - Australian Prescriber [australianprescriber.tg.org.au]
- 30. Vitamin B12 and folate | Pathology Tests Explained [pathologytestsexplained.org.au]
- 31. Method for the Simultaneous Analysis of Methionine Pathway Metabolites and Methylmalonic Acid [discover.restek.com]
- 32. Indicators for assessing folate and vitamin B-12 status and for monitoring the efficacy of intervention strategies1 - PMC [pmc.ncbi.nlm.nih.gov]
- 33. lcms.cz [lcms.cz]
- 34. researchgate.net [researchgate.net]
- 35. Characterization of nonradioactive assays for cobalamin-dependent and cobalamin-independent methionine synthase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 37. appling.cm.utexas.edu [appling.cm.utexas.edu]
A-Z of Folic Acid's Crucial Role in Amino Acid Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: The Central Hub: One-Carbon Metabolism
Folic acid, a water-soluble B-vitamin, is the precursor to a class of coenzymes collectively known as folates.[1] Humans cannot synthesize folate de novo and must obtain it from their diet.[2][3] Once absorbed, this compound is reduced to its biologically active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR).[4][5]
THF and its derivatives are the cornerstone of one-carbon metabolism, a series of interconnected pathways that mediate the transfer of one-carbon units in various oxidation states (e.g., methyl, methylene, formyl).[1][2][6] These reactions are fundamental to the synthesis of a wide array of biomolecules, including several essential amino acids, purines, and thymidylate, which are the building blocks of DNA and RNA.[1][7][8]
The major source of these one-carbon units is the amino acid serine.[3][9] The intricate interplay of enzymes within this network ensures the appropriate distribution of one-carbon units to meet the cell's metabolic demands. This guide will delve into the specific roles of folate in the synthesis of three key amino acids: serine, glycine, and methionine.
Section 2: The Serine-Glycine Interconversion: A Pivotal One-Carbon Source
The reversible conversion of serine and glycine is a critical reaction in one-carbon metabolism, serving as the primary entry point for one-carbon units into the folate pool.[9][10] This reaction is catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, serine hydroxymethyltransferase (SHMT).[10][11][12]
Reaction: Serine + Tetrahydrofolate (THF) ⇌ Glycine + 5,10-Methylenetetrahydrofolate (5,10-CH2-THF) + H2O
This process occurs in both the cytosol and mitochondria, catalyzed by the isoforms SHMT1 and SHMT2, respectively.[12][13] The 5,10-CH2-THF produced is a central intermediate that can be utilized for the synthesis of thymidylate or be further metabolized to other one-carbon folate derivatives.[13]
Causality in Experimental Choices:
When investigating the serine-glycine axis, it is crucial to consider the subcellular localization of the SHMT isoforms. Assays designed to measure SHMT activity should differentiate between the cytosolic and mitochondrial pools to accurately reflect their distinct metabolic contributions. Furthermore, given the PLP-dependency of SHMT, ensuring adequate levels of this cofactor in experimental systems is paramount for reliable results.
Visualizing the Pathway:
Caption: Reversible interconversion of serine and glycine catalyzed by SHMT.
Section 3: Methionine Synthesis: The Link to Methylation
The synthesis of methionine from homocysteine is a vital step that links the folate cycle with the methionine cycle.[14] This reaction is catalyzed by methionine synthase (MS), an enzyme that requires both a folate coenzyme (5-methyltetrahydrofolate) and vitamin B12.[1][15][16]
Reaction: 5-Methyltetrahydrofolate (5-CH3-THF) + Homocysteine --(Methionine Synthase, Vitamin B12)--> Methionine + Tetrahydrofolate (THF)
This reaction is particularly significant because it regenerates the THF pool and is the only mammalian enzyme capable of metabolizing 5-methyltetrahydrofolate.[14] Methionine is not only a proteinogenic amino acid but also the precursor for S-adenosylmethionine (SAM), the universal methyl donor for a vast number of methylation reactions, including DNA, RNA, and protein methylation.[1][14][16]
The 5-methyltetrahydrofolate required for this reaction is produced from 5,10-methylenetetrahydrofolate by the enzyme methylenetetrahydrofolate reductase (MTHFR).[17][18] This is an irreversible reaction, committing the one-carbon unit to the methionine synthesis pathway.[18]
Trustworthiness in Protocol Design:
When assessing the methionine cycle, it is essential to measure not only the levels of methionine and homocysteine but also the ratio of SAM to S-adenosylhomocysteine (SAH), as this ratio is a critical indicator of the cell's methylation potential. Furthermore, genetic polymorphisms in the MTHFR gene are common and can significantly impact enzyme activity, leading to elevated homocysteine levels.[17][19] Therefore, genotyping for common MTHFR variants, such as C677T, should be considered when interpreting metabolic data.[17][18]
Visualizing the Pathway:
Caption: The intersection of the Folate and Methionine cycles.
Section 4: Experimental Protocols
Protocol 1: Quantification of Cellular Folate Species by LC-MS/MS
This protocol outlines a method for the simultaneous quantification of various folate derivatives in biological samples, which is crucial due to their low stability and interconvertibility.[20]
1. Sample Preparation and Extraction:
-
Homogenize tissue samples or lyse cultured cells in an extraction buffer. A common choice is a buffer containing a reducing agent like ascorbic acid to prevent folate oxidation.
-
For blood or plasma, anion exchange solid-phase extraction (SPE) can be employed for efficient extraction.[21]
2. Derivatization for Stabilization:
-
To overcome the instability of certain folate species, a derivatization step can be performed.[20][22] Reductive methylation using stable isotope-labeled reagents can stabilize the folates while retaining information about the one-carbon unit's position and redox state.[20][22]
3. LC-MS/MS Analysis:
-
Utilize a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic separation is typically achieved using a C18 column with a gradient elution of formic acid in water and acetonitrile.[21]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of each folate species.
-
Use of a structurally similar isotope-labeled internal standard, such as ¹³C₅-methyl THF, is recommended to compensate for matrix effects.[21]
4. Data Analysis:
-
Quantify the concentration of each folate species by comparing the peak area ratios of the analyte to the internal standard against a standard curve.
Protocol 2: Measurement of Serine Hydroxymethyltransferase (SHMT) Activity
This protocol describes a common method to determine the enzymatic activity of SHMT.
1. Enzyme Preparation:
-
Prepare cytosolic and mitochondrial fractions from tissue homogenates or cell lysates through differential centrifugation.
-
Alternatively, use purified recombinant SHMT for in vitro studies.
2. Reaction Mixture:
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.5) containing:
-
L-serine (substrate)
-
Tetrahydrofolate (THF) (co-substrate)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
A reducing agent (e.g., 2-mercaptoethanol) to maintain THF in its reduced state.
-
3. Assay Procedure:
-
Initiate the reaction by adding the enzyme preparation to the reaction mixture.
-
Incubate at a controlled temperature (e.g., 37°C).
-
The reaction can be monitored continuously by spectrophotometrically measuring the formation of 5,10-methenyl-THF after converting the product 5,10-methylene-THF with an acidifying agent.
4. Calculation of Activity:
-
Calculate the enzyme activity based on the rate of product formation, using the molar extinction coefficient of 5,10-methenyl-THF.
Section 5: Implications for Drug Development
The central role of folate-mediated one-carbon metabolism in cell proliferation, particularly in the synthesis of nucleotides, makes it a prime target for anticancer therapies.[23][24] Antifolate drugs, such as methotrexate, competitively inhibit DHFR, thereby depleting the cellular pool of THF and disrupting downstream biosynthetic pathways.[25]
Furthermore, the enzymes within the folate and methionine cycles, such as SHMT and MTHFR, represent potential targets for the development of more specific inhibitors.[24][26][27] For instance, SHIN1 is a competitive inhibitor of both SHMT1 and SHMT2.[24] A deeper understanding of the regulation and interplay of these pathways can inform the design of novel therapeutics that selectively target the metabolic vulnerabilities of cancer cells.[26]
Section 6: Concluding Remarks
This compound and its derivatives are not merely passive vitamins but are central players in a dynamic metabolic network that underpins cellular growth and function. Their involvement in amino acid synthesis is intricately linked to nucleotide biosynthesis and epigenetic regulation through methylation. A thorough understanding of these pathways, from their core biochemistry to their regulation and compartmentalization, is essential for researchers in both basic science and drug development. The methodologies and insights provided in this guide aim to equip scientists with the knowledge and tools necessary to further unravel the complexities of folate metabolism and leverage this understanding for therapeutic innovation.
References
- Folate | Linus Pauling Institute - Oregon St
- Serine hydroxymethyltransferase - M-CSA Mechanism and Catalytic Site
- MTHFR gene: MedlinePlus Genetics. [Link]
- Methionine synthase - M-CSA Mechanism and Catalytic Site
- Theoretical Evaluation of the Reaction Mechanism of Serine Hydroxymethyltransferase - PubMed. [Link]
- Serine hydroxymethyltransferase - Grokipedia. [Link]
- Overview of the catalytic mechanism of the PLP-dependent enzyme SHMT...
- Kinetic Mechanism and the Rate-limiting Step of Plasmodium vivax Serine Hydroxymethyltransferase - PMC - NIH. [Link]
- Methionine synthase - Wikipedia. [Link]
- Glycine - Wikipedia. [Link]
- Methylenetetrahydrofolate Reductase Deficiency - Medical Genetics Summaries - NCBI. [Link]
- Folate Deficiency: Practice Essentials, Background, Pathophysiology - Medscape Reference. [Link]
- Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization | Analytical Chemistry - ACS Public
- Folate one-carbon metabolism. One carbon metabolism enzymes are...
- MTHFR mutation: Symptoms, testing, and tre
- Serine and one-carbon metabolism. Serine can be cleaved into glycine...
- Methylenetetrahydrofol
- Folate-methionine reactions. This compound (FA) is reduced to...
- MTHFR - and its role in health and disease. [Link]
- Methionine synthase - Proteopedia, life in 3D. [Link]
- Methionine synthase – Knowledge and References - Taylor & Francis. [Link]
- Simultaneous Determination of One-Carbon Folate Metabolites and One-Carbon-Related Amino Acids in Biological Samples Using a UHPLC–MS/MS Method - MDPI. [Link]
- Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatiz
- Folate mediated one-carbon cycle. This compound (vitamin B9) is a cofactor...
- The complexity of the serine glycine one-carbon pathway in cancer | Journal of Cell Biology. [Link]
- This compound Deficiency - St
- Methionine/homocysteine metabolism A: Dietary this compound (Vitamin B9)...
- Folate Biosynthesis Pathway: Mechanisms and Insights into Drug Design for Infectious Diseases | Request PDF - ResearchG
- Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry - PubMed. [Link]
- One Carbon Metabolism | Tetrahydrofolate and the Fol
- Folate-mediated one-carbon metabolism. There are two interrelated...
- Folate-mediated one-carbon metabolism - PubMed - NIH. [Link]
- Tetrahydrofolate (THF) & S-Adenosylmethionine (SAM) - ditki medical & biological sciences. [Link]
- Biochemistry, Tetrahydrofolate - St
- Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC. [Link]
- Folate Deficiency, Causes (ex. medications)
- Oncology Therapeutics Targeting the Metabolism of Amino Acids - MDPI. [Link]
Sources
- 1. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Folate Deficiency: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 3. Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Biochemistry Fundamentals: Tetrahydrofolate (THF) & S-Adenosylmethionine (SAM) | ditki medical & biological sciences [ditki.com]
- 6. Folate-mediated one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]
- 8. This compound Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. Theoretical Evaluation of the Reaction Mechanism of Serine Hydroxymethyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. grokipedia.com [grokipedia.com]
- 13. researchgate.net [researchgate.net]
- 14. Methionine synthase - Wikipedia [en.wikipedia.org]
- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 16. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 17. MTHFR gene: MedlinePlus Genetics [medlineplus.gov]
- 18. Methylenetetrahydrofolate reductase - Wikipedia [en.wikipedia.org]
- 19. Methylenetetrahydrofolate Reductase Deficiency - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Oncology Therapeutics Targeting the Metabolism of Amino Acids [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Isolation of a Vitamin: A Technical Chronicle of the Discovery of Folic Acid
Abstract
This technical guide provides an in-depth exploration of the pivotal discoveries and methodologies that led to the isolation and characterization of folic acid (pteroyl-L-glutamic acid). The narrative traces the journey from the initial clinical observations of nutritional deficiencies to the rigorous biochemical pursuits that culminated in the crystallization and synthesis of this essential vitamin. By dissecting the original experimental protocols, this paper offers researchers, scientists, and drug development professionals a detailed understanding of the scientific reasoning and technical ingenuity that defined a landmark achievement in nutritional science. We will examine the pioneering work on various sources, including spinach, liver, and yeast, and detail the chemical synthesis that ultimately confirmed the structure of this vital nutrient.
Introduction: The Quest for an Anti-Anemia Factor
The story of this compound begins not in a laboratory, but with the clinical observation of megaloblastic anemia, a condition characterized by abnormally large, immature red blood cells.[1][2] In the 1930s, Dr. Lucy Wills, while working in India, discovered a "new hemopoietic factor" in yeast extract (specifically Marmite) and liver that could cure tropical macrocytic anemia in pregnant women and experimental anemia in monkeys.[3][4][5] This unidentified substance was initially termed the "Wills Factor."[3][4][5]
Subsequent research by various groups on different biological systems led to a proliferation of names for what would eventually be recognized as the same essential nutrient. It was designated 'vitamin M' (for monkeys), 'vitamin Bc' (for chicks), and the 'Lactobacillus casei factor' for its role as a growth stimulant for this bacterium.[3][4] The term "this compound" was first proposed in 1941 by Herschel K. Mitchell, Esmond E. Snell, and Roger J. Williams, who concentrated the factor from spinach, deriving the name from the Latin word folium, meaning leaf.[6][7]
This guide will deconstruct the key experimental pathways that led to the isolation of this crucial vitamin from its natural sources and the subsequent confirmation of its structure through chemical synthesis.
Isolation from Natural Sources: A Tale of Three Matrices
The path to isolating this compound was a competitive and arduous one, with multiple research groups working in parallel, each focusing on different source materials. The primary sources that yielded the crystalline vitamin were spinach, liver, and yeast.
The Verdant Source: Concentration of this compound from Spinach
The team of Mitchell, Snell, and Williams at the University of Texas undertook the monumental task of isolating the growth factor from an astonishing four tons of spinach.[7] Their multi-step concentration procedure, published in 1944, provides a classic example of early biochemical purification techniques.[1][6]
-
Initial Extraction:
-
Rationale: To liberate the water-soluble this compound from the plant matrix.
-
Procedure: 200 pounds of fresh spinach was processed with 30 gallons of boiling water in a steam-jacketed kettle. The mixture was heated for approximately five minutes and then rapidly cooled. The resulting suspension was filtered through a plate and frame press to obtain a clear filtrate.[6]
-
-
First Charcoal Adsorption:
-
Rationale: Activated charcoal is a highly effective adsorbent for organic molecules. This step aimed to capture the this compound from the dilute aqueous extract.
-
Procedure: Twelve pounds of activated charcoal (Darco S-51) were added to the filtrate, and the suspension was stirred for thirty minutes. The charcoal, now containing the adsorbed this compound, was collected by filtration.[6]
-
-
First Elution:
-
Rationale: To release the this compound from the charcoal. An alkaline ammoniacal ethanol solution was used to disrupt the adsorptive forces.
-
Procedure: The charcoal was eluted with a 10% aqueous ammonia solution mixed with 50% ethanol. The eluate was collected.[6]
-
-
Second Charcoal Adsorption and Elution:
-
Rationale: A second round of adsorption and elution was performed to further concentrate the active factor.
-
Procedure: Three pounds of pre-treated charcoal were added to the cooled ammoniacal eluate and stirred for twenty minutes. After filtration, the charcoal was eluted by boiling with a mixture of 500 g of aniline in 6 liters of water for fifteen minutes. This process was repeated, and the combined eluates were extracted with ether to remove the aniline.[6]
-
-
Lead Precipitation:
-
Rationale: Lead acetate is used to precipitate out impurities, such as phosphates and some proteins, leaving the this compound in solution.
-
Procedure: A solution of 37 g of lead acetate trihydrate in 100 ml of water was added to the aqueous eluate with vigorous stirring. The resulting precipitate was removed by filtration.[6]
-
The following diagram illustrates the workflow for the concentration of this compound from spinach:
Caption: Workflow for this compound Concentration from Spinach.
The Animal Reservoir: Isolation of Vitamin Bc from Liver
Concurrent to the work on spinach, two competing pharmaceutical research groups, one led by Robert Stokstad at Lederle Laboratories and the other by Joseph John Pfiffner at Parke-Davis Research Laboratory, were focused on isolating the anti-anemia factor from liver and yeast.[4] In 1943, Pfiffner and his team announced the isolation of crystalline "vitamin Bc" from liver.[3]
While the 1943 Science paper is concise, it outlines a multi-stage process that highlights the challenges of isolating a micronutrient.
-
Initial Extraction: Liver is homogenized and extracted with water to solubilize the vitamin.
-
Adsorption and Elution: Similar to the spinach protocol, the extract is treated with an adsorbent (likely charcoal or a similar material) to bind the vitamin Bc. The active factor is then eluted.
-
Precipitation of Impurities: The eluate is treated with reagents like lead acetate to precipitate impurities.
-
Solvent Partitioning: The partially purified material is subjected to a series of extractions with immiscible organic solvents to selectively partition the vitamin Bc, leaving behind contaminants.
-
Chromatography: The concentrate is passed through an adsorption column (e.g., alumina or silica) and eluted with a solvent gradient to separate the vitamin Bc from closely related compounds.
-
Crystallization: The purified vitamin Bc is crystallized from a suitable solvent, yielding the final, pure compound.
This generalized workflow is depicted in the following diagram:
Caption: Generalized Workflow for Vitamin Bc Isolation from Liver.
The Microbial Factory: this compound from Yeast
Yeast was one of the earliest recognized sources of the "Wills Factor".[5] The isolation from yeast presented a unique challenge: much of the this compound exists in a conjugated form, pteroylpolyglutamic acid, which is not readily utilized by Lactobacillus casei in microbiological assays.[5] The discovery of "conjugase" enzymes, which could cleave the polyglutamate chain to yield the monoglutamate form, was a critical breakthrough.[6]
The Final Frontier: Structure Elucidation and Chemical Synthesis
The isolation of crystalline this compound from various sources between 1943 and 1945 paved the way for its chemical identification and, ultimately, its synthesis.[4] The structure was determined to be pteroyl-L-glutamic acid, consisting of three key components: a pteridine ring, para-aminobenzoic acid (PABA), and L-glutamic acid.
In 1945, a team of scientists at Lederle Laboratories, led by Robert B. Angier, accomplished the landmark synthesis of a compound identical to the L. casei factor isolated from liver.[8] This achievement definitively confirmed the structure of this compound and opened the door for its large-scale production.
The synthesis of pteroyl-L-glutamic acid was a complex, multi-step process. A simplified, conceptual representation of the key bond formations is as follows:
-
Synthesis of the Pteridine Moiety: A substituted pyrimidine and a side chain containing a reactive carbonyl group are condensed to form the pteridine ring system.
-
Preparation of p-Aminobenzoyl-L-glutamic Acid: p-Aminobenzoic acid is coupled to L-glutamic acid.
-
Condensation and Final Assembly: The pteridine component is condensed with p-aminobenzoyl-L-glutamic acid to form the final pteroyl-L-glutamic acid molecule.
This synthetic pathway is conceptually illustrated below:
Caption: Conceptual Diagram of this compound Synthesis.
Quantitative Data Summary
The early papers on this compound isolation often expressed potency in terms of "units" of microbiological activity rather than precise mass, reflecting the analytical capabilities of the time. However, the scale of these operations is noteworthy.
| Source Material | Research Group | Initial Quantity | Key Outcome | Year |
| Spinach | Mitchell, Snell, Williams | 4 tons | Concentration of "this compound" | 1941-1944 |
| Liver | Pfiffner et al. | Not specified | Crystalline "vitamin Bc" | 1943 |
| Liver | Stokstad et al. | Not specified | Crystalline L. casei factor | 1943 |
| - | Angier et al. | - | Chemical synthesis | 1945 |
Conclusion: From Obscure Factor to Essential Nutrient
The journey to the discovery and isolation of this compound is a testament to the power of interdisciplinary research, from clinical observation to meticulous biochemical purification and elegant chemical synthesis. The elucidation of its structure and the development of a synthetic route transformed this compound from an obscure "factor" into a well-defined, accessible vitamin. This foundational work laid the groundwork for our current understanding of the critical role of this compound in human health, particularly in the prevention of neural tube defects, and its importance in cellular metabolism. The technical challenges overcome by these pioneering scientists, working with massive quantities of raw materials and rudimentary analytical tools, remain an inspiration for researchers today.
References
- Angier, R. B., Boothe, J. H., Hutchings, B. L., Mowat, J. H., Semb, J., Stokstad, E. L., ... & Smith Jr, J. M. (1945). Synthesis of a Compound Identical with the L. casei Factor Isolated from Liver. Science, 102(2644), 227-228. [Link]
- Pfiffner, J. J., Binkley, S. B., Bloom, E. S., Brown, R. A., Bird, O. D., Emmett, A. D., ... & O'Dell, B. L. (1943). Isolation of the Antianemia Factor (Vitamin Bc) in Crystalline Form from Liver. Science, 97(2522), 404-405. [Link]
- Angier, R. B., Boothe, J. H., Hutchings, B. L., Mowat, J. H., Semb, J., Stokstad, E. L., ... & Smith Jr, J. M. (1946). The Structure and Synthesis of the Liver L. casei Factor. Science, 103(2683), 667-669. [Link]
- Mitchell, H. K., Snell, E. E., & Williams, R. J. (1944). This compound. I. Concentration from Spinach. Journal of the American Chemical Society, 66(2), 267-268. [Link]
- Rosenberg, I. H. (2012). A history of the isolation and identification of this compound (folate). Annals of Nutrition and Metabolism, 61(3), 231-235. [Link]
- Stokstad, E. L. R. (1943). Some properties of a growth factor for Lactobacillus casei. Journal of Biological Chemistry, 149, 573-574.
- Binkley, S. B., Bird, O. D., Bloom, E. S., Brown, R. A., Calkins, D. G., Campbell, C. J., ... & Pfiffner, J. J. (1944). On the Vitamin Bc Conjugate in Yeast. Science, 100(2585), 36-37. [Link]
- Mitchell, H. K., Snell, E. E., & Williams, R. J. (1941). The concentration of "this compound". Journal of the American Chemical Society, 63(8), 2284-2284. [Link]
- Wills, L. (1931). Treatment of "pernicious anaemia of pregnancy" and "tropical anaemia" with special reference to yeast extract as a curative agent. British Medical Journal, 1(3676), 1059.
- Hultquist, M. E., Kuh, E., Cosulich, D. B., Fahrenbach, M. J., Northey, E. H., Seeger, D. R., ... & Smith, J. M. (1948). Synthesis of pteroylglutamic acid (liver L. casei factor) and pteroic acid. Journal of the American Chemical Society, 70(1), 23-23. [Link]
- Stokes, J. L., & Koditschek, L. K. (1949). Factors affecting the rate of growth of Lactobacillus casei. Journal of Biological Chemistry, 178(1), 93-101.
- The University of Texas at Austin. (2021, September 15). 4 Tons of Spinach, 3 Professors and 1 Life-Changing Discovery. UT News. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Journal of the American Chemical Society, Vol. 63, 1941: The concentration of "this compound" by Herschel K. Mitchell, Esmond E. Snell, and Roger J. Williams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ISOLATION OF THE ANTIANEMIA FACTOR (VITAMIN Bc) IN CRYSTALLINE FORM FROM LIVER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Structure and Synthesis of the Liver L. casei Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. datapdf.com [datapdf.com]
- 7. 4 Tons of Spinach, 3 Professors and 1 Life-Changing Discovery - UT Austin News - The University of Texas at Austin [news.utexas.edu]
- 8. SYNTHESIS OF A COMPOUND IDENTICAL WITH THE L. CASEI FACTOR ISOLATED FROM LIVER - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Spectrophotometric Determination of Folic Acid in Fortified Foods
Introduction: The Critical Role of Folic Acid Fortification and Analysis
This compound, the synthetic form of vitamin B9, is a cornerstone of public health initiatives worldwide due to its crucial role in preventing neural tube defects (NTDs) in newborns.[1][2] Food fortification, particularly of staple cereal grains like wheat flour and rice, has been implemented in numerous countries as a cost-effective strategy to increase this compound intake across the population.[3] Ensuring the efficacy of these programs hinges on the accurate and reliable quantification of this compound in fortified food products. This guarantees that products meet regulatory standards and deliver the intended health benefits.
While high-performance liquid chromatography (HPLC) is a common and robust method for folate analysis, UV-Visible spectrophotometry presents a simpler, more accessible, and cost-effective alternative, particularly for quality control laboratories.[4][5] This application note provides a detailed protocol for the spectrophotometric determination of this compound in fortified foods, leveraging a specific colorimetric reaction to overcome the matrix interferences often encountered with direct UV measurements.
The methodology described herein is based on the reductive cleavage of this compound, followed by a diazotization and coupling reaction to produce a stable, colored azo dye.[6][7] This approach offers enhanced specificity and sensitivity, making it a reliable tool for researchers, food scientists, and quality assurance professionals.
Principle of the Method: A Chemical Transformation for Specific Detection
Direct spectrophotometric measurement of this compound in its native state can be challenging in complex food matrices due to overlapping absorption spectra from other components like proteins, other vitamins, and degradation products.[8][9] To circumvent this, the described method transforms this compound into a unique, intensely colored compound, shifting the measurement to the visible region of the spectrum where interference is minimized.
The analysis proceeds through three key chemical stages:
-
Reductive Cleavage: The this compound molecule is first cleaved under reducing conditions (e.g., using zinc dust in an acidic medium). This reaction breaks the C9-N10 bond, yielding two primary fragments: a pteridine derivative and p-aminobenzoylglutamic acid (PABGA).[6][7] It is the primary aromatic amine group on the PABGA moiety that is the target for the subsequent color-forming reaction.
-
Diazotization: The primary aromatic amine of PABGA is reacted with nitrous acid (formed in situ from sodium nitrite and an acid like HCl) in a cold environment. This converts the amine group into a highly reactive diazonium salt.
-
Azo-Coupling Reaction: The diazonium salt is then immediately coupled with a suitable aromatic compound (a coupling agent) to form a stable, colored azo compound. A commonly used coupling agent is 3-aminophenol, which produces an orange-yellow colored product with a maximum absorbance (λmax) at approximately 460 nm.[6][7] The intensity of the color produced is directly proportional to the initial concentration of this compound in the sample, obeying the Beer-Lambert law within a defined concentration range.
Experimental Protocol
This protocol is designed for the analysis of this compound in fortified wheat flour. Modifications may be necessary for other food matrices.
I. Reagents and Materials
-
This compound Reference Standard (USP grade)
-
Zinc Dust (Analytical Grade)
-
Hydrochloric Acid (HCl), concentrated and 5 M
-
Sodium Nitrite (NaNO₂), 1% (w/v), freshly prepared
-
Sulfamic Acid, 2% (w/v)
-
3-Aminophenol, 1% (w/v) in ethanol
-
Sodium Hydroxide (NaOH), 0.1 M
-
Phosphate Buffer (0.1 M, pH 7.0)
-
α-amylase (thermostable)
-
Protease
-
Folate Deconjugase (e.g., from chicken pancreas or hog kidney)
-
L-Ascorbic Acid
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
UV-Visible Spectrophotometer
-
Water bath or incubator (37°C)
-
Centrifuge
II. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in approximately 50 mL of 0.1 M NaOH with gentle swirling, then dilute to the mark with 0.1 M NaOH. This solution should be stored in an amber bottle at 4°C and is stable for up to one week.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with deionized water. These should be prepared fresh daily.
III. Sample Preparation: Tri-Enzyme Extraction
The goal of this multi-step enzymatic digestion is to liberate this compound from the complex food matrix, particularly from starch and protein complexes, and to deconjugate any naturally occurring folates to their monoglutamate form (though in fortified products, this compound is already in this form).[10][11][12]
-
Homogenization: Weigh 2-5 g of the fortified flour sample into a 100 mL screw-capped conical flask. Add 50 mL of 0.1 M phosphate buffer (pH 7.0) containing 0.2% L-ascorbic acid (as an antioxidant). Mix thoroughly to create a uniform suspension.
-
α-Amylase Digestion (Starch breakdown): Add a solution of thermostable α-amylase (activity as per manufacturer's instructions). Incubate in a shaking water bath at 37°C for 2-3 hours.
-
Protease Digestion (Protein breakdown): Cool the solution to room temperature. Adjust pH if necessary according to the protease manufacturer's specifications. Add the protease solution and incubate at 37°C for another 3-4 hours.
-
Deconjugase Treatment (Optional but recommended): While fortified foods primarily contain this compound (monoglutamate), a deconjugase step ensures any polyglutamated folates are converted, which can be important for total folate measurement. Add folate deconjugase and incubate for 2 hours at 37°C.
-
Enzyme Inactivation & Extraction: Stop the enzymatic reactions by heating the flask in a boiling water bath for 10 minutes.
-
Clarification: Cool the extract to room temperature and transfer it quantitatively to a 100 mL volumetric flask. Make up the volume with phosphate buffer. Centrifuge an aliquot of the suspension at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through Whatman No. 42 filter paper. This clear filtrate is now ready for the colorimetric analysis.
IV. Analytical Procedure (Color Development)
-
Sample Aliquot: Pipette an appropriate volume (e.g., 1-5 mL, depending on expected concentration) of the clear sample filtrate into a 25 mL volumetric flask.
-
Reductive Cleavage: Add 1 mL of 5 M HCl and approximately 50 mg of zinc dust. Swirl the flask and allow the reaction to proceed for 15 minutes at room temperature.
-
Filtration: Filter the solution through a small cotton plug or filter paper into another 25 mL volumetric flask to remove the excess zinc dust.
-
Diazotization: Chill the flask in an ice bath for 5 minutes. Add 1 mL of freshly prepared 1% NaNO₂ solution, mix well, and let it stand in the ice bath for 5 minutes.
-
Removal of Excess Nitrite: Add 1 mL of 2% sulfamic acid, shake vigorously until the effervescence ceases. This step is critical to prevent side reactions with the coupling reagent.
-
Coupling: Add 2 mL of 1% 3-aminophenol solution. A yellow-orange color will develop.
-
Final Volume: Make up the volume to 25 mL with deionized water and let the solution stand for 10 minutes for full color development.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 460 nm against a reagent blank. The blank is prepared by following the same procedure but using deionized water instead of the sample extract.
V. Calibration Curve
-
Process aliquots of the working standard solutions (e.g., 2, 4, 6, 8, 10 µg/mL) through the same analytical procedure (Steps IV.2 to IV.8) as the sample.
-
Plot a graph of absorbance versus concentration (µg/mL).
-
Determine the concentration of this compound in the sample extract from the calibration curve using its measured absorbance.
VI. Calculation
Calculate the this compound content in the original food sample using the following formula:
This compound (µg/g) = (C × V × D) / W
Where:
-
C = Concentration of this compound from the calibration curve (µg/mL)
-
V = Final volume of the colored solution (25 mL)
-
D = Dilution factor from the sample preparation step (e.g., if 2g of flour was extracted into a final volume of 100 mL, and 5 mL of this extract was used, the dilution factor calculation would need to account for this).
-
W = Weight of the food sample taken for analysis (g)
Sources
- 1. scielo.br [scielo.br]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Liquid chromatographic method for determining added this compound in fortified cereal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japtronline.com [japtronline.com]
- 5. HPLC-UV Estimation of this compound in Fortified Rice and Wheat Flour using Enzymatic Extraction and Immunoaffinity Chromatography Enrichment: An Interlaboratory Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrophotometric determination of this compound in pharmaceutical preparations by coupling reactions with iminodibenzyl or 3-aminophenol or sodium molybdate-pyrocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A spectrophotometric method for determining the amount of this compound in fortified salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A spectrophotometric method for determining the amount of this compound in fortified salt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ars.usda.gov [ars.usda.gov]
- 12. Optimized Extraction and Characterization of Folates From Date Palm Fruits and Their Tracking During Fruits Wine Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Folic Acid in Cell Culture Media
Abstract
Folic acid (Vitamin B9) is an indispensable component of cell culture media, playing a pivotal role in one-carbon metabolism, which is crucial for the synthesis of nucleotides and amino acids, and thus for cell proliferation, differentiation, and survival. Accurate quantification of this compound in cell culture media is critical for optimizing cell growth conditions, ensuring batch-to-batch consistency, and for studies involving antifolate drugs. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and reliable analysis of this compound in complex cell culture matrices. We detail validated protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and the traditional Microbiological Assay. The causality behind experimental choices, self-validating system protocols, and in-depth troubleshooting are discussed to ensure scientific integrity and reliable results.
Introduction: The Critical Role of this compound in Cell Culture
This compound and its reduced derivatives, collectively known as folates, are essential water-soluble vitamins that are fundamental to cellular function. In their biologically active form, tetrahydrofolates, they act as coenzymes in the transfer of one-carbon units for the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis.[1] Folates are also integral to the remethylation of homocysteine to methionine, a precursor for the universal methyl group donor S-adenosylmethionine (SAM), which is vital for numerous methylation reactions, including epigenetic modifications.[1]
Given its marginal solubility at physiological pH and its susceptibility to degradation by light and heat, the actual concentration of this compound in prepared media can deviate from the theoretical value. Therefore, precise and accurate measurement of this compound is paramount for:
-
Quality Control: Ensuring the consistency and quality of cell culture media batches.
-
Process Optimization: Optimizing nutrient feeds in bioprocessing to enhance cell growth and productivity.
-
Pharmacological Studies: Investigating the effects of antifolate drugs (e.g., methotrexate) on cellular metabolism.
-
Nutritional Studies: Understanding the specific folate requirements of different cell lines.
This guide provides a selection of validated methods to address these analytical needs, each with distinct advantages in terms of sensitivity, specificity, and throughput.
Choosing the Right Analytical Method
The selection of an appropriate analytical method depends on the specific requirements of the study, including the need for speciation of different folate vitamers, required sensitivity, sample throughput, and available instrumentation.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Robust, cost-effective, widely available instrumentation. | Lower sensitivity, potential for interference from matrix components. | Routine QC of media with known high this compound concentrations. |
| LC-MS/MS | Chromatographic separation coupled with highly selective and sensitive mass spectrometric detection. | High sensitivity and specificity, ability to quantify multiple folate vitamers simultaneously.[2][3] | Higher equipment cost, requires specialized expertise. | Research applications, low-level quantification, vitamer-specific analysis. |
| Microbiological Assay | Measures the growth response of a folate-dependent microorganism to the sample. | Measures biologically active folates, relatively inexpensive. | Low throughput, susceptible to interference from other compounds affecting microbial growth, less precise.[4] | Functional assessment of total folate activity. |
Experimental Workflows and Protocols
General Considerations for Sample Handling and Preparation
This compound and its derivatives are sensitive to light, oxidation, and pH extremes.[5][6] To ensure the integrity of the analyte, the following precautions are critical:
-
Protection from Light: Use amber or foil-wrapped tubes and vials for all sample and standard preparations.
-
Control of Oxidation: The addition of antioxidants like ascorbic acid or 2-mercaptoethanol to extraction and mobile phases is often necessary, especially when analyzing reduced folate species.[2][3][6]
-
pH Control: Maintain a neutral to slightly alkaline pH during extraction to enhance solubility and stability.[6] this compound is poorly soluble in acidic conditions below pH 5.
Workflow for this compound Analysis
Caption: General workflow for this compound quantification in cell culture media.
Protocol 1: HPLC-UV Method (Based on USP <411>)
This protocol is adapted from the United States Pharmacopeia (USP) general chapter for this compound Assay and is suitable for quantifying this compound in fortified media where concentrations are relatively high.[7][8][9]
A. Reagents and Materials
-
USP this compound Reference Standard (RS)
-
Monobasic potassium phosphate
-
Tetrabutylammonium hydroxide solution (1 in 4 in methanol)
-
Phosphoric acid
-
Ammonium hydroxide
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Methylparaben (Internal Standard, optional but recommended)
-
Low-actinic volumetric flasks and vials
B. Preparation of Solutions
-
Mobile Phase (pH 7.0):
-
Dissolve 2.0 g of monobasic potassium phosphate in ~650 mL of HPLC water in a 1 L volumetric flask.
-
Add 12.0 mL of tetrabutylammonium hydroxide solution and 7.0 mL of 3 N phosphoric acid.
-
Add 240 mL of methanol and allow to cool to room temperature.
-
Adjust the pH to 7.0 with 3 N phosphoric acid or 6 N ammonium hydroxide.
-
Dilute to volume with water, mix, and filter through a 0.45 µm filter.[7]
-
Causality: The ion-pairing agent (tetrabutylammonium hydroxide) improves the retention of the acidic this compound on the C18 stationary phase. The phosphate buffer maintains a stable pH to ensure consistent ionization and retention.
-
-
Diluting Solvent:
-
Prepare as for the Mobile Phase, adjust pH to 7.0, and sparge with nitrogen for 30 minutes before use to remove dissolved oxygen and prevent folate oxidation.[7]
-
-
Internal Standard (IS) Solution (500 µg/mL Methylparaben):
-
Dissolve ~25 mg of methylparaben in 2.0 mL of methanol and dilute to 50 mL with Diluting Solvent.[7]
-
-
Standard Stock Solution (~240 µg/mL this compound):
-
Accurately weigh ~12 mg of USP this compound RS into a 50-mL low-actinic volumetric flask.
-
Dissolve in 2 mL of ammonium hydroxide, then dilute to volume with Diluting Solvent and mix.[7]
-
Causality: this compound is dissolved in a dilute base to ensure complete solubilization before dilution in the buffered solvent.
-
-
Standard Preparation (~19.2 µg/mL this compound):
-
Transfer 2.0 mL of Standard Stock Solution and 2.0 mL of IS Solution into a 25-mL low-actinic volumetric flask.
-
Dilute to volume with Diluting Solvent and mix.[7]
-
C. Sample Preparation
-
Accurately pipette a volume of cell culture medium expected to contain ~1 mg of this compound into a 50-mL low-actinic volumetric flask.
-
Add 4.0 mL of the IS Solution.
-
Dilute to volume with Diluting Solvent and mix.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
D. Chromatographic System
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm (e.g., L1 packing) |
| Mobile Phase | As prepared in section B.1 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10–25 µL |
| Column Temp. | Ambient or 30°C |
E. Procedure & Calculation
-
Inject the Standard Preparation and ensure baseline separation between this compound and the internal standard.
-
Inject the Sample Preparation.
-
Calculate the ratio of the peak response of this compound to the internal standard for both the standard and sample.
-
Calculate the concentration of this compound in the sample using the following formula: Concentration (mg/mL) = (Ru / Rs) × (Cs / Cu) Where:
-
Ru = Ratio of peak responses from the Sample Preparation
-
Rs = Ratio of peak responses from the Standard Preparation
-
Cs = Concentration of this compound in the Standard Preparation
-
Cu = Concentration of the sample in the Sample Preparation
-
Protocol 2: LC-MS/MS Method for Folate Vitamers
This method offers superior sensitivity and specificity, making it ideal for quantifying low-level folates and distinguishing between different vitamers (e.g., this compound, 5-methyltetrahydrofolate).[2][3]
A. Reagents and Materials
-
This compound and other folate vitamer standards (e.g., 5-methyl-THF)
-
Stable isotope-labeled internal standards (e.g., ¹³C₅-Folic Acid)
-
Ammonium Acetate or Ammonium Carbonate, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic Acid or Acetic Acid, LC-MS grade
-
Ascorbic acid
-
Methanol, LC-MS grade
-
Water, LC-MS grade
B. Preparation of Solutions
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted as needed (e.g., pH 9.2 with ammonium hydroxide for HILIC).[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Extraction/Dilution Solvent: 80:20 Methanol:Water with 0.1% ascorbic acid.[2]
-
Standard Stock Solutions (1 mg/mL): Prepare individual stocks of each folate vitamer and internal standard in the Extraction/Dilution Solvent.
-
Working Standard Mix: Prepare a mixed solution of all folate vitamers from the stock solutions and dilute serially to create a calibration curve (e.g., 0.1 to 100 ng/mL).
-
Internal Standard Spiking Solution: Prepare a solution of the stable isotope-labeled standards at a fixed concentration (e.g., 20 ng/mL).
C. Sample Preparation
-
Pipette 100 µL of cell culture medium into a microcentrifuge tube.
-
Add 10 µL of the Internal Standard Spiking Solution.
-
Add 400 µL of cold (-20°C) Extraction/Dilution Solvent.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial for analysis.[2][10]
LC-MS/MS Sample Preparation Workflow
Caption: Workflow for LC-MS/MS sample preparation.
D. LC-MS/MS System
| Parameter | Condition |
| LC Column | HILIC (e.g., SeQuant ZIC-pHILIC)[2] or C18 |
| Mobile Phase | Gradient of Mobile Phase A and B |
| Flow Rate | 0.3–0.5 mL/min |
| Injection Volume | 5–10 µL |
| Ion Source | Electrospray Ionization (ESI), Positive or Negative mode |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
E. MRM Transitions
-
Set up specific precursor-to-product ion transitions for each folate vitamer and its corresponding internal standard. (Example: this compound (positive mode): m/z 442.1 → 313.1).
F. Procedure & Calculation
-
Inject the calibration standards to generate a calibration curve based on the peak area ratio of the analyte to its internal standard.
-
Inject the prepared samples.
-
Quantify the concentration of each folate vitamer in the sample by interpolating its area ratio from the calibration curve.
Protocol 3: Microbiological Assay
This assay utilizes the growth of a microorganism, typically Lactobacillus rhamnosus (formerly L. casei) or Enterococcus hirae, which is dependent on this compound for its growth.[4][11][12] The turbidity of the culture is proportional to the amount of this compound in the sample.
A. Reagents and Materials
-
Test Organism (e.g., Enterococcus hirae ATCC 8043)
-
This compound Assay Medium (commercially available)[12]
-
Sterile saline solution
-
USP this compound RS
-
Sterile test tubes and 96-well plates
-
Spectrophotometer or microplate reader (600-660 nm)
B. Preparation of Inoculum
-
Subculture the test organism from a stock culture into an inoculum broth.
-
Incubate for 16-24 hours at 37°C.
-
Centrifuge the culture, decant the supernatant, and wash the cell pellet with sterile saline. Repeat twice.
-
Resuspend the final pellet in sterile saline to create the inoculum suspension.[11]
C. Preparation of Standards and Samples
-
Prepare a stock solution of USP this compound RS.
-
Create a series of standard solutions with known this compound concentrations (e.g., 0.0 to 1.0 ng/mL) in assay tubes. Adjust the volume in each tube to 5 mL with distilled water.
-
Prepare sample tubes by diluting the cell culture medium to fall within the standard curve range. Add the diluted sample to duplicate tubes and adjust the volume to 5 mL.
-
Add 5 mL of the this compound Assay Medium to all standard and sample tubes.[11]
D. Assay Procedure
-
Sterilize all tubes by autoclaving (e.g., 121°C for 10 minutes) and cool rapidly to room temperature.
-
Aseptically add one drop of the prepared inoculum to each tube, except for the uninoculated blank (0.0 ng/mL standard).
-
Incubate all tubes at 37°C for 16-24 hours.
-
Measure the turbidity (absorbance) of each tube using a spectrophotometer.
E. Calculation
-
Plot the absorbance values of the standards against their concentrations to create a standard curve.
-
Determine the this compound concentration in the sample dilutions by interpolation from the standard curve.
-
Multiply by the dilution factor to obtain the final concentration in the original cell culture medium.
Method Validation and Quality Control
To ensure the trustworthiness of the results, any analytical method must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH).[13][14]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte. |
| Linearity | Proportionality of the analytical signal to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | Closeness of the test results to the true value. | % Recovery of spiked samples within 80-120%.[15] |
| Precision | Agreement between a series of measurements from multiple samplings of the same sample. | Relative Standard Deviation (RSD) < 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
Conclusion
The accurate quantification of this compound in cell culture media is a non-trivial but essential task for ensuring reproducible and optimal cell culture performance. This application note has provided detailed, field-proven protocols for three distinct analytical methods: HPLC-UV, LC-MS/MS, and the microbiological assay. By understanding the principles, advantages, and practical execution of each method, researchers can select the most appropriate approach for their specific needs, from routine quality control to advanced metabolic research. Adherence to proper sample handling, robust protocol execution, and thorough method validation will generate reliable and trustworthy data, underpinning the integrity of cell-based research and biopharmaceutical development.
References
- Middleditch, M., et al. (2018). Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization. Analytical Chemistry.
- United States Pharmacopeia. General Chapters: <411> this compound ASSAY. USP29-NF24.
- USP-NF. <411> this compound Assay and this compound Tablets. USP-NF Website.
- Scribd. USP-NF this compound Tablets. Scribd Website.
- USP-NF. <411> this compound Assay. USP-NF Abstract.
- Choudhary, A. (2011). Assay of this compound or Vitamin B9 (By Microbiological Method). Pharmaguideline.
- American Chemical Society Publications. Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization. ACS Publications.
- United States Pharmacopeia. USP Monographs: this compound Tablets. USP29-NF24.
- SIELC Technologies. HPLC Determination of this compound (Vitamin B9) on Newcrom BH Column. SIELC Website.
- HiMedia Laboratories. This compound Assay Medium. HiMedia Labs Technical Data.
- ResearchGate. LC-MS/MS chromatogram of this compound standard solution. ResearchGate.
- Bevital AS. Microbiological Assay for Serum, Plasma, and Red Cell Folate Using Cryopreserved, Microtiter Plate Method. Bevital Website.
- National Institutes of Health. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate. NIH Website.
- HELIX Chromatography. HPLC Methods for analysis of this compound. HELIX Chromatography Website.
- ResearchGate. Vitamins in cell culture media: Stability and stabilization strategies. ResearchGate.
- MicroSolv Technology Corporation. This compound Analyzed by LCMS. MicroSolv AppNote.
- National Institutes of Health. Comprehensive Vitamer Profiling of Folate Mono- and Polyglutamates in Baker's Yeast. NIH Website.
- ResearchGate. Qualitative analysis of the folate vitamers detectable in baker's yeast. ResearchGate.
- Pfeiffer, C. M. (2003). Folate status assessment history: implications for measurement of biomarkers in NHANES. The American journal of clinical nutrition.
- ResearchGate. (PDF) Validation of high performance liquid chromatographic method for this compound assay. ResearchGate.
- ResearchGate. I need to add this compound to my cell culture media. What should I be dissolving it in to make aliquots?. ResearchGate.
- Beckman Coulter. Instructions For Use Access Folate. Beckman Coulter Website.
- Abbott. Folate. Abbott Core Laboratory.
- Centers for Disease Control and Prevention. FOLATE MICROBIOLOGIC ASSAY TRAINING MANUAL. CDC Website.
- GOV.UK. An Evaluation of Procedures for the Determination of this compound in Food by HPLC. GOV.UK.
- ResearchGate. Laboratory Procedure Manual. ResearchGate.
- National Institutes of Health. Photobiological Implications of Folate Depletion and Repletion in Cultured Human Keratinocytes. NIH Website.
- MDPI. Development and Validation of a Quantitative Analysis of Water-Soluble Vitamins Using High-Performance Thin-Layer Chromatography. MDPI.
- MDPI. A Validated High-Performance Thin-Layer Chromatography Method for Analyzing Fat-Soluble Vitamins in Commercial Pharmaceutical Preparations. MDPI.
- Oxford Academic. Validation of an Automated Method for the Isolation and Purification of Fat-Soluble Vitamins and Cholesterol for Chromatographic Analysis. Journal of AOAC INTERNATIONAL.
- U.S. Food & Drug Administration. ORA Lab Manual Vol. IV Section 11 - Nutrient Analysis. FDA Website.
- National Institutes of Health. A concise review of quantification methods for determination of vitamin K in various biological matrices. NIH Website.
- Regulations.gov. Guide for Developing and Using Data Bases for Nutrition Labeling. Regulations.gov.
- ResearchGate. Matrix-specific method validation for quantitative analysis of vitamin C in diverse foods. ResearchGate.
- NIFA Reporting Portal. MEASUREMENT SYSTEMS FOR DETERMINATION OF VITAMINS IN FOODS AND DIETARY SUPPLEMENTS. NIFA.
- U.S. Food & Drug Administration. Changes to the Nutrition Facts Label. FDA Website.
- YouTube. FDA's Regulation of Dietary Supplements with Dr. Cara Welch. FDA Channel.
Sources
- 1. Photobiological Implications of Folate Depletion and Repletion in Cultured Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. uspnf.com [uspnf.com]
- 9. â©411⪠this compound Assay [doi.usp.org]
- 10. researchgate.net [researchgate.net]
- 11. Assay of this compound or Vitamin B9 (By Microbiological Method) | Pharmaguideline [pharmaguideline.com]
- 12. exodocientifica.com.br [exodocientifica.com.br]
- 13. Development and Validation of a Quantitative Analysis of Water-Soluble Vitamins Using High-Performance Thin-Layer Chromatography and Its Application to the Analysis of Nutraceuticals [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols for Folic Acid Extraction from Biological Tissues
Introduction: The Criticality of Accurate Folate Quantification
Folic acid and its derivatives, collectively known as folates, are essential B-vitamins pivotal for a myriad of biological processes, including DNA synthesis, repair, and methylation. Their roles in preventing neural tube defects and other developmental abnormalities are well-established, making their accurate quantification in biological tissues a cornerstone of nutritional science, clinical diagnostics, and drug development. However, the chemical diversity of folates and their complex entrapment within cellular matrices present significant analytical challenges.
This guide provides a comprehensive, scientifically-grounded protocol for the extraction of folates from biological tissues. Moving beyond a simple recitation of steps, this document elucidates the causal logic behind each procedural choice, ensuring a robust and reproducible methodology. It is designed for researchers, scientists, and drug development professionals who require the highest degree of accuracy and reliability in their folate analysis.
The Foundational Principle: Liberating Folates from the Matrix
The primary obstacle in folate analysis is their existence in multiple forms and their sequestration within complex biological matrices. Naturally occurring folates are often found as polyglutamates, which are less biologically active and need to be hydrolyzed to their monoglutamate forms for accurate measurement. Furthermore, these molecules can be physically trapped within carbohydrate and protein structures. Therefore, a successful extraction protocol must achieve three primary objectives:
-
Release of Folates: Physical and enzymatic disruption of the tissue matrix to free the folate molecules.
-
Deconjugation: Enzymatic hydrolysis of polyglutamyl folates to their monoglutamyl forms.
-
Protection from Degradation: Prevention of oxidative and photolytic degradation of labile folates throughout the extraction process.
The most widely accepted and effective method to achieve this is the tri-enzyme extraction , which systematically dismantles the cellular matrix to ensure a comprehensive release of all folate forms.[1][2][3]
Visualizing the Workflow: A Tri-Enzyme Extraction Pathway
The following diagram illustrates the logical flow of the tri-enzyme extraction protocol, highlighting the sequential enzymatic digestion that ensures the complete liberation of folates.
Caption: Workflow of the tri-enzyme extraction protocol for this compound from biological tissues.
Detailed Protocol: Tri-Enzyme Extraction of Folates from Animal Tissues
This protocol is optimized for a variety of animal tissues, including liver, which is a primary storage organ for folates.[4][5]
I. Reagents and Buffers
-
Extraction Buffer (pH 7.85): 100 mM Ammonium acetate buffer containing 1% (w/v) ascorbic acid and 0.2% (v/v) 2-mercaptoethanol. The slightly alkaline pH and the presence of antioxidants are crucial for maintaining the stability of labile folates during extraction.[6] Ascorbic acid is a potent antioxidant that protects folates from oxidative degradation.[7]
-
α-Amylase Solution: 10 mg/mL heat-stable α-amylase in deionized water.
-
Protease Solution: 10 mg/mL Pronase® (a mixture of proteases) in deionized water.
-
Conjugase Solution: Rat serum or chicken pancreas conjugase, prepared according to the manufacturer's instructions. Rat serum is a common source of γ-glutamyl hydrolase (conjugase).
-
Deionized Water: For all reagent preparations.
II. Equipment
-
Homogenizer (e.g., Polytron)
-
Shaking water bath
-
Centrifuge
-
pH meter
-
Vortex mixer
-
Analytical balance
III. Step-by-Step Methodology
-
Sample Preparation and Homogenization:
-
Accurately weigh approximately 1-2 g of frozen tissue. All procedures should be performed under subdued light to prevent photodegradation of folates.[8]
-
Add the tissue to a tube containing 10 mL of pre-chilled Extraction Buffer.
-
Homogenize the tissue on ice until a uniform consistency is achieved. The low temperature minimizes enzymatic degradation of folates.
-
-
α-Amylase Digestion (Starch Matrix Disruption):
-
Protease Digestion (Protein Matrix Disruption):
-
Following the amylase digestion, add 1.5 mL of protease solution to the mixture.
-
Continue to incubate in the shaking water bath at 37°C for 3 hours. This step hydrolyzes proteins that can bind to or entrap folates, ensuring their complete release.[3]
-
-
Conjugase Digestion (Deconjugation of Polyglutamates):
-
Adjust the pH of the digest to the optimal pH for the chosen conjugase (typically around pH 4.5-5.0 for rat serum conjugase).
-
Add the appropriate volume of conjugase solution (as determined by its activity).
-
Incubate at 37°C for 3 hours. This enzymatic step is essential for hydrolyzing polyglutamyl folates to their monoglutamyl forms, which are the forms typically measured in analytical methods.
-
-
Termination of Enzymatic Reactions and Deproteinization:
-
To stop all enzymatic reactions and precipitate proteins, place the tubes in a boiling water bath for 10 minutes.
-
Immediately cool the tubes in an ice bath.
-
-
Clarification and Collection of Extract:
-
Centrifuge the tubes at 10,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted folates.
-
The extract is now ready for quantification using methods such as High-Performance Liquid Chromatography (HPLC) or a microbiological assay. For long-term storage, samples should be kept at -70°C.[11][12]
-
Data Presentation: Expected Folate Content in Various Tissues
The following table provides a summary of typical folate concentrations found in different biological tissues, as determined by methods following a tri-enzyme extraction. These values can serve as a general reference, but it is important to note that actual concentrations can vary based on species, diet, and physiological state.
| Tissue Type | Predominant Folate Forms | Typical Total Folate Concentration (µ g/100g ) |
| Chicken Liver | Tetrahydrofolate, 5-Methyltetrahydrofolate | 1289[4][5] |
| Beef Liver | Tetrahydrofolate, 5-Methyltetrahydrofolate | ~400-600 |
| Pork Liver | Tetrahydrofolate, 5-Methyltetrahydrofolate | 419[4] |
| Spinach | 5-Formyltetrahydrofolate, 5-Methyltetrahydrofolate | ~150-200 |
| Human Plasma | 5-Methyltetrahydrofolate | 3.82–218.2 pmol/L[13] |
Trustworthiness and Self-Validation: Ensuring Protocol Integrity
To ensure the validity of the extraction protocol, several quality control measures should be implemented:
-
Spike and Recovery: A known amount of a folate standard (e.g., this compound or 5-methyltetrahydrofolate) should be added to a subset of samples before homogenization. The recovery of the spiked standard should be within an acceptable range (typically 85-115%) to validate the extraction efficiency.
-
Certified Reference Materials (CRMs): Whenever available, analyze a CRM with a certified folate concentration alongside the experimental samples. This provides an external validation of the entire analytical process.
-
Internal Standards: For chromatographic methods, the use of a stable isotope-labeled internal standard is highly recommended to correct for any losses during sample preparation and analysis.
Causality in Experimental Choices: The "Why" Behind the "How"
The robustness of this protocol lies in the deliberate and scientifically-backed choices made at each step.
The Rationale for a Tri-Enzyme Approach
A single-enzyme (conjugase only) treatment is often insufficient for complete folate extraction from complex biological tissues.[9][10] The carbohydrate and protein matrices effectively "hide" folates, preventing their access by the conjugase enzyme. The sequential addition of α-amylase and protease systematically breaks down these barriers, leading to a more accurate and higher yield of total folates.[2] The increase in measured folate can be significant, with reports of over 50% higher values with tri-enzyme treatment compared to conjugase alone.[9]
Diagramming the Enzymatic Logic
Caption: The sequential logic of enzymatic digestion in the tri-enzyme protocol.
Conclusion: A Foundation for Reliable Folate Research
The protocol detailed herein provides a robust and scientifically validated framework for the extraction of folates from biological tissues. By understanding the principles behind each step—from the necessity of a tri-enzyme digestion to the critical role of antioxidants—researchers can ensure the accuracy and reproducibility of their findings. This foundational methodology is essential for advancing our understanding of folate metabolism and its impact on health and disease.
References
- Kim, Y. N., & Hyun, T. H. (2005). Trienzyme Treatment for Food Folate Analysis: Optimal pH and Incubation Time for Alpha-Amylase and Protease Treatment. Experimental Biology and Medicine, 230(7), 444-454. [Link]
- Pfeiffer, C. M., Rogers, L. M., & Gregory, J. F. (1997). Determination of Folate in Cereal-Grain Food Products Using Trienzyme Extraction and Combined Affinity and Reversed-Phase Liquid Chromatography. Journal of Agricultural and Food Chemistry, 45(2), 407-413. [Link]
- Hyun, T. H., & Tamura, T. (2005). Trienzyme extraction in combination with microbiologic assay in food folate analysis: an updated review. Experimental Biology and Medicine, 230(7), 444-454. [Link]
- Tamura, T. (2005). Trienzyme Extraction in Combination with Microbiologic Assay in Food Folate Analysis: An Updated Review. Experimental Biology and Medicine, 230(7), 444-454. [Link]
- Martin, J. I., Landen, W. O., Soliman, A. M., & Eitenmiller, R. R. (1990). Application of a Tri-Enzyme Extraction for Total Folate Determination in Foods. Journal of the Association of Official Analytical Chemists, 73(5), 805-808. [Link]
- Pfeiffer, C. M., Zhang, M., & Jabbar, S. (2019). Serum Folate Forms Are Stable during Repeated Analysis in the Presence of Ascorbic Acid and during Frozen Sample Storage.
- King's College London. (n.d.). Quality control and references. OpeN-Global. [Link]
- Shojania, A. M. (1984). Effect of storage on serum vitamin B12 and folate stability. Clinical Chemistry, 30(11), 1891-1892. [Link]
- Hubers, V., & van der Kraan, P. M. (2014). Stability of Folate and Vitamin B12 in Human Serum after Long-Term Storage. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-4. [Link]
- Czarnowska-Kujawska, M., & Gujska, E. (2020). Folate determination in livers of different animal species. Czech Journal of Food Sciences, 38(1), 43-48. [Link]
- Vahteristo, L. T., Lehikoinen, K. E., Ollilainen, V., & Koivistoinen, P. E. (1997). Determination of folate in cereal-grain products using tri-enzyme extraction and combined affinity and reversed-phase liquid chromatography. Journal of Agricultural and Food Chemistry, 45(2), 407-413. [Link]
- Selhub, J., Darcy-Vrillon, B., & Fell, D. (1988). Determination of tissue folate composition by affinity chromatography followed by high-pressure ion pair liquid chromatography. Analytical Biochemistry, 168(1), 247-251. [Link]
- Li, L., Liu, Y., Zhang, Y., Wang, Y., & Li, W. (2024). Simultaneous Determination of One-Carbon Folate Metabolites and One-Carbon-Related Amino Acids in Biological Samples Using a UHPLC–MS/MS Method. Metabolites, 14(3), 163. [Link]
- Pfeiffer, C. M., Fazili, Z., McCoy, L., Zhang, M., & Gunter, E. W. (2011). Determination of unmetabolized this compound in human plasma using affinity HPLC. The American Journal of Clinical Nutrition, 93(5), 1048-1056. [Link]
- Zhang, G. F., Li, Y., & Cui, S. W. (2020). Optimized Extraction and Characterization of Folates From Date Palm Fruits and Their Tracking During Fruits Wine Fermentation. Frontiers in Nutrition, 7, 579822. [Link]
- Arcot, J., & Shrestha, A. (2005). Folate: methods of analysis. Trends in Food Science & Technology, 16(6-7), 253-266. [Link]
- Zhang, G. F., et al. (2018). Folate stability and method optimization for folate extraction from seeds of pulse crops using LC-SRM MS. Food Chemistry, 245, 108-115. [Link]
- Li, D., et al. (2023). Optimization and validation of folate extraction from Moringa oleifera leaves powder. Food Chemistry, 404, 134594. [Link]
- Finglas, P. M., et al. (2000). The determination of folate in food using HPLC with selective affinity extraction. Food Standards Agency. [Link]
- Arcot, J., & Shrestha, A. (2005). Folate: methods of analysis. Trends in Food Science & Technology, 16(6-7), 253-266. [Link]
- O'Broin, S. D., & Kelleher, B. P. (1992). Optimization of Erythrocyte Folate Extraction. Clinical Chemistry, 38(12), 2531-2533. [Link]
- Czarnowska-Kujawska, M., & Gujska, E. (2020). Folate determination in livers of different animal species. Czech Journal of Food Sciences, 38(1), 43-48. [Link]
- McKillop, D. J., et al. (2003). Protocol for the production of concentrated extracts of food folate for use in human bioavailability studies. Journal of Agricultural and Food Chemistry, 51(15), 4414-4421. [Link]
- Czarnowska-Kujawska, M., & Gujska, E. (2020). Folate determination in livers of different animal species. Czech Journal of Food Sciences, 38(1), 43-48. [Link]
- ResearchGate. (n.d.). Extraction recovery for this compound. [Link]
- CN106518878A - Method for extracting this compound from spinach leaf powder - Google P
Sources
- 1. Trienzyme extraction in combination with microbiologic assay in food folate analysis: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ebm-journal.org [ebm-journal.org]
- 3. Application of a Tri-Enzyme Extraction for Total Folate Determination in Foods | Scilit [scilit.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Czech Journal of Food Sciences: Folate determination in livers of different animal species [cjfs.agriculturejournals.cz]
- 6. Simultaneous Determination of One-Carbon Folate Metabolites and One-Carbon-Related Amino Acids in Biological Samples Using a UHPLC–MS/MS Method | MDPI [mdpi.com]
- 7. Serum Folate Forms Are Stable during Repeated Analysis in the Presence of Ascorbic Acid and during Frozen Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trienzyme treatment for food folate analysis: optimal pH and incubation time for alpha-amylase and protease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quality control and references | OpeN-Global | King’s College London [kcl.ac.uk]
- 12. Stability of Folate and Vitamin B12 in Human Serum after Long-Term Storage: A Follow-Up after 13 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of unmetabolized this compound in human plasma using affinity HPLC1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Folic Acid as a Targeting Ligand for Nanoparticles
Prepared by: Gemini, Senior Application Scientist
Introduction: The Imperative for Precision in Nanomedicine
The central challenge in drug delivery, particularly in oncology, is to maximize therapeutic efficacy at the site of disease while minimizing exposure to healthy tissues. Targeted nanocarriers represent a paradigm shift from conventional therapies, offering a solution to this challenge. By functionalizing a nanoparticle surface with a targeting ligand, we can engineer it to selectively recognize and bind to receptors that are overexpressed on the surface of target cells.[1]
Among the most promising strategies is the use of folic acid (FA) as a targeting moiety. The folate receptor (FR), particularly the FRα subtype, is frequently overexpressed in a wide array of human cancers, including those of the ovary, lung, breast, and cervix, while its expression in normal tissues is highly restricted.[1][2] This differential expression provides a unique molecular address for targeted delivery. This compound is an ideal ligand for this purpose; it is a small, stable, non-immunogenic, and inexpensive vitamin that binds to the FR with very high affinity.[3][4][5] This high-affinity interaction triggers a process known as receptor-mediated endocytosis, effectively creating a Trojan horse mechanism to internalize the nanoparticle and its therapeutic payload.[4]
These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide to the rationale, synthesis, characterization, and in vitro evaluation of this compound-functionalized nanoparticles for targeted drug delivery.
PART 1: SCIENTIFIC PRINCIPLES & RATIONALE
The Mechanism: Folate Receptor-Mediated Endocytosis
The efficacy of FA-targeted nanoparticles is predicated on their ability to hijack the natural cellular uptake pathway for folate. The process unfolds in several key steps:
-
Binding: The this compound ligand on the nanoparticle surface binds with high affinity to the folate receptor on the cancer cell membrane.[4]
-
Internalization: This binding event triggers the invagination of the cell membrane around the nanoparticle-receptor complex, forming an intracellular vesicle called an endosome.[4][6]
-
Acidification & Release: The endosome matures, and its internal environment becomes acidified through the action of proton pumps. This change in pH induces a conformational change in the folate receptor, causing it to lose its affinity for this compound and release the nanoparticle into the endosome.[4]
-
Trafficking & Recycling: The nanoparticle can then escape the endosome to release its therapeutic payload into the cytoplasm, while the folate receptor is recycled back to the cell surface, ready to bind to another FA-conjugated nanoparticle.[4]
Interestingly, the density of this compound on the nanoparticle surface—its multivalency—can influence the specific endocytic pathway. Lower ligand densities may favor uptake via caveolae-mediated endocytosis, while higher densities can shift the mechanism towards clathrin-mediated endocytosis, which can alter the subsequent intracellular trafficking of the nanoparticle.[7]
Core Components: Nanoparticle Platforms and Conjugation Chemistry
Choosing the Nanoparticle: A variety of nanoparticle systems can be adapted for this compound targeting. The choice of core material depends on the desired payload, release characteristics, and biocompatibility. Common platforms include:
-
Polymeric Nanoparticles: Biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) are widely used to encapsulate hydrophobic drugs.[8][9][10]
-
Liposomes: These lipid-based vesicles are excellent for delivering both hydrophilic and hydrophobic drugs.[4][11]
-
Metallic Nanoparticles: Gold nanoparticles (AuNPs) are often explored for imaging and photothermal therapy applications.[12][13]
The Chemistry of Attachment: The most robust and common method for attaching this compound to a nanoparticle surface is through the formation of a stable amide bond. This typically involves a two-step process using carbodiimide chemistry, most notably with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[14]
-
Activation: The carboxylic acid group (-COOH) on this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions but can be stabilized by reacting with NHS to form a more stable NHS-ester.
-
Conjugation: The amine-reactive NHS-ester then readily reacts with a primary amine (-NH2) on the nanoparticle surface (or on a PEG linker attached to the surface) to form a covalent amide bond, securely linking the this compound to the nanoparticle.
Often, a Poly(ethylene glycol) (PEG) spacer is incorporated between the nanoparticle and the this compound ligand. This "PEGylation" serves multiple critical functions: it enhances the nanoparticle's stability and solubility, reduces non-specific uptake by the immune system (prolonging circulation time), and provides a flexible linker that allows the this compound to orient itself optimally for binding to the folate receptor.[3][15][16]
PART 2: EXPERIMENTAL PROTOCOLS
Protocol 1: Synthesis of this compound-Conjugated PLGA-PEG Nanoparticles
This protocol details the synthesis of drug-loaded nanoparticles using an amine-terminated PLGA-PEG copolymer, followed by the covalent attachment of this compound.
Materials:
-
PLGA-PEG-NH2 copolymer
-
Model drug (e.g., Paclitaxel, Doxorubicin)
-
Dichloromethane (DCM)
-
Polyvinyl Alcohol (PVA) solution (e.g., 1% w/v in water)
-
This compound (FA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dialysis membrane (MWCO 10-12 kDa)
-
Deionized (DI) water
Workflow Overview:
Step-by-Step Procedure:
A. Nanoparticle Formulation (Solvent Evaporation Method)[8]
-
Dissolve 100 mg of PLGA-PEG-NH2 copolymer and 10 mg of the desired drug in 5 mL of DCM (organic phase).
-
Prepare 50 mL of a 1% (w/v) PVA solution in DI water (aqueous phase).
-
Add the organic phase dropwise to the aqueous phase while stirring vigorously.
-
Emulsify the mixture using a probe sonicator on ice for 3-5 minutes to form an oil-in-water (o/w) emulsion.
-
Transfer the emulsion to a beaker and stir magnetically at room temperature overnight to allow for the complete evaporation of DCM, leading to nanoparticle hardening.
-
Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm, 30 min, 4°C).
-
Discard the supernatant and wash the nanoparticle pellet twice with DI water to remove excess PVA.
-
Resuspend the final amine-terminated nanoparticle pellet in 10 mL of a suitable buffer (e.g., PBS, pH 7.4).
B. This compound Conjugation (EDC/NHS Chemistry)[14]
-
FA Activation: In a separate vial protected from light, dissolve 15 mg of this compound, 3.75 mg of NHS, and 2.25 mg of EDC in 3 mL of anhydrous DMSO. Stir this mixture at room temperature for at least 4 hours to activate the carboxyl groups of FA.[14]
-
Conjugation Reaction: Add the activated FA solution dropwise to the 10 mL nanoparticle suspension from step A.8 while gently stirring.
-
Allow the reaction to proceed for 12-24 hours at room temperature in the dark.
-
Purification: Transfer the reaction mixture into a dialysis bag (MWCO 10-12 kDa) and dialyze against DI water for 48 hours, changing the water frequently to remove unreacted FA, EDC, NHS, and DMSO.
-
Collect the purified FA-conjugated nanoparticles and store them at 4°C for further use. A lyophilization step can be included for long-term storage.
Protocol 2: Characterization of FA-Conjugated Nanoparticles
Thorough characterization is essential to ensure the nanoparticles meet the required specifications for targeted delivery.
| Parameter | Technique | Purpose & Expected Outcome |
| Hydrodynamic Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution. An increase in size after FA conjugation is expected.[9] A PDI < 0.3 indicates a homogenous population. |
| Surface Charge | Zeta Potential Measurement | To measure the surface charge, which influences stability and cellular interaction. A shift in zeta potential post-conjugation confirms surface modification.[8] |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the shape and surface of the nanoparticles. Spherical morphology is typically observed.[8][9] |
| Conjugation Confirmation | Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the formation of the amide bond between FA and the nanoparticle. Look for characteristic amide peaks (~1650 cm⁻¹).[8] |
| FA Conjugation Efficiency | UV-Vis Spectrophotometry | To quantify the amount of this compound attached to the nanoparticles. A calibration curve of free FA is used to determine the concentration of FA in a known amount of lysed nanoparticles.[14][15] |
| Encapsulation Efficiency (EE%) & Drug Loading (DL%) | HPLC or UV-Vis | To determine the amount of drug successfully encapsulated. EE% = (Mass of drug in NPs / Initial mass of drug) x 100.[14] |
Protocol 3: In Vitro Evaluation of Targeting Efficiency
This series of experiments validates that the FA-conjugated nanoparticles can selectively target and enter cells overexpressing the folate receptor.
Cell Lines:
-
FR-Positive (+): HeLa (cervical cancer), KB (oral cancer), MCF-7 (breast cancer), OVCAR-3 (ovarian cancer).[12][17][18][19]
-
FR-Negative (-): A549 (lung cancer), CHO-K1 (Chinese hamster ovary).[12][20]
Workflow for In Vitro Evaluation:
Step-by-Step Procedures:
A. Qualitative Cellular Uptake (Confocal Microscopy)
-
Seed FR+ and FR- cells on glass-bottom dishes and allow them to adhere overnight.
-
Incubate the cells with fluorescently-labeled FA-NPs and non-targeted NPs (without FA) at a concentration of ~100 µg/mL for 2-4 hours at 37°C.
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells (e.g., with 4% paraformaldehyde) and stain the nuclei with DAPI.
-
Visualize the cells using a Confocal Laser Scanning Microscope (CLSM).[12]
-
Expected Result: A significantly higher green/red fluorescence signal will be observed inside the FR+ cells treated with FA-NPs compared to all other conditions.
B. Quantitative Cellular Uptake (Flow Cytometry)
-
Seed FR+ and FR- cells in 12-well plates and grow to ~80% confluency.
-
Incubate cells with fluorescently-labeled NPs as described above.
-
After incubation, wash the cells with PBS, detach them using trypsin, and resuspend them into single-cell suspensions.
-
Analyze the fluorescence intensity of at least 10,000 cells per sample using a flow cytometer.[14][21]
-
Expected Result: The mean fluorescence intensity of FR+ cells incubated with FA-NPs will be significantly higher than that of FR- cells with FA-NPs or FR+ cells with non-targeted NPs.
C. Competitive Inhibition Assay (The Gold Standard for Specificity)
-
Seed FR+ cells (e.g., HeLa) in 12-well plates.
-
Pre-incubate one set of wells with a high concentration of free this compound (e.g., 1 mM) for 1-2 hours to saturate the folate receptors.
-
Add the fluorescently-labeled FA-NPs to both the pre-incubated cells and a control set of cells (without free FA) and incubate for another 2-4 hours.
-
Process and analyze the cells via flow cytometry as described in Protocol 3B.
-
Expected Result: The cellular uptake of FA-NPs in cells pre-treated with free this compound will be significantly reduced, confirming that the uptake is mediated specifically by the folate receptor.[21]
D. Cytotoxicity Assay (MTT Assay)
-
Seed both FR+ and FR- cells in 96-well plates.
-
Treat the cells with serial dilutions of: (i) free drug, (ii) drug-loaded non-targeted NPs, and (iii) drug-loaded FA-NPs. Include untreated cells as a control.
-
Incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the crystals with a solvent (e.g., DMSO) and measure the absorbance at ~570 nm.
-
Calculate cell viability as a percentage relative to untreated controls and determine the half-maximal inhibitory concentration (IC50) for each formulation.[19][22]
-
Expected Result: The IC50 value for the FA-NPs will be significantly lower in FR+ cells compared to both the free drug and non-targeted NPs, demonstrating enhanced, targeted cytotoxicity. In FR- cells, the cytotoxicity of FA-NPs and non-targeted NPs should be comparable.
PART 3: DATA INTERPRETATION & ADVANCED CONSIDERATIONS
Representative Data
Successful formulation and targeting will yield data similar to the hypothetical results presented below.
Table 1: Physicochemical Characterization of Nanoparticles
| Formulation | Avg. Diameter (nm) | PDI | Zeta Potential (mV) | FA Conjugated (µg/mg NP) |
| Non-Targeted NP | 165 ± 5.2 | 0.15 | +18.5 ± 2.1 | N/A |
| FA-Targeted NP | 178 ± 6.1 | 0.17 | +12.3 ± 1.9 | 27.8 ± 2.1[15] |
Table 2: In Vitro Cytotoxicity (IC50 Values in µM)
| Formulation | FR+ Cell Line (MCF-7) | FR- Cell Line (A549) |
| Free Drug | 1.25 | 1.10 |
| Non-Targeted NP | 0.85 | 0.89 |
| FA-Targeted NP | 0.15 | 0.82 |
The data clearly illustrates the hallmark of successful targeting: a potent and selective cytotoxic effect observed only in the cancer cells that overexpress the target receptor.
Field-Proven Insights & Troubleshooting
-
Discrepancy between In Vitro and In Vivo Results: While these in vitro assays are critical for initial validation, success does not always translate directly to in vivo models. In the bloodstream, nanoparticles are rapidly coated with proteins, forming a "protein corona" that can mask the this compound ligands and hinder receptor binding.[23] PEGylation can help mitigate, but not eliminate, this effect.
-
Endosomal Escape: For many drugs to be effective, they must escape the endosome/lysosome and reach their target in the cytoplasm or nucleus. If the nanoparticle or drug remains trapped, its efficacy will be limited, even if cellular uptake is high.[24] This is a critical consideration in nanoparticle design.
-
Tumor Heterogeneity: Folate receptor expression can be heterogeneous within a single tumor. This means that while some cells will be targeted, others may not, which can impact overall therapeutic outcomes.
The Path Forward: Clinical Relevance
The principles outlined in these notes form the basis for technologies that are actively being evaluated in clinical settings. Multiple folate-targeted imaging agents and therapeutics have entered human clinical trials for cancers like ovarian and lung cancer, demonstrating the significant translational potential of this targeting strategy.[25][26][27] The continued development of well-characterized and precisely engineered FA-nanoparticles holds immense promise for the future of targeted cancer therapy.[16]
References
- Title: Nanoparticle Multivalency Directed Shifting of Cellular Uptake Mechanism | Source: The Journal of Physical Chemistry C - ACS Public
- Title: Conjugating this compound to gold nanoparticles through glutathione for targeting and detecting cancer cells | Source: PubMed | URL:[Link]
- Title: Folate-targeted therapeutic and imaging agents for cancer | Source: PubMed | URL:[Link]
- Title: Targeting folate receptor alpha for cancer tre
- Title: Design of this compound-conjugated nanoparticles for drug targeting | Source: ResearchG
- Title: Evaluation of Folate-Functionalized Nanoparticle Drug Delivery Systems—Effectiveness and Concerns | Source: PMC - PubMed Central | URL:[Link]
- Title: this compound-Decorated Nanocrystals as Highly Loaded Trojan Horses to Target Cancer Cells | Source: Molecular Pharmaceutics - ACS Public
- Title: Active Targeted Nanoformulations via Folate Receptors: State of the Art and Future Perspectives | Source: MDPI | URL:[Link]
- Title: Development and characterization of folate targeted nanoparticle drug delivery system | Source: ResearchG
- Title: Folate-Conjugated Gold Nanoparticles (Synthesis, Characterization and Design for Cancer Cells Nanotechnology-based Targeting) | Source: International Journal of Nanoscience and Nanotechnology | URL:[Link]
- Title: Folate Receptor-Positive Gynecological Cancer Cells: In Vitro and In Vivo Characteriz
- Title: Endocytosis Pathways of the Folate Tethered Star-Shaped PEG-PCL Micelles in Cancer Cell Lines | Source: MDPI | URL:[Link]
- Title: Mechanism of receptor-mediated endocytosis for folate-linked nanocarrier system | Source: ResearchG
- Title: Single- versus Dual-Targeted Nanoparticles with this compound and Biotin for Anticancer Drug Delivery | Source: PMC - NIH | URL:[Link]
- Title: Active targeted nanoparticles: Preparation, physicochemical characterization and in vitro cytotoxicity effect | Source: PMC - NIH | URL:[Link]
- Title: Photochemical Synthesis of the Bioconjugate this compound-Gold Nanoparticles | Source: ResearchG
- Title: Effectiveness of drug-loaded poly(ethylene glycol) and poly(lactic-co-glycolic-acid) nanoparticles in the in vitro treatment of breast cancer: a systematic review | Source: Frontiers | URL:[Link]
- Title: Development and Characterization of this compound-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Tre
- Title: Formulation and characterization of folate receptor-targeted PEGylated liposome encapsulating bioactive compounds from Kappaphycus alvarezii for cancer therapy | Source: PMC - NIH | URL:[Link]
- Title: Performance of nanoparticles for biomedical applications: The in vitro/in vivo discrepancy | Source: Biophysics Reviews | AIP Publishing | URL:[Link]
- Title: Preparation and In Vitro/Vivo Evaluation of Folate-conjugated Pluronic F87-PLGA/TPGS Mixed Nanoparticles for Targeted Drug Delivery | Source: Bentham Science Publishers | URL:[Link]
- Title: FolRα-targeting antibody drug conjugate shows promise in recurrent epithelial ovarian cancer | Source: YouTube | URL:[Link]
- Title: Targeted Nanoparticles for Fluorescence Imaging of Folate Receptor Positive Tumors | Source: MDPI | URL:[Link]
- Title: ASCO 2017: Ovarian cancer drug delivers 'very promising' results in early trial | Source: The Institute of Cancer Research, London | URL:[Link]
- Title: this compound Conjugated Nano Systems: A Systematic Review | Source: OMICS Intern
- Title: In Vitro Methods for Assessing Nanoparticle Toxicity | Source: PMC - NIH | URL:[Link]
- Title: this compound-Functionalized Nanoparticles for Enhanced Oral Drug Delivery | Source: PMC - NIH | URL:[Link]
- Title: Folate-Receptor-Targeted Gold Nanoparticles Bearing a DNA-Binding Anthraquinone | Source: MDPI | URL:[Link]
- Title: FOLR1 CHO Cell Line | Source: BPS Bioscience | URL:[Link]
- Title: In Vitro Setup for Determination of Nanoparticle-Mediated Magnetic Cell and Drug Accumulation in Tumor Spheroids under Flow Conditions | Source: MDPI | URL:[Link]
- Title: Preparation and In Vitro/Vivo Evaluation of Folate-conjugated Pluronic F87-PLGA/TPGS Mixed Nanoparticles for Targeted Drug Delivery | Source: Bentham Science Publisher | URL:[Link]
- Title: Folate-Hapten Mediated Immunotherapy Synergizes with Vascular Endothelial Growth Factor Receptor Inhibitors in Treating Murine Models of Cancer | Source: NIH | URL:[Link]
- Title: Synthesis and Characterization of this compound-Functionalized DPLA-co-PEG Nanomicelles for the Targeted Delivery of Letrozole | Source: ACS Applied Bio M
- Title: Deciphering Folate Receptor alphaGene Expression and mRNA Signatures in Ovarian Cancer: Implications for Precision Therapies | Source: PubMed | URL:[Link]
- Title: Targeting ability of nanoparticles in vitro. (A)Fluorescence images...
- Title: Targeting Cancer Cells Overexpressing Folate Receptors with New Terpolymer-Based Nanocapsules: Toward a Novel Targeted DNA Delivery System for Cancer Therapy | Source: MDPI | URL:[Link]
- Title: Folate Receptor Alpha—A Novel Approach to Cancer Therapy | Source: MDPI | URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Active Targeted Nanoformulations via Folate Receptors: State of the Art and Future Perspectives | MDPI [mdpi.com]
- 5. Single- versus Dual-Targeted Nanoparticles with this compound and Biotin for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Active targeted nanoparticles: Preparation, physicochemical characterization and in vitro cytotoxicity effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Effectiveness of drug-loaded poly(ethylene glycol) and poly(lactic-co-glycolic-acid) nanoparticles in the in vitro treatment of breast cancer: a systematic review [frontiersin.org]
- 11. Formulation and characterization of folate receptor-targeted PEGylated liposome encapsulating bioactive compounds from Kappaphycus alvarezii for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conjugating this compound to gold nanoparticles through glutathione for targeting and detecting cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Folate-Conjugated Gold Nanoparticles (Synthesis, Characterization and Design for Cancer Cells Nanotechnology-based Targeting) [ijnnonline.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development and Characterization of this compound-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Folate Receptor-Positive Gynecological Cancer Cells: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endocytosis Pathways of the Folate Tethered Star-Shaped PEG-PCL Micelles in Cancer Cell Lines [mdpi.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. This compound-Functionalized Nanoparticles for Enhanced Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eurekaselect.com [eurekaselect.com]
- 23. pubs.aip.org [pubs.aip.org]
- 24. Evaluation of Folate-Functionalized Nanoparticle Drug Delivery Systems—Effectiveness and Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Folate-targeted therapeutic and imaging agents for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. icr.ac.uk [icr.ac.uk]
Immunoaffinity chromatography for folic acid purification
An in-depth guide to the principles, protocols, and best practices for the selective isolation of folic acid from complex matrices.
Introduction: The Challenge of this compound Analysis
This compound (Vitamin B9) is a critical micronutrient essential for numerous biological processes, including DNA synthesis, repair, and methylation.[1] It is a common component in dietary supplements and fortified foods such as flour and rice.[2] Accurate quantification of this compound in these complex matrices is paramount for regulatory compliance, quality control, and nutritional labeling. However, the presence of interfering compounds in food and biological samples often complicates direct analysis, leading to inaccurate results.[3]
Immunoaffinity Chromatography (IAC) emerges as a powerful solution, offering unparalleled specificity and efficiency in sample cleanup.[4] This technique leverages the highly specific and robust interaction between an antibody and its antigen to isolate this compound from intricate sample matrices.[5][6] The result is a cleaner, more concentrated sample, which significantly enhances the accuracy and sensitivity of subsequent analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][7]
This application note provides a comprehensive overview of the principles behind IAC for this compound purification, detailed step-by-step protocols, and critical insights for researchers and drug development professionals.
Principle of this compound Immunoaffinity Chromatography
The foundation of IAC is the specific, reversible binding between an antibody and its target antigen—in this case, this compound.[8] The process involves a stationary phase composed of monoclonal antibodies specific to this compound, which are covalently bonded to a solid support matrix (e.g., agarose gel) and packed into a chromatography column.[9][10]
The purification workflow follows a simple yet effective "load-wash-elute" sequence:[11]
-
Loading/Binding: A liquid sample extract, with its pH adjusted to a neutral range (typically 6.0-8.0), is passed through the column.[1] At this pH, the antibody maintains its optimal conformation for binding, allowing it to selectively capture this compound molecules while other matrix components pass through unbound.
-
Washing: A wash buffer (such as phosphate-buffered saline or water) is passed through the column to remove any remaining, non-specifically bound impurities.[3][12] This step is crucial for achieving a high-purity eluate.
-
Elution: A change in the mobile phase conditions is introduced to disrupt the antibody-folic acid binding. This is typically achieved by using an organic solvent (e.g., methanol or acetonitrile) or altering the pH with an acid (e.g., trifluoroacetic acid or phosphoric acid).[2][3][13] This releases the purified, concentrated this compound from the column for collection.
Caption: The core principle of Immunoaffinity Chromatography.
Detailed Experimental Protocol & Workflow
This protocol provides a validated methodology for the extraction and purification of this compound from a complex matrix, such as fortified cereal, followed by IAC cleanup.
Part A: Sample Preparation & Extraction
The goal of sample preparation is to efficiently extract this compound from the sample matrix and convert it into a state suitable for binding to the immunoaffinity column. For many food products, this requires enzymatic treatment to liberate folates from their polyglutamate forms and the food matrix itself.[12][14]
Materials:
-
0.1 M Sodium Phosphate Buffer (pH 7.0)
-
Pancreatin enzyme powder
-
10% (w/v) Sodium L-ascorbate solution (prepare fresh; acts as an antioxidant)
-
Shaking water bath
-
Centrifuge and 50 mL centrifuge tubes
-
0.45 µm syringe filters
Procedure:
-
Sample Weighing: Accurately weigh 5-10 g of a finely ground, representative sample into a 100 mL amber glass bottle.[12]
-
Initial Extraction: Add 50 mL of 0.1 M sodium phosphate buffer (pH 7.0).[12]
-
Enzymatic Digestion: Add approximately 4 g of pancreatin and stir for 10 minutes. Follow this by adding 6 mL of 10% sodium ascorbate solution and stir for another 5 minutes.[14] The ascorbate is critical to prevent oxidative degradation of the labile this compound.
-
Incubation: Incubate the sample in a shaking water bath at 37°C for 2 hours to allow for enzymatic digestion.[9][12]
-
Enzyme Deactivation: Deactivate the enzyme by placing the sample in a second water bath at 100°C for 20 minutes.[12][14] Allow the sample to cool to room temperature.
-
Clarification: Transfer the extract to a 100 mL volumetric flask, bring to volume with the phosphate buffer, and mix. Centrifuge an aliquot of the extract at 4,000 rpm for 10 minutes.[14]
-
Filtration: Filter the resulting supernatant through a 0.45 µm membrane filter. The sample is now ready for IAC cleanup.[3]
Part B: Immunoaffinity Chromatography (IAC) Cleanup
This stage uses a commercial immunoaffinity column to specifically isolate the this compound.
Materials:
-
This compound Immunoaffinity Column (e.g., EASI-EXTRACT® or similar)
-
Phosphate-Buffered Saline (PBS) or HPLC-grade water for washing
-
Elution Solution (e.g., Methanol/Phosphoric Acid, 99.8/0.2 v/v)[3]
-
Collection vials (amber glass recommended)
Procedure:
-
Column Equilibration: Allow the immunoaffinity column to reach room temperature (22-25°C) before use.[5]
-
Preparation: Mount the column on a stand or vacuum manifold. Remove the top cap and let the storage buffer drain to the top of the gel bed. Do not allow the column to dry out.
-
Sample Loading: Load a specific volume of the filtered sample extract (e.g., 10 mL) onto the column.[3] It is critical to ensure the amount of this compound loaded does not exceed the column's binding capacity (see Table 1).[12][14] Maintain a slow and steady flow rate, typically 1-3 mL/min, to ensure sufficient residence time for binding.[3]
-
Washing: After the entire sample has passed through, wash the column with 5-10 mL of PBS or HPLC-grade water to remove any unbound matrix components.[3][12] Pass air through the column to remove residual liquid.
-
Elution: Place a clean collection vial under the column outlet. Apply the elution solution. A common protocol involves applying 1 mL of the elution solvent, waiting 30 seconds, and then applying a further 2 mL.[3] Collect the entire eluate. Backflushing (applying the elution solvent from the bottom up) can sometimes improve recovery.[12]
-
Final Collection: Pass an additional 1 mL of water through the column and collect it in the same vial to ensure all eluted this compound is recovered.[12] The purified sample is now ready for analysis or further processing.
Caption: Complete workflow from sample extraction to analysis.
Part C: Post-Elution Processing
For samples with very low this compound concentrations, the eluate may need to be concentrated. This can be achieved by evaporating the solvent under a gentle stream of nitrogen at approximately 50°C and reconstituting the residue in a smaller, known volume of the HPLC mobile phase.[3] For samples with sufficient concentration, the eluate can be injected directly into the analytical system.[3]
Method Performance and Validation
The performance of an IAC method is defined by several key parameters. It is crucial to operate within the validated limits of the column to ensure trustworthy and reproducible results.
| Parameter | Typical Value / Guideline | Significance & Causality | Reference |
| Binding Capacity | ~0.45 - 0.5 µg per column | This is the maximum amount of this compound the column can bind. Exceeding this capacity leads to analyte breakthrough and underestimation of the true concentration. The capacity is determined by the amount and affinity of the immobilized antibody. | [1][12] |
| Optimal pH for Loading | 6.0 - 8.0 | This pH range ensures the antibody maintains its native tertiary structure, which is essential for the specific, high-affinity recognition of the this compound epitope. | [1][5] |
| Recovery Rate | >85% | High recovery indicates an efficient binding and elution process. Losses can occur due to incomplete elution, irreversible binding, or degradation of the analyte during sample processing. | [3] |
| Linear Range | e.g., 20 - 500 ng this compound | This is the concentration range over which the entire method (IAC + detection) provides a linear, quantifiable response. It is dependent on both the column capacity and the detector's sensitivity. | [3] |
| Limit of Detection (LOD) | e.g., 3 ng per injection (HPLC-UV) | The lowest amount of analyte that can be reliably distinguished from background noise. The IAC cleanup is critical for achieving low LODs by removing interfering matrix components and concentrating the analyte. | [2][3] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Recovery | Column capacity exceeded: Too much this compound was loaded onto the column. | Dilute the sample extract before loading or use a smaller sample volume. Verify the expected concentration range. |
| Sub-optimal flow rate: Sample was loaded too quickly for efficient binding. | Reduce the loading flow rate to the recommended 1-3 mL/min using a pump or gravity feed control. | |
| Inefficient elution: The elution solvent did not fully disrupt the antibody-antigen interaction. | Ensure the correct elution solvent is used. Try a two-step elution or backflushing as per the manufacturer's protocol.[3][12] | |
| Analyte degradation: this compound was degraded during sample preparation. | Ensure fresh antioxidant (e.g., sodium ascorbate) is used. Protect samples from light by using amber glassware. | |
| Poor Purity / Interfering Peaks in Chromatogram | Inadequate washing: Not all unbound matrix components were removed. | Increase the volume of the wash buffer or try a slightly stronger, non-eluting wash solution (if compatible). |
| Column degradation: The antibody has been denatured due to improper storage or use of harsh chemicals. | Store columns at the recommended 2-8°C and do not freeze.[5] Do not use expired columns. | |
| Column Clogging | Particulates in sample: The sample extract was not adequately filtered. | Ensure the sample is centrifuged and filtered through a 0.45 µm filter prior to loading.[3] |
Conclusion
Immunoaffinity chromatography provides a robust, highly selective, and efficient method for the purification of this compound from a wide array of challenging matrices.[10] By effectively removing interfering substances and concentrating the analyte, IAC significantly improves the quality and reliability of downstream quantitative analysis by HPLC or LC-MS/MS.[1] The commercial availability of validated IAC columns simplifies the integration of this powerful cleanup technique into routine analytical workflows, making it an indispensable tool for researchers, scientists, and quality control professionals in the food and pharmaceutical industries.
References
- Eagle Biosciences. This compound Immunoaffinity Column. [Link]
- Meizheng. This compound Immunoaffinity Column. [Link]
- R-Biopharm. EASI-EXTRACT® this compound. [Link]
- Meizheng. Immunoaffinity Column for this compound IAC Column. [Link]
- PubMed.
- Ygeia. Simultaneous determination of vitamin B12, this compound and biotin in nutritional products using immunoaffinity clean-up prior to. [Link]
- ECALBIO CO.,LTD. This compound Column. [Link]
- Pacific LAB. This compound Immunoaffinity Column | EASI-EXTRACT® this compound. [Link]
- GOV.UK. An Evaluation of Procedures for the Determination of this compound in Food by HPLC. [Link]
- GOV.UK. The determination of folate in food using HPLC with selective affinity extraction. [Link]
- Biocompare.
- R-Biopharm. EASI-EXTRACT® this compound - Food & Feed Analysis. [Link]
- ResearchGate.
- UPTODATE RESEARCH PUBLICATION.
- SYnAbs. Immunoaffinity chromatography : Principles and Tools of the market. [Link]
Sources
- 1. Immunoaffinity Column for this compound IAC Column [mzfoodtest.com]
- 2. HPLC-UV Estimation of this compound in Fortified Rice and Wheat Flour using Enzymatic Extraction and Immunoaffinity Chromatography Enrichment: An Interlaboratory Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eaglebio.com [eaglebio.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Immunoaffinity Column_Milk and Dairy_山东美正生物科技有限公司 [meizhengbio.com]
- 6. ajrcps.com [ajrcps.com]
- 7. ygeia.cl [ygeia.cl]
- 8. Protocol for Immunoaffinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 9. This compound Immunoaffinity Column | EASI-EXTRACT® this compound [pacificlab.vn]
- 10. EASI-EXTRACT® this compound - Food & Feed Analysis [food.r-biopharm.com]
- 11. synabs.be [synabs.be]
- 12. food.r-biopharm.com [food.r-biopharm.com]
- 13. This compound Column-ECALBIO CO.,LTD [ecalbio.com]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Microbiological assay for total folate activity
Application Notes & Protocols
Topic: Microbiological Assay for Total Folate Activity
Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to the Microbiological Assay for Determining Total Folate Activity
Authored by a Senior Application Scientist
This document provides a detailed guide for the quantitative determination of total folate activity in various matrices using the microbiological assay. This method remains a cornerstone in nutrition science and clinical diagnostics due to its ability to measure the total biologically active forms of folate.[1][2] This guide is designed to provide a deep understanding of the assay's principles, nuances in sample preparation, and a robust, step-by-step protocol for reliable and reproducible results.
| Principle of the Assay: Harnessing Microbial Metabolism for Quantification
The microbiological assay for folate is the World Health Organization's recommended method for assessing folate status in populations.[3] Its principle is elegantly simple: a specific microorganism that requires folate for growth is cultured in a medium containing all necessary nutrients except for folate.[4][5] When a sample containing folate is introduced, the microorganism's growth is directly proportional to the amount of available folate.[3] By measuring the extent of microbial growth (typically via turbidity) and comparing it to the growth observed with known concentrations of a folate standard, the folate content of the sample can be accurately determined.[4]
Lactobacillus rhamnosus (ATCC 7469), formerly known as Lactobacillus casei, is the most commonly used microorganism for this assay because it responds well to the various biologically active forms of folate, including folic acid, 5-methyltetrahydrofolate (5-methyl-THF), and 5-formyltetrahydrofolate.[1][3][6] This broad specificity is crucial for measuring "total folate activity," as biological samples contain a mixture of these different folate vitamers.
Causality in Experimental Design: The choice of Lactobacillus rhamnosus is deliberate. Unlike other microorganisms that may have differential responses to folate forms, its relatively uniform response to the major monoglutamate forms of folate makes it the "gold standard" for assessing total folate status.[1][7] This ensures that the assay provides a comprehensive measure of biologically available folate.
Caption: Workflow of the microbiological folate assay principle.
| Critical Reagents and Materials
Successful implementation of this assay hinges on the quality and proper preparation of its components.
| Reagent/Material | Specifications & Rationale |
| Test Organism | Lactobacillus rhamnosus (ATCC 7469). A chloramphenicol-resistant strain is advantageous as it can obviate the need for strict aseptic techniques during plate setup.[6] |
| Folate Standard | 5-methyltetrahydrothis compound (5-methyl-THF) is the recommended calibrator for serum and red blood cell folate as it is the primary form of folate in circulation.[8] this compound can also be used, particularly for food analysis, but may yield slightly different results.[8][9] |
| Assay Medium | Bacto this compound AOAC Medium. This is a dehydrated, commercially available medium specifically formulated to be complete for L. rhamnosus growth in all aspects except for folate.[5][10] |
| Extraction Enzymes | For food and complex matrices: α-amylase, protease, and a folate conjugase (e.g., from chicken pancreas or rat plasma) are required for the tri-enzyme extraction.[4][11][12] |
| Buffers & Solutions | Phosphate buffer (pH 6.1 and 7.0), Ascorbic acid/Sodium ascorbate solution (0.5-1.0%). Ascorbic acid is critical as an antioxidant to protect labile folates from oxidation during extraction and dilution.[13][14] |
| Equipment | Spectrophotometer or microplate reader (590-650 nm), autoclave, incubator (37°C), centrifuge, pH meter, volumetric flasks, pipettes. |
| Sample Preparation and Folate Extraction: The Key to Accuracy
The objective of sample preparation is to quantitatively extract all folate vitamers from the sample matrix and convert them into a form that is available to the microorganism.
| For Serum and Plasma Samples
Serum and plasma can often be assayed with minimal pre-treatment beyond dilution.[1]
-
Dilution: Samples are diluted with a 0.5% sodium ascorbate solution to protect folate from degradation.[13] The dilution factor must be sufficient to bring the folate concentration into the linear range of the standard curve.
-
Heat Treatment: A brief heating step (e.g., 90-100°C for 5-10 minutes) can be included to denature endogenous folate-binding proteins, followed by cooling and centrifugation to remove precipitates.
| For Red Blood Cell (RBC) and Whole Blood Samples
RBCs contain a high concentration of folates, primarily as polyglutamates. Extraction requires cell lysis and deconjugation.
-
Hemolysis: Whole blood is diluted (e.g., 1:10) in a freshly prepared 1% ascorbic acid solution.[13] This lyses the red blood cells, releasing the intracellular folate.
-
Deconjugation: The mixture must be incubated at room temperature for at least 30 minutes.[13] This allows endogenous plasma conjugase to hydrolyze the polyglutamate tails of the folate molecules into monoglutamate forms, which are readily utilized by L. rhamnosus.[1][13]
Trustworthiness through Self-Validation: The inclusion of ascorbic acid is a critical self-validating step. Folates are notoriously unstable and susceptible to oxidation.[14] By protecting the analyte from degradation from the very first step, the protocol ensures the integrity of the final measurement.
| For Food and Complex Matrices: The Tri-Enzyme Extraction
For solid samples like foods, folate is often physically trapped within carbohydrate and protein matrices and exists as polyglutamates.[11][12] A tri-enzyme extraction is the most effective method to ensure complete release.[4][11] This procedure is a cornerstone of the AOAC Official Method 944.12.[4][15]
-
Homogenization: A representative sample is homogenized in a phosphate buffer (pH 6.1) containing ascorbic acid.[12]
-
α-Amylase Treatment: The homogenate is incubated with α-amylase to break down starch matrices.
-
Protease Treatment: A protease is then added to digest proteins that may bind or entrap folate.
-
Conjugase Treatment: Finally, a folate conjugase is used to hydrolyze the polyglutamates to monoglutamates.[4][11]
-
Final Steps: The reaction is stopped by heating, followed by pH adjustment, dilution to a known volume, and centrifugation or filtration to obtain a clear extract for analysis.
Caption: Logical flow of the tri-enzyme extraction process.
| Detailed Assay Protocol (Microplate Method)
The microplate-based assay is a high-throughput adaptation of the traditional tube assay, offering advantages in sample volume, reagent usage, and efficiency.[6][16]
| Preparation of Standards and Inoculum
-
Folate Stock Standard (e.g., 100 µg/mL): Accurately weigh a reference standard of 5-methyl-THF or this compound. Dissolve in 20% ethanol containing a small amount of 0.1 M NaOH to aid dissolution, then adjust the pH to 7.0 and bring to a final volume with water.[12][17] Store protected from light at -20°C or colder.
-
Working Standard (e.g., 0.5 ng/mL): Perform serial dilutions of the stock standard in a 0.5% sodium ascorbate solution.[12][13] This solution should be prepared fresh daily.
-
Inoculum Preparation: Subculture L. rhamnosus from a stock culture into a suitable broth (e.g., this compound Inoculum Broth) and incubate for 16-24 hours at 37°C.[17] Harvest the cells by centrifugation, wash twice with sterile saline, and resuspend in sterile saline to create the final inoculum.[5][17]
| Assay Plate Setup
-
Assay Medium Reconstitution: Reconstitute the this compound AOAC Medium according to the manufacturer's instructions. Distribute the medium into tubes or a bulk container and autoclave.
-
Plate Loading: In a 96-well microplate, add the following to designated wells (in triplicate):
-
Blank: Assay Medium + Diluent (no inoculum).
-
Standard Curve: A range of volumes of the working standard (e.g., 0, 50, 100, 150, 200, 250 µL) to create a curve (e.g., 0 to 0.125 ng/well).
-
Samples: Appropriate dilutions of the prepared sample extracts.
-
-
Volume Adjustment: Add 0.5% sodium ascorbate solution to all standard and sample wells to equalize the volume.
-
Medium Addition: Add an equal volume of the prepared, cooled assay medium to all wells.
-
Inoculation: Inoculate all wells (except the blank) with a small, uniform volume of the prepared L. rhamnosus inoculum.
-
Incubation: Seal the plate (e.g., with an adhesive plate sealer) and incubate at 37°C for 18-24 hours.[4]
| Data Acquisition and Analysis
-
Turbidity Measurement: After incubation, gently mix the contents of the wells (e.g., by shaking the plate). Measure the absorbance (optical density) of each well using a microplate reader at a wavelength between 590 nm and 650 nm.[17][18]
-
Standard Curve Generation: Subtract the average absorbance of the blank wells from all other readings. Plot the corrected absorbance values for the standards against their corresponding folate concentrations (ng/well). A four-parameter logistic (4-PL) curve fit is often the most appropriate model for this biological data.
-
Sample Concentration Calculation: Using the standard curve equation, interpolate the folate concentration (ng/well) for each sample dilution based on its corrected absorbance.
-
Final Calculation: Calculate the folate concentration in the original sample by accounting for the dilution factors used during sample preparation and plating.
Example Calculation:
Folate (µ g/100g ) = (C × V_plate / V_sample) × (V_extract / W_sample) × DF × 0.1
Where:
-
C: Concentration from standard curve (ng/well)
-
V_plate: Total volume in the well (mL)
-
V_sample: Volume of sample extract added to the well (mL)
-
V_extract: Total volume of the initial sample extract (mL)
-
W_sample: Weight of the original sample (g)
-
DF: Any additional dilution factors
-
0.1: Conversion factor from ng/g to µ g/100g
| Quality Control and Method Validation
For the assay to be trustworthy, a robust quality control system is non-negotiable.
-
Certified Reference Materials (CRMs): Include a CRM with a known folate concentration in every assay run to verify accuracy.[18]
-
Intra-assay Precision: Run replicate samples and standards within the same plate. The coefficient of variation (CV%) should be within acceptable limits (typically <15%).[6][15]
-
Inter-assay Precision: Analyze the same control sample across multiple days and assays to monitor long-term performance.
-
Spike Recovery: To assess matrix effects, spike a known amount of folate standard into a sample and measure the recovery. Recoveries should typically fall within 85-110%.[15]
-
Harmonization: For population studies or multi-site trials, harmonizing critical reagents like the calibrator (5-methyl-THF) and the microorganism strain is crucial for ensuring comparability of results between laboratories.[3][8][9]
| Conclusion
The microbiological assay for total folate activity, while classic, remains a powerful and relevant tool. Its strength lies in its ability to measure a composite of biologically active folate forms, providing a physiologically meaningful result that is often difficult to achieve with chromatographic methods.[1][2] By understanding the causal relationships behind each step—from the critical role of antioxidants in sample preparation to the metabolic dependence of Lactobacillus rhamnosus on folate—researchers can execute this assay with the precision and confidence required for high-impact scientific and clinical outcomes.
| References
-
Framework for Laboratory Harmonization of Folate Measurements in Low-and-Middle-Income Countries and Regions. PubMed Central. [Link]
-
Method Validation of Serum/RBC Folate Using Microbiological Assay. DOST. [Link]
-
Trienzyme extraction in combination with microbiologic assay in food folate analysis: an updated review. PubMed. [Link]
-
Vitamin B9 (Total Folates – Microbial Method) Test. Medallion Labs. [Link]
-
Microbiological Assay of this compound Content in Some Selected Bangladeshi Food Stuffs. Semantic Scholar. [Link]
-
Microbiological Assay for Serum, Plasma, and Red Cell Folate Using Cryopreserved, Microtiter Plate Method. Bevital AS. [Link]
-
Assay of this compound or Vitamin B9 (By Microbiological Method). Pharmaguideline. [Link]
-
Microbiological assay of this compound activity in human serum. PubMed Central. [Link]
-
This compound Medium, AOAC. HiMedia Laboratories. [Link]
-
Supplementary Material Analysis of bacterial folates. Unknown Source. [Link]
-
Folate status assessment history: implications for measurement of biomarkers in NHANES. The American Journal of Clinical Nutrition. [Link]
-
This compound Assay Medium. HiMedia Laboratories. [Link]
-
Origins of the difference between food folate analysis results obtained by LC-MS/MS and microbiological assays. PubMed. [Link]
-
Comparison study between RBC folate measured by microbiologic assay and Immulite 2000 immunoassay. ResearchGate. [Link]
-
Determination of Total Folates in Complex Nutritional Drinks and Supplements Using a Tri-Enzyme Microbiological Method and Michaelis-Menten Kinetics. PubMed. [Link]
-
Determination of Folate Concentrations in Pulses by a Microbiological Method Employing Trienzyme Extraction. ACS Publications. [Link]
-
Microbiological Assay-Trienzyme Procedure for Total Folates in Cereals and Cereal Foods: Collaborative Study. Journal of AOAC INTERNATIONAL. [Link]
-
Determination of folate/folic acid level in milk by microbiological assay, immuno assay and high performance liquid chromatography. PubMed. [Link]
-
Microbiological assay on microtitre plates of folate in serum and red cells. PubMed Central. [Link]
-
Microbiological Assay on Microtitre Plates of Folate in Serum and Red Cells. ResearchGate. [Link]
-
Harmonizing the Calibrator and Microorganism Used in the Folate Microbiological Assay Increases the Comparability of Serum and Whole-Blood Folate Results in a CDC Round-Robin Study. PubMed. [Link]
-
Harmonizing the Calibrator and Microorganism Used in the Folate Microbiological Assay Increases the Comparability of Serum and Whole-Blood Folate Results in a CDC Round-Robin Study. The Journal of Nutrition. [Link]
Sources
- 1. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of folate/folic acid level in milk by microbiological assay, immuno assay and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medallionlabs.com [medallionlabs.com]
- 5. exodocientifica.com.br [exodocientifica.com.br]
- 6. Microbiological assay on microtitre plates of folate in serum and red cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Harmonizing the Calibrator and Microorganism Used in the Folate Microbiological Assay Increases the Comparability of Serum and Whole-Blood Folate Results in a CDC Round-Robin Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. exodocientifica.com.br [exodocientifica.com.br]
- 11. Trienzyme extraction in combination with microbiologic assay in food folate analysis: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. bevital.no [bevital.no]
- 14. oaepublishstorage.blob.core.windows.net [oaepublishstorage.blob.core.windows.net]
- 15. Determination of Total Folates in Complex Nutritional Drinks and Supplements Using a Tri-Enzyme Microbiological Method and Michaelis-Menten Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assay of this compound or Vitamin B9 (By Microbiological Method) | Pharmaguideline [pharmaguideline.com]
- 18. fnri.dost.gov.ph [fnri.dost.gov.ph]
Application Notes & Protocols: Folic Acid Receptor Targeting in Cancer Imaging
Introduction: The Rationale for Folate Receptor (FR) Targeting
The selective delivery of imaging agents to tumor cells, while sparing healthy tissues, remains a paramount challenge in oncology. Effective targeting relies on identifying and exploiting unique molecular signatures of cancer cells. The Folic Acid Receptor (FR), particularly the alpha isoform (FRα), has emerged as a premier target for this purpose.[1][2] FRα is a glycosylphosphatidylinositol (GPI)-anchored glycoprotein that is frequently overexpressed in a wide array of human cancers, including those of the ovary, lung, breast, kidney, and brain, while its expression in normal tissues is highly restricted.[3][4][5][6] This differential expression provides a molecular window for targeted imaging and therapy.[7][8]
Folate (Vitamin B9) is essential for the biosynthesis of nucleotides and amino acids, processes that are accelerated in rapidly proliferating cancer cells.[6][9] Cancer cells upregulate FRα to scavenge the necessary folate from the bloodstream.[10] The vitamin this compound (FA) binds to FRα with very high affinity (Kd ≈ 100 pM).[11] Crucially, this high-affinity binding is retained even when FA is conjugated to imaging agents or therapeutic payloads via its γ-carboxyl group.[5][12] Upon binding, the entire FR-ligand complex is internalized into the cell through receptor-mediated endocytosis, delivering the attached imaging agent directly into the tumor cell.[1][13]
This unique combination of properties—high overexpression on tumors, limited presence in healthy tissue, high-affinity binding, and subsequent internalization—makes the FR system an exceptionally robust and versatile platform for developing targeted cancer imaging agents.[11][14] These agents are critical for noninvasively identifying patients whose tumors express FR, thereby selecting them for FR-targeted therapies and monitoring treatment response.[2][3][4]
Section 1: The Mechanism of FR-Targeted Imaging
The fundamental principle of FR-targeted imaging involves a conjugate composed of three key parts: the this compound targeting ligand, a linker, and an imaging payload. The this compound moiety acts as a "guide," selectively binding to FRα on the cancer cell surface. The imaging payload, which can be a radionuclide, a fluorescent dye, or an MRI contrast agent, generates the signal that is detected by the imaging system. The process culminates in the internalization of the conjugate, leading to signal accumulation within the tumor.
Caption: Mechanism of this compound Receptor (FRα)-targeted imaging agent delivery.
Section 2: Design of FR-Targeted Imaging Agents & Modalities
The versatility of the folate targeting system allows for its adaptation to virtually any imaging modality. The choice of modality depends on the specific research or clinical question, considering factors like sensitivity, resolution, tissue penetration, and translational potential.[11][12]
Core Components of an FR-Targeted Probe
-
Targeting Moiety: this compound is the universal choice due to its high affinity, small size (441 Da), stability, low cost, and non-immunogenicity.[12]
-
Linker: A linker connects the this compound to the imaging payload. Its design is critical; it must be stable in circulation but should not interfere with FR binding. Polyethylene glycol (PEG) linkers are often used to improve solubility and pharmacokinetic properties.[15][16]
-
Imaging Payload: This is the signal-generating component. The selection is dictated by the imaging modality.
Comparison of Imaging Modalities
| Modality | Imaging Payload Examples | Advantages | Disadvantages | Primary Application |
| SPECT | Radionuclides: 99mTc, 111In | High sensitivity, good tissue penetration, widely available isotopes.[2][12] | Lower spatial resolution, ionizing radiation. | Preclinical & Clinical whole-body imaging. |
| PET | Radionuclides: 18F, 68Ga, 64Cu | Highest sensitivity, quantitative, excellent tissue penetration.[17][18] | Lower spatial resolution than MRI/Optical, ionizing radiation, requires cyclotron. | Preclinical & Clinical whole-body imaging, patient selection. |
| Optical | Fluorescent Dyes: FITC, Oregon Green, NIR Dyes, Quantum Dots.[11][19] | High resolution, real-time imaging, no ionizing radiation, cost-effective. | Limited tissue penetration depth, high background signal. | In vitro cell studies, microscopy, small animal imaging, intraoperative surgical guidance. |
| MRI | Contrast Agents: Gadolinium (Gd) chelates, Iron Oxide Nanoparticles (IONPs).[15][20] | Excellent spatial resolution and soft tissue contrast, no depth limitation. | Lower sensitivity compared to nuclear methods, requires higher probe concentration. | Preclinical anatomical imaging, assessing tumor structure. |
Section 3: Experimental Workflows and Protocols
A rigorous, multi-stage validation process is essential to confirm the specificity and efficacy of a newly developed FR-targeted imaging agent. This process typically moves from chemical synthesis and characterization to in vitro cellular assays and finally to in vivo animal models.
Workflow 1: Probe Synthesis and Characterization
The first step is the chemical conjugation of this compound to the imaging payload, often through a bifunctional chelator or linker.[21][22]
Caption: General workflow for the synthesis and characterization of an FR-targeted probe.
Protocol 1: General Synthesis of a Folate-Conjugated Imaging Probe
Causality: This protocol outlines the standard amide coupling reaction to link this compound's γ-carboxylic acid to an amine-functionalized imaging agent. Targeting the γ-carboxyl is critical as the α-carboxyl and the pteroate moiety are essential for high-affinity receptor binding.[21][23]
-
Activation of this compound: Dissolve this compound in anhydrous DMSO. Add an excess of a carbodiimide coupling agent (e.g., DCC or EDC) and an activator (e.g., NHS) to activate the γ-carboxyl group. Stir at room temperature for 2-4 hours.
-
Conjugation: Add the amine-functionalized linker-payload (e.g., an amino-PEG-dye or an amino-functionalized chelator for a radionuclide) to the activated this compound solution.
-
Reaction: Allow the reaction to proceed overnight at room temperature, protected from light.
-
Purification: Purify the resulting conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the desired product from unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry (MS) to verify the molecular weight and HPLC for purity assessment.
Workflow 2: In Vitro Validation
In vitro studies are crucial to confirm that the synthesized probe binds specifically to the folate receptor on cancer cells. This is a self-validating workflow that uses both positive and negative controls.
Caption: Workflow for the in vitro validation of FR-targeted imaging probes.
Protocol 2: Cell Line Selection and Culture
Causality: Using both FR-positive and FR-negative cell lines is essential to demonstrate specificity. High uptake in FR-positive cells and low uptake in FR-negative cells indicates the probe is targeting the receptor correctly.[16][24] It is also critical to use folate-deficient culture medium, as excess this compound in standard media can saturate the receptors and mask the specific binding of the probe.[10]
-
Cell Line Selection: Choose at least one FR-positive and one FR-negative cell line for your experiments.
Cell Line Cancer Type FR Expression Notes KB Cervical (HeLa contaminant) High The most common model for FR targeting studies.[25][26] IGROV-1 Ovarian High A well-characterized ovarian cancer model.[25] SKOV-3 Ovarian Moderate-High Another common ovarian cancer model.[25] MCF-7 Breast Moderate Estrogen-receptor positive breast cancer line.[27] A549 Lung Negative/Low Common FR-negative control.[16] | HT-1080 | Fibrosarcoma | Negative | Common FR-negative control.[24] |
-
Culture Conditions: Culture cells in folate-free RPMI or DMEM medium supplemented with 10% fetal bovine serum and antibiotics for at least 2 passages before the experiment to ensure maximal FR expression.
Protocol 3: Competitive Binding and Cellular Uptake Assay
Causality: This assay is the gold standard for proving receptor-mediated uptake. If the probe's binding is specific to FR, adding a large excess of free this compound will compete for the receptor binding sites, significantly reducing the uptake of the imaging probe.[19][28]
-
Cell Seeding: Seed FR-positive and FR-negative cells into appropriate vessels (e.g., 24-well plates for quantitative uptake, chamber slides for microscopy) and allow them to adhere overnight.
-
Preparation of Solutions: Prepare solutions of your FR-targeted imaging probe at the desired concentration (e.g., 100 nM) in folate-free medium. For the competition group, prepare an identical solution that also contains a high concentration of free this compound (e.g., 1 mM, a 10,000-fold excess).
-
Incubation:
-
Total Binding Group: Add the probe-only solution to wells with FR-positive cells.
-
Competition Group: Add the probe + free this compound solution to a separate set of wells with FR-positive cells.
-
Negative Control Group: Add the probe-only solution to wells with FR-negative cells.
-
-
Incubation Period: Incubate the cells for 1-4 hours at 37°C.
-
Washing: Aspirate the media and wash the cells three times with cold PBS to remove any unbound probe.
-
Analysis:
-
For Quantitative Uptake (Radiolabeled Probes): Lyse the cells with 1N NaOH and measure the radioactivity in a gamma counter. Express results as a percentage of added activity bound per million cells.
-
For Visualization (Fluorescent Probes): Fix the cells, mount the slides, and visualize using a fluorescence microscope. Compare the fluorescence intensity between the groups. You should observe bright fluorescence in the "Total Binding" group, and significantly reduced or no fluorescence in the "Competition" and "Negative Control" groups.
-
Workflow 3: In Vivo Imaging and Biodistribution
In vivo studies in animal models are the final preclinical step to evaluate the probe's ability to accumulate in tumors and clear from non-target tissues, which determines the imaging contrast.
Protocol 4: Animal Model Development and Imaging
Causality: A tumor xenograft model, where human cancer cells are grown as a tumor in an immunodeficient mouse, is the standard for testing targeted agents. Comparing tumor uptake to uptake in other organs provides a measure of the probe's specificity and clearance profile.[16][29]
-
Xenograft Model: Subcutaneously inject 5-10 million FR-positive cells (e.g., KB or IGROV-1) into the flank of an immunodeficient mouse (e.g., nude or SCID). Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Probe Administration: Administer the FR-targeted imaging probe via intravenous (tail vein) injection. The dose will depend on the imaging modality and probe activity/concentration.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24 hours), anesthetize the mouse and acquire images using the appropriate imaging system (e.g., SPECT/CT, PET/CT, or an in vivo optical imaging system).
-
Biodistribution Study (Terminal):
-
Following the final imaging session, euthanize the mouse.
-
Dissect the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Blot the tissues dry and weigh them.
-
Measure the radioactivity (for radiolabeled probes) or fluorescence in each tissue using a gamma counter or by homogenizing the tissue for fluorescence measurement.
-
Calculate the results as the percentage of injected dose per gram of tissue (%ID/g).
-
Expected Outcome: A successful FR-targeted probe will show high accumulation in the FR-positive tumor and rapid clearance from most other tissues, with the exception of the kidneys, which also express folate receptors and are the primary route of excretion for small molecules.[11][12][30] This results in a high tumor-to-background ratio, enabling clear visualization of the tumor.
Section 4: Conclusion and Future Perspectives
This compound receptor targeting provides a powerful and clinically relevant strategy for cancer imaging. The methodologies described here offer a robust framework for the development and validation of novel FR-targeted probes. The successful translation of agents like 99mTc-etarfolatide from the bench to clinical trials underscores the potential of this approach to improve patient stratification for FR-targeted therapies.[2][31]
Future advancements will likely focus on developing "theranostic" agents, where a single folate-targeted construct can be used for both PET/SPECT imaging (diagnosis) and radionuclide therapy (treatment). Furthermore, the application of FR-targeted fluorescent probes for intraoperative surgical guidance to help surgeons visualize and resect malignant tissue is a rapidly advancing field.[7] The continued refinement of these targeted strategies promises to play an increasingly important role in the era of personalized cancer medicine.
References
- Sega, E. I., & Low, P. S. (2008). Tumor detection using folate receptor-targeted imaging agents. Cancer and Metastasis Reviews, 27(4), 655–664. [Link]
- PubMed. (n.d.). Tumor detection using folate receptor-targeted imaging agents.
- Müller, C., & Schibli, R. (2011). This compound Conjugates for Nuclear Imaging of Folate Receptor–Positive Cancer. Journal of Nuclear Medicine, 52(1), 1-4. [Link]
- Leamon, C. P., & Low, P. S. (1994). Targeting therapeutic and imaging agents to folate receptor positive tumors. Advanced Drug Delivery Reviews, 14(2-3), 103-117. [Link]
- Sega, E. I., & Low, P. S. (2008). Tumor detection using folate receptor-targeted imaging agents. ProQuest. [Link]
- Vlahov, I. R., & Leamon, C. P. (2012). This compound, Folate Conjugates and Folate Receptors: Novel Applications in Imaging of Cancer and Inflammation-Related Conditions. Taylor & Francis Online. [Link]
- Bonner, D. (2010). Synthesis of a Folate Conjugated Fluorescent Imaging Dye. OPUS Open Portal to University Scholarship. [Link]
- Nawaz, A., & Kipreos, E. T. (2022). Emerging roles for folate receptor FOLR1 in signaling and cancer. Trends in Endocrinology & Metabolism, 33(3), 159-174. [Link]
- Nawaz, A., & Kipreos, E. T. (2022). Emerging roles for folate receptor FOLR1 in signaling and cancer. PubMed Central. [Link]
- Low, P. S., Henne, W. A., & Doorneweerd, D. D. (2008). Discovery and Development of Folic-Acid-Based Receptor Targeting for Imaging and Therapy of Cancer and Inflammatory Diseases. Accounts of Chemical Research, 41(1), 120-129. [Link]
- Nawaz, A., & Kipreos, E. T. (2022). Emerging roles for folate receptor FOLR1 in signaling and cancer. PubMed. [Link]
- Cheung, A., & Nemunaitis, J. (2023). Folate Receptor as a Biomarker and Therapeutic Target in Solid Tumors. Current Problems in Cancer, 47(1), 100917. [Link]
- Li, L., et al. (2021). This compound-Conjugated CuFeSe2 Nanoparticles for Targeted T2-Weighted Magnetic Resonance Imaging and Computed Tomography of Tumors In Vivo. International Journal of Nanomedicine, 16, 6593–6605. [Link]
- Cheung, A., & Nemunaitis, J. (2022). Folate Receptor as a Biomarker and Therapeutic Target in Solid Tumors.
- Cheung, K. K., & Annunziata, C. M. (2018). Advances in targeting the folate receptor in the treatment/imaging of cancers. Future Medicinal Chemistry, 10(2), 233-247. [Link]
- Nawaz, A., & Kipreos, E. T. (2022). Emerging roles for folate receptor FOLR1 in signaling and cancer.
- Salama, A., et al. (2024). Folate Receptor Alpha—A Novel Approach to Cancer Therapy. Medicina, 60(1), 143. [Link]
- Funk, A. M., et al. (2024). Synthesis and Characterization of this compound-Conjugated Terbium Complexes as Luminescent Probes for Targeting Folate Receptor-Expressing Cells. Journal of Medicinal Chemistry. [Link]
- Malapelle, U., et al. (2024). Folate Receptor Alpha in Advanced Epithelial Ovarian Cancer: Diagnostic Role and Therapeutic Implications of a Clinically Validated Biomarker. Cancers, 16(10), 1845. [Link]
- ClinicalTrials.gov. (2021). Radiolabeled this compound and Imaging to Detect Ovarian Cancer.
- My Ovarian Cancer Team. (n.d.). What Is Folate Receptor Alpha in Ovarian Cancer? Have You Been Tested?.
- Funk, A. M., et al. (2024). Synthesis and Characterization of this compound-Conjugated Terbium Complexes as Luminescent Probes for Targeting Folate Receptor-Expressing Cells.
- PubMed. (2024). Synthesis and Characterization of this compound-Conjugated Terbium Complexes as Luminescent Probes for Targeting Folate Receptor-Expressing Cells.
- Parker, N., et al. (2005). Folate receptor expression in carcinomas and normal tissues determined by a quantitative radioligand binding assay. Analytical Biochemistry, 338(2), 284-293. [Link]
- Müller, C., et al. (2018).
- Assaraf, Y. G., et al. (2014). Imaging the Folate Receptor on Cancer Cells with 99mTc-Etarfolatide: Properties, Clinical Use, and Future Potential of Folate Receptor Imaging. Journal of Nuclear Medicine, 55(5), 835-840. [Link]
- Vlahov, I. R., & Leamon, C. P. (2012). This compound, Folate Conjugates and Folate Receptors: Novel Applications in Imaging of Cancer and Inflammation-Related Conditions. International Journal of Nanomedicine, 7, 4977–4986. [Link]
- Pandey, A., et al. (2020). Targeted Nanoparticles for Fluorescence Imaging of Folate Receptor Positive Tumors.
- Kim, Y. I., et al. (2007). Folate receptor targeted imaging using poly (ethylene glycol)-folate: in vitro and in vivo studies. Journal of Korean Medical Science, 22(3), 405–411. [Link]
- scite.ai. (n.d.). Folate receptor expression in carcinomas and normal tissues determined by a quantitative radioligand binding assay.
- Kamal, N. A., & Fonge, H. (2020). Development of Folate Receptor−Targeted PET Radiopharmaceuticals for Tumor Imaging—A Bench-to-Bedside Journey. Molecules, 25(12), 2748. [Link]
- Ross, J. F., Wang, H., & Beier, F. (2019). A Bibliometric analysis of folate receptor research. Oncotarget, 10(52), 5437–5451. [Link]
- Mathias, C. J., & Green, M. A. (2004). Folate-receptor-targeted radionuclide imaging agents. Quarterly Journal of Nuclear Medicine and Molecular Imaging, 48(4), 249-256. [Link]
- Müller, C., et al. (2021). Identification of a PET Radiotracer for Imaging of the Folate Receptor-α: A Potential Tool to Select Patients for Targeted Tumor Therapy. Journal of Nuclear Medicine, 62(10), 1466-1472. [Link]
- Parker, N., et al. (2005). Folate receptor expression in carcinomas and normal tissues determined by a quantitative radioligand binding assay. Semantic Scholar. [Link]
- Vlahov, I. R., & Leamon, C. P. (2012). This compound, Folate Conjugates and Folate Receptors: Novel Applications in Imaging of Cancer and Inflammation-Related Conditions. Dove Medical Press. [Link]
- Zwicke, G. L., et al. (2018). This compound-Conjugated Cellulose Nanocrystals Show High Folate-Receptor Binding Affinity and Uptake by KB and Breast Cancer Cells. ACS Omega, 3(10), 14339–14348. [Link]
- Zhao, R., et al. (2008). The Folate Receptor α Is Frequently Overexpressed in Osteosarcoma Samples and Plays a Role in the Uptake of the Physiologic Substrate 5-Methyltetrahydrofolate. Clinical Cancer Research, 14(18), 5707-5715. [Link]
- O'Reilly, S. L., et al. (2016). This compound induces cell type-specific changes in the transcriptome of breast cancer cell lines: a proof-of-concept study. British Journal of Nutrition, 115(12), 2087-2097. [Link]
- Müller, C., et al. (2006). In vitro and in vivo targeting of different folate receptor-positive cancer cell lines with a novel 99mTc-radiofolate tracer. European Journal of Nuclear Medicine and Molecular Imaging, 33(10), 1162-1170. [Link]
- Pandey, A., et al. (2020). In vitro accumulation and competition assays for binding to folate receptors (FRs) indicate FA–CD–NP specificity for the receptor.
- Haddad, K., Le, T., & Acar, H. (2019). Internalization of Folate Receptor Targeting Nanoparticles into Ovarian Cancer Cell Lines. Abstracts. [Link]
- Biotechnology Kiosk. (n.d.). Folate receptor-mediated Therapeutics and Imaging.
- Forrest, M. L., et al. (2018). Revisiting the Value of Competition Assays in Folate Receptor-Mediated Drug Delivery. Pharmaceutics, 10(4), 221. [Link]
Sources
- 1. Advances in targeting the folate receptor in the treatment/imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging the Folate Receptor on Cancer Cells with 99mTc-Etarfolatide: Properties, Clinical Use, and Future Potential of Folate Receptor Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Tumor detection using folate receptor-targeted imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting therapeutic and imaging agents to folate receptor positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Folate Receptor as a Biomarker and Therapeutic Target in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Tumor detection using folate receptor-targeted imaging agents - ProQuest [proquest.com]
- 12. This compound Conjugates for Nuclear Imaging of Folate Receptor–Positive Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound-Conjugated CuFeSe2 Nanoparticles for Targeted T2-Weighted Magnetic Resonance Imaging and Computed Tomography of Tumors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Folate receptor targeted imaging using poly (ethylene glycol)-folate: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of Folate Receptor−Targeted PET Radiopharmaceuticals for Tumor Imaging—A Bench-to-Bedside Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Folate-receptor-targeted radionuclide imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. "Synthesis of a Folate Conjugated Fluorescent Imaging Dye" by Daniel Bonner [opus.govst.edu]
- 20. This compound, Folate Conjugates and Folate Receptors: Novel Applications in Imaging of Cancer and Inflammation-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis and Characterization of this compound-Conjugated Terbium Complexes as Luminescent Probes for Targeting Folate Receptor-Expressing Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Folate Receptor-Positive Gynecological Cancer Cells: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. This compound induces cell type-specific changes in the transcriptome of breast cancer cell lines: a proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Revisiting the Value of Competition Assays in Folate Receptor-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In vitro and in vivo targeting of different folate receptor-positive cancer cell lines with a novel 99mTc-radiofolate tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 31. ClinicalTrials.gov [clinicaltrials.gov]
Developing Folic Acid-Based Biosensors: Principles, Protocols, and Applications
An Application Guide for Researchers
Abstract
Folic acid (FA), a synthetic form of the water-soluble vitamin B9, plays a pivotal role in numerous critical biochemical processes, including nucleotide synthesis, DNA repair, and methylation.[1][2][3][4] Its deficiency is linked to severe health conditions such as neural tube defects in newborns and megaloblastic anemia.[1][2][3][5] Conversely, the overexpression of folate receptors (FR) on the surface of various cancer cells has made FA a crucial biomarker and a targeting ligand in oncology. This dual significance necessitates the development of accurate, sensitive, and rapid analytical methods for FA and its binding proteins.[2][6] This guide provides an in-depth overview of the principles, fabrication protocols, and validation strategies for developing this compound-based biosensors, tailored for researchers, scientists, and drug development professionals.
The Rationale: Why Develop this compound Biosensors?
Traditional methods for FA determination, such as HPLC and mass spectrometry, are accurate but often time-consuming, costly, and require significant sample pretreatment.[1][6] Biosensors offer a compelling alternative, providing rapid analysis, high sensitivity, portability, and the potential for real-time monitoring in complex biological matrices.[6][7]
The applications are broadly twofold:
-
Quantification of this compound: Monitoring FA levels in serum, fortified foods, and pharmaceutical preparations to prevent deficiency-related diseases.[1][2]
-
Detection of Folate Receptors (FR) & Folate Binding Proteins (FBP): Using FA as a recognition element to detect FR/FBP, which are overexpressed in numerous cancers (e.g., breast, ovarian, lung) and are valuable biomarkers for early diagnosis and targeted therapy.[8][9][10][11]
Core Principles of this compound Biosensing
A biosensor consists of two primary components: a biorecognition element that provides specificity and a transducer that converts the binding event into a measurable signal. The specific interaction between these components and the target analyte forms the basis of detection.
Caption: Fundamental mechanism of a this compound-based biosensor.
Designing the Biosensor: Key Components and Choices
The performance of a biosensor is critically dependent on the selection and integration of its components.
The Biorecognition Element: The Heart of Specificity
The choice of biorecognition element dictates the biosensor's target and specificity.
| Biorecognition Element | Target Analyte | Principle of Interaction | Key Advantages |
| Folate Binding Protein (FBP) / Folate Receptor (FR) | This compound (FA) | High-affinity protein-ligand binding (KD ≈ 10⁻⁹ M).[12][13] | High specificity and biological relevance. |
| This compound (FA) | Folate Receptor (FR) / Folate Binding Protein (FBP) | Ligand-protein interaction, targeting overexpressed receptors on cancer cells.[8][9] | Simple, stable recognition element; excellent for cancer cell detection.[8] |
| Aptamers | This compound (FA) | Specific 3D conformational binding of short nucleic acid strands (DNA or RNA).[14][15] | High stability, cost-effective synthesis, low immunogenicity, easy modification.[15][16] |
| Molecularly Imprinted Polymers (MIPs) | This compound (FA) | Synthetic polymers with custom-made cavities that specifically recognize the template molecule (FA).[17][18] | High robustness, stability in harsh conditions, and low cost.[18] |
The Transducer: Converting Binding into Signal
The transducer determines the method of detection. Electrochemical and optical methods are the most prevalent for FA biosensing.
-
Electrochemical Transduction: These sensors measure changes in electrical properties (current, potential, impedance) resulting from the biorecognition event. They are known for their high sensitivity, low cost, and potential for miniaturization.[6][12]
-
Optical Transduction: These sensors detect changes in optical properties, such as fluorescence or absorbance. They offer high selectivity and are well-suited for real-time monitoring in complex samples.[19][20]
Protocol: Fabrication of an Electrochemical Graphene-Based Biosensor for Cancer Cell Detection
This protocol details the development of a highly sensitive electrochemical biosensor for detecting cancer cells (e.g., MCF-7) by using this compound as the recognition element to target overexpressed folate receptors.[5][8][9] The design is based on modifying a glassy carbon electrode (GCE) with a reduced graphene oxide-folic acid (rGO-FA) nanocomposite.
Causality Behind Component Choices:
-
Glassy Carbon Electrode (GCE): Chosen for its wide potential window, low background current, and chemical inertness.
-
Reduced Graphene Oxide (rGO): Provides a large surface area for FA immobilization and excellent electrical conductivity, which enhances the electrochemical signal.[8]
-
This compound (FA): Acts as the targeting ligand. Its high affinity for folate receptors ensures selective capture of cancer cells.[8][9]
Caption: Workflow for fabricating an rGO-FA modified electrochemical biosensor.
Step-by-Step Methodology:
Materials:
-
Glassy Carbon Electrode (GCE)
-
Reduced Graphene Oxide-Folic Acid (rGO-FA) nanocomposite (synthesis requires separate protocol based on established literature)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Potassium ferricyanide/ferrocyanide ([Fe(CN)₆]³⁻/⁴⁻) redox probe
-
MCF-7 breast cancer cells
-
Potentiostat/Galvanostat
Protocol:
-
GCE Cleaning:
-
Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Sonicate the electrode sequentially in ethanol and deionized (DI) water for 5 minutes each to remove residual alumina.
-
Dry the electrode under a gentle stream of nitrogen gas.
-
-
Electrode Modification:
-
Prepare a stable dispersion of the rGO-FA nanocomposite in DI water (e.g., 1 mg/mL).
-
Carefully drop-cast a small volume (e.g., 5 µL) of the rGO-FA suspension onto the cleaned GCE surface.
-
Allow the electrode to dry completely at room temperature to form a stable film (FA-rGO/GCE).
-
-
Electrochemical Characterization (Validation of Modification):
-
Perform Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) in a solution containing 5 mM [Fe(CN)₆]³⁻/⁴⁻ and 0.1 M KCl.
-
Expected Result: Compared to the bare GCE, the FA-rGO/GCE should exhibit a higher peak current (from CV) and a smaller semicircle diameter (from EIS), indicating enhanced electron transfer due to the conductive rGO.[5]
-
-
Cancer Cell Incubation and Detection:
-
Incubate the modified electrode with varying concentrations of MCF-7 cells (e.g., 1x10³ to 1x10⁵ cells/mL) in PBS for a fixed time (e.g., 40 minutes).
-
After incubation, gently rinse the electrode with PBS to remove non-specifically bound cells.
-
Perform Differential Pulse Voltammetry (DPV) or EIS in the same [Fe(CN)₆]³⁻/⁴⁻ solution.
-
Principle of Detection: The binding of bulky, insulating cancer cells to the FA on the electrode surface blocks the access of the redox probe. This leads to a decrease in the peak current (DPV) or an increase in the charge transfer resistance (EIS).[5][8] The magnitude of this change is proportional to the number of captured cells.
-
Protocol: A Fluorescence Quenching-Based Optical Biosensor for this compound
This protocol describes a simple and sensitive optical biosensor for FA detection based on the fluorescence quenching of Carbon Quantum Dots (CQDs).[21]
Causality Behind Component Choices:
-
Carbon Quantum Dots (CQDs): Selected for their high photostability, low toxicity, excellent water solubility, and strong fluorescence emission.[21][22]
-
Fluorescence Quenching: FA can effectively quench the fluorescence of certain CQDs through mechanisms like the inner filter effect and static quenching.[21] This provides a direct relationship between the FA concentration and the change in fluorescence intensity.
Protocol:
-
CQD Synthesis and Characterization:
-
Optimization of Assay Conditions:
-
Investigate the effect of pH and incubation time on the fluorescence quenching to determine optimal conditions. A physiological pH of 7.0-7.4 is often suitable.[23]
-
-
FA Detection Procedure:
-
In a microplate well or cuvette, add a fixed volume of the CQD solution.
-
Add varying concentrations of the FA standard solution or the sample.
-
Incubate the mixture for the optimized time (e.g., 10 minutes) at room temperature.
-
Measure the fluorescence intensity at the predetermined emission wavelength.
-
Principle of Detection: The fluorescence intensity of the CQDs will decrease as the concentration of FA increases.
-
-
Data Analysis:
-
Plot a calibration curve of (F₀ - F) / F₀ versus the concentration of FA, where F₀ is the fluorescence of CQDs without FA and F is the fluorescence with FA.
-
Determine the concentration of FA in unknown samples by interpolating their fluorescence quenching values on the calibration curve.
-
Performance Evaluation and Validation: A Self-Validating System
To ensure trustworthiness, a newly developed biosensor must be rigorously characterized.
Caption: Essential parameters for validating biosensor performance.
-
Sensitivity and Limit of Detection (LOD): The LOD is the lowest concentration of the analyte that can be reliably distinguished from a blank sample. It is typically calculated as 3σ/S, where σ is the standard deviation of the blank signal and S is the slope of the calibration curve.
-
Selectivity: The sensor's ability to detect the target analyte in the presence of other potentially interfering compounds. This is tested by measuring the response to the analyte in the presence of a high excess (e.g., 100-fold) of interferents like ascorbic acid, uric acid, glucose, and structurally similar molecules.[19][24]
-
Reproducibility and Stability: Reproducibility is assessed by measuring the relative standard deviation (RSD) of multiple measurements with the same sensor (intra-assay) and with different sensors fabricated under the same conditions (inter-assay). Stability is evaluated by storing the sensor for an extended period (e.g., several weeks) and periodically checking its response.[19]
Comparative Performance of this compound Biosensors
| Biosensor Type (Modification) | Target | Technique | Linear Range | LOD | Reference |
| Cu-SnO₂ NPs / GCE | This compound | Electrochemical | 1.0x10⁻¹⁰ to 6.7x10⁻⁵ M | 0.024 nM | [24] |
| rGO-FA / GCE | MCF-7 Cells | Electrochemical | 1x10³ to 1x10⁵ cells/mL | 50 cells/mL | [5][8] |
| GO-MIP / Electrode | This compound | Electrochemical | N/A | 1.0 nM | [17] |
| FBP on PPy-NTs/AuNPs | This compound | Impedimetric | 0.02 to 113.3 nM | 0.030 nM | [13] |
| CQDs | This compound | Fluorescence | 1.14 to 47.57 µM | 0.38 µM | [21] |
| FR Detection via HRCA | Folate Receptor | Fluorescence | 0.18 fM to 22 pM | 0.06 fM | [25] |
Conclusion and Future Outlook
This compound-based biosensors represent a powerful and versatile analytical tool. The choice of biorecognition element and transduction method can be tailored to specific applications, from monitoring vitamin levels in clinical samples to detecting cancer biomarkers for early diagnosis.[4][19] While significant progress has been made, future research should focus on bridging the gap between laboratory prototypes and commercially available point-of-care devices.[19] Key challenges include improving long-term stability in complex biological fluids, simplifying fabrication processes, and integrating sensors into microfluidic platforms for automated and high-throughput analysis. The continued development of novel nanomaterials and biorecognition molecules like aptamers will undoubtedly push the boundaries of sensitivity and selectivity, further solidifying the role of these biosensors in healthcare and drug development.
References
- Tinno, A., Cancelliere, R., & Micheli, L. (2021). Determination of this compound Using Biosensors—A Short Review of Recent Progress.
- Cancelliere, R., et al. (2021). Determination of this compound Using Biosensors—A Short Review of Recent Progress.
- Balasubramanian, B., et al. (2023).
- Tinno, A., Cancelliere, R., & Micheli, L. (2021). Determination of this compound Using Biosensors—A Short Review of Recent Progress. Semantic Scholar. [Link]
- Damiati, S., et al. (2023). Electrochemical biosensing based on this compound-triazine-grafted reduced graphene oxide: a highly selective breast cancer cell sensor. Analytical Methods. [Link]
- Balasubramanian, B., et al. (2023). Advances in this compound Biosensors and Their Significance in Maternal, Perinatal, and Paediatric Preventive Medicine.
- Damiati, S. (2024). Electrochemical Biosensor Based on Graphene–this compound Nanobiocomposite for Detecting Overexpressed Folate Receptor in Breast Cancer Cells. MDPI. [Link]
- Batra, B., et al. (2020). This compound Biosensors: A Review.
- Winiarski, J. P., et al. (2020). Development of a highly sensitive voltammetric sensor for the detection of this compound by using MoS2 and ionic liquid-modified carbon paste electrode.
- Wei, X., et al. (2012). Sensitive fluorescence biosensor for folate receptor based on terminal protection of small-molecule-linked DNA.
- Damiati, S., et al. (2023). Electrochemical biosensing based on this compound-triazine-grafted reduced graphene oxide: a highly selective breast cancer cell sensor. RSC Publishing. [Link]
- Wei, X., et al. (2014).
- Anusha, J. R., et al. (2014). Fabrication of this compound sensor based on the Cu doped SnO2 nanoparticles modified glassy carbon electrode. PubMed. [Link]
- Aptamer Group. (n.d.).
- Goswami, P., et al. (2018).
- Zhang, Y., et al. (2022). Sensitive and Stable Electrochemical Sensor for this compound Determination Using a ZIF-67/AgNWs Nanocomposite. MDPI. [Link]
- de Oliveira, T. A. S., et al. (2022). Development of Folate-Group Impedimetric Biosensor Based on Polypyrrole Nanotubes Decorated with Gold Nanoparticles. MDPI. [Link]
- Manjunatha, J. G., et al. (2021). Fabrication of selective electrochemical sensor for the detection of this compound in spinach, wheat and tablets using functionalized graphene-oxide based molecular imprinted polymer. Taylor & Francis Online. [Link]
- Di Tinno, A., Cancelliere, R., & Micheli, L. (2021). Determination of this compound using biosensors: a short review of recent progress. IRIS. [Link]
- Pérez-Carvajal, J., et al. (2021).
- Henne, W. A., et al. (2006). Detection of Folate Binding Protein with Enhanced Sensitivity Using a Functionalized Quartz Crystal Microbalance Sensor.
- Damiati, S. (2024). Electrochemical Biosensor Based on Graphene–this compound Nanobiocomposite for Detecting Overexpressed Folate Receptor in Breast Cancer Cells.
- Balasubramanian, B., et al. (2023). A summary of different sensing strategies employed in optical folate biosensors.
- Zhang, W., et al. (2020). Carbon quantum dots as fluorescence sensors for label-free detection of this compound in biological samples. PubMed. [Link]
- Wikipedia. (n.d.). Biosensor. Wikipedia. [Link]
- Yola, M. L., & Atar, N. (2021). Selective nanosensor based on this compound imprinted nanostructures.
- Henne, W. A., et al. (2006). Detection of Folate Binding Protein with Enhanced Sensitivity Using a Functionalized Quartz Crystal Microbalance Sensor. Purdue e-Pubs. [Link]
- Henne, W. A., et al. (2006). Detection of Folate Binding Protein with Enhanced Sensitivity Using a Functionalized Quartz Crystal Microbalance Sensor. Purdue University. [Link]
- Mirmoghtadaie, L., Shamaeizadeh, N., & Mirzanasiri, N. (2015). This compound Determination Using Electrochemical Sensors.
- Tinno, A., Cancelliere, R., & Micheli, L. (2021). Determination of this compound Using Biosensors—A Short Review of Recent Progress. MDPI. [Link]
- Wang, Y., et al. (2007). This compound-CdTe quantum dot conjugates and their applications for cancer cell targeting. Semantic Scholar. [Link]
- Ferreira, C. S., et al. (2023). Nucleic Acid Aptamer-Based Biosensors: A Review.
- Wu, M., et al. (2019). Facile synthesis of N-doped graphene quantum dots as a fluorescent sensor for Cr(vi) and this compound detection. RSC Publishing. [Link]
- Mirmoghtadaie, L., Shamaeizadeh, N., & Mirzanasiri, N. (2015). This compound Determination Using Electrochemical Sensors. PubMed. [Link]
- Henderson, G. B. (1990).
- Sørensen, J., & Holm, J. (2005). Folate-binding protein in milk: a review of biochemistry, physiology, and analytical methods. PubMed. [Link]
Sources
- 1. Determination of this compound Using Biosensors—A Short Review of Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound using biosensors: a short review of recent progress [art.torvergata.it]
- 4. mdpi.com [mdpi.com]
- 5. Electrochemical biosensing based on this compound-triazine-grafted reduced graphene oxide: a highly selective breast cancer cell sensor - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. This compound Determination Using Electrochemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Determination Using Electrochemical Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Electrochemical biosensing based on this compound-triazine-grafted reduced graphene oxide: a highly selective breast cancer cell sensor - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. "Detection of Folate Binding Protein with Enhanced Sensitivity Using a " by Walter A. Henne, Derek D. Doorneweerd et al. [docs.lib.purdue.edu]
- 12. researchgate.net [researchgate.net]
- 13. Development of Folate-Group Impedimetric Biosensor Based on Polypyrrole Nanotubes Decorated with Gold Nanoparticles [mdpi.com]
- 14. Biosensor - Wikipedia [en.wikipedia.org]
- 15. Nucleic Acid Aptamer-Based Biosensors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aptamergroup.com [aptamergroup.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Selective nanosensor based on this compound imprinted nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Advances in this compound Biosensors and Their Significance in Maternal, Perinatal, and Paediatric Preventive Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carbon quantum dots as fluorescence sensors for label-free detection of this compound in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Facile synthesis of N-doped graphene quantum dots as a fluorescent sensor for Cr(vi) and this compound detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Development of a highly sensitive voltammetric sensor for the detection of this compound by using MoS2 and ionic liquid-modified carbon paste electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fabrication of this compound sensor based on the Cu doped SnO2 nanoparticles modified glassy carbon electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fluorescence biosensor for folate receptors in cancer cells based on terminal protection and hyperbranched rolling circle amplification - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Folic Acid-Functionalized Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Folic Acid-Functionalized Polymers in Targeted Therapies
The targeted delivery of therapeutic agents to diseased cells, particularly cancer cells, is a paramount objective in modern drug development. A promising strategy to achieve this is to exploit the unique physiological characteristics of target cells. Many human carcinomas, including those of the ovary, kidney, lung, and breast, overexpress folate receptors (FRs) on their cell surfaces to meet their high demand for the vitamin this compound (FA), which is essential for rapid cell proliferation and nucleotide biosynthesis.[1][2] In contrast, normal tissues express low levels of FRs, and they are often located on the apical surface of polarized cells, making them less accessible to agents in the bloodstream.[3] This differential expression provides a molecular target for the selective delivery of anticancer drugs.
By conjugating this compound to a polymer backbone, we can create a macromolecular carrier that is actively taken up by cancer cells through folate receptor-mediated endocytosis.[3][4][5] This process involves the binding of the folate-polymer conjugate to the FR, followed by the invagination of the cell membrane to form an endosome, which traffics the therapeutic payload into the cell.[4][6] This targeted approach can enhance the therapeutic efficacy of encapsulated drugs while minimizing systemic toxicity and off-target side effects.[7]
This document provides a comprehensive guide to the synthesis and characterization of this compound-functionalized polymers, with a focus on the widely used EDC/NHS coupling chemistry. We will delve into the mechanistic underpinnings of this conjugation strategy and provide detailed, field-proven protocols for the synthesis of a this compound-poly(ethylene glycol)-poly(lactic-co-glycolic acid) (FA-PEG-PLGA) copolymer, a commonly used biodegradable polymer in drug delivery systems.[8]
The Chemistry of this compound Conjugation: A Mechanistic Overview
The covalent attachment of this compound to a polymer is most commonly achieved by forming a stable amide bond between a carboxylic acid group on the this compound molecule and a primary amine group on the polymer. The most prevalent and versatile method for this is the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.[7][9]
This is a two-step process:
-
Activation of this compound: EDC activates one of the carboxyl groups of this compound, forming a highly reactive O-acylisourea intermediate. This compound has two carboxylic acid groups, an α- and a γ-carboxyl group. The γ-carboxyl group is typically targeted for activation due to its higher reactivity.[7][10]
-
Stabilization and Amide Bond Formation: The O-acylisourea intermediate is unstable in aqueous solutions and susceptible to hydrolysis. To prevent this and improve coupling efficiency, NHS is added to react with the intermediate, creating a more stable NHS-ester. This NHS-ester then readily reacts with a primary amine on the polymer to form a stable amide bond, releasing NHS as a byproduct.[7][9][11]
The choice of a suitable polymer is critical and depends on the desired properties of the final conjugate, such as biocompatibility, biodegradability, and drug-loading capacity. Amphiphilic block copolymers like PEG-PLGA are often used, where the hydrophobic PLGA block can encapsulate hydrophobic drugs and the hydrophilic PEG block provides water solubility and biocompatibility.[8][12]
Visualizing the Reaction Pathway
Figure 1: EDC/NHS coupling mechanism for this compound conjugation.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the synthesis of a this compound-functionalized PEG-PLGA block copolymer.
Materials and Reagents
| Reagent/Material | Recommended Grade | Supplier Example |
| This compound (FA) | ≥97% | Sigma-Aldrich |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl) | ≥98% | Thermo Fisher Scientific |
| N-Hydroxysuccinimide (NHS) | 98% | Thermo Fisher Scientific |
| Amine-terminated Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (NH2-PEG-PLGA) | MW and block ratios as required | Nanosoft Polymers |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Dialysis Tubing | MWCO as appropriate for the polymer | Spectrum Labs |
Protocol for the Synthesis of FA-PEG-PLGA
This protocol is adapted from methodologies described in the literature.[3][12][13]
Step 1: Activation of this compound with EDC/NHS
-
In a light-protected flask, dissolve 10 mg of this compound in 5 mL of anhydrous DMSO.
-
Add 4.3 mg of EDC and 2.8 mg of NHS to the this compound solution (molar ratio of FA:EDC:NHS = 1:1:1).[12]
-
Stir the reaction mixture at room temperature in the dark for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, if DCC is used instead of water-soluble EDC) may be observed.[13]
Causality: This step activates the carboxylic acid group of this compound to form an NHS-ester, which is more stable than the O-acylisourea intermediate and less prone to hydrolysis, thus ensuring efficient conjugation to the polymer in the next step.[7][9]
Step 2: Conjugation of Activated this compound to NH2-PEG-PLGA
-
In a separate flask, dissolve the desired amount of NH2-PEG-PLGA in a minimal amount of anhydrous DCM.
-
Slowly add the activated this compound solution from Step 1 to the polymer solution.
-
Allow the reaction to proceed for 24-48 hours at room temperature with continuous stirring, protected from light.
Causality: The primary amine group on the PEG-PLGA copolymer nucleophilically attacks the NHS-ester of this compound, forming a stable amide bond and releasing NHS.
Step 3: Purification of the FA-PEG-PLGA Conjugate
-
Precipitate the reaction mixture by adding it dropwise to an excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the polymer conjugate and discard the supernatant.
-
Wash the pellet with cold diethyl ether two to three more times to remove unreacted starting materials and byproducts.
-
To further purify the conjugate and remove any remaining unreacted this compound and coupling agents, dissolve the polymer in a suitable solvent (e.g., DMSO or water) and dialyze against deionized water for 48-72 hours using an appropriate molecular weight cutoff (MWCO) dialysis membrane. The dialysis water should be changed frequently.
-
Freeze-dry the dialyzed solution to obtain the purified FA-PEG-PLGA conjugate as a powder.
Causality: Precipitation and dialysis are crucial for removing impurities that could interfere with subsequent applications and characterization.
Visualizing the Experimental Workflow
Figure 2: Workflow for the synthesis of FA-PEG-PLGA.
Characterization of this compound-Functionalized Polymers
Thorough characterization is essential to confirm the successful synthesis and purity of the FA-polymer conjugate. The following techniques are commonly employed:
Spectroscopic Confirmation
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a powerful tool for confirming the covalent attachment of this compound to the polymer. The ¹H NMR spectrum of the conjugate should show characteristic peaks of both the polymer backbone and the aromatic protons of this compound (typically in the range of 6.5-8.7 ppm).[14][15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the formation of the amide bond. The spectrum of the conjugate should show a characteristic amide I band (C=O stretch) around 1650 cm⁻¹. Additionally, peaks corresponding to functional groups in both the polymer and this compound should be present.[12][14][16]
-
UV-Visible (UV-Vis) Spectroscopy: this compound has characteristic absorption peaks at approximately 280 nm and 350 nm. The presence of these peaks in the UV-Vis spectrum of the purified polymer conjugate provides evidence of successful this compound incorporation.[15][17]
Physicochemical Characterization of Nanoparticles
If the FA-polymer conjugate is intended to form nanoparticles for drug delivery, further characterization is necessary:
-
Dynamic Light Scattering (DLS): DLS is used to determine the average particle size (hydrodynamic diameter), size distribution (polydispersity index, PDI), and zeta potential of the nanoparticles in an aqueous solution.[14]
-
Transmission Electron Microscopy (TEM): TEM provides information on the morphology and size of the nanoparticles.[3][18]
Expected Characterization Data Summary
| Technique | Parameter | Expected Outcome for FA-PEG-PLGA |
| ¹H NMR | Chemical Shifts | Appearance of aromatic proton peaks from FA (6.5-8.7 ppm) alongside characteristic polymer peaks.[14][15] |
| FTIR | Wavenumbers (cm⁻¹) | Amide I band (~1650 cm⁻¹), confirming amide bond formation.[10][12] |
| UV-Vis | Absorbance Maxima | Peaks around 280 nm and 350 nm, characteristic of this compound.[15][17] |
| DLS | Size, PDI, Zeta Potential | Uniform particle size with low PDI, and a negative zeta potential is often observed.[14] |
| TEM | Morphology | Spherical nanoparticles with a defined size.[3] |
Conclusion and Future Perspectives
The synthesis of this compound-functionalized polymers represents a significant advancement in the field of targeted drug delivery. The EDC/NHS coupling method is a robust and versatile approach for conjugating this compound to a variety of polymer backbones. The detailed protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to develop and validate their own FA-polymer conjugates. Future research in this area will likely focus on the development of multifunctional polymers with precisely controlled architectures and stimuli-responsive drug release mechanisms to further enhance the therapeutic efficacy of targeted cancer therapies.
References
- Li X., Szewczuk M.R., Malardier-Jugroot C. (2016). This compound Conjugated Polymer as a New Active Tumor Targeting Drug Delivery Platform. Royal Military College of Canada, CA.
- Krzysztoń, R., et al. (2023). Folic-Acid-Conjugated Thermoresponsive Polymeric Particles for Targeted Delivery of 5-Fluorouracil to CRC Cells. MDPI.
- Gao, H., et al. (2010). This compound conjugated nanoparticles of mixed lipid monolayer shell and biodegradable polymer core for targeted delivery of Docetaxel. PubMed.
- Ashtari, K., et al. (2021). Synthesis and Characterization of this compound-Functionalized DPLA-co-PEG Nanomicelles for the Targeted Delivery of Letrozole.
- Wadhawan, J., et al. (2023).
- Sabharanjak, S., & Mayor, S. (2004). Folate receptor endocytosis and trafficking. PubMed.
- Unknown Author. (n.d.). Folate receptor-mediated endocytosis of folate-drug conjugates.
- Unknown Author. (n.d.). Receptor-mediated endocytosis of a folate–drug conjugate.
- Abdel-Hakeem, M. A., et al. (2021). This compound-hydrophilic polymer coated mesoporous silica nanoparticles target doubicin delivery. PubMed.
- Zhao, R., et al. (2015).
- Zhao, R., et al. (2011). Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia. PMC.
- Krzysztoń, R., et al. (2023). Folic-Acid-Conjugated Thermoresponsive Polymeric Particles for Targeted Delivery of 5-Fluorouracil to CRC Cells. PMC.
- Unknown Author. (n.d.). Folate-PEG-Amine. NSP-Functional Polymers & Copolymers.
- von der Weid, T., et al. (2020). Synthesis of PLA-PEG Copolymers Containing this compound and Fluorescein by Ugi Reaction.
- Li, Y., et al. (2024).
- von der Weid, T., et al. (2020). Synthesis of PLA-PEG Copolymers Containing this compound and Fluorescein by Ugi Reaction.
- Unknown Author. (2018). What is the role of EDC and NHS in conjugating this compound with chitosan?.
- Ashtari, K., et al. (2021). Synthesis and Characterization of this compound-Functionalized DPLA-co-PEG Nanomicelles for the Targeted Delivery of Letrozole. NIH.
- Ali, I., et al. (2022). Folate Conjugated Polyethylene Glycol Probe for Tumor-Targeted Drug Delivery of 5-Fluorouracil. PMC - NIH.
- Unknown Author. (n.d.). FTIR spectra of (A) NHS ester of FA (NHS–FA) and (B) this compound conjugated PEG–PLGA copolymer.
- Neamnark, A., et al. (2021). Functionalized this compound with Chitosan and PAMAM Dendrimers for Delivery of DNA and RNA.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for EDC/NHS Coupling of this compound. Benchchem.
- Unknown Author. (n.d.). Juxtaposition of ¹H NMR spectra of this compound, folate-conjugated PTF-1,.
- Esim, O., et al. (2024). Effectiveness of drug-loaded poly(ethylene glycol) and poly(lactic-co-glycolic-acid)
- Unknown Author. (n.d.). Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - CL.
- Unknown Author. (2024). Synthesis and characterization of this compound-modified polyethylene glycol-coated holmium nanoparticles as targeted magnetic resonance. TU Delft Repository.
Sources
- 1. Synthesis and Characterization of this compound-Functionalized DPLA-co-PEG Nanomicelles for the Targeted Delivery of Letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Development and Characterization of this compound-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Receptor-Mediated Endocytosis and Cytotoxicity of a this compound-Desacetylvinblastine Monohydrazide Conjugate in a Pemetrexed-Resistant Cell Line Lacking Folate-Specific Facilitative Carriers but with Increased Folate Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Effectiveness of drug-loaded poly(ethylene glycol) and poly(lactic-co-glycolic-acid) nanoparticles in the in vitro treatment of breast cancer: a systematic review [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Preparation and Evaluation of Folate Modified PEG-PLLA Nanoparticles Loaded with Lycorine for Glioma Treatment [mdpi.com]
- 13. Folate Conjugated Polyethylene Glycol Probe for Tumor-Targeted Drug Delivery of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Folic-Acid-Conjugated Thermoresponsive Polymeric Particles for Targeted Delivery of 5-Fluorouracil to CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-hydrophilic polymer coated mesoporous silica nanoparticles target doxorubicin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. repository.tudelft.nl [repository.tudelft.nl]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Models of Folic Acid Absorption
Introduction: The Critical Role of Folate and the Need for Robust In Vitro Models
Folic acid and its derivatives, collectively known as folates, are essential B-vitamins crucial for a myriad of physiological processes, including nucleotide synthesis, DNA methylation, and amino acid metabolism.[1] An adequate supply of folate is paramount for normal cell growth and development, and deficiencies are linked to serious health implications, such as neural tube defects in newborns and an increased risk of cardiovascular disease and certain cancers.[2] The bioavailability of folates is a complex process, influenced by the dietary form of the vitamin (natural folates vs. synthetic this compound), the food matrix, and the intricate machinery of intestinal absorption.[3][4]
The intestinal absorption of folates is not a simple process of diffusion but is mediated by a sophisticated system of specialized protein transporters.[5] Understanding the function and regulation of these transporters is critical for nutrition research, drug development (particularly for antifolate cancer therapies), and the formulation of effective dietary supplements and fortified foods.[6][7] In vitro models, particularly those employing cultured intestinal epithelial cells, offer a powerful and controlled environment to dissect the molecular mechanisms of folate absorption, screen for factors that modulate transport, and predict the bioavailability of different folate forms.[6][8][9]
This document provides a comprehensive guide to the use of in vitro models for studying this compound absorption, with a primary focus on the widely accepted Caco-2 cell line. We will delve into the key transport mechanisms, provide detailed, field-proven protocols for setting up and conducting transport assays, and discuss the critical parameters for data interpretation.
The Molecular Gatekeepers: Key Transporters in Intestinal Folate Absorption
The intestinal uptake of folates is primarily orchestrated by three key players, each with distinct characteristics and roles:
-
Proton-Coupled Folate Transporter (PCFT; SLC46A1): PCFT is the primary transporter responsible for the absorption of dietary folates in the acidic microenvironment of the duodenum and proximal jejunum.[10][11][12][13] As its name suggests, PCFT is a proton-folate symporter, harnessing the electrochemical proton gradient to drive folate uptake.[14] This transporter functions optimally at an acidic pH (around 5.5), which is characteristic of the apical surface of the upper small intestine.[10][15] Loss-of-function mutations in the PCFT gene are the underlying cause of hereditary folate malabsorption, a rare but severe genetic disorder.[12][16]
-
Reduced Folate Carrier (RFC; SLC19A1): RFC is ubiquitously expressed in mammalian tissues and was once thought to be the main intestinal folate transporter.[1][7][15] However, it is now understood that its primary role in the intestine is likely at the basolateral membrane, facilitating the exit of folate from the enterocyte into the bloodstream.[17] RFC functions optimally at a neutral pH and acts as a bidirectional anion exchanger.[7][18] It plays a crucial role in the systemic distribution of folates to various tissues.[15]
-
Folate Receptors (FRα and FRβ): These are high-affinity, glycosylphosphatidylinositol (GPI)-anchored proteins that bind folate and internalize it via endocytosis.[16][19][20] While highly expressed in certain tissues like the kidney and placenta, their role in intestinal folate absorption in adults is considered to be minor compared to PCFT and RFC.[19] However, their overexpression in several cancers, including ovarian and breast cancer, makes them a significant target for anti-cancer therapies.[21][22][23]
The differential expression and pH sensitivity of these transporters along the gastrointestinal tract underscore the importance of selecting an appropriate in vitro model and experimental conditions that accurately reflect the physiological environment being studied.
The Workhorse Model: Caco-2 Cells for Simulating the Intestinal Barrier
The human colon adenocarcinoma cell line, Caco-2, has become the gold standard for in vitro studies of intestinal drug and nutrient absorption. When cultured on semi-permeable supports, Caco-2 cells spontaneously differentiate into a polarized monolayer of enterocyte-like cells, complete with a brush border membrane and tight junctions, closely mimicking the barrier properties of the small intestinal epithelium.
Crucially for folate research, differentiated Caco-2 cells express the key folate transporters, including PCFT and RFC, making them an excellent model to study the physiological and molecular aspects of folate uptake.[24][25] Studies have shown that as Caco-2 cells differentiate, the expression and activity of both PCFT and RFC increase significantly, highlighting the importance of using fully differentiated monolayers for transport experiments.[24][25]
Experimental Workflow for this compound Transport Studies Using Caco-2 Cells
The following diagram outlines the general workflow for assessing this compound transport across a Caco-2 cell monolayer.
Caption: General workflow for a Caco-2 this compound transport study.
Detailed Protocols
Protocol 1: Culture and Differentiation of Caco-2 Cells on Permeable Supports
Rationale: The formation of a well-differentiated and polarized cell monolayer with intact tight junctions is the most critical prerequisite for a reliable transport study. A 21-day culture period is standard to achieve this.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Non-Essential Amino Acids (NEAA) solution
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Permeable cell culture inserts (e.g., 12-well Transwell® inserts, 0.4 µm pore size)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Maintenance: Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin. Passage cells every 3-4 days when they reach 80-90% confluency.
-
Seeding on Inserts:
-
Pre-wet the permeable inserts by adding culture medium to both the apical (inside the insert) and basolateral (outside the insert) chambers and equilibrate in the incubator for at least 1 hour.
-
Trypsinize the Caco-2 cells from the culture flask and resuspend them in fresh culture medium to create a single-cell suspension.
-
Determine the cell density using a hemocytometer or automated cell counter.
-
Seed the cells onto the apical side of the pre-wetted inserts at a density of 2 x 10⁵ cells/well for a 12-well plate format.[24]
-
-
Differentiation:
-
Culture the cells for 21 days in the humidified incubator.
-
Change the culture medium in both the apical and basolateral compartments every 2-3 days.
-
-
Monitoring Monolayer Integrity:
-
Starting from day 18, monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltohmmeter (e.g., EVOM2™).
-
To measure TEER, add fresh, pre-warmed culture medium to both compartments. Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.
-
Record the resistance (Ω). Subtract the resistance of a blank insert (without cells) and multiply by the surface area of the insert (cm²) to obtain the TEER value (Ω·cm²).
-
Monolayers are considered suitable for transport studies when TEER values are stable and typically >250 Ω·cm².
-
Protocol 2: this compound Transport Assay Across Caco-2 Monolayers
Rationale: This protocol is designed to measure the apical-to-basolateral transport of this compound, simulating its absorption from the intestinal lumen into the bloodstream. The use of a transport buffer with a pH of 6.0 in the apical compartment mimics the acidic microenvironment of the proximal small intestine and favors PCFT-mediated uptake.[10]
Materials:
-
Differentiated Caco-2 monolayers on permeable inserts (from Protocol 1)
-
[³H]-Folic Acid (radiolabeled tracer)
-
Unlabeled this compound
-
Transport Buffer (e.g., Krebs-Ringer buffer), pH adjusted as required (e.g., pH 6.0 and pH 7.4)
-
Liquid Scintillation Cocktail
-
Scintillation vials
-
Liquid Scintillation Counter
Procedure:
-
Preparation:
-
Prepare the transport buffer. For apical-to-basolateral transport studies, you will need buffer at pH 6.0 (for the apical side) and pH 7.4 (for the basolateral side).
-
Prepare the dosing solution by adding a known concentration of [³H]-folic acid (e.g., 9 nM) to the pH 6.0 transport buffer.[24] Unlabeled this compound can be added to study concentration-dependent uptake.
-
-
Transport Experiment:
-
Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (pH 7.4 for both sides).
-
Pre-incubate the monolayers for 20-30 minutes at 37°C with the appropriate transport buffers: pH 6.0 buffer in the apical compartment and pH 7.4 buffer in the basolateral compartment.
-
To initiate the transport assay, replace the apical buffer with the [³H]-folic acid dosing solution.
-
Incubate the plate at 37°C on an orbital shaker (gentle agitation).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh, pre-warmed pH 7.4 transport buffer.
-
At the end of the experiment, collect a final sample from the basolateral compartment and a sample from the apical compartment.
-
Wash the cell monolayers three times with ice-cold PBS to stop the transport process.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH) to the inserts and incubating for 30 minutes.
-
-
Quantification:
-
Add the collected samples (apical, basolateral, and cell lysate) to scintillation vials containing liquid scintillation cocktail.
-
Quantify the amount of radioactivity in each sample using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound transported to the basolateral compartment at each time point.
-
Plot the cumulative amount transported versus time. The slope of the linear portion of this curve represents the transport rate.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the transport rate (e.g., pmol/s)
-
A is the surface area of the insert (cm²)
-
C₀ is the initial concentration of this compound in the apical compartment (e.g., pmol/cm³)
-
-
Data Presentation and Interpretation
Quantitative data from this compound transport studies should be presented clearly for easy comparison.
Table 1: Example Data for this compound Permeability Across Caco-2 Monolayers
| Condition | Apical pH | Papp (x 10⁻⁶ cm/s) |
| Control | 6.0 | 1.7 ± 0.2 |
| Control | 7.4 | 0.8 ± 0.1 |
| + PCFT Inhibitor | 6.0 | 0.5 ± 0.1 |
| + RFC Inhibitor | 7.4 | 0.4 ± 0.05 |
Note: The values presented are hypothetical and for illustrative purposes only. Actual values will vary depending on experimental conditions.
Interpretation of Results:
-
pH Dependence: A significantly higher Papp value at pH 6.0 compared to pH 7.4 is indicative of PCFT-mediated transport.[10]
-
Inhibitor Studies: The use of specific inhibitors for PCFT (e.g., certain antifolates at low concentrations) or RFC (e.g., methotrexate at higher concentrations) can help to confirm the involvement of these transporters.[26][27] A significant reduction in Papp in the presence of an inhibitor points to the transporter's role in this compound uptake.
-
Concentration Dependence: Performing the assay with increasing concentrations of unlabeled this compound can reveal if the transport is saturable, a hallmark of carrier-mediated transport.[28]
Mechanistic Insights: Visualizing Folate Transport
The following diagram illustrates the key transport mechanisms for this compound at the intestinal epithelium.
Caption: Key mechanisms of this compound transport in intestinal enterocytes.
Self-Validation and Quality Control
The trustworthiness of data generated from in vitro models hinges on rigorous quality control and self-validating experimental design.
-
Monolayer Integrity: As previously mentioned, consistent TEER measurements are non-negotiable. Additionally, the permeability of a paracellular marker, such as Lucifer yellow or mannitol, should be assessed to confirm the integrity of the tight junctions.[29] Low permeability of this marker validates that the transport of this compound is primarily transcellular.
-
Positive and Negative Controls: Include well-characterized compounds with known high and low permeability (e.g., caffeine and mannitol, respectively) in your assays to benchmark the performance of your Caco-2 monolayers.[29]
-
Transporter Expression: For mechanistic studies, it is advisable to confirm the expression of PCFT and RFC in your Caco-2 cells at the protein (Western blot) or mRNA (qPCR) level, especially as expression can vary between cell passages and sources.[24]
Conclusion and Future Perspectives
In vitro models, particularly the Caco-2 cell system, provide an indispensable platform for investigating the complex process of this compound absorption. They offer a controlled and reproducible environment to elucidate transport mechanisms, screen for dietary and pharmacological modulators, and contribute to the development of strategies to enhance folate bioavailability. While no in vitro model can perfectly replicate the in vivo complexity of the human gut, a well-executed and validated Caco-2 assay, as detailed in these notes, generates reliable and physiologically relevant data.
Future advancements may involve the co-culture of Caco-2 cells with other cell types (e.g., mucus-producing HT29 cells) to better simulate the intestinal environment, as well as the integration of in vitro data with in silico modeling to improve the prediction of in vivo outcomes.[6][30][31] The continued application and refinement of these models will undoubtedly deepen our understanding of folate homeostasis and its impact on human health.
References
- Adaptive regulation of intestinal folate uptake: effect of dietary folate deficiency. (n.d.). American Journal of Physiology-Cell Physiology. [Link]
- Said, H. M. (2009). Intestinal absorption of this compound - new physiologic & molecular aspects. The Indian Journal of Medical Research, 129(5), 473–474. [Link]
- Subramanian, V. S., Reidling, J. C., & Said, H. M. (2008). Differentiation-dependent regulation of the intestinal folate uptake process: studies with Caco-2 cells and native mouse intestine. American Journal of Physiology. Cell Physiology, 295(3), C828-35. [Link]
- Matherly, L. H., Hou, Z., & Deng, Y. (2013). The human proton-coupled folate transporter: Biology and therapeutic applications. The International Journal of Biochemistry & Cell Biology, 45(12), 2631–2636. [Link]
- Zhao, R., Matherly, L. H., & Goldman, I. D. (2009). Mechanisms of membrane transport of folates into cells and across epithelia. Annual Review of Nutrition, 29, 177–201. [Link]
- Hamid, A., Wani, N. A., & Kaur, J. (2010). Regulatory mechanisms of intestinal folate uptake in a rat model of folate oversupplementation. British Journal of Nutrition, 104(10), 1460–1467. [Link]
- Wani, N. A., Hamid, A., & Kaur, J. (2010). Mechanism of intestinal folate transport during folate deficiency in rodent model. Journal of Cellular Physiology, 222(3), 736–743. [Link]
- Matherly, L. H., & Goldman, I. D. (2009). Biology of the Major Facilitative Folate Transporters SLC19A1 and SLC46A1. Current Topics in Membranes, 63, 189–221. [Link]
- Cheung, A., & Pather, K. (2017). Targeting folate receptor alpha for cancer treatment. Journal for ImmunoTherapy of Cancer, 5, 68. [Link]
- Verwei, M., Arkbåge, K., Havenaar, R., van den Berg, H., Witthöft, C., & Schaafsma, G. (2003). Predicted serum folate concentrations based on in vitro studies and kinetic modeling are consistent with measured folate concentrations in humans. The Journal of Nutrition, 133(10), 3294–3300. [Link]
- Zhao, R., & Goldman, I. D. (2013). The Proton-Coupled Folate Transporter (PCFT, SLC46A1) and Hereditary Folate Malabsorption. Physiology, 28(4), 253–261. [Link]
- Hageskal, G. (2008). Folate bioavailability.
- Higdon, J. (2000).
- Verwei, M., Arkbåge, K., & Witthöft, C. (2006). Effect of folate-binding protein on intestinal transport of this compound and 5-methyltetrahydrofolate across Caco-2 cells. European Journal of Nutrition, 45(4), 221–229. [Link]
- Zhao, R., & Goldman, I. D. (2013). The proton-coupled folate transporter: physiological and pharmacological roles. Current Pharmaceutical Design, 19(7), 1133–1141. [Link]
- Matherly, L. H., & Hou, Z. (2008). Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter. Vitamins and Hormones, 79, 145–184. [Link]
- Alam, C., Al-Nakkash, L., & Assem, M. (2015). Regulation of Reduced Folate Carrier (RFC) by Vitamin D Receptor at the Blood-Brain Barrier. Molecular Pharmaceutics, 12(11), 4060–4070. [Link]
- Dupont, D., Al-Asmar, A., & Bordier, V. (2024). A proposed framework to establish in vitro–in vivo relationships using gastric digestion models for food research. Food & Function, 15(19), 8345–8355. [Link]
- Allen, L. H., de Benoist, B., Dary, O., & Hurrell, R. (2005). The Usefulness of in vitro Models to Predict the Bioavailability of Iron and Zinc: A Consensus Statement From the HarvestPlus Expert Consultation. International Journal for Vitamin and Nutrition Research, 75(6), 371–374. [Link]
- Mah, E., & Nicklas, B. J. (2012). Cell Culture Model for Examining Fat-Soluble Nutrient Absorption In Vitro. Journal of Nutraceuticals, Functional & Medical Foods, 4(3), 163–175. [Link]
- BioIVT. (n.d.). PCFT Transporter Assay.
- Guri, A., & Corredig, M. (2013). A Shared Perspective on in Vitro and in Vivo Models to Assay Intestinal Transepithelial Transport of Food Compounds. Journal of Agricultural and Food Chemistry, 61(43), 10287–10298. [Link]
- Matherly, L. H., & Hou, Z. (2022). The evolving biology of the proton-coupled folate transporter: New insights into regulation, structure, and mechanism. Medicinal Research Reviews, 42(3), 1211–1236. [Link]
- Pellis, L. (2013). Folate metabolism in the human colon: cellular responses identified through in vitro studies. Wageningen University. [Link]
- Subramanian, V. S., Reidling, J. C., & Said, H. M. (2008). Differentiation-dependent regulation of the intestinal folate uptake process: studies with Caco-2 cells and native mouse intestine. American Journal of Physiology. Cell Physiology, 295(3), C828-35. [Link]
- Gaukroger, K., & Assaraf, Y. G. (2004). The Reduced Folate Carrier (RFC) Is Cytotoxic to Cells under Conditions of Severe Folate Deprivation. The Journal of Biological Chemistry, 279(28), 29141–29149. [Link]
- Mülleder, M., & Ralser, M. (2018). Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization. Analytical Chemistry, 90(11), 6893–6899. [Link]
- Reduced folate carrier family. (2023, December 2). In Wikipedia. [Link]
- Mönch, S., Netzel, M., Rychlik, M., & Frank, T. (2017).
- Tyla, A., Pepe, G., & D'Urso, M. R. (2021). A Dynamic In Vitro Model for Testing Intestinal Absorption of Different Vegetable Food Secondary Metabolites. Foods, 10(11), 2724. [Link]
- Zhao, R., & Goldman, I. D. (2011). The Intestinal Absorption of Folates. Annual Review of Nutrition, 31, 177–201. [Link]
- Bukowski, K., & Kciuk, M. (2024). Folate Receptor Alpha—A Secret Weapon in Ovarian Cancer Treatment? International Journal of Molecular Sciences, 25(21), 11927. [Link]
- Method of Analysis for this compound. (2008, June 15). Pharmaguideline. [Link]
- Obeid, R., & Holzgreve, W. (2018). The Bioavailability of Various Oral Forms of Folate Supplementation in Healthy Populations and Animal Models: A Systematic Review. Journal of Clinical Medicine, 7(7), 183. [Link]
- Brouwer, I. A., van Dusseldorp, M., West, C. E., & Steegers-Theunissen, R. P. (2001). Folate bioavailability. British Journal of Nutrition, 85 Suppl 2, S153-8. [Link]
- HPLC Determination of this compound (Vitamin B9) on Newcrom BH Column. (n.d.). SIELC Technologies. [Link]
- Obeid, R., & Holzgreve, W. (2018). The Bioavailability of Various Oral Forms of Folate Supplementation in Healthy Populations and Animal Models: A Systematic Review. Journal of Clinical Medicine, 7(7), 183. [Link]
- Martel, F., & Monteiro, R. (2006). Absorption of folate by Caco-2 cells is not affected by high glucose concentration. European Journal of Pharmacology, 549(1-3), 25–31. [Link]
- Al-Hity, A., & Al-Janabi, K. (2024). Folate Receptor Alpha—A Novel Approach to Cancer Therapy. Cancers, 16(2), 346. [Link]
- Marchiò, C., & Sapino, A. (2022). Folate Receptor Alpha in Advanced Epithelial Ovarian Cancer: Diagnostic Role and Therapeutic Implications of a Clinically Validated Biomarker. Cancers, 14(19), 4843. [Link]
- O'Shannessy, D. J., & Somers, E. B. (2013). Folate Receptor-α (FOLR1) Expression and Function in Triple Negative Tumors. PLoS ONE, 8(12), e81213. [Link]
- Mülleder, M., & Ralser, M. (2018). Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization. Analytical Chemistry, 90(11), 6893–6899. [Link]
- Model graph for folate absorption, cellular uptake, and intracellular... (n.d.).
- Pfeiffer, C. M., & Rogers, L. M. (1998). Use of the Affinity/HPLC Method for Quantitative Estimation of this compound in Enriched Cereal-Grain Products. Journal of Agricultural and Food Chemistry, 46(1), 41–48. [Link]
- Verwei, M., Arkbåge, K., & Witthöft, C. (2006). Effect of folate-binding protein on intestinal transport of this compound and 5-methyltetrahydrofolate across Caco-2 cells. European Journal of Nutrition, 45(4), 221–229. [Link]
- In vitro digestion/Caco-2 cell model for assessing transport of dietary folate across the intestinal mucosa. (n.d.).
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. cambridge.org [cambridge.org]
- 5. Regulatory mechanisms of intestinal folate uptake in a rat model of folate oversupplementation | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. Predicted serum folate concentrations based on in vitro studies and kinetic modeling are consistent with measured folate concentrations in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Intestinal absorption of this compound - new physiologic & molecular aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. physoc.org [physoc.org]
- 12. The proton-coupled folate transporter: physiological and pharmacological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The evolving biology of the proton‐coupled folate transporter: New insights into regulation, structure, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioivt.com [bioivt.com]
- 15. Biology of the Major Facilitative Folate Transporters SLC19A1 and SLC46A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Reduced folate carrier family - Wikipedia [en.wikipedia.org]
- 19. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Differentiation-dependent regulation of the intestinal folate uptake process: studies with Caco-2 cells and native mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Differentiation-dependent regulation of the intestinal folate uptake process: studies with Caco-2 cells and native mouse intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Regulation of Reduced Folate Carrier (RFC) by Vitamin D Receptor at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Absorption of folate by Caco-2 cells is not affected by high glucose concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Mechanism of intestinal folate transport during folate deficiency in rodent model - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Effect of folate-binding protein on intestinal transport of this compound and 5-methyltetrahydrofolate across Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. A proposed framework to establish in vitro – in vivo relationships using gastric digestion models for food research - Food & Function (RSC Publishing) DOI:10.1039/D3FO05663E [pubs.rsc.org]
- 31. A Shared Perspective on in Vitro and in Vivo Models to Assay Intestinal Transepithelial Transport of Food Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Folic acid in nanotechnology for targeted therapeutic delivery
Application Notes & Protocols
Topic: Folic Acid in Nanotechnology for Targeted Therapeutic Delivery For: Researchers, Scientists, and Drug Development Professionals
Guide Overview
This document provides a comprehensive technical guide on the principles and methodologies for developing this compound-conjugated nanoparticles for targeted therapeutic delivery. As a senior application scientist, this guide is structured to provide not just protocols, but the underlying scientific rationale, field-proven insights, and critical validation steps necessary for robust and reproducible research in this domain. We will progress from the fundamental biological mechanism to detailed protocols for synthesis, characterization, and preclinical evaluation.
The Rationale: Exploiting the Folate Receptor Pathway in Cancer
A central challenge in cancer chemotherapy is the lack of specificity, leading to systemic toxicity and adverse side effects.[1][2] Targeted drug delivery aims to concentrate therapeutic agents at the tumor site, enhancing efficacy while minimizing collateral damage to healthy tissues.[1]
One of the most exploited targets for this purpose is the folate receptor (FR), a high-affinity membrane protein.[3] Its utility stems from a distinct expression pattern:
-
Overexpressed in Cancer: FR is significantly overexpressed in a wide array of human cancers, including ovarian (>90%), lung, breast, cervical, and colorectal cancers.[1][4][5]
-
Limited in Healthy Tissue: In contrast, its expression on the apical surface of a few specialized normal cells is restricted, making it a highly selective tumor marker.[6]
This compound (FA), the vitamin ligand for FR, is an ideal targeting moiety. It is small, non-immunogenic, possesses a high binding affinity (nanomolar range) for its receptor, and can be chemically modified without losing this affinity.[3][7] By conjugating FA to the surface of a drug-loaded nanocarrier, we can hijack the natural endocytosis pathway to deliver a therapeutic payload specifically into cancer cells.[4][8]
Mechanism: Folate Receptor-Mediated Endocytosis
The targeted delivery process is a multi-step biological mechanism known as receptor-mediated endocytosis.[8]
-
Binding: The FA-conjugated nanoparticle first binds with high affinity to the folate receptor on the cancer cell surface.[8]
-
Internalization: This binding event triggers the invagination of the cell membrane, encapsulating the nanoparticle-receptor complex within a vesicle called an endosome.[9][10] This process is sometimes referred to as potocytosis.[11]
-
Acidification and Release: The endosome matures, and proton pumps lower its internal pH to approximately 5.[9] This acidic environment induces a conformational change in the folate receptor, causing the dissociation of the FA-nanoparticle complex.[9][10] The encapsulated drug is then released from the nanoparticle into the cytoplasm.
-
Receptor Recycling: The folate receptor is then recycled back to the cell surface, ready to bind another ligand.[10]
This entire process ensures that the drug is released directly inside the target cell, maximizing its intracellular concentration and therapeutic effect.
Caption: Folate receptor-mediated endocytosis pathway for targeted delivery.
PART I: Synthesis & Physicochemical Characterization
The construction of an effective FA-targeted nanocarrier is a multi-step process involving the chemical activation of this compound, its conjugation to a nanoparticle, and rigorous characterization to ensure the desired properties are achieved.
Protocol 1: Activation of this compound via EDC/NHS Chemistry
Causality: The carboxylic acid groups (specifically the γ-carboxyl) of this compound do not readily react with the amine groups present on most nanoparticles. Therefore, they must first be "activated" to form a more reactive intermediate. The most common and robust method is using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[6][12] EDC converts the carboxyl group into a highly reactive O-acylisourea intermediate, which is prone to hydrolysis. NHS stabilizes this intermediate by forming a semi-stable NHS ester, which can then efficiently react with primary amines on the nanoparticle surface to form a stable amide bond.[13] Anhydrous dimethyl sulfoxide (DMSO) is used as the solvent because it effectively dissolves this compound and is aprotic, preventing premature hydrolysis of the activated esters.
Materials:
-
This compound (FA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Triethylamine (TEA) (Optional, used as a base)
-
Stir plate and magnetic stir bars
-
Reaction vessel protected from light (e.g., amber vial or wrapped in foil)
Procedure:
-
In a light-protected vessel, dissolve this compound in anhydrous DMSO to a final concentration of ~10-20 mg/mL. Gentle warming (40°C) may be required.
-
Add EDC and NHS to the this compound solution. A common molar ratio is FA:EDC:NHS = 1:1.5:1.5 to ensure complete activation.[6] Some protocols may also include a base like triethylamine.[14][15]
-
Seal the vessel and stir the reaction mixture at room temperature, protected from light, for 4-12 hours.[6][15]
-
The resulting solution contains the activated FA-NHS ester. This solution should be used immediately for the conjugation step to prevent hydrolysis. A byproduct, dicyclohexylurea (if using DCC instead of EDC) or isourea, may precipitate and can be removed by filtration.[13][14]
Protocol 2: Conjugation of FA-NHS to Amine-Functionalized Nanoparticles
Causality: This protocol assumes the use of a pre-formed nanoparticle with surface amine groups (e.g., PLGA-PEG-NH₂, Chitosan, or amine-modified silica nanoparticles).[8][16][17] The amine groups act as nucleophiles, attacking the carbonyl carbon of the FA-NHS ester and displacing the NHS leaving group to form a stable covalent amide linkage. A slight molar excess of the nanoparticle's amine groups relative to FA-NHS is often used to ensure complete reaction of the activated this compound. The reaction is typically performed in a buffer at a slightly basic pH (7.4-8.0) to ensure the amine groups are deprotonated and thus more nucleophilic.
Materials:
-
Amine-functionalized nanoparticles (e.g., PLGA-PEG-NH₂) dispersed in an appropriate buffer (e.g., PBS or HEPES, pH 7.4).
-
Freshly prepared FA-NHS solution from Protocol 1.
-
Dialysis tubing (MWCO appropriate for the nanoparticle size, e.g., 3.5-10 kDa) or centrifugal filter units.
-
Purified water.
Procedure:
-
To the nanoparticle dispersion, add the activated FA-NHS solution dropwise while stirring.
-
Allow the reaction to proceed for 12-24 hours at room temperature, protected from light.
-
Purification: It is critical to remove unreacted this compound and byproducts.
-
Dialysis: Transfer the reaction mixture to a dialysis bag and dialyze against a large volume of purified water for 24-48 hours, with frequent water changes. This removes small molecules (unreacted FA, EDC, NHS) while retaining the larger nanoparticles.[14]
-
Centrifugation: Alternatively, use centrifugal filter units to wash the nanoparticles repeatedly with purified water.
-
-
Collect the purified FA-conjugated nanoparticle suspension and store it at 4°C for further use. Lyophilization can be performed for long-term storage.
Caption: General workflow for synthesis of FA-conjugated nanoparticles.
Physicochemical Characterization
Thorough characterization is a self-validating step to confirm successful synthesis and ensure batch-to-batch consistency. Key parameters are summarized below.
| Parameter | Technique | Purpose & Typical Results | Reference |
| Hydrodynamic Size & PDI | Dynamic Light Scattering (DLS) | Measures the effective diameter in solution and size distribution. FA-NPs may be slightly larger than unconjugated NPs. A Polydispersity Index (PDI) < 0.2 indicates a uniform population. | [8] |
| Surface Charge | Zeta Potential Measurement | Indicates surface charge and predicts colloidal stability. Successful conjugation may alter the zeta potential compared to the starting material. | [18] |
| Morphology & Size | Transmission/Scanning Electron Microscopy (TEM/SEM) | Visualizes the shape and confirms the size of the nanoparticles. Typically reveals spherical and uniform particles. | [14][19] |
| Confirmation of Conjugation | Fourier-Transform Infrared Spectroscopy (FTIR) / ¹H NMR | Confirms the formation of the amide bond and the presence of FA on the nanoparticle surface by identifying characteristic peaks. | [16][20] |
| Quantification of FA | UV-Vis Spectrophotometry | Determines the amount of this compound conjugated to the nanoparticles by measuring absorbance at its characteristic wavelength (~280-360 nm) against a standard curve. | [8] |
PART II: Therapeutic Loading & In Vitro Evaluation
Once the targeted nanocarrier is synthesized and characterized, its ability to load a therapeutic agent and selectively act on cancer cells must be validated through a series of in vitro assays.
Protocol 3: Drug Loading and In Vitro Release
Causality: The efficiency with which a nanoparticle encapsulates a drug (EE) and the total amount of drug per unit weight of nanoparticle (DLC) are critical translational metrics. The in vitro release profile predicts the drug's behavior after administration. A sustained release is often desirable to maintain a therapeutic concentration over time. Performing the study at different pH values (e.g., pH 7.4 for blood, pH 5.0-6.4 for endosomes/tumor microenvironment) provides insight into how the nanoparticle will release its payload in different biological compartments.[21]
A. Determination of Drug Loading Content (DLC) & Encapsulation Efficiency (EE):
-
Prepare drug-loaded FA-nanoparticles using an appropriate method (e.g., emulsification-solvent evaporation for PLGA nanoparticles).[22]
-
Lyophilize a known mass of the purified drug-loaded nanoparticles.
-
Dissolve the lyophilized nanoparticles in a suitable organic solvent (e.g., DMSO, acetonitrile) to completely break them apart and release the encapsulated drug.
-
Quantify the amount of drug in the solution using a calibrated UV-Vis spectrophotometer or HPLC.
-
Calculate DLC and EE using the formulas:[6]
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
B. In Vitro Drug Release Study:
-
Disperse a known amount of the drug-loaded FA-nanoparticles in two different release media: e.g., PBS at pH 7.4 and an acetate buffer at pH 5.5.
-
Place the dispersion in a dialysis bag and immerse it in a larger volume of the corresponding release medium at 37°C with gentle agitation.[23]
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot from the external medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the drug concentration in the collected aliquots using UV-Vis or HPLC.
-
Plot the cumulative percentage of drug released versus time.
| Formulation | DLC (%) | EE (%) | % Release at 24h (pH 7.4) | % Release at 24h (pH 5.5) |
| Example Data | 8.5 ± 0.7% | 81.2 ± 3.5% | 35.4 ± 2.1% | 68.9 ± 4.3% |
Protocol 4: Cellular Uptake and Cytotoxicity Assays
Causality: The central hypothesis is that FA-conjugation enhances intracellular delivery and, consequently, cytotoxicity in FR-positive cancer cells. These assays are designed to directly test this. A qualitative fluorescence microscopy study provides visual proof of internalization, while quantitative methods like flow cytometry confirm the enhancement. The cytotoxicity assay (e.g., MTT) measures the therapeutic outcome. The inclusion of proper controls is a self-validating step:
-
FR-positive vs. FR-negative cells: Demonstrates receptor specificity.
-
Targeted vs. Non-targeted nanoparticles: Isolates the effect of the FA ligand.
-
Competition with free FA: Pre-incubating cells with excess free this compound should saturate the receptors and block the uptake of FA-nanoparticles, proving the mechanism is receptor-mediated.[20]
A. Cellular Uptake (Fluorescence Microscopy):
-
Seed FR-positive cells (e.g., HeLa, KB) and FR-negative control cells in glass-bottom dishes.
-
Prepare fluorescently-labeled nanoparticles (e.g., encapsulating Coumarin-6 or Rhodamine B).
-
Treat the cells with free dye, non-targeted fluorescent nanoparticles, and FA-targeted fluorescent nanoparticles for 2-4 hours at 37°C. For a competition study, pre-incubate a set of cells with a high concentration of free this compound for 1 hour before adding the FA-targeted nanoparticles.
-
Wash the cells thoroughly with cold PBS to remove non-internalized particles.
-
Fix the cells (e.g., with 4% paraformaldehyde) and stain the nuclei with DAPI.
-
Visualize the cells using a confocal laser scanning microscope. Expect to see significantly higher intracellular fluorescence in FR-positive cells treated with FA-targeted nanoparticles compared to all other conditions.[24][25]
B. Cytotoxicity (MTT Assay):
-
Seed FR-positive cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the free drug, drug-loaded non-targeted nanoparticles, and drug-loaded FA-targeted nanoparticles.
-
Treat the cells with the formulations for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at ~570 nm using a plate reader.
-
Calculate cell viability (%) relative to untreated control cells and plot dose-response curves to determine the IC₅₀ (the concentration required to inhibit 50% of cell growth). A lower IC₅₀ value for the FA-targeted formulation in FR-positive cells indicates enhanced efficacy.[22][26]
Caption: Workflow for the in vitro evaluation of FA-targeted nanoparticles.
PART III: Application Insight - In Vivo Evaluation
While beyond the scope of a standard protocol sheet, the logical next step is preclinical validation in animal models. This phase aims to assess the biodistribution, therapeutic efficacy, and safety of the formulation in a complex biological system.
-
Animal Models: The most common approach involves establishing subcutaneous tumor xenografts by inoculating FR-positive human cancer cells (e.g., KB, IGROV-1) into the flank of immunocompromised mice (e.g., nude or SCID mice).[5][27] Syngeneic models in immunocompetent mice are also being developed.[28]
-
Biodistribution and Tumor Accumulation: To track where the nanoparticles go, they are often labeled with a near-infrared fluorescent dye or a radionuclide. In vivo imaging systems (IVIS) or PET/CT scans can then non-invasively monitor nanoparticle accumulation in the tumor versus other organs over time.[29][30] This is essential to confirm that the targeting observed in vitro translates to preferential tumor accumulation in vivo.
-
Therapeutic Efficacy Study: Tumor-bearing mice are treated with the free drug, non-targeted nanoparticles, and FA-targeted nanoparticles. Efficacy is determined by measuring tumor volume over several weeks and conducting survival analysis.[31][32] A successful FA-targeted formulation should demonstrate significantly greater tumor growth inhibition and improved survival compared to control groups.[33][27]
Conclusion
This compound-conjugated nanoparticles represent a powerful and clinically relevant strategy for targeted cancer therapy. By leveraging the natural folate receptor endocytosis pathway, these systems can selectively deliver potent therapeutics to tumor cells, offering the potential for enhanced efficacy and a wider therapeutic window. The successful development of such a system is critically dependent on a logical workflow encompassing robust chemical synthesis, comprehensive physicochemical characterization, and a suite of well-controlled in vitro and in vivo validation assays. The protocols and insights provided in this guide offer a foundational framework for researchers to design, execute, and validate their own FA-targeted nanomedicines.
References
- Kumar, A., et al. (2022). Development and characterization of this compound-conjugated chitosan nanoparticles for targeted and controlled delivery of gemcitabine in lung cancer therapeutics. Journal of Drug Delivery Science and Technology.
- Tummala, S., et al. (2023). Development and Characterization of this compound-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment. MDPI.
- Tummala, S., et al. (2023). Development and Characterization of this compound-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment. National Center for Biotechnology Information.
- Hashemian, A. R., et al. (2009). Folate-Conjugated Gold Nanoparticles (Synthesis, Characterization and Design for Cancer Cells Nanotechnology-based Targeting). International Journal of Nanoscience and Nanotechnology.
- Wang, L., et al. (2014). Preparation of this compound-conjugated, doxorubicin-loaded, magnetic bovine serum albumin nanospheres and their antitumor effects in vitro and in vivo. National Center for Biotechnology Information.
- O'Neill, C., et al. (2016). Folate receptor-mediated endocytosis of folate-drug conjugates. ResearchGate.
- O'Neill, C., et al. (2016). Receptor-mediated endocytosis of a folate–drug conjugate. ResearchGate.
- Turek, J. J., et al. (1993). Endocytosis of folate-protein conjugates: ultrastructural localization in kb cells. Journal of Cell Science.
- Ruggiero, M. R., et al. (2013). Cell uptake enhancement of folate targeted polymer coated magnetic nanoparticles. PubMed.
- Sabharanjak, S., & Mayor, S. (2004). Folate receptor endocytosis and trafficking. PubMed.
- Chen, F., et al. (2011). Preparation, characterization, and in vitro release of this compound-conjugated chitosan nanoparticles loaded with methotrexate for targeted delivery. ResearchGate.
- Zare, H., et al. (2017). Enhanced cellular uptake and cytotoxicity of folate decorated doxorubicin loaded PLA-TPGS nanoparticles. ResearchGate.
- Low, P. S., & Kularatne, S. A. (2009). Folate-targeted therapeutic and imaging agents for cancer. PubMed.
- Varghese, B., et al. (2015). In Vitro and In Vivo evaluation of a novel folate-targeted theranostic nanoemulsion of docetaxel for imaging and improved anticancer activity against ovarian cancers. National Center for Biotechnology Information.
- Kamen, B. A., et al. (1988). Receptor-mediated folate accumulation is regulated by the cellular folate content. PNAS.
- Lu, Y., & Low, P. S. (2002). Targeted drug delivery via the folate receptor. PubMed.
- Liu, T., et al. (2010). Conjugating this compound to gold nanoparticles through glutathione for targeting and detecting cancer cells. PubMed.
- Wang, X., et al. (2020). Progress of this compound-Folate Receptor as Drug Carriers in Targeted Drug Delivery System. SHS Web of Conferences.
- Al-Musawi, S., et al. (2022). Synthesis and Characterization of this compound-Functionalized DPLA-co-PEG Nanomicelles for the Targeted Delivery of Letrozole. ACS Applied Bio Materials.
- Feng, C., et al. (2021). A Novel this compound Receptor-Targeted Drug Delivery System Based on Curcumin-Loaded β-Cyclodextrin Nanoparticles for Cancer Treatment. PubMed.
- Marsaud, V., et al. (2005). Design of this compound-conjugated nanoparticles for drug targeting. ResearchGate.
- Ghorbani, M., et al. (2024). This compound-Decorated Chitosan-PLGA Nanobiopolymers for Targeted Drug Delivery to Acute Lymphoblastic Leukemia Cells: In Vitro Studies. National Center for Biotechnology Information.
- Samad, A., et al. (2020). Surface Plasmon Resonance, a Novel Technique for Sensing Cancer Biomarker: Folate Receptor and Nanoparticles Interface. National Center for Biotechnology Information.
- Sathya, S., et al. (2020). Synthesis, characterization and anticancer activity of vincristine loaded this compound-chitosan conjugated nanoparticles on NCI-H460 non-small cell lung cancer cell line. Taylor & Francis Online.
- Han, G., et al. (2012). This compound-Chitosan Conjugated Nanoparticles for Improving Tumor-Targeted Drug Delivery. Hindawi.
- Müller, C., et al. (2006). In vitro and in vivo targeting of different folate receptor-positive cancer cell lines with a novel 99mTc-radiofolate. SciSpace.
- Feng, C., et al. (2021). A Novel this compound Receptor-Targeted Drug Delivery System Based on Curcumin-Loaded β-Cyclodextrin Nanoparticles for Cancer Treatment. Taylor & Francis Online.
- Cano, A., et al. (2020). This compound-Decorated Nanocrystals as Highly Loaded Trojan Horses to Target Cancer Cells. ACS Publications.
- Jampana, V. S. R., et al. (2022). This compound Conjugated Nano Systems: A Systematic Review. OMICS International.
- Kularatne, S. A., et al. (2017). Folate Receptor-Targeted Multimodality Imaging of Ovarian Cancer in a Novel Syngeneic Mouse Model. ACS Publications.
- Mignion, L., et al. (2023). Folate Receptor Targeted Photodynamic Therapy: A Novel Way to Stimulate Anti-Tumor Immune Response in Intraperitoneal Ovarian Cancer. MDPI.
- Ma, P., et al. (2023). A Comprehensive Study on Folate-Targeted Mesoporous Silica Nanoparticles Loaded with 5-Fluorouracil for the Enhanced Treatment of Gynecological Cancers. MDPI.
- Feng, C., et al. (2021). A Novel this compound Receptor-Targeted Drug Delivery System Based on Curcumin-Loaded β-Cyclodextrin Nanoparticles for Cancer Treatment. National Center for Biotechnology Information.
- Wdowiak, K., et al. (2022). Single- versus Dual-Targeted Nanoparticles with this compound and Biotin for Anticancer Drug Delivery. MDPI.
- Lu, Y., et al. (2023). This compound-adorned Nanomedicines for Targeted Chemotherapy. Longdom Publishing.
- Al-Shedane, A., et al. (2025). In vitro Evaluation of Zinc Oxide-Metformin this compound Nanocomposite as a Targeted Drug Delivery System for Cancer Therapy. PubMed.
- Fadillah, G., et al. (2025). CELLULAR UPTAKE STUDY AND CYTOTOXICITY STUDY OF RESVERATROL-GOLD-PEG-FOLATE (RSV-AU-PEG-FA) NANOPARTICLES ON HELA HUMAN CERVICAL CANCER CELL LINE. ResearchGate.
- Esim, O., et al. (2024). Effectiveness of drug-loaded poly(ethylene glycol) and poly(lactic-co-glycolic-acid) nanoparticles in the in vitro treatment of breast cancer: a systematic review. Frontiers.
- Lee, J. W., & Lu, J. (2023). Evaluation of Folate-Functionalized Nanoparticle Drug Delivery Systems—Effectiveness and Concerns. MDPI.
- Nair, A. S., et al. (2023). This compound as an Exploiter of Natural Endocytosis Pathways in Drug Delivery. Chemical Methodologies.
- Varshini, A. G., et al. (2022). In‐Vitro Evaluation of this compound Capped Gold Nanoformulations for Drug Delivery to Prostate Cancer. ResearchGate.
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. iomcworld.org [iomcworld.org]
- 3. Targeted drug delivery via the folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Folate-targeted therapeutic and imaging agents for cancer [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Folate receptor endocytosis and trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Characterization of this compound-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.biologists.com [journals.biologists.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Surface Plasmon Resonance, a Novel Technique for Sensing Cancer Biomarker: Folate Receptor and Nanoparticles Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of this compound-conjugated, doxorubicin-loaded, magnetic bovine serum albumin nanospheres and their antitumor effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. In Vitro and In Vivo evaluation of a novel folate-targeted theranostic nanoemulsion of docetaxel for imaging and improved anticancer activity against ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Conjugating this compound to gold nanoparticles through glutathione for targeting and detecting cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. This compound-Chitosan Conjugated Nanoparticles for Improving Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell uptake enhancement of folate targeted polymer coated magnetic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. A Novel this compound Receptor-Targeted Drug Delivery System Based on Curcumin-Loaded β-Cyclodextrin Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 30. chemmethod.com [chemmethod.com]
- 31. shs-conferences.org [shs-conferences.org]
- 32. mdpi.com [mdpi.com]
- 33. A Novel this compound Receptor-Targeted Drug Delivery System Based on Curcumin-Loaded β-Cyclodextrin Nanoparticles for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating Folic Acid Stability in Aqueous Solutions
Welcome to the technical support center dedicated to addressing the challenges of folic acid instability in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals who encounter issues with this compound degradation during their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your work. Our approach is grounded in scientific principles and practical, field-proven experience to help you navigate the complexities of working with this essential vitamin.
Understanding the Challenge: The Inherent Instability of this compound
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding this compound stability.
Q1: My this compound solution turned a darker yellow and I'm seeing a loss of activity. What is happening?
This is a classic sign of this compound degradation. The cleavage of the C9-N10 bond in the this compound molecule leads to the formation of inactive products like p-aminobenzoyl-L-glutamic acid and pterine-6-carboxylic acid.[3][4][5][6] This degradation is often accelerated by exposure to UV light, acidic pH, and the presence of oxidizing agents.[7][8]
Q2: What is the optimal pH for storing my aqueous this compound solution?
This compound exhibits its greatest stability in a neutral to slightly alkaline pH range, typically between pH 5 and 10.[9][10][11] In acidic solutions, particularly below pH 4, it becomes significantly more heat-labile and prone to degradation.[8][12] For long-term storage, buffering your solution to a pH of around 7.0 to 8.5 is recommended.
Q3: I have to work with this compound under bright laboratory lights. What precautions should I take?
This compound is highly susceptible to photodegradation, especially when exposed to ultraviolet (UV) radiation from laboratory lighting or sunlight.[3][6][7] To minimize this, always prepare and store this compound solutions in amber-colored vials or wrap your containers in aluminum foil. Work in a dimly lit area whenever possible.
Q4: Can I autoclave my this compound solution to sterilize it?
While some studies suggest that this compound can withstand autoclaving at 121°C for 15 minutes in a pH range of 5 to 10 with negligible decomposition, it is generally not recommended due to the risk of thermal degradation.[9] The degradation of this compound follows first-order kinetics, with the rate increasing with temperature.[8][13][14] If sterilization is necessary, sterile filtration using a 0.22 µm filter is a much safer alternative.
Q5: I've noticed precipitates forming in my refrigerated this compound solution. Why is this happening and how can I prevent it?
This compound has low solubility in water, especially at acidic pH.[15] The formation of precipitates in a refrigerated solution could be due to a change in pH or the crystallization of this compound out of the solution at lower temperatures. Ensure your solution is adequately buffered and consider the use of co-solvents like propylene glycol to improve solubility and stability if your experimental design allows.[10]
Troubleshooting Guide: A Proactive Approach to this compound Stability
This section provides a systematic approach to identifying and resolving common issues related to this compound instability.
Problem 1: Rapid Loss of this compound Concentration in Solution
Potential Causes & Corrective Actions:
| Potential Cause | Explanation | Recommended Action |
| Inappropriate pH | This compound degradation is accelerated in acidic conditions.[8][12] | Measure the pH of your solution. Adjust to a neutral or slightly alkaline pH (7.0-8.5) using a suitable buffer (e.g., phosphate buffer). |
| Light Exposure | UV and visible light can cause rapid photodegradation.[3][7] | Prepare, store, and handle solutions in amber vials or under light-protected conditions. |
| Oxidation | Dissolved oxygen in the aqueous solution can lead to oxidative degradation.[1][2] | De-gas your solvent (e.g., by sparging with nitrogen) before dissolving the this compound. Consider adding an antioxidant like ascorbic acid (Vitamin C) or sodium citrate.[8][11] |
| Presence of Metal Ions | Metal ions can catalyze the degradation of this compound.[16][17] | Use high-purity water and reagents. If metal contamination is suspected, consider adding a chelating agent like EDTA, though compatibility with your experiment must be verified. |
| Elevated Temperature | Higher temperatures increase the rate of degradation.[8][13] | Prepare and store solutions at refrigerated temperatures (2-8°C) unless otherwise specified by your protocol. Avoid repeated freeze-thaw cycles. |
Problem 2: Inconsistent Results in this compound-Dependent Assays
Potential Causes & Corrective Actions:
| Potential Cause | Explanation | Recommended Action |
| Degraded Stock Solution | The primary source of this compound may have degraded over time, leading to lower effective concentrations. | Prepare fresh stock solutions frequently. Quantify the concentration of your stock solution using a reliable analytical method (e.g., HPLC or UV-Vis spectrophotometry) before each experiment. |
| In-assay Instability | The conditions of your assay (e.g., pH, temperature, incubation time) may be causing this compound to degrade during the experiment. | Evaluate the stability of this compound under your specific assay conditions. This can be done by incubating a this compound standard in the assay buffer for the duration of the experiment and then measuring its concentration. |
| Matrix Effects | Other components in your sample matrix may be interfering with the stability or measurement of this compound. | Perform spike and recovery experiments to assess matrix effects. If significant interference is observed, sample purification or a change in the analytical method may be necessary. |
Experimental Protocols
To ensure the integrity of your experiments, follow these detailed protocols for the preparation and analysis of this compound solutions.
Protocol 1: Preparation of a Stabilized Aqueous this compound Stock Solution
This protocol outlines the steps to prepare a 1 mg/mL this compound stock solution with enhanced stability.
Materials:
-
This compound powder (USP grade)
-
0.1 M Sodium Hydroxide (NaOH)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Ascorbic Acid (optional antioxidant)
-
High-purity water (Milli-Q or equivalent)
-
Amber-colored volumetric flasks and storage vials
-
Sterile 0.22 µm syringe filter
Procedure:
-
Dissolution: Weigh out 10 mg of this compound powder and transfer it to a 10 mL amber-colored volumetric flask. Add a small volume of 0.1 M NaOH dropwise while gently swirling until the this compound is completely dissolved. This compound is poorly soluble in neutral water but dissolves in dilute alkaline solutions.[18]
-
Buffering: Once dissolved, bring the volume up to 10 mL with 0.1 M phosphate buffer (pH 7.4). This will result in a final concentration of 1 mg/mL.
-
Addition of Antioxidant (Optional): To further enhance stability, ascorbic acid can be added to a final concentration of 0.1-0.5% (w/v).
-
Sterilization (If Required): If a sterile solution is needed, filter the solution through a 0.22 µm sterile syringe filter into a sterile amber-colored vial.
-
Storage: Store the stock solution at 2-8°C, protected from light. For long-term storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Quantification of this compound using UV-Vis Spectrophotometry
This is a simple and rapid method for estimating the concentration of this compound in a solution.
Materials:
-
This compound solution (unknown concentration)
-
0.1 M Sodium Hydroxide (NaOH)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Dilute your this compound solution in 0.1 M NaOH to a concentration that falls within the linear range of the spectrophotometer (typically 1-20 µg/mL).
-
Measurement: Measure the absorbance of the diluted solution at the maximum absorption wavelength (λmax), which is approximately 283 nm in 0.1 M NaOH.[19][20] Use 0.1 M NaOH as the blank.
-
Calculation: Calculate the concentration of this compound using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration. Alternatively, create a standard curve using known concentrations of this compound to determine the concentration of your unknown sample.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for this compound and its Degradation Products
HPLC is a more specific and sensitive method for quantifying this compound and can also be used to monitor the formation of its degradation products.[3][5][21]
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A common mobile phase is a gradient of a phosphate buffer and an organic solvent like methanol or acetonitrile.[21] For example, a gradient of Buffer A (e.g., 20 mM potassium phosphate, pH 6.8) and Buffer B (methanol).
Procedure:
-
Standard Preparation: Prepare a series of this compound standards in the mobile phase. Also, if available, prepare standards of the expected degradation products (p-aminobenzoyl-L-glutamic acid and pterine-6-carboxylic acid).
-
Sample Preparation: Dilute your sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: 280 nm[21]
-
Column temperature: 30°C
-
-
Analysis: Run the standards and samples. Identify and quantify the peaks based on their retention times and peak areas compared to the standards.
Visualizing Degradation and Stabilization Pathways
To better understand the processes involved, the following diagrams illustrate the key pathways.
Caption: this compound Degradation Pathway.
Caption: Workflow for this compound Stabilization.
Conclusion
The stability of this compound in aqueous solutions is a critical factor for the success of many research and development projects. By understanding the degradation pathways and implementing the stabilization strategies outlined in this guide, you can ensure the accuracy and reproducibility of your experimental results. Always remember to validate the stability of your this compound solutions under your specific experimental conditions.
References
- Akhtar, M. J., Khan, M. A., & Ahmad, I. (1999). Photodegradation of this compound in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 269–275. [Link]
- Brønstad, G., & Juzeniene, A. (2013). The action spectrum for this compound photodegradation in aqueous solutions. Journal of Photochemistry and Photobiology B: Biology, 126, 1-5. [Link]
- Ahmad, I., Anwar, Z., & Akhtar, M. J. (2003). Identification of photoproducts of this compound and its degradation pathways in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 31(3), 579-588. [Link]
- Rao, S., & Kiran, K. (2005). Degradation kinetics of this compound in cowpea (Vigna catjang L.) during cooking. International Journal of Food Sciences and Nutrition, 56(6), 389-397. [Link]
- Ahmad, I., Anwar, Z., & Akhtar, M. J. (2003). Identification of photoproducts of this compound and its degradation pathways in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 31(3), 579-588. [Link]
- Off, M. K., Gräber, M., & Renziehausen, K. (2005). Ultraviolet photodegradation of this compound. Journal of Photochemistry and Photobiology B: Biology, 80(1), 47-55. [Link]
- Lee, Y. S., & Tan, S. L. (2015). The Stability of this compound Suspension.
- Degradation of this compound in the Composition of a Conjugate with Polyvinylpyrrolidone and Fullerene C 60 Under UV and E-Beam Irradiation. (2021). Polymers, 13(16), 2758. [Link]
- Kumar, A., & Singh, R. (2017). Stabilisation of this compound in liquid dosage form: Formulation development, method validation and comparative analysis. International Journal of Pharmaceutical and Chemical Sciences, 6(2), 118-124. [Link]
- Gazzali, A. M., Lobry, M., Colombeau, L., Acherar, S., Azzouz, A., Mordon, S., & Frochot, C. (2016). Stability of this compound under several parameters. European Journal of Pharmaceutical Sciences, 93, 419-430. [Link]
- Liang, X. S., Zhao, F. Q., & Hao, L. X. (2013). Research on Stability of Synthetic this compound. Advanced Materials Research, 781-784, 1215-1218. [Link]
- Surma, M., & Zielińska-Dawidziak, M. (2012). This compound stability (%) as affected by the method of storage. Acta Scientiarum Polonorum Technologia Alimentaria, 11(1), 69-76. [Link]
- Off, M. K., Gräber, M., & Renziehausen, K. (2005). Ultraviolet photodegradation of this compound. Journal of Photochemistry and Photobiology B: Biology, 80(1), 47-55. [Link]
- Nguyen, M. T., & Indrawati. (2004). Model Studies on the Stability of this compound and 5-Methyltetrahydrothis compound Degradation during Thermal Treatment in Combination with High Hydrostatic Pressure. Journal of Agricultural and Food Chemistry, 52(14), 4447-4452. [Link]
- Method of Analysis for this compound. (2008). Pharmaguideline. [Link]
- Rao, S. N., & Kiran, K. (2005). Degradation kinetics of this compound in cowpea (Vigna catjang L.) during cooking. International Journal of Food Sciences and Nutrition, 56(6), 389-397. [Link]
- Van der Vorst, M. M., De Leenheer, A. P., & Van de Velde, H. (2006). Mechanisms of folate losses during processing: Diffusion vs. heat degradation. Food Chemistry, 98(4), 629-635. [Link]
- Martin, J. I., & Santolaria, P. (2006). Use of the Affinity/HPLC Method for Quantitative Estimation of this compound in Enriched Cereal-Grain Products. The Journal of Nutrition, 136(12), 3079-3083. [Link]
- Matias, J., et al. (2014). A spectrophotometric method for determining the amount of this compound in fortified salt. Food and Nutrition Sciences, 5(13), 1245. [Link]
- Van den Berg, H., & van der Knaap, H. C. (2004). Effect of pH on temperature stability of folates. Communications in agricultural and applied biological sciences, 69(2), 203-206. [Link]
- Al-Sabha, T. N. (2018). Determination of this compound in Pharmaceutical Dosage Forms: A Review. ARC Journal of Pharmaceutical Sciences, 4(2), 1-8. [Link]
- Matias, J., et al. (2014). A UV spectrophotometric method for the determination of this compound in pharmaceutical tablets and dissolution tests. Analytical Methods, 6(14), 5236-5241. [Link]
- Galan, T. L., et al. (2011). Irradiation Stability of this compound in Powder and Aqueous Solution. Journal of Agricultural and Food Chemistry, 59(6), 2409-2414. [Link]
- Preparation stabilized aqueous this compound. (1984).
- Galan, T. L., et al. (2011). Irradiation stability of this compound in powder and aqueous solution. Journal of Agricultural and Food Chemistry, 59(6), 2409-2414. [Link]
- Thuy, N. M. (2016). Study on folate stability during thermal processing. Can Tho University Journal of Science, 4, 87-94. [Link]
- Liang, X. S., Zhao, F. Q., & Hao, L. X. (2013). Research on Stability of Synthetic this compound. Advanced Materials Research, 781-784, 1215-1218. [Link]
- Akhtar, M. J., Khan, M. A., & Ahmad, I. (1999). Photodegradation of this compound in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 269-275. [Link]
- Surma, M., & Zielińska-Dawidziak, M. (2010). EFFECT OF STORAGE CONDITIONS ON this compound CONTENT IN this compound-FORTIFIED BREAD. Polish Journal of Food and Nutrition Sciences, 60(4), 333-338. [Link]
- Van den Berg, H., & van der Knaap, H. C. (2004). Effect of pH on temperature stability of folates. Communications in agricultural and applied biological sciences, 69(2), 203-206. [Link]
- Photochemical Behavior of this compound in Alkaline Aqueous Solutions and Evolution of Its Photoproducts. (2003). Helvetica Chimica Acta, 86(8), 2848-2862. [Link]
- Wang, L., et al. (2017). Metal complexes of this compound for lithium ion storage.
- Gliszczyńska-Świgło, A., & Koziolkiewicz, M. (2007). Folates as antioxidants. Food chemistry, 101(4), 1480-1483. [Link]
- Stanhewicz, A. E., & Kenney, W. L. (2017). Role of this compound in nitric oxide bioavailability and vascular endothelial function. Nutrition reviews, 75(1), 61-70. [Link]
- Stanger, O. (2002). Enzymatic and non-enzymatic antioxidative effects of this compound and its reduced derivates. Wiener klinische Wochenschrift, 114(8-9), 333-339. [Link]
- Ali, L. A., & Jaber, A. M. (2018). Study the Effect of the this compound on Removal Some Metals Ions from Aqueous Solution and Blood Samples using Atomic Absorption Technique. Journal of Physics: Conference Series, 1032(1), 012046. [Link]
- Toledo-Lobo, M. V., et al. (2020). This compound Homeostasis and Its Pathways Related to Hepatic Oxidation in Adolescent Rats Exposed to Binge Drinking. Antioxidants, 9(10), 938. [Link]
- Rady, M. M., et al. (2022). Impact of this compound in Modulating Antioxidant Activity, Osmoprotectants, Anatomical Responses, and Photosynthetic Efficiency of Plectranthus amboinicus Under Salinity Conditions. Frontiers in plant science, 13, 920119. [Link]
- Gazzali, A. M., et al. (2016). Stability of this compound under several parameters. European Journal of Pharmaceutical Sciences, 93, 419-430. [Link]
- Verlinde, P., et al. (2011). Degradation of this compound in fortified vitamin juices during long term storage. Food Chemistry, 128(3), 643-649. [Link]
Sources
- 1. Stability of this compound under several parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of photoproducts of this compound and its degradation pathways in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultraviolet photodegradation of this compound [pubmed.ncbi.nlm.nih.gov]
- 7. The action spectrum for this compound photodegradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ijsrp.org [ijsrp.org]
- 10. researchgate.net [researchgate.net]
- 11. Research on Stability of Synthetic this compound | Scientific.Net [scientific.net]
- 12. sj.ctu.edu.vn [sj.ctu.edu.vn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Metal complexes of this compound for lithium ion storage - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A spectrophotometric method for determining the amount of this compound in fortified salt - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A UV spectrophotometric method for the determination of this compound in pharmaceutical tablets and dissolution tests - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. ars.usda.gov [ars.usda.gov]
Technical Support Center: Ensuring Folic Acid Integrity in Research Samples
Welcome to the Technical Support Center for Folic Acid Stability. This guide is designed for researchers, scientists, and drug development professionals who require accurate and reliable folate measurements. This compound and its derivatives are notoriously labile. Improper sample handling can lead to significant degradation, compromising the integrity of your experimental data. This resource provides in-depth technical guidance, troubleshooting advice, and validated protocols to ensure the preservation of this compound in various biological samples.
Understanding the Enemy: Mechanisms of this compound Degradation
This compound's intricate chemical structure makes it susceptible to degradation through several mechanisms. A foundational understanding of these pathways is critical for designing robust sample preservation strategies.
-
Oxidative Degradation: The reduced forms of folate, such as 5-methyltetrahydrofolate (5-MTHF), the primary circulating form, are highly prone to oxidation. This process can be initiated by exposure to atmospheric oxygen, leading to the formation of less active or inactive compounds. The presence of hydroxyl radicals can further accelerate this degradation through N-dealkylation.[1]
-
Photodegradation: Exposure to ultraviolet (UV) radiation, and even ambient light, can cause the cleavage of the this compound molecule. This light-induced degradation breaks the C9-N10 bond, yielding p-aminobenzoyl-L-glutamic acid and various pteridine derivatives, such as 6-formylpterin and pterin-6-carboxylic acid.[2][3][4] This process is pH-dependent and can be sensitized by the initial photoproducts, leading to an accelerated degradation cascade.[2][5]
-
pH-Mediated Instability: this compound stability is significantly influenced by the pH of the surrounding medium. While stable in neutral to slightly alkaline conditions, acidic environments can promote the cleavage of the molecule. Some folate vitamers can also interconvert depending on the pH.[1][6]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound stability and sample handling.
Q1: What is the optimal temperature for storing samples for folate analysis?
A1: For long-term storage (beyond a few days), samples should be stored at -70°C or -80°C. Storage at -20°C is not recommended as significant folate degradation can occur over time. For short-term storage (up to 7 days for serum), refrigeration at 2-8°C is acceptable, provided the samples are protected from light.
Q2: Why is ascorbic acid added to samples for folate analysis?
A2: Ascorbic acid (vitamin C) is a potent antioxidant that protects the labile reduced forms of folate, such as 5-MTHF, from oxidative degradation. It is particularly crucial for the analysis of red blood cell (RBC) folate and for stabilizing folate in tissue homogenates.
Q3: Can I use any type of collection tube for blood samples?
A3: The choice of collection tube can impact folate stability. Serum separator tubes (SST) are generally suitable for serum folate analysis. For plasma, EDTA is a common anticoagulant; however, some studies suggest that folate may be less stable in EDTA plasma compared to serum over time. Lithium heparin has also been used, but some reports indicate it may lead to higher and more variable results.[7] It is crucial to be consistent with the collection tube type within a study.
Q4: How many freeze-thaw cycles are acceptable for samples intended for folate analysis?
A4: It is strongly recommended to minimize freeze-thaw cycles. Ideally, samples should be aliquoted after the initial processing to avoid repeated thawing of the entire sample. Each freeze-thaw cycle can contribute to the degradation of folate.
Q5: My folate levels seem unexpectedly low. What could be the cause?
A5: Several factors could contribute to unexpectedly low folate levels. These include:
-
Improper storage: Storage at -20°C or exposure to light can lead to significant degradation.
-
Delayed processing: Leaving whole blood samples at room temperature for extended periods before centrifugation can result in folate loss.
-
Oxidation: Inadequate use of antioxidants like ascorbic acid, especially for RBC and tissue samples, can lead to the degradation of reduced folates.
-
Choice of anticoagulant: As mentioned, some anticoagulants may not be optimal for folate stability.[7]
-
Dietary factors: A patient's recent diet can influence serum folate levels.
Troubleshooting Guide
This section provides a more in-depth look at common problems encountered during folate analysis and offers potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Folate Recovery in Serum/Plasma | 1. Delayed Separation: Prolonged contact of serum/plasma with blood cells at room temperature. 2. Light Exposure: Samples left on the benchtop under ambient light. 3. Improper Storage Temperature: Storage at -20°C instead of -70°C or colder. 4. Repeated Freeze-Thaw Cycles: Aliquoting was not performed. | 1. Centrifuge and separate serum/plasma within 2 hours of collection. 2. Use amber tubes or wrap tubes in aluminum foil. Minimize exposure to light during all handling steps. 3. Ensure long-term storage is at -70°C or -80°C. 4. Aliquot samples into single-use volumes after initial processing. |
| High Variability in Red Blood Cell (RBC) Folate Results | 1. Incomplete Hemolysis: Insufficient lysis of red blood cells, leading to incomplete release of folate. 2. Inadequate Ascorbic Acid: Insufficient antioxidant protection during hemolysis and storage. 3. Inaccurate Hematocrit Measurement: Incorrect hematocrit values will lead to errors in the final RBC folate calculation. | 1. Ensure thorough mixing of whole blood with the ascorbic acid lysing solution and allow for complete hemolysis (e.g., by a freeze-thaw cycle or incubation). 2. Prepare the ascorbic acid solution fresh daily and ensure the correct concentration is used. 3. Use a calibrated hematocrit centrifuge or an automated hematology analyzer for accurate measurements. |
| Falsely High Folate Levels | 1. Hemolysis: Release of folate from red blood cells into the serum/plasma during a difficult blood draw or improper handling. 2. Recent this compound Supplementation: High circulating levels of synthetic this compound immediately after supplementation. 3. Contamination: Contamination of the sample with this compound from external sources. | 1. Use proper phlebotomy techniques to minimize hemolysis. Visually inspect samples for hemolysis before analysis. 2. For clinical studies, it is advisable to collect fasting samples and to have a record of the subject's supplement intake. 3. Maintain a clean work environment and use dedicated labware for folate analysis. |
| Falsely Low Folate Levels | 1. Underlying Vitamin B12 Deficiency: Vitamin B12 is required for the conversion of 5-MTHF to tetrahydrofolate. A B12 deficiency can lead to a "folate trap" where folate is metabolically inactive, potentially affecting its measurement in some assays. 2. Certain Medications: Drugs like methotrexate, some anticonvulsants, and sulfasalazine can interfere with folate metabolism.[8][9] | 1. It is often recommended to measure both vitamin B12 and folate levels, especially in cases of megaloblastic anemia. 2. Review the patient's or subject's medication history. |
Experimental Protocols
These protocols provide step-by-step guidance for the collection and processing of various sample types to ensure this compound stability.
Protocol 1: Serum and Plasma Collection and Processing
Materials:
-
Appropriate blood collection tubes (e.g., SST for serum, EDTA or sodium heparin for plasma)
-
Centrifuge
-
Pipettes and sterile tips
-
Cryogenic vials, amber-colored or wrapped in foil
-
-80°C freezer
Procedure:
-
Blood Collection: Collect blood via venipuncture into the appropriate collection tube. For serum, allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifugation: Centrifuge the blood collection tubes at 1000-2000 x g for 15 minutes at 4°C to separate the serum or plasma from the blood cells.
-
Aliquoting: Immediately following centrifugation, carefully pipette the serum or plasma into pre-labeled cryogenic vials. Avoid disturbing the buffy coat or red blood cells.
-
Storage: Immediately store the aliquots at -80°C until analysis.
Protocol 2: Red Blood Cell (RBC) Folate Hemolysate Preparation
Materials:
-
Whole blood collected in EDTA tubes
-
1% (w/v) Ascorbic Acid Solution (prepare fresh daily)
-
Calibrated pipettes and sterile tips
-
Cryogenic vials
-
-80°C freezer
-
Hematology analyzer or microhematocrit centrifuge
Procedure:
-
Hematocrit Determination: Determine the hematocrit of the whole blood sample.
-
Hemolysate Preparation: In a clean tube, add 100 µL of well-mixed whole blood to 1.0 mL of freshly prepared 1% ascorbic acid solution.
-
Mixing: Vortex the mixture thoroughly to ensure complete lysis of the red blood cells.
-
Incubation/Freezing: To ensure complete hemolysis and release of folate, either let the hemolysate stand at room temperature for 90 minutes or freeze it at -20°C or below and then thaw before analysis.
-
Aliquoting and Storage: Aliquot the hemolysate into cryogenic vials and store immediately at -80°C.
Protocol 3: General Tissue Folate Extraction
Materials:
-
Tissue sample (snap-frozen in liquid nitrogen and stored at -80°C)
-
Homogenization Buffer (e.g., 50 mM CHES/HEPES buffer, pH 7.85, containing 2% (w/v) sodium ascorbate and 0.2 M 2-mercaptoethanol)
-
Tissue homogenizer (e.g., Dounce or mechanical)
-
Centrifuge
-
Pipettes and sterile tips
-
Cryogenic vials
-
-80°C freezer
Procedure:
-
Sample Preparation: Weigh the frozen tissue sample on dry ice to prevent thawing.
-
Homogenization: Add the frozen tissue to a pre-chilled tube containing an appropriate volume of ice-cold Homogenization Buffer (e.g., 1:10 w/v). Homogenize the tissue on ice until a uniform consistency is achieved.
-
Enzymatic Digestion (Optional but Recommended): To release folate from binding proteins and deconjugate polyglutamates, a tri-enzyme treatment can be employed. This typically involves incubation with protease and α-amylase, followed by treatment with a conjugase (e.g., from rat serum or chicken pancreas).
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted folates.
-
Aliquoting and Storage: Aliquot the supernatant into cryogenic vials and store immediately at -80°C until analysis.
Protocol 4: Cerebrospinal Fluid (CSF) Collection and Handling
Materials:
-
Lumbar puncture kit with atraumatic spinal needle
-
Polypropylene collection tubes
-
Centrifuge
-
Pipettes and sterile tips
-
Polypropylene cryogenic vials with screw caps
-
-80°C freezer
Procedure:
-
Collection: Collect CSF via lumbar puncture, preferably in the morning after an overnight fast.[1] Use polypropylene tubes for collection.
-
Initial Handling: If the sample is visibly contaminated with blood, it may not be suitable for folate analysis. A cell count is recommended.
-
Centrifugation: Centrifuge the CSF at approximately 2000 x g for 10 minutes at room temperature to remove any cells or particulate matter.[1]
-
Aliquoting: Immediately after centrifugation, transfer the clear supernatant into pre-labeled polypropylene cryogenic vials.
-
Storage: Freeze the aliquots upright at -80°C as soon as possible.[1]
Visualizing the Workflow
To further clarify the recommended procedures, the following diagrams illustrate the key steps for preserving this compound integrity in different sample types.
Blood Sample Processing Workflow
Caption: Workflow for blood sample processing to ensure folate stability.
Tissue Sample Processing Workflow
Caption: General workflow for tissue folate extraction.
Cerebrospinal Fluid (CSF) Processing Workflow
Caption: Recommended workflow for CSF handling and storage.
References
- Rebello, T., et al. (2013). Ultraviolet photodegradation of this compound. Journal of Photochemistry and Photobiology B: Biology, 128, 8-13. [Link]
- Akhtar, M. J., et al. (2000). Photodegradation of this compound in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 23(5), 817-823. [Link]
- Juzeniene, A., et al. (2007). Photosensitized degradation of this compound. Journal of Photochemistry and Photobiology B: Biology, 86(2), 165-171. [Link]
- Clement, M., et al. (2010). Stability of folate in different sample types and storage conditions.
- Delchier, N., et al. (2012). pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates. Food Chemistry, 133(3), 763-769. [Link]
- McGovern Medical School, UTHealth Houston. (n.d.). CSF Collection Protocol. [Link]
- Maron, B. A., & Loscalzo, J. (2009). The treatment of hyperhomocysteinemia. Annual Review of Medicine, 60, 39-54. [Link]
- Shaw, E., et al. (1966). The Chemical Degradation of this compound. Journal of Biological Chemistry, 241(2), 379-382. [Link]
- Hyun, T., & Tamura, T. (2005). A tri-enzyme extraction procedure for the determination of food folate. Food and Nutrition Bulletin, 26(2_suppl1), S101-S110. [Link]
- Pfeiffer, C. M., et al. (2018). Quality Assessment Manual for Laboratories Using the CDC Folate Microbiologic Assay Kit. Centers for Disease Control and Prevention. [Link]
- O'Broin, S. D., et al. (1997). Red cell folate assays: some answers to current problems with radioassay variability.
- Manzur, F., et al. (2013). The Stability of this compound Suspension.
- National Health Service (NHS). (2022).
- Mito Health. (n.d.). High Folate Levels: How Much this compound Is Too Much?[Link]
- SiPhox Health. (2023, July 29).
- Precision Labs. (2023, November 23).
- Ro. (2021, February 15).
- NHS Lanarkshire. (2022, July 31). Protocol for collection, handling and transport of CSF samples. [Link]
- National Health Service (NHS). (2022).
- Patient.info. (2021, March 23).
- Healthline. (2022, March 10). Folate Deficiency: Causes, Symptoms, and Diagnosis. [Link]
- Cleveland Clinic. (2022, October 18). Folate Deficiency: Symptoms, Causes & Prevention. [Link]
- Abbott. (n.d.).
- Beckman Coulter. (2020, April).
- National Center for Biotechnology Information. (2023, June 25). This compound Deficiency. [Link]
Sources
- 1. CSF Collection Protocol | McGovern Medical School [med.uth.edu]
- 2. cdc.gov [cdc.gov]
- 3. mitohealth.com [mitohealth.com]
- 4. droracle.ai [droracle.ai]
- 5. siphoxhealth.com [siphoxhealth.com]
- 6. precisionlabtesting.com [precisionlabtesting.com]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin B12 or folate deficiency anaemia - Causes - NHS [nhs.uk]
- 9. patient.info [patient.info]
Technical Support Center: Optimizing Mobile Phase for Folic Acid HPLC Analysis
<-2>
Welcome to the technical support center for folic acid HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals who are working to develop, optimize, or troubleshoot their HPLC methods for this compound. This compound's unique chemical properties can present challenges in achieving optimal chromatographic separation. This document provides in-depth, experience-based guidance in a direct question-and-answer format to help you navigate these complexities and achieve robust, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding mobile phase selection for this compound analysis.
Q1: What is a good starting mobile phase for this compound analysis on a C18 column?
A1: A common and effective starting point for reversed-phase HPLC analysis of this compound is a buffered aqueous-organic mobile phase. A typical composition consists of a phosphate or acetate buffer at a pH between 4.0 and 7.0, mixed with an organic modifier like methanol or acetonitrile. For instance, a mobile phase of 40 mM sodium phosphate buffer with 8% acetonitrile (v/v), adjusted to pH 5.5, has been successfully used.[1] Another starting condition could be a phosphate buffer (pH 4.0) mixed with methanol in a 99:1 ratio.[2]
Q2: Why is pH control so critical for this compound analysis?
A2: pH control is paramount because this compound is an ionizable molecule with multiple pKa values. Its ionization state, and therefore its polarity and retention on a reversed-phase column, changes significantly with pH.[3][4] Operating at a stable pH, ideally at least one pH unit away from the analyte's pKa, ensures consistent retention times and symmetrical peak shapes.[5] For example, working at a pH where this compound is fully ionized can prevent peak tailing caused by interactions with the stationary phase.
Q3: Which organic modifier is better: methanol or acetonitrile?
A3: Both methanol and acetonitrile are widely used. The choice often depends on the specific separation requirements. Acetonitrile generally has a stronger elution strength and can provide sharper peaks and shorter run times.[6] Methanol, on the other hand, can offer different selectivity for this compound and its impurities or degradation products.[7] It is often beneficial to screen both solvents during method development to determine which provides the optimal resolution for your specific sample matrix.
Q4: Do I need to use an ion-pairing reagent?
A4: While not always necessary, an ion-pairing reagent like sodium 1-heptanesulfonate can be beneficial, particularly at low pH.[8] It works by pairing with the ionized this compound molecule, increasing its hydrophobicity and thus its retention on a C18 column. This can be particularly useful for separating this compound from more polar impurities.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue in this compound analysis and typically points to secondary interactions between the analyte and the stationary phase.[9][10]
Primary Cause: Silanol Interactions Basic compounds like this compound can interact with residual, acidic silanol groups on the silica-based stationary phase, leading to tailing.[9][10]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to around 3.0 or below can protonate the silanol groups, minimizing these secondary interactions.[11] A mobile phase containing 0.1% trifluoroacetic acid (TFA) or formic acid is often effective.[11][12]
-
Solution 2: Increase Buffer Strength: A higher concentration of buffer salts in the mobile phase can help to mask the residual silanol sites, improving peak shape.[11]
-
Solution 3: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are specifically designed to reduce peak tailing for basic compounds.[13][14]
Secondary Cause: Column Overload Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can also cause peak distortion.[11]
-
Solution: Try diluting your sample or reducing the injection volume to see if the peak shape improves.[11]
Q: My this compound peak is fronting. What does this indicate?
A: Peak fronting is less common than tailing but is often a sign of column overload or poor sample solubility in the mobile phase.[10][15]
-
Solution 1: Reduce Sample Concentration: As with tailing, the first step is to dilute your sample and reinject.
-
Solution 2: Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your mobile phase. Dissolving the sample directly in the mobile phase is ideal.[13]
Issue 2: Retention Time Shifts
Q: The retention time for my this compound peak is unstable and shifts between injections. What should I check?
A: Unstable retention times are often due to a lack of equilibrium in the system or changes in the mobile phase composition or column temperature.
-
Solution 1: Ensure Proper Column Equilibration: Always allow sufficient time for your column to equilibrate with the mobile phase before starting a sequence. A stable baseline is a good indicator of equilibration.
-
Solution 2: Check Mobile Phase pH and Preparation: Inconsistent mobile phase preparation, especially inaccurate pH adjustment, can lead to significant retention time drift.[5] It's crucial to prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Solution 3: Use a Column Oven: Maintaining a constant column temperature is critical for reproducible retention times, as temperature affects both mobile phase viscosity and analyte retention.[7][15]
-
Solution 4: Verify Pump Performance: Check for leaks in the pump and ensure the flow rate is constant and accurate. Leaks can cause pressure fluctuations and retention time variability.[15]
Part 3: Systematic Mobile Phase Optimization Protocol
For those developing a new method or significantly re-optimizing an existing one, a systematic approach is recommended.
Objective: To achieve a robust separation of this compound from potential impurities and matrix components with good peak shape, resolution, and a reasonable run time.
Step-by-Step Protocol:
-
Column Selection: Begin with a high-quality, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2][7]
-
Initial Mobile Phase Screening:
-
Aqueous Phase: Prepare a 25 mM phosphate buffer. Evaluate two different pH levels: pH 3.0 (using phosphoric acid) and pH 7.0 (using potassium hydroxide).
-
Organic Phase: Use methanol and acetonitrile as separate organic modifiers.
-
Screening Runs: Perform isocratic runs starting with a low percentage of organic modifier (e.g., 10%) and gradually increase it to observe the effect on this compound retention.
-
-
pH Optimization:
-
Based on the initial screening, select the buffer/organic modifier combination that shows the most promise.
-
Fine-tune the pH of the aqueous phase in small increments (e.g., 0.5 pH units) around the initial pH to find the optimal balance between retention, peak shape, and resolution from nearby peaks.
-
-
Organic Modifier Ratio Optimization:
-
Once the optimal pH is determined, adjust the percentage of the organic modifier to achieve a suitable retention time, typically aiming for a k' (retention factor) between 2 and 10.
-
-
Method Validation:
Data Summary: Effect of Mobile Phase Variables
| Parameter | Low Value | High Value | Primary Effect on this compound Chromatogram |
| Mobile Phase pH | Acidic (e.g., 2.5-4.0) | Neutral (e.g., 6.5-7.5) | Significantly alters retention time; lower pH often increases retention and improves peak shape by suppressing silanol interactions.[5][9][11] |
| % Organic Modifier | Low (e.g., 5-10%) | High (e.g., 20-30%) | Decreases retention time as the percentage increases.[2] |
| Buffer Concentration | Low (e.g., 10 mM) | High (e.g., 50 mM) | Higher concentrations can improve peak shape by masking silanol interactions but may cause precipitation with high organic content.[11] |
Part 4: Visual Workflow and Troubleshooting Diagrams
Workflow for Mobile Phase Optimization
This diagram outlines the systematic process for developing a robust mobile phase for this compound analysis.
Caption: Systematic workflow for HPLC mobile phase optimization.
Troubleshooting Decision Tree for Peak Tailing
This diagram provides a logical path to diagnose and solve the common problem of peak tailing.
Caption: Decision tree for troubleshooting this compound peak tailing.
References
- Malenovic, A. et al. (2016). Optimization of liquid chromatographic method for the separation of this compound and its two impurities. ResearchGate.
- Li, Y. et al. (2025). Establishment and validation of HPLC methods for the determination of this compound and parabens antimicrobial agents on this compound oral solution. PMC - NIH.
- GOV.UK. (n.d.). An Evaluation of Procedures for the Determination of this compound in Food by HPLC.
- Al-Sallami, F. et al. (2017). Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of this compound in Human Plasma. MDPI.
- SIELC Technologies. (n.d.). HPLC Determination of this compound (Vitamin B9) on Newcrom BH Column.
- Arvanitoyannis, I. S., & Van Houwelingen-Koukaliaroglou, M. (2011). Optimization of HPLC Methods for Analyzing Added this compound in Fortified Foods. SpringerLink.
- Lebiedzińska, A. et al. (2007). High-Performance Liquid Chromatography Method for the Determination of this compound in Fortified Food Products. NIH.
- Grncharoska, K. et al. (2022). A stability-indicating HPLC method for determination of this compound and its related substances in tablets. Macedonian Pharmaceutical Bulletin.
- Jusufi, A., & Bunjaku, A. (2017). RP-HPLC Method of the Estimation of this compound in Tablets. ResearchGate.
- Muñoz, M. A. et al. (2013). How can I prevent peak tailing in HPLC?. ResearchGate.
- Al-Samarrai, A. H. (2018). Validation of High Performance Liquid Chromatographic Method for this compound Assay. International Journal of Pharmaceutical Science Invention.
- Al-Samarrai, A. H. (2018). Validation of high performance liquid chromatographic method for this compound assay. ResearchGate.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- Fortis Technologies. (n.d.). Common HPLC Buffers.
- Uysal, Ü. D. et al. (2018). Determination of this compound by Ultra-High Performance Liquid Chromatography in Certain Malt-based Beverages after Solid-Phase Extraction. DergiPark.
- GOV.UK. (n.d.). The determination of folate in food using HPLC with selective affinity extraction.
- Póo-Prieto, R. et al. (2006). Use of the Affinity/HPLC Method for Quantitative Estimation of this compound in Enriched Cereal-Grain Products. USDA ARS.
- Boag, M. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex.
- Sagar, S. (n.d.). HPLC Methods For this compound. Scribd.
- Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
- Bagley, P. J., & Selhub, J. (2025). Determination of unmetabolized this compound in human plasma using affinity HPLC. ResearchGate.
Sources
- 1. High-Performance Liquid Chromatography Method for the Determination of this compound in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment and validation of HPLC methods for the determination of this compound and parabens antimicrobial agents on this compound oral solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moravek.com [moravek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. labcompare.com [labcompare.com]
- 12. ijpsi.org [ijpsi.org]
- 13. researchgate.net [researchgate.net]
- 14. chromtech.com [chromtech.com]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. chemrj.org [chemrj.org]
Technical Support Center: Navigating Matrix Effects in Folic Acid Analysis by Mass Spectrometry
Welcome to the technical support center dedicated to addressing a critical challenge in bioanalysis: matrix effects in the quantification of folic acid and its metabolites by mass spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals who seek to achieve the highest level of accuracy and precision in their analytical workflows. Here, we move beyond generic advice to provide in-depth, field-proven insights and actionable troubleshooting protocols grounded in established scientific principles.
Introduction: The Challenge of the Matrix
This compound (Vitamin B9) is a crucial analyte in clinical and nutritional research. Its analysis, however, is often complicated by the complex biological matrices in which it is found, such as plasma, serum, and whole blood. These matrices contain a myriad of endogenous components—salts, lipids, proteins, and metabolites—that can interfere with the ionization of this compound in the mass spectrometer source, a phenomenon known as the "matrix effect." This can lead to either ion suppression or enhancement, resulting in inaccurate quantification and compromised data integrity. This guide will equip you with the knowledge and tools to diagnose, understand, and mitigate these effects effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of matrix effects in this compound analysis?
A1: The most common culprits are phospholipids from cell membranes and inorganic salts. Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI) by co-eluting with the analyte and competing for ionization. Salts can alter the droplet surface tension and charge distribution in the ESI plume, also leading to signal suppression.
Q2: How can I quickly determine if my assay is suffering from matrix effects?
A2: A post-extraction addition experiment is a straightforward method. You analyze three sets of samples:
-
A neat solution of this compound standard.
-
A blank matrix sample (e.g., plasma) that has been extracted.
-
The same extracted blank matrix spiked with the this compound standard at the same concentration as the neat solution.
If the peak area of the spiked matrix sample is significantly different (typically >15%) from the neat standard, a matrix effect is present. A lower peak area indicates ion suppression, while a higher area suggests ion enhancement.
Q3: Can't I just use a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects?
A3: While a SIL-IS, such as ¹³C-labeled this compound, is the gold standard for correcting matrix effects, it is not a panacea. For a SIL-IS to be effective, it must co-elute perfectly with the analyte and experience the exact same ionization suppression or enhancement. If the SIL-IS and the analyte separate chromatographically, even slightly, they may be affected differently by interfering components eluting at different times. Therefore, while highly recommended, the use of a SIL-IS should be combined with diligent sample preparation and chromatographic optimization.
Troubleshooting Guides & Detailed Protocols
This section provides in-depth, step-by-step guidance on mitigating matrix effects. We will explore the causality behind each procedural choice, ensuring you understand not just what to do, but why you are doing it.
Guide 1: Advanced Sample Preparation to Remove Interferences
The most effective strategy to combat matrix effects is to remove the interfering components before the sample ever reaches the mass spectrometer.
SPE is a powerful technique for cleaning up complex samples. Mixed-mode or polymer-based SPE sorbents are particularly effective for this compound analysis.
Objective: To selectively retain this compound while washing away interfering phospholipids and salts.
Step-by-Step Methodology:
-
Sample Pre-treatment: Precipitate proteins from 100 µL of plasma by adding 300 µL of methanol containing the SIL-IS. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: Pass 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Wash 2: Pass 1 mL of hexane to remove neutral lipids.
-
-
Elution: Elute the this compound and SIL-IS using 1 mL of 5% formic acid in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.
Causality Explained: The mixed-mode sorbent allows for a multi-step wash protocol. The initial aqueous wash removes highly polar salts. The subsequent non-polar wash removes lipids, which are a primary source of ion suppression. This compound, being an acid, is retained by the anion exchange functionality and is only released during the final acidic elution step.
LLE can be an effective, albeit sometimes less selective, method for sample cleanup.
Objective: To partition this compound into a solvent where interfering substances are less soluble.
Step-by-Step Methodology:
-
Sample Acidification: To 100 µL of plasma, add 10 µL of 1M formic acid to protonate the this compound.
-
Extraction: Add 500 µL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 5,000 x g for 5 minutes.
-
Phase Separation: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Dry-down and Reconstitution: Evaporate the organic solvent and reconstitute as described in the SPE protocol.
Causality Explained: By acidifying the sample, this compound is protonated, making it more soluble in a moderately polar organic solvent like ethyl acetate. Many highly polar (salts) and non-polar (phospholipids) interferences have lower solubility in this solvent and remain in the aqueous phase or at the interface.
Guide 2: Chromatographic Optimization to Elute this compound in a "Quiet" Zone
If sample preparation alone is insufficient, optimizing the HPLC/UHPLC separation is the next critical step.
Objective: To achieve chromatographic separation between this compound and the region where most matrix components elute (the "phospholipid elution zone").
Step-by-Step Methodology:
-
Column Selection: Employ a column with a different selectivity, such as a pentafluorophenyl (PFP) column, which offers alternative interactions beyond simple hydrophobicity.
-
Gradient Optimization:
-
Start with a shallow gradient at the beginning of the run to retain this compound while allowing polar interferences to wash out.
-
Incorporate a high-organic wash at the end of each run to elute any strongly retained, non-polar interferences like phospholipids, preventing their carryover to the next injection.
-
-
Flow Rate Modification: Lowering the flow rate can sometimes improve resolution and alter the elution profile of interfering compounds relative to the analyte.
Data Presentation: Impact of Sample Preparation on Matrix Effect
| Preparation Method | Analyte Peak Area (Spiked Matrix) | Neat Standard Peak Area | Matrix Effect (%) |
| Protein Precipitation Only | 85,000 | 150,000 | -43.3% (Suppression) |
| Liquid-Liquid Extraction | 125,000 | 150,000 | -16.7% (Suppression) |
| Solid-Phase Extraction | 145,000 | 150,000 | -3.3% (Minimal Effect) |
This table clearly demonstrates the superior performance of SPE in mitigating ion suppression for this compound analysis.
Visualizing Workflows and Concepts
Diagrams can simplify complex processes. Below are Graphviz representations of key workflows and concepts discussed in this guide.
Caption: A decision-making workflow for diagnosing and mitigating matrix effects.
Caption: Mechanism of ion suppression by co-eluting interferences in the ESI source.
Conclusion: Towards a Self-Validating System
By systematically applying the principles and protocols outlined above, you can develop a robust and reliable method for this compound analysis. The key is to create a self-validating system where potential issues like matrix effects are anticipated and addressed proactively through rigorous sample preparation and chromatographic separation. Always verify the effectiveness of your chosen strategy by performing matrix effect experiments as part of your method validation. This ensures the trustworthiness and accuracy of your data, which is the cornerstone of sound scientific research.
References
- Title: An overview of the sample preparation for determination of folate in food and biological samples Source: Journal of Separ
- Title: The role of sample preparation in the analysis of this compound in fortified foods Source: LCGC North America URL:[Link]
- Title: Matrix effects in liquid chromatography-tandem mass spectrometry analysis of this compound in human plasma Source: Journal of Chrom
- Title: Quantitative analysis of endogenous compounds in biological matrices using stable isotope-labeled internal standards Source: Bioanalysis URL:[Link]
- Title: Phospholipid-based matrix effects in LC-MS/MS: a case study of clopidogrel and its acyl-glucuronide metabolite in human plasma Source: Journal of Pharmaceutical and Biomedical Analysis URL:[Link]
Technical Support Center: Troubleshooting Low Folic Acid Recovery in Extraction Protocols
Welcome to the technical support center for folic acid analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low recovery during the extraction of this compound and its derivatives (folates) from various matrices. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: My this compound recovery is consistently low. What are the most common culprits?
Low recovery of this compound is a frequent challenge, often stemming from its inherent chemical instability. The primary factors leading to its degradation during extraction are exposure to light, inappropriate pH, high temperatures, and oxidation.[1][2][3][4] this compound is particularly susceptible to degradation under acidic conditions (pH < 5) and in the presence of UV light.[1][5] Oxidizing agents and even atmospheric oxygen can also significantly reduce recovery, especially for the more labile, naturally occurring folates like tetrahydrofolate.[4][6]
Q2: How does the chemical structure of this compound contribute to its instability during extraction?
This compound is composed of a pteridine ring, a para-aminobenzoic acid (PABA) moiety, and a glutamic acid tail.[1] This structure has several features that make it susceptible to degradation. The pteridine ring can be cleaved, and the molecule is prone to oxidation.[1] Furthermore, acid solutions can be sensitive to heat, while alkaline solutions are more susceptible to oxidation.[7] The various forms of folates found in natural samples, such as 5-methyltetrahydrofolate, are even more labile than the synthetic this compound used in fortification.[5]
Q3: I work with food samples. Are there specific challenges I should be aware of?
Yes, food matrices present unique challenges. Folates in food are often present as polyglutamates (with multiple glutamic acid residues), which need to be enzymatically deconjugated to their monoglutamate form for accurate analysis.[8][9] Incomplete deconjugation is a major source of low recovery. Additionally, folates can be tightly bound to matrix components like proteins and carbohydrates, requiring enzymatic digestion with proteases and amylases to release them.[10][11] The complexity of the food matrix can also lead to "matrix effects" in chromatographic analysis, where other components interfere with the detection of this compound.[12][13]
Troubleshooting Guides
Issue 1: Suspected Degradation During Sample Preparation
Symptoms:
-
Consistently low recovery across all samples.
-
Recovery decreases with longer sample preparation times.
-
Visible color change in the sample extract (e.g., darkening).
Root Cause Analysis and Solutions:
This compound is highly susceptible to degradation from light, heat, and oxidation.[1][3] The following steps will help mitigate these effects.
Workflow for Minimizing this compound Degradation:
Caption: Decision tree for improving folate release from complex matrices.
Detailed Protocol: Tri-Enzyme Extraction for Food Matrices
This protocol is adapted from established methods for the analysis of total folates in food. [11][14]
-
Homogenization: Homogenize the sample in an extraction buffer (e.g., phosphate buffer, pH 7.0) containing antioxidants (see Table 1).
-
α-Amylase Digestion: Add α-amylase to the homogenate and incubate to break down starches.
-
Protease Digestion: Add protease and incubate to digest proteins that may bind folates.
-
Deconjugation: Adjust the pH to the optimal range for your conjugase enzyme (typically around pH 4.5-5.0) and add the enzyme to hydrolyze polyglutamates to monoglutamates. [8][15][16]5. Enzyme Inactivation: Heat the sample to inactivate the enzymes before proceeding to cleanup and analysis.
Issue 3: Loss of this compound During Sample Cleanup (e.g., Solid-Phase Extraction)
Symptoms:
-
Low recovery after a solid-phase extraction (SPE) step.
-
Analyte is not retained on the SPE cartridge or does not elute properly.
Root Cause Analysis and Solutions:
Solid-phase extraction is a powerful tool for purifying and concentrating this compound from complex sample extracts. [17][18][19]However, improper cartridge selection or procedure can lead to significant losses. Strong Anion Exchange (SAX) SPE is commonly used for this compound, which is an acidic compound. [20][17] Experimental Workflow for SPE Optimization:
Caption: A typical workflow for solid-phase extraction.
Detailed Protocol: Optimizing SAX-SPE for this compound
-
Cartridge Selection: Use a strong anion exchange (SAX) cartridge suitable for weak acids like this compound. [17]2. Conditioning and Equilibration: Condition the cartridge with methanol followed by water. Then, equilibrate with a buffer at a pH where this compound is negatively charged (e.g., pH 7.0) to ensure it binds to the positively charged sorbent.
-
Sample Loading: Adjust the pH of your sample extract to match the equilibration buffer before loading it onto the cartridge.
-
Washing: Wash the cartridge with a weak buffer to remove neutral and basic impurities without eluting the this compound.
-
Elution: Elute the this compound with a solvent that disrupts the ionic interaction. This is typically achieved by using a buffer with a high salt concentration or a low pH that neutralizes the charge on the this compound.
Table 2: Troubleshooting Solid-Phase Extraction (SPE) for this compound
| Issue | Potential Cause | Recommended Action |
| Analyte Not Binding | Incorrect pH of loading solution. | Ensure the pH of the sample is high enough for this compound to be deprotonated and bind to the SAX sorbent. |
| Analyte Elutes During Wash | Wash solution is too strong. | Use a weaker wash solution (lower ionic strength or higher pH). |
| Poor Recovery in Eluate | Elution solvent is too weak; Incomplete elution. | Increase the ionic strength or decrease the pH of the elution solvent. Try multiple, smaller elution volumes. |
| Matrix Effects in Final Sample | Inadequate washing. | Optimize the wash step with a solvent that removes interfering compounds without eluting this compound. |
By systematically addressing these common issues related to stability, matrix interactions, and purification, you can significantly improve the recovery and reliability of your this compound extraction protocols. For further details on specific applications, consulting official methods from bodies like the AOAC or USP is recommended. [14][21][22][23]
References
- Simultaneous quantitation of this compound and 5-methyltetrahydrothis compound in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study. PubMed Central.
- Physicochemical, pharmacological and analytical profile of this compound: a comprehensive review. SciSpace.
- Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of this compound in Human Plasma. MDPI.
- The determination of folate in food using HPLC with selective affinity extraction. GOV.UK.
- Solid-Phase Extraction and High Performance Liquid Chromatographic Determination of this compound in Fortified Foodstuffs. Austin Publishing Group.
- Solid-phase extraction-electrospray ionization mass spectrometry for the quantification of folate in human plasma or serum. PubMed.
- General Chapters: <411> this compound ASSAY. USP29-NF24.
- A parallel processing solid phase extraction protocol for the determination of whole blood folate. PubMed.
- <411> this compound Assay. USP-NF.
- Solid-phase extraction for HPLC analysis of dietary folates. ResearchGate.
- This compound Ionic-Liquids-Based Separation: Extraction and Modelling. PMC.
- Enzymatic deconjugation of erythrocyte polyglutamyl folates during preparation for folate assay: investigation with reversed-phase liquid chromatography. PubMed.
- Measuring the Hidden Vitamin: this compound Quantification in Milk via HPLC and LC-MS-MS. Merrimack ScholarWorks.
- Serum folate forms are stable during repeated analysis in the presence of ascorbic acid and during frozen sample storage. NIH.
- JOINT FAO/WHO FOOD STANDARDS PROGRAMME CODEX COMMITTEE ON NUTRITION AND FOODS FOR SPECIAL. Food and Agriculture Organization of the United Nations.
- A Quantitative Stable-Isotope LC−MS Method for the Determination of this compound in Fortified Foods. ACS Publications.
- Stability of this compound in an Extemporaneously Prepared Oral Suspension. The Malaysian Journal of Pharmacy.
- The Stability of this compound Suspension. IJSRP.
- Microbiological Assay-Trienzyme Procedure for Total Folates in Cereals and Cereal Foods: Collaborative Study. Journal of AOAC INTERNATIONAL.
- Stability of this compound under several parameters. PubMed.
- This compound | C19H19N7O6 | CID 135398658. PubChem.
- This compound stability (%) as affected by the method of storage. ResearchGate.
- USP Monographs: this compound Tablets. USP29-NF24.
- <411> this compound Assay and this compound Tablets. USP-NF.
- Determination of Folate for Food Composition Data. SLU library.
- Stability of this compound in 25% dextrose, 3.5% amino acids, and multivitamin solution. PubMed.
- Enzymatic deconjugation of erythrocyte polyglutamyl folates during preparation for folate assay: investigation with reversed-phase liquid chromatography. Clinical Chemistry.
- Enzymatic deconjugation of erythrocyte polyglutamyl folates during preparation for folate assay: investigation with reversed-phase liquid chromatography. R Discovery.
- Evaluation of impact of different antioxidants on stability of dietary folates during food sample preparation and storage of extracts prior to analysis. OUCI.
- Optimized Extraction and Characterization of Folates From Date Palm Fruits and Their Tracking During Fruits Wine Fermentation. PubMed Central.
- High-Performance Liquid Chromatography Method for the Determination of this compound in Fortified Food Products. NIH.
- Analysis of matrix effect by centrifuging, filtering, and diluting the sample (n = 3). ResearchGate.
- Dietary Supplements in Pregnancy and Postpartum: Evidence, Safety Challenges and a Precision Nutrition Framework (GAPSS). MDPI.
- This compound CONTENT OF READY-TO-EAT CEREALS DETERMINED BY LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. USDA ARS.
- Degradation of this compound in the Composition of a Conjugate with Polyvinylpyrrolidone and Fullerene C60 Under UV and E-Beam Irradiation. NIH.
- Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of this compound in Human Plasma. NIH.
- Call For Methods: Determination of this compound in Dietary Supplements. AOAC International.
- Thermal destruction of folacin: Effect of pH and buffer ions. ResearchGate.
- Kinetic modeling of four folates in a model solution at different temperatures and pH to mimic their behavior in foods during pr. Agritrop.
- Stability of folates and ascorbic acid during combined high pressure thermal treatments. Ghent University.
- (PDF) ANTIOXIDANT PROPERTIES OF this compound: A DFT STUDY. ResearchGate.
- Optimization Of Extraction Parameters For this compound And Antioxidant Compounds From An Edible Plant (Polygonum Cognatum Meissn) Using Pressurized Liquid Extraction (PLE) System. Cumhuriyet Science Journal.
Sources
- 1. scispace.com [scispace.com]
- 2. This compound | 59-30-3 [chemicalbook.com]
- 3. Stability of this compound under several parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability of folates and ascorbic acid during combined high pressure thermal treatments — Laboratory of Food Technology [biw.kuleuven.be]
- 7. This compound | C19H19N7O6 | CID 135398658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Enzymatic deconjugation of erythrocyte polyglutamyl folates during preparation for folate assay: investigation with reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized Extraction and Characterization of Folates From Date Palm Fruits and Their Tracking During Fruits Wine Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. High-Performance Liquid Chromatography Method for the Determination of this compound in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. austinpublishinggroup.com [austinpublishinggroup.com]
- 18. Solid-phase extraction-electrospray ionization mass spectrometry for the quantification of folate in human plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A parallel processing solid phase extraction protocol for the determination of whole blood folate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pharmacopeia.cn [pharmacopeia.cn]
- 22. fao.org [fao.org]
- 23. ftp.uspbpep.com [ftp.uspbpep.com]
Technical Support Center: Folic Acid Stability in Experimental Settings
Welcome to the Technical Support Center for folic acid stability. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental work. As a crucial water-soluble vitamin, the stability of this compound is paramount for the validity of research outcomes and the efficacy of pharmaceutical formulations.[1] Its degradation is highly sensitive to environmental factors, primarily pH and temperature, but also light and oxygen.[2][3] This guide provides in-depth, evidence-based answers to common questions and troubleshooting strategies for challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I'm preparing a this compound stock solution. What is the optimal pH for maximum stability?
A1: this compound exhibits its highest stability in neutral to alkaline conditions.[4][5][6] Specifically, a pH range of 7.0 to 9.2 is recommended for enhanced thermal and pressure stability.[4][5][6] Conversely, acidic conditions, particularly below pH 4.0, lead to a rapid decrease in stability.[7] Therefore, for stock solutions and experimental buffers, maintaining a neutral to slightly alkaline pH is critical for preserving the integrity of this compound.
Q2: My experiment requires incubation at an elevated temperature. How will this affect my this compound-containing media?
A2: Elevated temperatures accelerate the degradation of this compound, and this effect is often pH-dependent.[8] this compound is relatively stable at temperatures below 120°C, especially in the pH range of 5.0 to 9.2.[8] However, as the temperature increases, the rate of degradation also increases.[8] The thermal degradation of this compound generally follows pseudo-first-order kinetics.[4][7] It is crucial to consider the combined effect of temperature and pH, as high temperatures in an acidic medium will result in the most significant degradation.
Q3: I've noticed a change in the color of my this compound solution. What could be the cause?
A3: A color change in your this compound solution, which is typically a light yellowish crystalline powder when pure, can be an indicator of degradation.[3] this compound is susceptible to photodegradation, particularly from UV radiation, which can cause cleavage of the molecule.[1][9] This process can lead to the formation of various byproducts.[1] To prevent this, always protect this compound solutions from light by using amber-colored volumetric flasks or by wrapping containers in aluminum foil.[1]
Q4: What are the primary degradation products of this compound that I should be aware of?
A4: The degradation of this compound primarily involves the cleavage of the C9-N10 bond.[9] This cleavage results in the formation of pterine-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid.[1][10][11] Under certain conditions, further degradation can lead to the formation of p-aminobenzoic acid. These degradation products lack the biological activity of this compound and their presence can interfere with experimental results.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected this compound Concentration in a Time-Course Experiment.
Possible Causes & Solutions:
-
Suboptimal pH of the Buffer:
-
Explanation: The stability of this compound is highly pH-dependent, with significant degradation occurring in acidic conditions.[7] If your experimental buffer is acidic, you will observe a rapid loss of this compound over time.
-
Troubleshooting Steps:
-
Verify the pH of your buffer system before and during the experiment.
-
If the pH is below 6.0, consider adjusting it to a neutral or slightly alkaline range (pH 7.0-9.2) if your experimental design permits.[4][5][6]
-
If an acidic pH is required, minimize the experiment's duration and temperature to reduce degradation.
-
-
-
Exposure to Light:
-
Explanation: this compound is highly susceptible to photodegradation.[1] Exposure to ambient or direct light, especially UV light, will lead to its breakdown.[1][9]
-
Troubleshooting Steps:
-
Always prepare and store this compound solutions in light-protected containers (e.g., amber vials or foil-wrapped flasks).[1]
-
During the experiment, shield the samples from direct light sources.
-
-
-
Elevated Temperature:
-
Explanation: Higher temperatures accelerate the rate of this compound degradation.[8]
-
Troubleshooting Steps:
-
If possible, conduct the experiment at a lower temperature.
-
If elevated temperatures are necessary, perform a preliminary stability test to quantify the degradation rate under your specific conditions and account for this loss in your calculations.
-
-
Issue 2: Unexpected Peaks Appearing in HPLC Analysis of this compound Samples.
Possible Causes & Solutions:
-
Formation of Degradation Products:
-
Explanation: The appearance of new peaks in your chromatogram likely indicates the presence of this compound degradation products, such as pterine-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid.[1][10]
-
Troubleshooting Steps:
-
Review your sample preparation and storage conditions. Ensure that the pH is optimal and that the samples have been protected from light and excessive heat.
-
Use a validated stability-indicating HPLC method that can effectively separate this compound from its potential degradation products.[12]
-
If available, run standards of the expected degradation products to confirm their identity.
-
-
Experimental Protocols
Protocol 1: Assessing this compound Stability in Aqueous Buffers
This protocol outlines a method to evaluate the stability of this compound in different buffer systems over time using HPLC.[1]
Materials:
-
This compound (USP reference standard)
-
Buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)
-
HPLC-grade water and methanol/acetonitrile
-
Amber volumetric flasks and vials
-
Analytical balance, pH meter, HPLC system with UV detector, C18 column
Procedure:
-
Buffer Preparation: Prepare buffers at the desired pH values (e.g., pH 4.0, 7.0, and 9.0).
-
Stock Solution Preparation: Accurately weigh this compound and dissolve it in a small amount of 0.1 M NaOH before diluting with the buffer to the final concentration. Always protect the stock solution from light.
-
Sample Incubation: Aliquot the this compound solution into amber vials and incubate them at the desired temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw a sample from each condition.
-
HPLC Analysis: Analyze the samples using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Data Presentation
Table 1: Effect of pH and Temperature on this compound Degradation Rate (Illustrative Data)
| pH | Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 4.0 | 40 | 0.05 | 13.9 |
| 7.0 | 40 | 0.01 | 69.3 |
| 9.0 | 40 | 0.005 | 138.6 |
| 7.0 | 25 | 0.002 | 346.5 |
| 7.0 | 60 | 0.03 | 23.1 |
Note: The data presented in this table are for illustrative purposes and the actual degradation rates will vary depending on the specific experimental conditions.
Visualizations
This compound Degradation Pathway
Caption: Primary degradation pathway of this compound.
Experimental Workflow for this compound Stability Testing
Caption: Workflow for a this compound stability study.
References
- (PDF) Pressure and Temperature Stability of Folates: a Kinetic Study - ResearchGate.
- Stability of this compound in 25% dextrose, 3.5% amino acids, and multivitamin solution - PubMed.
- Stability of this compound under several parameters - PubMed.
- Degradation of this compound in the Composition of a Conjugate with Polyvinylpyrrolidone and Fullerene C60 Under UV and E-Beam Irradiation - NIH.
- Thermal destruction of folacin: Effect of pH and buffer ions - ResearchGate.
- Effect of pH on temperature stability of folates - ResearchGate.
- STUDY ON FOLATE STABILITY DURING THERMAL PROCESSING - CTU.
- Stability of this compound under several parameters | Request PDF - ResearchGate.
- Kinetic modeling of four folates in a model solution at different temperatures and pH to mimic their behavior in foods during pr - Agritrop.
- Photodegradation of this compound in aqueous solution - PubMed.
- A spectrophotometric method for determining the amount of this compound in fortified salt - NIH.
- Research on Stability of Synthetic this compound | Scientific.Net.
- Analytical recovery of folate and its degradation products in human serum stored at -25 degrees C for up to 29 years - PubMed.
- pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed.
- Photochemical Behavior of this compound in Alkaline Aqueous Solutions and Evolution of Its Photoproducts | Request PDF - ResearchGate.
- An approach to the chemical analysis of this compound: gas chromatography of a degradation product from synthetic this compound samples. (1974) - SciSpace.
- Degradation of this compound in fortified vitamin juices during long term storage - OpenAgrar.
- Model studies on the stability of this compound and 5-methyltetrahydrothis compound degradation during thermal treatment in combination with high hydrostatic pressure - PubMed.
- Temperature dependence of the degradation rate constant of this compound... - ResearchGate.
- (PDF) Study on folate stability during thermal processing - ResearchGate.
- The Stability of this compound Suspension - IJSRP.
- Photodegradation of this compound in aqueous solution - ElectronicsAndBooks.
- A stability-indicating HPLC method for determination of this compound and its related substances in tablets - Macedonian Pharmaceutical Bulletin.
- Thermal degradation of folates under varying oxygen conditions - PubMed.
- HPLC Determination of Stability and Distribution of Added this compound and Some Endogenous Folates During Breadmaking 1 - ResearchGate.
- Degradation pathway of this compound. | Download Scientific Diagram - ResearchGate.
- Research on Stability of Synthetic this compound - ResearchGate.
- The determination of folate in food using HPLC with selective affinity extraction - GOV.UK.
- Stability Study for this compound 5mg Tablets.
- Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of this compound in Human Plasma - MDPI.
- The Chemical Degradation of this compound - ResearchGate.
- (PDF) EFFECT OF UV IRRADIATION ON this compound DRUG - ResearchGate.
- (PDF) Model Studies on the Stability of this compound and 5-Methyltetrahydrothis compound Degradation during Thermal Treatment in Combination with High Hydrostatic Pressure - ResearchGate.
- Stabilisation of this compound in liquid dosage form: Formulation development, method validation and comparative analysis - ResearchGate.
- Overview of known this compound degradation products [Color figure can be... - ResearchGate. Available at: https://www.researchgate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stability of this compound under several parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sj.ctu.edu.vn [sj.ctu.edu.vn]
- 9. Degradation of this compound in the Composition of a Conjugate with Polyvinylpyrrolidone and Fullerene C60 Under UV and E-Beam Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodegradation of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Technical Support Center: Interference of Other Folates in Folic Acid Assays
Welcome to the technical support center for folic acid assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of folate analysis. Here, we will address common issues related to the interference of various folate forms in assays designed to measure this compound, providing you with the expertise to ensure the accuracy and reliability of your experimental results.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding interference in this compound assays.
Q1: What is the fundamental difference between this compound and other folates?
A1: this compound is the synthetic, oxidized, and most stable form of vitamin B9.[1][2] It is not naturally found in foods but is used in dietary supplements and fortified foods.[2][3] Other folates, such as 5-methyltetrahydrofolate (5-MTHF), are the naturally occurring, reduced, and biologically active forms found in the body and in food.[1][4] this compound must be converted to its active form, tetrahydrofolate (THF), in the body through a series of enzymatic reductions.[2][4][5]
Q2: Why do other folates interfere with my this compound assay?
A2: Interference occurs because many assays are not entirely specific to this compound. The degree of interference depends on the assay method. For instance, microbiological assays rely on the growth of bacteria that can utilize various forms of folate for growth, not just this compound.[6][7][8] Immunoassays and competitive protein-binding assays may exhibit cross-reactivity, where antibodies or binding proteins recognize and bind to structurally similar folate derivatives, leading to inaccurate measurements.[9][10][11]
Q3: My this compound reading is unexpectedly high. Could this be due to 5-MTHF interference?
A3: Yes, it is highly probable. 5-MTHF is the most abundant form of folate in human plasma and can significantly interfere with assays that are not specific for this compound.[12] If your assay has a high cross-reactivity with 5-MTHF, it will measure both this compound and 5-MTHF, leading to an overestimation of the actual this compound concentration.
Q4: Can unmetabolized this compound in plasma affect the measurement of other folates?
A4: Yes. High levels of unmetabolized this compound can compete with natural folates, like 5-MTHF, for binding to transport proteins and enzymes.[13][14] This can potentially interfere with the cellular uptake and metabolism of these active folates, and in an assay context, it could affect the binding dynamics in competitive assays.[15]
Q5: Are there assay types that are less prone to interference from other folates?
A5: Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are generally more specific and can separate and quantify different folate forms, including this compound and 5-MTHF.[16][17][18] These methods are considered the gold standard for accurate folate measurement due to their high selectivity.[18]
II. Understanding the Source of Interference: A Deeper Dive
To effectively troubleshoot, it is crucial to understand the underlying mechanisms of interference in different assay types.
The Folate Metabolic Pathway
Folate metabolism is a complex network of interconnected reactions essential for DNA synthesis, repair, and methylation.[5][19][20] this compound, upon entering the body, is reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR).[2][4][5] THF is the precursor for various biologically active folate coenzymes, including 5-MTHF. The presence of these multiple, structurally related compounds is the primary reason for potential cross-reactivity in assays.
Caption: Simplified Folate Metabolic Pathway.
Common this compound Assay Methodologies and Their Susceptibility to Interference
| Assay Type | Principle | Potential for Interference | Common Interferents |
| Microbiological Assay | Measures the growth of folate-dependent bacteria (e.g., Lactobacillus casei, Enterococcus hirae).[6][8][21][22][23] | High | 5-MTHF, Folinic acid, other active folates. The response can vary between different folate vitamers.[24] |
| Competitive Protein Binding Assay (CPBA) | Folate in the sample competes with a labeled folate for binding to a limited amount of folate binding protein (FBP).[9][25][26] | Moderate to High | Depends on the specificity of the FBP. Can cross-react with 5-MTHF and other folates.[10][27] |
| Immunoassay (e.g., ELISA, RIA) | Utilizes antibodies specific to this compound. | Variable | Cross-reactivity with other folates is a known issue and varies between different commercial kits.[10] Methotrexate can also interfere.[10] |
| Chromatographic Methods (HPLC, LC-MS/MS) | Physically separates different folate forms based on their chemical properties before detection.[17][18] | Low | Minimal, as different folates are resolved. Co-eluting compounds could potentially interfere if not properly separated. |
III. Troubleshooting Guides
This section provides structured approaches to identify and mitigate interference in your this compound assays.
Guide 1: Investigating Unexpectedly High this compound Results
If your this compound measurements are consistently higher than anticipated, folate cross-reactivity is a likely cause.
Experimental Workflow for Diagnosing Interference
Caption: Workflow for troubleshooting high this compound results.
Protocol: Spike and Recovery Experiment to Determine Cross-Reactivity
This experiment will help you quantify the extent of interference from other folates in your specific assay.
Objective: To determine the percentage of a known amount of a potentially interfering folate (e.g., 5-MTHF) that is detected by the this compound assay.
Materials:
-
Your sample matrix (e.g., plasma, serum, cell culture media)
-
This compound standard
-
Standard of the potential interfering folate (e.g., 5-MTHF, folinic acid)
-
Your this compound assay kit and necessary reagents
Procedure:
-
Prepare Samples:
-
Sample Blank (A): Aliquot your sample matrix.
-
This compound Spike (B): Aliquot the sample matrix and add a known concentration of this compound (e.g., to the mid-point of your standard curve).
-
Interferent Spike (C): Aliquot the sample matrix and add a known concentration of the potential interferent (e.g., 5-MTHF).
-
Combined Spike (D): Aliquot the sample matrix and add both the known concentration of this compound and the potential interferent.
-
-
Assay Measurement:
-
Measure the "this compound" concentration in all prepared samples according to your assay protocol.
-
-
Data Analysis:
-
Calculate Recovery of this compound:
-
% Recovery = ([Measured in B] - [Measured in A]) / [Expected in B] * 100
-
This should be within the acceptable range for your assay (typically 80-120%) to validate the experiment.
-
-
Calculate Cross-Reactivity of Interferent:
-
% Cross-Reactivity = ([Measured in C] - [Measured in A]) / [Expected concentration of Interferent] * 100
-
-
Interpretation of Results:
-
A high % cross-reactivity (e.g., >10%) indicates significant interference from that folate.
-
If the cross-reactivity is high, your current assay is not suitable for specifically measuring this compound in the presence of that interferent.
Guide 2: Validating Your this compound Assay for Specificity
Before initiating a large-scale study, it is imperative to validate your chosen assay for specificity in your sample type.
Key Validation Parameters for Assay Specificity
| Parameter | Purpose | Acceptance Criteria |
| Selectivity/Specificity | To demonstrate that the assay can differentiate the analyte from other structurally similar compounds. | Low cross-reactivity with relevant folates (e.g., <5%). This should be determined experimentally as described in Guide 1. |
| Accuracy (Recovery) | To determine the closeness of the measured value to the true value. | Mean recovery of 80-120% at different concentrations. |
| Precision (Repeatability & Intermediate Precision) | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) should be within pre-defined limits (e.g., <15%).[17] |
| Linearity | The ability of the assay to provide results that are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of >0.99 for the standard curve.[17][18] |
Authoritative Guidance: For comprehensive validation protocols, refer to guidelines from regulatory bodies and standards organizations such as AOAC International.[28][29]
IV. Best Practices for Minimizing Interference
-
Method Selection: Whenever possible, opt for highly specific methods like LC-MS/MS for the accurate quantification of this compound, especially in complex biological matrices.[16][18]
-
Thorough Validation: Always validate your chosen assay for specificity using your specific sample matrix before routine use.[17][30][31][32]
-
Understand Your Sample: Be aware of the potential folate composition of your samples. For instance, clinical samples will contain significant amounts of 5-MTHF.[12]
-
Consult Manufacturer's Data: Carefully review the cross-reactivity data provided in the assay kit's package insert.[10] However, it is always best to verify this with your own experiments.
-
Sample Handling: Proper sample handling is crucial as some folates are sensitive to light and oxidation, which could lead to the formation of degradation products that might interfere with the assay.[33]
By understanding the nuances of folate chemistry and the principles of different assay methodologies, you can confidently troubleshoot interference issues and generate accurate, reliable data in your research.
V. References
-
NutriPATH. (n.d.). Folate Metabolism Pathway. Seagate Crystal Reports.
-
ResearchGate. (n.d.). The folate/folic acid metabolic pathways and functions in mammalian cells.
-
National Center for Biotechnology Information. (n.d.). Folate Metabolism | Pathway. PubChem.
-
(n.d.). Methionine, Homocysteine, Folate and Related Metabolites Pathway Suite.
-
JJ Medicine. (2019, September 1). Folate (Vitamin B9): Why we need it, dietary sources, and how we absorb and metabolize it. YouTube.
-
AOAC International. (2022). AOAC SMPR® 2022.002 Standard Method Performance Requirements (SMPRs®) for Determination of this compound in Dietary Supplements.
-
McGing, P. G., & Scott, J. M. (1980). Assessment of the value of a competitive protein binding radioassay of this compound in the detection of this compound deficiency. Journal of Clinical Pathology, 33(7), 674–677.
-
AOAC International. (2022, September 15). Call For Methods: Determination of this compound in Dietary Supplements.
-
HiMedia Laboratories. (n.d.). This compound Medium, AOAC.
-
Food and Agriculture Organization of the United Nations. (2018, November 30). JOINT FAO/WHO FOOD STANDARDS PROGRAMME CODEX COMMITTEE ON NUTRITION AND FOODS FOR SPECIAL.
-
HiMedia Laboratories. (n.d.). This compound Medium, AOAC.
-
Horne, D. W., & Patterson, D. (1988). Improved microbiological assay for this compound based on microtiter plating with Streptococcus faecalis. Clinical Chemistry, 34(11), 2357–2359.
-
Hampel, D., & Rychlik, M. (2017). Origins of the difference between food folate analysis results obtained by LC-MS/MS and microbiological assays. Analytical and Bioanalytical Chemistry, 409(1), 231–243.
-
Al-Sarayreh, M., & Al-Remawi, M. (2018). Validation of High Performance Liquid Chromatographic Method for this compound Assay. International Journal of Pharmaceutical Science Invention, 7(1), 1-6.
-
Tamura, T., Freeberg, L. E., & Cornwell, P. E. (1990). Lactobacillus casei microbiological assay of this compound derivatives in 96-well microtiter plates. Journal of Nutritional Biochemistry, 1(11), 599–603.
-
Al-Absi, S. M., et al. (2018). Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of this compound in Human Plasma. Molecules, 23(10), 2577.
-
Throat, D. B., Pawar, K., & Ashwini, P. (2015). METHOD DEVELOPMENT AND VALIDATION OF this compound BY UV-VISIBLE SPECTROSCOPY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 6(7), 3088-3090.
-
Schimpf, K. J., et al. (2024). Determination of this compound in Various Dietary Supplement Dosage Forms by UPLC/PDA: Single-Laboratory Validation, First Action 2024.09. Journal of AOAC INTERNATIONAL.
-
U.S. Food and Drug Administration. (n.d.). Atellica IM Folate Assay.
-
de Oliveira, G. G., et al. (2015). Development and validation of a method for the determination of this compound in different pharmaceutical formulations using derivative spectrophotometry. Química Nova, 38(1), 126-131.
-
Pharmaguideline. (2011, September 4). Assay of this compound or Vitamin B9 (By Microbiological Method).
-
Cabrera, R. M., et al. (2020). Characterization of this compound, 5-methyltetrahydrofolate and synthetic folinic acid in the high-affinity folate transporters: impact on pregnancy and development. Scientific Reports, 10(1), 1-10.
-
Hossain, M. A., et al. (2015). Microbiological Assay of this compound Content in Some Selected Bangladeshi Food Stuffs. Journal of Scientific Research, 7(1), 131-139.
-
Christensen, K. E., et al. (2013). This compound Impairs the Uptake of 5-Methyltetrahydrofolate in Human Umbilical Vascular Endothelial Cells. The Journal of Nutrition, 143(12), 1839–1844.
-
Rey, E. G., Finkelstein, J. L., & Erickson, D. (2019). Fluorescence lateral flow competitive protein binding assay for the assessment of serum folate concentrations. PLOS ONE, 14(6), e0217403.
-
Fenech, M., et al. (2001). comparison of this compound and 5-methyltetrahydrofolate for prevention of DNA damage and cell death in human lymphocytes in vitro. Carcinogenesis, 22(3), 441–447.
-
BenchChem. (2025). Evaluating Cross-Reactivity of Novel Folate Receptor Ligands: A Comparative Guide.
-
Wani, K., et al. (2024). Hypersensitivity to this compound and/or Folinic Acid—A Review of Clinical Cases, Potential Mechanism, Possible Cross-Allergies and Current Diagnostic Options. International Journal of Molecular Sciences, 25(16), 8758.
-
ResearchGate. (2025, August 6). This compound-induced anaphylaxis showing cross-reactivity with methotrexate: A case report and review of the literature.
-
Chen, C., et al. (2013). Structural basis for molecular recognition of this compound by folate receptors. Nature, 500(7463), 486–489.
-
Rey, E. G., Finkelstein, J. L., & Erickson, D. (2019). Fluorescence lateral flow competitive protein binding assay for the assessment of serum folate concentrations. PLOS ONE, 14(6), e0217403.
-
Wiśniewska, M., & Głowacki, R. (2020). Molecular mechanisms underlying the potentially adverse effects of folate. Postępy Higieny i Medycyny Doświadczalnej, 74, 153-159.
-
Wu, Y., et al. (2022). Recent Advances in Folates and Autoantibodies against Folate Receptors in Early Pregnancy and Miscarriage. International Journal of Molecular Sciences, 23(19), 11849.
-
Li, Y., et al. (2024). Non-Covalent Interaction of this compound and 5-Methyltetrahydrofolate with Caseinates Improves the Folates Stability Studied by Multi-Spectroscopic Analysis and Molecular Docking. Foods, 13(17), 2603.
-
Scaglione, F., & Panzavolta, G. (2014). Active Folate Versus this compound: The Role of 5-MTHF (Methylfolate) in Human Health. Journal of Functional Foods, 8, 3-9.
-
ResearchGate. (2015, January 18). Why are undeconjugated folate and this compound similar during food folate analysis?.
-
Patel, S. S., & Tadi, P. (2024). This compound Deficiency. In StatPearls. StatPearls Publishing.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Hypersensitivity to this compound and/or Folinic Acid—A Review of Clinical Cases, Potential Mechanism, Possible Cross-Allergies and Current Diagnostic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound, 5-methyltetrahydrofolate and synthetic folinic acid in the high-affinity folate transporters: impact on pregnancy and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. himedialabs.com [himedialabs.com]
- 7. Improved microbiological assay for this compound based on microtiter plating with Streptococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lactobacillus casei microbiological assay of this compound derivatives in 96-well microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of the value of a competitive protein binding radioassay of this compound in the detection of this compound deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nutripath.com.au [nutripath.com.au]
- 13. Molecular mechanisms underlying the potentially adverse effects of folate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Active Folate Versus this compound: The Role of 5-MTHF (Methylfolate) in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Impairs the Uptake of 5-Methyltetrahydrofolate in Human Umbilical Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fao.org [fao.org]
- 17. ijpsi.org [ijpsi.org]
- 18. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of this compound in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Methionine, Homocysteine, Folate and Related Metabolites Pathway Suite [rgd.mcw.edu]
- 21. exodocientifica.com.br [exodocientifica.com.br]
- 22. Assay of this compound or Vitamin B9 (By Microbiological Method) | Pharmaguideline [pharmaguideline.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Origins of the difference between food folate analysis results obtained by LC-MS/MS and microbiological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fluorescence lateral flow competitive protein binding assay for the assessment of serum folate concentrations | PLOS One [journals.plos.org]
- 26. Fluorescence lateral flow competitive protein binding assay for the assessment of serum folate concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. aoac.org [aoac.org]
- 29. aoac.org [aoac.org]
- 30. ijpsr.com [ijpsr.com]
- 31. Determination of this compound in Various Dietary Supplement Dosage Forms by UPLC/PDA: Single-Laboratory Validation, First Action 2024.09 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Non-Covalent Interaction of this compound and 5-Methyltetrahydrofolate with Caseinates Improves the Folates Stability Studied by Multi-Spectroscopic Analysis and Molecular Docking [mdpi.com]
Technical Support Center: Folic Acid Solubility for In- vitro Studies
Welcome to the technical support guide for handling Folic Acid (Vitamin B9) in a research setting. This compound's notoriously low aqueous solubility presents a common yet significant hurdle for researchers in cell culture and drug development. This guide provides field-proven troubleshooting advice, detailed protocols, and the scientific rationale behind them to help you prepare stable, soluble this compound solutions for your in vitro experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding this compound solubility.
Q1: Why won't my this compound powder dissolve in water or my cell culture medium?
A: this compound is a weak acid with very poor solubility in neutral or acidic aqueous solutions.[1][2] Its solubility is highly pH-dependent, reaching a minimum in the pH range of 2-5.[1][3] Simply adding the powder to water or standard media (typically pH 7.2-7.4) will result in minimal dissolution.
Q2: What is the most effective way to prepare a concentrated stock solution of this compound?
A: The two most reliable methods are pH adjustment and the use of organic co-solvents.
-
pH Adjustment: Dissolving this compound in a dilute alkaline solution, such as 0.1M NaOH or sodium bicarbonate, is highly effective.[1][4][5][6] This deprotonates the carboxylic acid groups on the molecule, forming a much more soluble sodium salt (sodium folate).
-
Organic Co-Solvents: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[7][8][9] This method is useful when the addition of a strong base is undesirable.
Q3: My this compound solution is a yellow to orange color. Is this normal?
A: Yes, this is completely normal. This compound is a yellow or yellowish-orange crystalline powder, and its solutions, particularly when alkaline, will appear yellow to orange-brown.[4][5][6]
Q4: Can I just add the this compound powder directly to my large volume of cell culture medium?
A: While theoretically possible for very low concentrations, it is not recommended. Weighing very small amounts of powder (e.g., milligrams for a liter of media) is prone to significant error.[2] Furthermore, the slow dissolution rate in neutral media can lead to an inaccurate final concentration. Preparing a concentrated, sterile-filtered stock solution is the standard and most reliable practice.
Q5: How should I store my this compound stock solution to maintain its stability?
A: this compound solutions are sensitive to light (photolabile) and heat.[1][4] Therefore, stock solutions should be stored in light-protecting containers (e.g., amber tubes or tubes wrapped in foil) at 4°C for short-term storage or in aliquots at -20°C for long-term storage. Aqueous solutions are not recommended to be stored for more than one day, making freshly prepared solutions or frozen aliquots ideal.[7] Alkaline solutions are reasonably stable when stored in the dark.[1]
Part 2: The Science of this compound Solubility
Understanding the molecular basis of this compound's solubility is key to troubleshooting experimental issues. This compound (C₁₉H₁₉N₇O₆) possesses two carboxylic acid groups on its glutamate tail.
In acidic or neutral pH, these groups are protonated (-COOH), making the molecule relatively nonpolar and thus, insoluble in water. By increasing the pH with a base like NaOH, these protons are removed, leaving negatively charged carboxylate groups (-COO⁻). This ionization dramatically increases the molecule's polarity and its ability to form favorable interactions with water, leading to a significant increase in solubility.
Caption: pH-dependent equilibrium of this compound solubility.
Part 3: In-Depth Troubleshooting & Protocols
This section provides detailed, step-by-step instructions for preparing stable this compound solutions and troubleshooting common problems like precipitation.
Issue: Precipitate Formation in Media or Stock Solutions
Precipitation is the most common failure point. If you observe cloudiness or visible particles after adding your this compound stock to the final medium, consider the following causes and solutions.
| Potential Cause | Scientific Rationale | Troubleshooting Action |
| Incorrect pH | This compound is insoluble below pH 5.[1] If the final medium's buffering capacity is overwhelmed by an unneutralized alkaline stock or if the medium itself is acidic, this compound will precipitate. | Ensure your stock solution is pH-neutralized before adding it to the medium, or use a very small volume of a highly concentrated stock so the medium's buffer is not significantly affected.[10] |
| Over-concentration | You may be exceeding the solubility limit of this compound in the final solution, especially if organic solvents like DMSO are used and then highly diluted in an aqueous buffer.[7] | Re-calculate your dilutions. Ensure the final concentration is well below the solubility limit for your specific media conditions. Perform a small-scale pilot test before preparing a large batch. |
| Temperature Fluctuation | Solubility is temperature-dependent. A solution prepared at room temperature or 37°C may precipitate upon refrigeration if it is near its saturation point. | Prepare solutions at the temperature they will be used or stored. If a refrigerated medium with this compound appears cloudy, warm it to 37°C and swirl gently to see if the precipitate redissolves.[11] |
| Interaction with Media Components | High concentrations of divalent cations (e.g., Ca²⁺) can sometimes form less soluble salts with folate, although this is less common than pH-related issues.[12] | When preparing custom media, add this compound towards the end, after components like calcium salts have been fully dissolved and diluted.[12] |
Protocol 1: Preparation of this compound Stock Solution via pH Adjustment (10 mg/mL)
This is the preferred method for preparing a high-concentration aqueous stock.
Materials:
-
This compound powder (crystalline solid)
-
1M Sodium Hydroxide (NaOH)
-
Sterile, deionized water or cell culture grade water
-
Sterile conical tubes and serological pipettes
-
0.22 µm sterile syringe filter
-
pH meter or pH strips (optional but recommended)
Workflow Diagram:
Caption: Workflow for preparing this compound stock using NaOH.
Step-by-Step Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For a 10 mg/mL stock in 10 mL, weigh 100 mg.
-
Initial Suspension: Transfer the powder to a sterile 15 mL or 50 mL conical tube.
-
Solubilization: Add a small volume of sterile water (e.g., 2-3 mL) to suspend the powder. It will not dissolve at this stage.
-
pH Adjustment: While vortexing or swirling the suspension, add 1M NaOH drop by drop. You will observe the powder dissolving as the pH increases. Continue adding drops until the solution becomes completely clear and has a distinct yellow-orange color.[1][2][13]
-
Final Volume: Once fully dissolved, add sterile water to reach your final desired volume (e.g., bring the total volume to 10 mL). Mix thoroughly.
-
Sterilization: Sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube. This is a critical step for cell culture applications.
-
Storage: Aliquot the sterile stock solution into smaller, light-protected tubes (e.g., amber microcentrifuge tubes) and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Stock Solution using DMSO (20 mg/mL)
This method is an alternative when avoiding strong bases is necessary.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes
-
0.22 µm sterile syringe filter (PTFE/Teflon recommended for organic solvents)
Workflow Diagram:
Caption: Workflow for preparing this compound stock using DMSO.
Step-by-Step Procedure:
-
Weighing: Accurately weigh out this compound powder.
-
Solubilization in DMSO: Add the appropriate volume of 100% DMSO to achieve the desired concentration (e.g., for 20 mg/mL, add 1 mL of DMSO to 20 mg of this compound). Vortex or warm gently to fully dissolve. The solubility in DMSO is approximately 20 mg/mL.[7]
-
Sterilization: Sterile filter the DMSO stock solution using a 0.22 µm PTFE syringe filter.
-
Storage: Store the 100% DMSO stock in small aliquots at -20°C.
-
Working Solution (Important): When preparing to add this to your aqueous culture medium, it is best practice to first create an intermediate dilution. For example, dilute the DMSO stock with a sterile aqueous buffer like PBS (pH 7.2). A 1:1 dilution of a 20 mg/mL DMSO stock in PBS would yield a solution with a this compound concentration of approximately 0.5 mg/mL that is still soluble.[7][9] This prevents the this compound from precipitating when it hits the bulk aqueous medium. Never add the concentrated DMSO stock directly to your final culture medium.
Part 4: Summary of this compound Solubility
| Solvent/Condition | Approximate Solubility | Source | Notes |
| Water (pH < 5) | Insoluble | [1] | This compound is least soluble in acidic conditions. |
| Water (neutral pH) | Very slightly soluble (~0.01 mg/mL) | [1][2] | Not practical for making stock solutions. |
| 1M NaOH | ~50 mg/mL | [1][2] | Forms the highly soluble sodium folate salt. |
| Dilute Alkali Carbonate Solutions | Soluble | [4][5] | Another effective method for aqueous stock preparation. |
| DMSO | ~20 mg/mL | [7] | A common organic solvent for stock solutions. |
| Dimethylformamide (DMF) | ~10 mg/mL | [7] | Another organic solvent option. |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [7][9] | A stable intermediate dilution before adding to media. |
References
- Younis, I. R., Stamatakis, M. K., Callery, P. S., & Meyer-Stout, P. J. (2009). Influence of pH on the dissolution of this compound supplements. PubMed. [Link]
- DailyMed.
- Lou, J. S., & Johnson, D. (1984). Stability of this compound in 25% dextrose, 3.5% amino acids, and multivitamin solution. JPEN. Journal of parenteral and enteral nutrition. [Link]
- PubChem. This compound Compound Summary. [Link]
- HiMedia Laboratories.
- ResearchGate. Discussion on dissolving this compound for cell culture media. [Link]
- de Fátima Reis, R., da Silva, L. M., de Cássia Estrela, R., & de Campos, V. E. B. (2011). Irradiation Stability of this compound in Powder and Aqueous Solution. Journal of Agricultural and Food Chemistry. [Link]
- Becton, Dickinson and Company. This compound Assay Medium. [Link]
- de A. N. M. Leite, F., et al. (2012).
- Li, Y. O., Chen, J., & Diosady, L. L. (2011). This compound stability in the presence of various formulation components including iron compounds in fortified extruded Ultra Rice. International Journal of Food Science & Technology. [Link]
- ResearchGate. Discussion on Vitamin B solubility in DMSO. [Link]
- Sinnadurai, S. (2015). The Stability of this compound Suspension.
- ResearchGate. Discussion on solvents for this compound. [Link]
- ResearchGate.
- Protocol Online. Discussion on this compound solution for cell culture. [Link]
- Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound [dailymed.nlm.nih.gov]
- 5. This compound | C19H19N7O6 | CID 135398658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. himedialabs.com [himedialabs.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound solution for cell culture - Cell Biology [protocol-online.org]
- 11. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Quantifying Unmetabolized Folic Acid
Welcome to the technical support center for the quantification of unmetabolized folic acid (UMFA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of UMFA analysis. Given the critical role of folate in health and the concerns surrounding excess synthetic this compound intake, accurate UMFA measurement is paramount.[1][2][3] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is unmetabolized this compound (UMFA) and why is its quantification important?
A1: Unmetabolized this compound is the synthetic form of folate, pteroylmonoglutamate (PGA), which has not been converted to its biologically active form, 5-methyltetrahydrofolate (5-MTHF), in the body.[4] While essential for preventing neural tube defects, concerns exist about potential adverse health effects of high circulating UMFA levels, including impacts on cancer risk and cognitive function.[1][2][3] Accurate quantification is crucial for epidemiological studies, monitoring food fortification programs, and understanding the metabolic consequences of high this compound intake.[1][5]
Q2: What are the primary analytical methods for measuring UMFA?
A2: The most robust and specific methods are chromatographic, particularly High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[4][6][7] This technique can distinguish between different folate vitamers, including UMFA.[4][6] Other methods include affinity/HPLC with electrochemical detection.[5] Immunoassays are generally not suitable as they often cannot differentiate between various folate forms.[5] Microbiological assays are valuable for total folate but are not specific for UMFA.[8][9]
Q3: What are the most critical pre-analytical factors that can affect UMFA measurements?
A3: UMFA quantification is highly sensitive to pre-analytical variables. Key factors include:
-
Light Exposure: this compound is extremely photolabile and degrades upon exposure to UV or ambient light, leading to artificially low results.[10][11][12]
-
pH: this compound stability is pH-dependent, with greater stability observed in neutral to alkaline conditions (pH 7-9).[13][14] Acidic conditions can accelerate degradation.[10][11][15]
-
Temperature: Samples should be kept cold and frozen for long-term storage to minimize degradation.[16]
-
Hemolysis: The concentration of folates is much higher in red blood cells. Hemolysis will release these folates, leading to falsely elevated measurements.[17][18]
Q4: How should I collect and store samples to ensure the stability of UMFA?
A4: Strict adherence to collection and storage protocols is essential. Use amber or foil-wrapped collection tubes to protect from light.[19] Process samples promptly, separating serum or plasma within two hours. For storage, freeze samples at -70°C or colder.[16] Avoid repeated freeze-thaw cycles as they can degrade folate.[16]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: High Variability Between Replicates
Q: My UMFA measurements show poor precision and high variability between replicates. What are the likely causes?
A: High variability is a common issue that can often be traced back to inconsistencies in the pre-analytical or analytical workflow. Consider the following:
-
Inconsistent Sample Handling: Even minor differences in light exposure or temperature fluctuations between samples can lead to variable degradation. Ensure all samples, calibrators, and quality controls are handled identically.
-
Improper Mixing: Ensure samples are thoroughly but gently mixed after thawing to ensure homogeneity before aliquoting for analysis.
-
Extraction Inefficiency: If using a sample preparation method like Solid-Phase Extraction (SPE), variability can arise from inconsistent loading, washing, or elution steps. Using an automated system can improve consistency.[20]
-
Instrument Instability: In LC-MS/MS analysis, fluctuations in the ion source or mass analyzer can cause signal variability. Monitor system suitability by injecting a standard solution periodically throughout the analytical run.
Problem: Low or No Detectable UMFA in Expected Samples
Q: I am analyzing samples from a population with high this compound intake, but my results are consistently below the limit of detection (LOD). What could be wrong?
A: This often points to analyte degradation. The chemical instability of this compound is a primary challenge.[21][22]
-
Photodegradation: This is the most common culprit. This compound degrades into pterin-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid upon UV exposure.[10][11][12][23]
-
Solution: From the moment of collection, all sample tubes, vials, and plates must be protected from light using amber materials or aluminum foil.[19] Work under subdued lighting conditions during sample preparation.
-
-
pH-Dependent Instability: this compound is less stable in acidic environments.[24] The rate of degradation increases at lower pH values.[11][15]
-
Solution: Ensure that all buffers and solutions used during sample preparation are within a neutral to slightly alkaline pH range (pH 7-8) to maintain stability.[25]
-
-
Oxidation: Folates are susceptible to oxidation.
Problem: Matrix Effects in LC-MS/MS Analysis
Q: I am observing significant ion suppression or enhancement in my LC-MS/MS data, leading to inaccurate quantification. How can I mitigate these matrix effects?
A: Matrix effects occur when components in the sample (e.g., salts, phospholipids) co-elute with the analyte and interfere with its ionization in the mass spectrometer.[26][27]
-
What it is: This interference can either suppress or enhance the analyte signal, leading to underestimation or overestimation of the true concentration.[27][28] Electrospray ionization (ESI) is particularly susceptible to these effects.[26]
-
Mitigation Strategies:
-
Improved Sample Cleanup: Use a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.[29]
-
Chromatographic Separation: Optimize your HPLC method to achieve better separation between UMFA and co-eluting matrix components.
-
Use of Stable Isotope-Labeled Internal Standard (SIL-IS): The ideal solution is to use a SIL-IS for this compound (e.g., ¹³C-labeled this compound). The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data analysis.
-
Matrix-Matched Calibrators: Prepare your calibration standards in a matrix that is identical to your samples (e.g., folate-free serum) to ensure that the calibrators and samples experience the same matrix effects.[27]
-
Key Experimental Protocols
Protocol 1: Sample Collection and Handling for UMFA Analysis
-
Patient Preparation: For accurate comparison to normal values, a fasting morning sample is recommended.[30][31]
-
Collection: Collect blood in a gel-barrier tube (preferred) or a red-top tube.[17] Crucially, the tube must be protected from light immediately by using an amber tube or by wrapping it in aluminum foil.
-
Clotting and Centrifugation: Allow the blood to clot at room temperature for 30-60 minutes in an upright position, away from direct light. Centrifuge at 1,000-1,300 x g for 15 minutes to separate the serum.
-
Serum Transfer: Immediately transfer the serum to a cryovial, again ensuring it is light-protected (amber vial or wrapped).
-
Storage: For short-term storage, keep at 4°C for up to 72 hours.[17] For long-term storage, freeze at -70°C or below. Samples are stable for at least 14 days when frozen.[17] Avoid freeze-thaw cycles.[16]
Protocol 2: Basic Workflow for LC-MS/MS Quantification of UMFA
This protocol outlines a general workflow. Specific parameters must be optimized for your instrumentation and sample type.
-
Sample Thawing: Thaw frozen serum samples in a cool, dark environment.
-
Protein Precipitation & Extraction:
-
To a 100 µL serum aliquot, add a ¹³C-labeled this compound internal standard.
-
Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex briefly and incubate at -20°C for 20 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis or further cleanup.
-
Optional SPE Cleanup: For cleaner samples and to reduce matrix effects, pass the supernatant through a phenyl SPE cartridge. This is a highly recommended step.[20]
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol with a pH modifier like formic acid.
-
Detect UMFA and its internal standard using Multiple Reaction Monitoring (MRM) mode.
-
Data and Visualizations
Table 1: Factors Affecting this compound Stability
| Parameter | Condition | Impact on this compound | Mitigation Strategy | Reference |
| Light | UV or Ambient Light Exposure | Rapid degradation | Use amber tubes/vials; work in subdued light | [10][11][12][15] |
| pH | Acidic (pH < 5) | Increased degradation | Maintain neutral/alkaline pH (7-9) in buffers | [13][14][24] |
| Temperature | Room Temperature / 37°C | Gradual degradation | Keep samples on ice; store frozen (-70°C) | [16] |
| Oxidizing Agents | Presence of Oxygen | Oxidation and loss of activity | Use antioxidants (e.g., ascorbic acid) | [8] |
| Hemolysis | Rupture of Red Blood Cells | Falsely elevated results | Proper venipuncture; avoid vigorous mixing | [17][18] |
Diagrams
Caption: High-level workflow for UMFA quantification.
Sources
- 1. Knowledge gaps in understanding the metabolic and clinical effects of excess folates/folic acid: a summary, and perspectives, from an NIH workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isom.ca [isom.ca]
- 3. [PDF] Raising Concerns About Unmetabolized this compound | Semantic Scholar [semanticscholar.org]
- 4. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. bevital.no [bevital.no]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. Folate Harmonization for Public Health Laboratories | LQAP | CDC [cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photodegradation of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ultraviolet photodegradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. labcorp.com [labcorp.com]
- 18. researchgate.net [researchgate.net]
- 19. High-Performance Liquid Chromatography Method for the Determination of this compound in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxidation product | Semantic Scholar [semanticscholar.org]
- 21. Stability of this compound under several parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. ijsrp.org [ijsrp.org]
- 26. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. Multiplex Measurement of Serum Folate Vitamers by UPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 30. monobind.com [monobind.com]
- 31. selectscience.net [selectscience.net]
Technical Support Center: Optimization of Folic Acid Conjugation to Nanoparticles
Welcome to the technical support center for the optimization of folic acid (FA) conjugation to nanoparticles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of creating targeted nanocarriers. Here, we address common challenges through a combination of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and achieve consistent, reproducible results.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section provides rapid answers to the most common issues encountered during the this compound conjugation process.
Q1: My this compound won't dissolve in the reaction buffer. What should I do?
A1: this compound is practically insoluble in water and most organic solvents like ethanol and acetone.[1] Its solubility significantly improves in dilute alkaline solutions (e.g., dilute sodium hydroxide) or in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2] For conjugation reactions, a common practice is to first dissolve this compound in a minimal amount of DMSO and then add it to the aqueous reaction buffer.[2] Be mindful that the final concentration of the organic solvent should be kept low (typically <10%) as it can influence reaction kinetics.[3]
Q2: What is the fundamental difference between a one-step and a two-step EDC/NHS coupling reaction?
A2: The key difference lies in the control over the reaction. In a one-step protocol, the nanoparticle, this compound, EDC, and NHS are all mixed together. This can lead to undesirable side reactions, such as EDC-mediated crosslinking of nanoparticles if they also possess amine groups, potentially causing aggregation.[4] A two-step protocol is generally recommended for better control.[4] First, the carboxyl groups on this compound are activated with EDC and NHS. The excess activating agents are then removed, and the activated this compound is introduced to the amine-functionalized nanoparticles. This minimizes side reactions and leads to a more specific conjugation.[4]
Q3: How can I quickly check if any conjugation has occurred?
A3: A straightforward initial assessment can be done using UV-Vis spectrophotometry. After purifying your nanoparticles to remove unconjugated this compound, you can measure the absorbance spectrum. This compound has characteristic absorbance peaks around 280 nm and 365 nm.[5][6] The presence of these peaks in the spectrum of your purified nanoparticles suggests successful conjugation. For a more definitive confirmation, techniques like Fourier-transform infrared spectroscopy (FTIR) are recommended to identify the newly formed amide bonds.[7][8]
Q4: My nanoparticles are aggregating after the conjugation reaction. What's causing this?
A4: Nanoparticle aggregation during conjugation can stem from several factors. One common cause is the use of excessive EDC, which can lead to intermolecular cross-linking between nanoparticles.[4] Changes in the surface charge (zeta potential) of the nanoparticles upon conjugation of this compound can also lead to instability and aggregation.[6] Ensure you are using an optimized concentration of EDC, consider a two-step conjugation protocol, and maintain appropriate buffer conditions (pH and ionic strength) to ensure colloidal stability.
Part 2: In-Depth Troubleshooting Guides
This section delves deeper into specific problems, providing a detailed analysis of the causes and comprehensive solutions.
Issue 1: Low or Inconsistent Conjugation Efficiency
Low conjugation efficiency is one of the most frequent hurdles. This can be due to a variety of factors related to the reagents, reaction conditions, and the nanoparticles themselves.
Causality Analysis:
The cornerstone of this process is the EDC/NHS-mediated formation of a stable amide bond between a carboxyl group (-COOH) on this compound and a primary amine (-NH₂) on the nanoparticle surface.[9] The reaction proceeds via a highly reactive O-acylisourea intermediate formed by EDC, which is then stabilized by NHS to create a semi-stable NHS-ester.[4][10] This ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that regenerates the carboxylic acid and renders the this compound inactive for conjugation.[3][11] Therefore, the efficiency of the conjugation is a race between the desired aminolysis (reaction with the amine) and the undesired hydrolysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound conjugation efficiency.
Data-Driven Insights on NHS-Ester Hydrolysis:
The stability of the activated NHS-ester is critical. Its hydrolysis rate is highly dependent on pH and temperature. Understanding this relationship allows for rational optimization of your protocol.
| pH | Temperature (°C) | Half-life of NHS-ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [11][12] |
| 8.6 | 4 | 10 minutes | [11][12] |
| 8.0 | Room Temp. | ~210 minutes | [13] |
| 9.0 | Room Temp. | ~125 minutes | [13] |
Table 1: Influence of pH and Temperature on NHS-Ester Half-life.
This data clearly illustrates that while a more alkaline pH (e.g., 8.5) favors the reaction of the NHS-ester with primary amines, it also dramatically accelerates its hydrolysis.[12][13] Therefore, a balance must be struck. Performing the coupling step at a lower temperature (e.g., 4°C) can help to mitigate the rapid hydrolysis at higher pH values.[11]
Issue 2: Difficulty in Characterizing and Quantifying Conjugated this compound
Confirming that this compound is covalently attached and determining the amount conjugated per nanoparticle is a crucial validation step.
Causality Analysis:
Directly measuring a small molecule on the surface of a nanoparticle can be challenging due to potential signal overlap with the nanoparticle material itself and the low concentration of the ligand. A multi-faceted approach using several complementary techniques is often necessary for robust characterization.
Recommended Characterization Techniques:
-
UV-Visible Spectrophotometry: This is the most common method for quantifying the amount of this compound conjugated.[14] It involves creating a standard curve of known this compound concentrations and measuring the absorbance of the conjugated nanoparticles (after thorough purification). The amount of conjugated this compound can then be calculated.[14]
-
Fluorescence Spectroscopy: this compound is fluorescent, and this property can be used for quantification.[8] Similar to UV-Vis, a standard curve is generated. This method can offer higher sensitivity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for qualitative confirmation of conjugation. You should look for the appearance of the characteristic amide bond peaks (Amide I at ~1650 cm⁻¹ and Amide II at ~1550 cm⁻¹) and a decrease in the intensity of the primary amine peaks from the nanoparticle.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C solid-state NMR can provide definitive structural evidence of conjugation by identifying peaks corresponding to both the this compound and nanoparticle components in the final product.[8][15]
-
Zeta Potential Measurement: A change in the surface charge of the nanoparticles post-conjugation can be an indirect indicator of successful surface modification. For example, conjugating the acidic this compound to a positively charged nanoparticle (like one functionalized with chitosan) will result in a decrease in the zeta potential.[16]
Part 3: Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for the key experimental workflows discussed.
Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound
This protocol is designed to maximize conjugation efficiency while minimizing side reactions.
Materials:
-
This compound (FA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), freshly prepared
-
N-Hydroxysuccinimide (NHS), freshly prepared
-
Amine-functionalized nanoparticles
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous DMSO
-
Purification system (e.g., dialysis cassettes with appropriate MWCO, or centrifugal filters)
Workflow Diagram:
Caption: Workflow for the two-step conjugation of this compound to nanoparticles.
Procedure:
-
Activation of this compound: a. Prepare fresh stock solutions of EDC and NHS in the Activation Buffer. b. Dissolve this compound in a minimal volume of anhydrous DMSO.[17] c. Slowly add the this compound/DMSO solution to the Activation Buffer while stirring. d. Add EDC and NHS to the this compound solution. A common starting molar ratio is 1:2:2 (FA:EDC:NHS), but this should be optimized.[4] e. Incubate the reaction for 30 minutes at room temperature, protected from light.
-
Conjugation to Nanoparticles: a. Resuspend your amine-functionalized nanoparticles in the Coupling Buffer. b. Add the activated this compound solution from Step 1e to the nanoparticle suspension. c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4] The longer incubation at a lower temperature can improve efficiency by slowing the competing hydrolysis reaction.[11]
-
Quenching and Purification: a. Add the quenching solution to the reaction mixture to deactivate any remaining NHS-esters. b. Purify the this compound-conjugated nanoparticles from unreacted this compound, EDC, NHS, and byproducts. Dialysis against PBS or repeated washing using centrifugal filters are effective methods.[18][19]
Protocol 2: Quantification of Conjugated this compound via UV-Vis Spectrophotometry
Procedure:
-
Prepare a this compound Standard Curve: a. Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., 0.1 M NaOH).[5] b. Create a series of dilutions from the stock solution to generate standards of varying concentrations (e.g., 1, 2, 5, 10, 20 µg/mL). c. Measure the absorbance of each standard at the characteristic wavelength for this compound (typically ~280 nm or ~365 nm).[5] d. Plot absorbance versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.[20]
-
Measure Conjugated this compound: a. Take a known concentration or volume of your purified, conjugated nanoparticle suspension. b. To release the this compound, you may need to dissolve the nanoparticles. This step is highly dependent on your nanoparticle material. For some polymeric nanoparticles, dissolving them in a suitable organic solvent like DMSO is effective. c. Measure the absorbance of this solution at the same wavelength used for the standard curve. d. Use the equation from the standard curve to calculate the concentration of this compound in your sample.[14]
-
Calculate Conjugation Efficiency:
-
Conjugation Amount: Expressed as µg of FA per mg of nanoparticles.
-
Conjugation Efficiency (%): (Amount of conjugated FA / Initial amount of FA used in reaction) x 100.
-
References
- Jain, A. K., et al. (2014). Development and characterization of this compound-conjugated chitosan nanoparticles for targeted and controlled delivery of gemcitabine in lung cancer therapeutics. Drug Delivery.
- Wadhawan, S., et al. (2023).
- Wadhawan, S., et al. (2023).
- Hashemian, A. R., et al. (2009). Folate-Conjugated Gold Nanoparticles (Synthesis, Characterization and Design for Cancer Cells Nanotechnology-based Targeting). International Journal of Nanoscience and Nanotechnology.
- Mishra, D., et al. (2010). This compound-Functionalized Nanoparticles for Enhanced Oral Drug Delivery. PMC - NIH.
- Wadhawan, S., et al. (2023). Development and Characterization of this compound-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment.
- Pannier, F., et al. (2000). Design of this compound-conjugated nanoparticles for drug targeting. PubMed.
- Siwawannapong, K., et al. (2015). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry.
- ACS Publications. (n.d.). This compound-Decorated Nanocrystals as Highly Loaded Trojan Horses to Target Cancer Cells. Molecular Pharmaceutics.
- Conte, C., et al. (2021). Evaluation of Folate-Functionalized Nanoparticle Drug Delivery Systems—Effectiveness and Concerns. PMC - PubMed Central.
- Sudimack, J., & Lee, R. J. (2000).
- ResearchGate. (n.d.). Particle size analysis of this compound loaded nanoparticles. ResearchGate.
- Pannier, F., et al. (2000). Design of this compound-conjugated nanoparticles for drug targeting.
- ACS Publications. (2023). 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents.
- Taylor & Francis Online. (n.d.). Utilizing the folate receptor for active targeting of cancer nanotherapeutics. Taylor & Francis Online.
- HiMedia Laboratories. (n.d.). This compound. HiMedia Laboratories.
- AIP Publishing. (2021).
- SciSpace. (2012). In search of the Holy Grail: Folate-targeted nanoparticles for cancer therapy. SciSpace.
- Photochemical Synthesis of the Bioconjugate this compound-Gold Nanoparticles. (2013). Scientific Research Publishing.
- Conte, C., et al. (2021). Evaluation of Folate-Functionalized Nanoparticle Drug Delivery Systems—Effectiveness and Concerns. MDPI.
- ACS Publications. (2019).
- ACS Publications. (n.d.). A Folate Receptor-Targeting Nanoparticle Minimizes Drug Resistance in a Human Cancer Model. ACS Nano.
- NIH. (2022). This compound and Chitosan-Functionalized Gold Nanorods and Triangular Silver Nanoplates for the Delivery of Anticancer Agents. NIH.
- Teng, Z., et al. (2013).
- ResearchGate. (n.d.). Does anyone know an easy method for this compound detection after conjugation to nanoparticles?. ResearchGate.
- ResearchGate. (n.d.). Carbodiimide cross linking mechanism. ResearchGate.
- Wadhawan, S., et al. (2023).
- OMICS International. (2022). This compound Conjugated Nano Systems: A Systematic Review.
- NIH. (n.d.). Effect of Basic Amino Acids on this compound Solubility. PMC - NIH.
- ResearchGate. (n.d.). Determination of this compound in real samples. ResearchGate.
- NIH. (2015).
- NIH. (2021). Influence of Folate-Targeted Gold Nanoparticles on Subcellular Localization and Distribution into Lysosomes. NIH.
- NIH. (2014). Preparation of this compound-conjugated, doxorubicin-loaded, magnetic bovine serum albumin nanospheres and their antitumor effects in vitro and in vivo. PMC - NIH.
- Hindawi. (n.d.). This compound-Chitosan Conjugated Nanoparticles for Improving Tumor-Targeted Drug Delivery. Hindawi.
- Wikipedia. (n.d.). Carbodiimide. Wikipedia.
- OMICS International. (n.d.). Biopolymers Research - this compound Conjugated Nano Systems: A Systematic Review. OMICS International.
Sources
- 1. himedialabs.com [himedialabs.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and application of nanoparticles synthesized with this compound conjugated soy protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Folate-Conjugated Gold Nanoparticles (Synthesis, Characterization and Design for Cancer Cells Nanotechnology-based Targeting) [ijnnonline.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. This compound-Functionalized Nanoparticles for Enhanced Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-Chitosan Conjugated Nanoparticles for Improving Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound and Chitosan-Functionalized Gold Nanorods and Triangular Silver Nanoplates for the Delivery of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design of this compound-conjugated nanoparticles for drug targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Dealing with folic acid degradation products in analytical runs
Welcome to the technical support center for folic acid analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound stability and analysis. This compound, a synthetic form of the B vitamin folate, is notoriously susceptible to degradation, which can significantly impact the accuracy and reproducibility of analytical results. This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and mitigate issues arising from this compound degradation products in your analytical runs.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and concerns regarding the handling and analysis of this compound.
Q1: What are the primary degradation products of this compound I should be aware of?
The most common degradation of this compound involves the cleavage of the C9-N10 bond.[1][2] This cleavage results in the formation of two primary degradation products: p-aminobenzoyl-L-glutamic acid (pABGA) and a pteridine derivative.[3][4] The initial pteridine product is often 6-formylpterin, which can be further oxidized to pterin-6-carboxylic acid.[3][4]
Q2: Why am I seeing peak tailing or splitting for my this compound standard in my HPLC analysis?
Peak tailing or splitting in HPLC analysis of this compound can be attributed to several factors. One common cause is the interaction of the analyte with the stationary phase, which can be influenced by the mobile phase pH. This compound has multiple pKa values, and slight shifts in pH can alter its ionic state, leading to poor peak shape.[4] Additionally, the presence of degradation products that co-elute or interact with the main peak can cause distortion.
Q3: What are the optimal pH and temperature conditions for storing this compound solutions?
This compound stability is highly dependent on pH. It is most stable in neutral to slightly alkaline conditions (pH 7.0-9.2).[5][6] Acidic conditions, particularly below pH 5, can lead to rapid degradation.[7][8] For storage, it is recommended to keep this compound solutions at refrigerated (2-8°C) or frozen (-20°C or below) temperatures to minimize thermal degradation.[9][10]
Q4: How can I prevent photodegradation of my this compound samples and standards?
This compound is highly sensitive to light, particularly UV radiation.[3][11] To prevent photodegradation, always store this compound solutions in amber vials or wrap containers in aluminum foil.[8] When preparing and handling samples, work in an area with minimal direct light exposure. The use of amber autosampler vials is also recommended for HPLC analysis.
Q5: Can I use antioxidants to improve the stability of my this compound solutions?
Yes, the addition of antioxidants can significantly improve the stability of this compound solutions, especially for long-term storage or when dealing with naturally occurring, less stable folates. Ascorbic acid (Vitamin C) and sodium ascorbate are commonly used to prevent oxidative degradation.[10][12][13]
Visualizing this compound Degradation
The following diagram illustrates the primary degradation pathway of this compound under the influence of light and oxidation.
Caption: Primary degradation pathway of this compound.
Troubleshooting Guide for Analytical Runs
This section provides a systematic approach to troubleshooting common issues encountered during the analysis of this compound.
Issue: Unexpected Peaks in the Chromatogram
Potential Cause: The appearance of unexpected peaks in your chromatogram is a strong indicator of this compound degradation. These peaks often correspond to pABGA, 6-formylpterin, or pterin-6-carboxylic acid.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected peaks.
Step-by-Step Protocol:
-
Prepare Fresh Standards and Samples: The first step is to eliminate the possibility of aged or improperly stored solutions. Prepare a fresh stock solution of this compound and re-prepare your samples.
-
Re-run the Analysis: Analyze the freshly prepared solutions. If the unexpected peaks are absent or significantly reduced, the issue was likely with the previous solutions.
-
Investigate Storage and Handling Conditions: If the peaks persist, meticulously review your storage and handling procedures.
-
Light Exposure: Are your solutions protected from light at all stages (storage, preparation, and analysis)? Use amber glassware and autosampler vials.
-
Temperature: Are your stock solutions and samples stored at the appropriate temperature (refrigerated or frozen)?
-
pH of Solutions: Verify the pH of your buffers and sample diluents. This compound is less stable in acidic conditions.[7][8]
-
-
Modify Sample Preparation:
-
Incorporate an antioxidant like ascorbic acid into your diluent for standards and samples.[10]
-
Minimize the time samples spend at room temperature before analysis.
-
-
Confirm Peak Identity: If possible, use a mass spectrometer (MS) to identify the unexpected peaks. Alternatively, if standards are available for the degradation products, you can confirm their retention times.
Issue: Poor Peak Shape and Resolution for this compound
Potential Cause: Suboptimal chromatographic conditions, particularly the mobile phase pH, can lead to poor peak shape. Co-elution with degradation products can also be a factor.
Troubleshooting Protocol:
-
Optimize Mobile Phase pH: The pH of the mobile phase should be carefully controlled. A pH between 6.0 and 7.0 is often a good starting point for reversed-phase HPLC of this compound.
-
Adjust Mobile Phase Composition: Vary the ratio of your organic and aqueous phases to improve resolution between this compound and its degradation products.
-
Check Column Health: A deteriorating column can lead to poor peak shape. Perform a column performance test with a standard compound to ensure it is functioning correctly.
-
Sample Matrix Effects: If analyzing this compound in a complex matrix (e.g., food, biological fluids), consider a sample cleanup step like solid-phase extraction (SPE) to remove interfering substances.
Issue: Low Recovery of this compound
Potential Cause: Low recovery can be due to degradation during sample preparation and analysis, or adsorption of this compound onto container surfaces.
Troubleshooting Protocol:
-
Evaluate Extraction Efficiency: If your sample requires an extraction step, ensure the procedure is validated for this compound recovery. The use of antioxidants during extraction is crucial.
-
Minimize Light and Heat Exposure: During all sample preparation steps (e.g., sonication, vortexing), protect samples from light and avoid excessive heat.
-
Use Appropriate Containers: this compound can adsorb to certain types of plastic. Use polypropylene or glass containers where possible.
-
Spike and Recovery Experiment: Perform a spike and recovery experiment by adding a known amount of this compound to your sample matrix before extraction. This will help determine if the low recovery is due to the matrix or the analytical procedure itself.
Issue: Inconsistent Results Between Analytical Runs
Potential Cause: Inconsistent results are often a symptom of ongoing, uncontrolled degradation of this compound in standards and/or samples.
Troubleshooting Protocol:
-
Strictly Control Solution Preparation: Ensure that all solutions (standards, samples, mobile phases) are prepared fresh daily or have been demonstrated to be stable for a defined period under specific storage conditions.
-
System Suitability Testing: Implement system suitability tests at the beginning of each analytical run. This should include injections of a standard to verify retention time, peak area, and peak shape are within acceptable limits.
-
Monitor Environmental Conditions: Be mindful of variations in laboratory temperature and light conditions, as these can affect the rate of degradation.
-
Use a bracketing standard: Analyze a standard at the beginning and end of your sample sequence to check for any drift in instrument response or degradation over the course of the run.
Summary of Key Stability Factors for this compound
| Factor | Impact on Stability | Recommended Practices |
| pH | Highly unstable in acidic conditions (pH < 5).[7][8] Most stable at neutral to alkaline pH (7.0-9.2).[5][6] | Maintain pH of solutions between 7.0 and 9.2. |
| Light | Rapid degradation upon exposure to UV and visible light.[3][11] | Store solutions in amber containers and protect from light during handling. |
| Temperature | Degradation rate increases with temperature. | Store stock solutions frozen (-20°C or below) and working solutions refrigerated (2-8°C).[9][10] |
| Oxygen | Susceptible to oxidative degradation.[14][15] | Use de-gassed solvents and consider adding antioxidants like ascorbic acid.[10] |
By understanding the inherent instability of this compound and implementing the appropriate handling and analytical strategies, you can minimize the impact of degradation products on your results and ensure the accuracy and reliability of your data.
References
- Off, M. K., Steindal, A. E., Porojnicu, A. C., Vorobey, A., Johnsson, A., & Moan, J. (2005). Ultraviolet photodegradation of this compound. Journal of Photochemistry and Photobiology B: Biology, 80(1), 47–55. [Link]
- Akhtar, M. J., Khan, M. A., & Ahmad, I. (2000). Photodegradation of this compound in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 23(5), 817–823. [Link]
- Juzeniene, A., & Moan, J. (2013). The action spectrum for this compound photodegradation in aqueous solutions. Journal of Photochemistry and Photobiology B: Biology, 126, 29–33. [Link]
- Shabrova, E. V., et al. (2022).
- Griffin, J. M., et al. (2022). Oxidative degradation of folate and its relevance for MR1 immunobiology.
- Midttun, Ø., Hustad, S., Schneede, J., Vollset, S. E., & Ueland, P. M. (2009). Analytical recovery of folate and its degradation products in human serum stored at -25 degrees C for up to 29 years. The Journal of Nutrition, 139(4), 801–806. [Link]
- Various Authors. (n.d.). Ultraviolet photodegradation of this compound | Request PDF.
- He, L., Yan, Y., Zhang, G., & Wang, Z. (n.d.). The proposed degradation pathway of this compound (FA) (A) and 5-methyltetrahydrofolate (MTFA) (B) during storage.
- Seifert, R. M. (1974). An approach to the chemical analysis of this compound: gas chromatography of a degradation product from synthetic this compound samples. Journal of the Science of Food and Agriculture, 25(12), 1509–1515. [Link]
- Chen, T. S., & Cooper, R. G. (1979). Thermal destruction of folacin: Effect of pH and buffer ions. Journal of Food Science, 44(3), 713-716. [Link]
- Nguyen, M. T., & Indrawati, V. V. (2009). Effect of pH on temperature stability of folates.
- Seifert, R. M. (1974). An approach to the chemical analysis of this compound: gas chromatography of a degradation product from synthetic this compound samples. SciSpace. [Link]
- Various Authors. (n.d.). Degradation pathway of this compound.
- Shabrova, E. V., et al. (2022). Degradation of this compound in the Composition of a Conjugate with Polyvinylpyrrolidone and Fullerene C60 Under UV and E-Beam Irradiation.
- Various Authors. (n.d.). Research on Stability of Synthetic this compound. Scientific.Net. [Link]
- Various Authors. (n.d.). Identification of photoproducts of this compound and its degradation pathways in aqueous solution. Unknown Source. [Link]
- Liang, L., et al. (2013). Research on Stability of Synthetic this compound.
- Ruddick, J. E. (1978). A study of the measurement and degradation of this compound. UBC Library Open Collections. [Link]
- Various Authors. (n.d.). Thermal degradation of folates under varying oxygen conditions.
- Jaina, M., & Kumara, S. (2014). Physicochemical, pharmacological and analytical profile of this compound: a comprehensive review. SciSpace. [Link]
- Delchier, N., et al. (2014). Thermal degradation of folates under varying oxygen conditions. PubMed. [Link]
- Rychlik, M., & Ancira-Cetina, M. (2014). Degradation of this compound in fortified vitamin juices during long term storage. OpenAgrar. [Link]
- Paladugula, N., et al. (2018). Serum folate forms are stable during repeated analysis in the presence of ascorbic acid and during frozen sample storage.
- Saraf, S., et al. (2022). Pre-analytical conditions influencing analysis of folate in dried plasma microsamples.
- Sivakumar, M., et al. (2012). Stabilisation of this compound in liquid dosage form: Formulation development, method validation and comparative analysis.
- Sagar, S. (n.d.). HPLC Methods For this compound. Scribd. [Link]
- SIELC Technologies. (n.d.). HPLC Determination of this compound on Primesep 100 Column. SIELC. [Link]
- LGC. (2004). The determination of folate in food using HPLC with selective affinity extraction. GOV.UK. [Link]
- de Oliveira, A. P., et al. (2012).
- Dantola, L., et al. (2019). A stability-indicating HPLC method for determination of this compound and its related substances in tablets. Macedonian Pharmaceutical Bulletin. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ultraviolet photodegradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Pre-analytical conditions influencing analysis of folate in dried plasma microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. The action spectrum for this compound photodegradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research on Stability of Synthetic this compound | Scientific.Net [scientific.net]
- 13. A study of the measurement and degradation of this compound - UBC Library Open Collections [open.library.ubc.ca]
- 14. researchgate.net [researchgate.net]
- 15. Thermal degradation of folates under varying oxygen conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Folic Acid Stability in Fortified Food Products
Welcome to the technical support center dedicated to addressing the complexities of folic acid stability in food fortification projects. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the formulation and analysis of this compound-fortified products. Here, we move beyond generic protocols to provide in-depth, evidence-based guidance to troubleshoot common experimental challenges and answer frequently asked questions, ensuring the efficacy and integrity of your fortified food products.
Section 1: this compound Stability Fundamentals
This compound (Pteroyl-L-monoglutamic acid), the synthetic form of folate used in fortification, is a water-soluble B-vitamin crucial for numerous metabolic processes. However, its chemical structure is susceptible to degradation, posing a significant challenge for food scientists. The stability of this compound is not intrinsic but is profoundly influenced by a range of environmental factors encountered during food processing and storage. Understanding these factors is the first step in designing robust fortification strategies.
The primary factors affecting this compound stability are:
-
pH: this compound is most stable in neutral to slightly alkaline conditions (pH 7-9).[1][2][3] It becomes increasingly unstable in acidic environments (pH < 5), where it is prone to hydrolytic cleavage.[1][3][4]
-
Temperature: While relatively heat-stable in its pure form and in neutral solutions, thermal degradation of this compound accelerates at elevated temperatures, especially in the presence of other degrading factors like low pH or oxygen.[1][3][4][5] The degradation kinetics often follow a first-order reaction model.[4][5]
-
Oxygen: Oxidative degradation is a major pathway for this compound loss.[6][7] The presence of oxygen, particularly when combined with heat or light, can lead to significant losses.[6][8]
-
Light: this compound is highly sensitive to ultraviolet (UV) and visible light.[9][10][11] Photodegradation can cleave the molecule, leading to a complete loss of vitamin activity.[9]
-
Interacting Ingredients: Components within the food matrix, such as metal ions (e.g., copper, iron), reducing sugars, and other vitamins, can either accelerate degradation or, in some cases, offer protection.[4][12]
Visualizing the Degradation Pathway
The following diagram illustrates the key environmental stressors leading to the degradation of this compound.
Caption: Key environmental stressors leading to this compound degradation.
Section 2: Troubleshooting Guide for Experimental Challenges
This section is formatted as a series of question-and-answer scenarios that researchers commonly face during the development and analysis of this compound-fortified products.
Q1: My this compound recovery is consistently low after thermal processing of a fruit juice beverage (pH 3.5). What's the likely cause and how can I fix it?
A1: Causality: The combination of low pH and high temperature is highly detrimental to this compound stability.[1][3][4] In an acidic environment, the pteridine ring of the this compound molecule is susceptible to hydrolytic cleavage, a reaction that is significantly accelerated by heat.[4] The degradation follows first-order kinetics, meaning the rate of loss is proportional to the concentration of this compound remaining.[4][5]
Troubleshooting Protocol:
-
pH Adjustment Strategy:
-
Pre-heating Adjustment: If permissible for the final product, consider adjusting the pH of the juice to a more neutral level (pH 6.0-7.0) before thermal processing. After cooling, the pH can be readjusted back to the desired acidic level with food-grade acids.
-
Buffering Agents: Incorporate a food-grade buffering agent (e.g., sodium citrate) to maintain a more stable pH during heating.
-
-
Process Optimization:
-
Minimize Heat Exposure: Employ High-Temperature Short-Time (HTST) or Ultra-High-Temperature (UHT) processing instead of prolonged pasteurization. The goal is to achieve microbial inactivation with minimal thermal impact on the nutrient.
-
Deoxygenation: Before heating, sparge the product with an inert gas like nitrogen to remove dissolved oxygen, which contributes to oxidative degradation.[6]
-
-
Protective Technologies:
-
Microencapsulation: This is a highly effective strategy. Encapsulating the this compound in a protective shell (e.g., using materials like alginate, chitosan, or starches) shields it from the acidic environment and heat during processing.[13][14][15] The release can be triggered by conditions in the gastrointestinal tract.[14]
-
-
Antioxidant Addition:
Q2: I'm observing a significant loss of this compound in my fortified flour during storage. The flour is packaged in standard paper sacks. What's happening and what should I do?
A2: Causality: The probable culprits are light and oxygen exposure.[8][10] Standard paper sacks offer minimal protection against light penetration and are permeable to atmospheric oxygen.[10] this compound is notoriously photolabile, meaning it degrades upon exposure to UV and even visible light.[9][10] This degradation, coupled with slow oxidation over time, can lead to substantial losses during storage.[8]
Troubleshooting Protocol:
-
Packaging Modification:
-
Material Selection: Switch to packaging materials with better barrier properties. Multi-layer bags incorporating a layer of aluminum foil or metallized polymer are excellent at blocking both light and oxygen.
-
Opaque Packaging: At a minimum, use opaque packaging materials to prevent light exposure.
-
-
Environmental Control:
-
Storage Conditions: Store the fortified flour in a cool, dark, and dry place. Lower temperatures slow down the rate of oxidative reactions.
-
Modified Atmosphere Packaging (MAP): For high-value applications, consider packaging the flour under a modified atmosphere, such as nitrogen flushing, to displace oxygen.
-
-
Form of Fortificant:
-
Encapsulated this compound: Using an encapsulated form of this compound can provide a physical barrier against oxygen, significantly improving stability during storage.[13]
-
Q3: My HPLC analysis shows inconsistent this compound concentrations in a fortified milk product. What could be causing this variability?
A3: Causality: Inconsistent analytical results for this compound in complex matrices like milk can stem from several factors, including incomplete extraction from the food matrix, degradation during sample preparation, and interactions with other components. Milk proteins can bind to this compound, making complete extraction challenging. Additionally, the presence of riboflavin (Vitamin B2) in milk can accelerate the photodegradation of this compound if samples are not protected from light during preparation.
Analytical Troubleshooting Protocol:
-
Sample Preparation - The Critical Step:
-
Light Protection: From the moment of sampling to injection into the HPLC, all work must be conducted under subdued or amber light to prevent photodegradation.[9][17]
-
Enzymatic Digestion: A tri-enzyme treatment is often necessary for accurate quantification in complex matrices.[18][19][20] This typically involves:
-
α-amylase: To break down starches.
-
Protease: To digest proteins and release bound this compound.
-
Conjugase (from hog kidney or chicken pancreas): To deconjugate polyglutamate forms of folate to the monoglutamate form (this compound) that is measured by HPLC.
-
-
Antioxidant Addition: Add an antioxidant like ascorbic acid to the extraction buffer to prevent oxidative losses during the sample preparation process.[16][17]
-
-
Chromatographic Method Validation:
-
Method: Reversed-phase HPLC with UV or coulometric electrochemical detection is a common and reliable method.[18][19]
-
Internal Standard: Use an internal standard to account for variations in extraction efficiency and injection volume.
-
Spike Recovery: Perform spike recovery experiments by adding a known amount of this compound standard to your milk sample before extraction. This will help validate your extraction efficiency. A good recovery is typically in the range of 80-110%.
-
-
Homogenization: Ensure the milk sample is thoroughly homogenized before taking an aliquot for analysis, as this compound may not be evenly distributed.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the most reliable analytical method for quantifying this compound in fortified foods?
A: High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantification of this compound in fortified foods.[17][18][19][20][21][22] While microbiological assays can measure total folate activity, HPLC offers superior specificity and can distinguish this compound from naturally occurring folates. For enhanced sensitivity and selectivity, especially in complex food matrices, HPLC can be coupled with detectors like UV-Vis, Diode Array (DAD), fluorescence, or mass spectrometry (MS/MS).[23] A critical part of the method is the sample preparation, which usually requires a tri-enzyme extraction to ensure all this compound is liberated from the food matrix and in the correct form for analysis.[18][19][20]
Q: How does microencapsulation protect this compound, and how do I choose the right encapsulating material?
A: Microencapsulation creates a physical barrier around the this compound particle, protecting it from adverse environmental conditions like oxygen, light, moisture, and low pH.[13][14][15] The choice of encapsulating material (wall material) is critical and depends on the food matrix and processing conditions.
-
For dry products (e.g., flour, powdered beverages): Materials like maltodextrin, starches, and gum arabic are suitable and can be applied using techniques like spray drying.[14]
-
For liquid products or those undergoing thermal processing: Alginate-based encapsulation, often using internal gelation, can provide excellent thermal and pH stability.[13]
-
For controlled release in the gut: pH-sensitive polymers can be used that remain intact in the acidic stomach but dissolve in the more neutral pH of the small intestine, ensuring bioavailability.[14]
Experimental Workflow for Selecting an Encapsulation Strategy
Caption: Workflow for selecting a this compound encapsulation strategy.
Q: Can I use antioxidants other than ascorbic acid to stabilize this compound?
A: Yes, while ascorbic acid is commonly used, other antioxidants can also be effective.[16] Thiol-containing compounds like 2-mercaptoethanol and dithiothreitol (DTT) are very effective at protecting the more labile forms of folate, though their use in food products is limited by safety and sensory concerns.[16] For food applications, other GRAS (Generally Recognized as Safe) antioxidants like tocopherols (Vitamin E) or synthetic antioxidants such as BHA (butylated hydroxyanisole) and BHT (butylated hydroxytoluene) could be considered, depending on the food matrix and regulatory approvals. The choice of antioxidant should be based on its efficacy in the specific food system, its own stability, and potential interactions with other ingredients.
Data Summary: this compound Degradation Rates
The following table summarizes typical first-order degradation rate constants for this compound under various conditions, illustrating the impact of environmental factors.
| Condition | Food Matrix/System | Temperature (°C) | pH | Rate Constant (k) min⁻¹ | Reference(s) |
| UV Irradiation | Aqueous Solution | Ambient | 2.5 | 5.04 x 10⁻³ | [9] |
| UV Irradiation | Aqueous Solution | Ambient | 10.0 | 0.1550 x 10⁻³ | [9] |
| Thermal Processing | Cowpea | 80 | ~6.5 | 0.0043 | [24] |
| Thermal Processing | Cowpea | 120 | ~6.5 | 0.0080 | [24] |
| Thermal Processing (with Oxygen) | Spinach Puree | 65 | ~6.0 | Significant degradation observed | [6][7] |
| Thermal Processing (without Oxygen) | Spinach Puree | 85 | ~6.0 | Stable | [6][7] |
References
- Akhtar, M. J., Khan, M. A., & Ahmad, I. (1999). Photodegradation of this compound in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 269–275. [Link]
- Arcot, J., & Shrestha, A. (2005). Degradation kinetics of this compound in cowpea (Vigna catjang L.) during cooking. International Journal of Food Sciences and Nutrition, 56(6), 389-397. [Link]
- Lebiedzińska, A., Dbrowska, M., Szefer, P., & Marszałł, M. (2008). High-Performance Liquid Chromatography Method for the Determination of this compound in Fortified Food Products. Toxicology Mechanisms and Methods, 18(6), 485-489. [Link]
- Lebiedzińska, A., Dbrowska, M., Szefer, P., & Marszałł, M. (2008). High-Performance Liquid Chromatography Method for the Determination of this compound in Fortified Food Products. Toxicology Mechanisms and Methods, 18(6), 485-489. [Link]
- Paine-Wilson, B., & Chen, T. S. (1979). Thermal destruction of folacin: Effect of pH and buffer ions. Journal of Food Science, 44(3), 717-720. [Link]
- Hawkes, J. G., & Villota, R. (1989). Folates in foods: reactivity, stability during processing, and nutritional implications. Critical Reviews in Food Science and Nutrition, 28(6), 439-538. [Link]
- Nguyen, M. T., Indrawati, Van Loey, A., & Hendrickx, M. (2003). Effect of pH on temperature stability of folates.
- Patring, J. D., Jastrebova, J. A., & Jagerstad, M. I. (2005). Evaluation of impact of different antioxidants on stability of dietary folates during food sample preparation and storage of extracts prior to analysis. Food Chemistry, 94(1), 91-99. [Link]
- Nguyen, M. T., Indrawati, Van Loey, A., & Hendrickx, M. (2003). Model Studies on the Stability of this compound and 5-Methyltetrahydrothis compound Degradation during Thermal Treatment in Combination with High Hydrostatic Pressure. Journal of Agricultural and Food Chemistry, 51(12), 3588-3595. [Link]
- Arcot, J., & Shrestha, A. (2005). Degradation kinetics of this compound in cowpea (Vigna catjang L.) during cooking. International Journal of Food Sciences and Nutrition, 56(6), 389-397. [Link]
- Delchier, N., Ringling, C., Bunic, A., Rock, E., & Renard, C. M. (2014). Mechanisms of folate losses during processing: Diffusion vs. heat degradation. Food Chemistry, 157, 463-470. [Link]
- Finglas, P. M., & Faulks, R. M. (2011). An Evaluation of Procedures for the Determination of this compound in Food by HPLC. GOV.UK. [Link]
- Li, Y. O. (2008). Development of microencapsulation-based technologies for micronutrient fortification in staple foods for developing countries.
- Silveira, C. M., Dalla Costa, K. A., & Coelho, M. S. (2017). Effect of cooking methods on the stability of thiamin and this compound in fortified rice. International Journal of Food Sciences and Nutrition, 68(2), 179-187. [Link]
- Mshayisa, V. V., & Van Wyk, J. (2023). Effect of packaging material, storage conditions and processing methods of fortified maize meal on the stability of this compound. Cogent Food & Agriculture, 9(1). [Link]
- Lebiedzińska, A., et al. (2008). High-Performance Liquid Chromatography Method for the Determination of this compound in Fortified Food Products. Taylor & Francis Online. [Link]
- Gujska, E., & Majewska, K. (2008). EFFECT OF STORAGE CONDITIONS ON this compound CONTENT IN this compound-FORTIFIED BREAD. Polish Journal of Food and Nutrition Sciences, 58(4). [Link]
- Frommherz, L., Rychlik, M., & Gibis, M. (2016). Degradation of this compound in fortified vitamin juices during long term storage. OpenAgrar. [Link]
- Mshayisa, V. V., & Van Wyk, J. (2023). This compound stability (%) as affected by the method of storage.
- Wusigale, Liang, L., & Luo, Y. (2020). Folates: Stability and interaction with biological molecules. Trends in Food Science & Technology, 99, 565-577. [Link]
- Thuy, N. M. (2016). Study on folate stability during thermal processing. Can Tho University Journal of Science, 4, 87-94. [Link]
- Kumar, A., et al. (2020). HPLC-UV Estimation of this compound in Fortified Rice and Wheat Flour using Enzymatic Extraction and Immunoaffinity Chromatography Enrichment: An Interlaboratory Validation Study.
- Cooper, R. G., Chen, T. S., & King, M. A. (1978). Thermal destruction of folacin in microwave and conventional heating.
- Liang, L., Zhao, S., & Luo, Y. (2013). Research on Stability of Synthetic this compound. Advanced Materials Research, 781-784, 1113-1116. [Link]
- Gul, K., Singh, A. K., & Wani, A. A. (2019). Micro-encapsulation of this compound using horse chestnut starch and β-cyclodextrin: Microcapsule characterization, release behavior & antioxidant potential during GI tract conditions. Food Hydrocolloids, 93, 260-270. [Link]
- Liang, L., Zhao, S., & Luo, Y. (2013). Research on Stability of Synthetic this compound.
- Gazzali, A. M., et al. (2016). Stability of this compound under several parameters. European Journal of Pharmaceutical Sciences, 93, 419-430. [Link]
- Delchier, N., et al. (2014). Thermal degradation of folates under varying oxygen conditions. Food Chemistry, 165, 261-267. [Link]
- Delchier, N., et al. (2014). Thermal degradation of folates under varying oxygen conditions.
- Blancquaert, D., et al. (2015). Improving folate (vitamin B9) stability in biofortified rice through metabolic engineering. Nature Biotechnology, 33(10), 1076-1078. [Link]
- Suslick, K. S., et al. (2018). Ultrasonic microencapsulation of oil-soluble vitamins by hen egg white and green tea for fortification of food. Ultrasonics Sonochemistry, 40(Pt A), 331-338. [Link]
- Wusigale, et al. (2022).
- de Morais, M. A., Alencar, E. R. R., & de Oliveira, A. C. S. (2020). This compound retention evaluation in preparations with wheat flour and corn submitted to different cooking methods by HPLC/DAD. PLoS ONE, 15(4), e0231031. [Link]
- Delchier, N., et al. (2012). Folates in Fruits and Vegetables: Contents, Processing, and Stability. UQ eSpace. [Link]
- El-Sayed, S. M., et al. (2021). Nano-encapsulated Iron and this compound-Fortified Functional Yogurt Enhance Anemia in Albino Rats. Frontiers in Nutrition, 8, 751515. [Link]
- Gerasimov, V., et al. (2023). Specific and Sensitive Determination of this compound by Label-Free Chemosensors with Microscope Glass Slips as Single-Use Consumables. Chemosensors, 11(1), 1. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sj.ctu.edu.vn [sj.ctu.edu.vn]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal degradation of folates under varying oxygen conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photodegradation of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Stability of this compound under several parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. researchgate.net [researchgate.net]
- 15. Ultrasonic microencapsulation of oil-soluble vitamins by hen egg white and green tea for fortification of food - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 18. scienceopen.com [scienceopen.com]
- 19. High-Performance Liquid Chromatography Method for the Determination of this compound in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Effect of cooking methods on the stability of thiamin and this compound in fortified rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. HPLC-UV Estimation of this compound in Fortified Rice and Wheat Flour using Enzymatic Extraction and Immunoaffinity Chromatography Enrichment: An Interlaboratory Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. openagrar.de [openagrar.de]
- 24. tandfonline.com [tandfonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Method Validation for Folic Acid in Dietary Supplements
Introduction: The Analytical Imperative for Folic Acid Quantification
This compound (Vitamin B9) is a critical micronutrient, and its accurate quantification in dietary supplements is paramount for ensuring product quality, safety, and regulatory compliance. Given the chemical lability of folate and the complexity of supplement matrices, robust analytical methods are not just best practice—they are a necessity. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this application due to its specificity, precision, and versatility.
This guide provides an in-depth comparison of validated HPLC methodologies for determining this compound in various dietary supplement forms. Moving beyond a simple recitation of protocols, we will explore the causal relationships behind experimental choices, empowering researchers and drug development professionals to select and validate methods best suited for their specific needs. Our approach is grounded in the principles of scientific integrity, adhering to the validation characteristics outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2]
Foundational Principles: The 'Why' Behind HPLC Method Validation
The objective of any analytical method validation is to provide documented evidence that the procedure is fit for its intended purpose.[1] For the assay of this compound in supplements, this means the method must be able to selectively and accurately quantify the analyte in the presence of excipients, other vitamins, minerals, and potential degradation products.
The validation process follows a workflow rooted in establishing performance characteristics. This ensures the method is reliable and reproducible over its lifecycle.
Caption: General workflow for HPLC method validation per ICH Q2(R1).
Comparative Analysis of Validated HPLC Methodologies
We will compare three distinct, yet robust, methodologies that represent a spectrum of analytical approaches:
-
Method A: Isocratic RP-HPLC for this compound Tablets. A straightforward, stability-indicating method ideal for quality control of simpler formulations.
-
Method B: USP <411> Compendial Method. The official United States Pharmacopeia method, widely used as a benchmark for regulatory submissions involving multivitamin and mineral preparations.[1][3]
-
Method C: UPLC-PDA for Complex Matrices. A modern, high-throughput method validated for a wide array of supplement forms, including challenging matrices like softgels and gummies, reflecting the latest AOAC guidance.[2][4][5]
Chromatographic Conditions: A Head-to-Head Comparison
The choice of column and mobile phase is critical for achieving the desired separation. This compound is a moderately polar molecule, making reversed-phase (RP) chromatography with C8 or C18 stationary phases the most common choice.
| Parameter | Method A: Isocratic RP-HPLC[6] | Method B: USP <411> Assay[1] | Method C: AOAC-Validated UPLC[2][4] |
| Instrumentation | HPLC with UV/PDA Detector | HPLC with UV Detector | UPLC with PDA Detector |
| Column | Inertsil C8, 250 x 4.6 mm, 5 µm | L1 packing (C18), 15 cm x 3.9 mm | UPLC C18, e.g., Acquity BEH C18, 1.7 µm |
| Mobile Phase | Methanol:Phosphate Buffer (pH 6.4) (12:88, v/v) | Methanol, Water, Monobasic Potassium Phosphate, Tetrabutylammonium Hydroxide, Phosphoric Acid (pH 7.0) | Gradient of Water with Formic Acid and Acetonitrile with Formic Acid |
| Elution Mode | Isocratic | Isocratic | Gradient |
| Flow Rate | 0.7 mL/min | ~1.0 mL/min | ~0.4 mL/min |
| Detection | 280 nm | 280 nm | 282 nm (PDA) |
| Run Time | ~10 min | ~15 min | < 5 min |
Scientific Rationale:
-
Column Choice (C8 vs. C18): Method A employs a C8 column. The shorter alkyl chain of C8 provides less hydrophobic retention compared to a C18 column, which can be advantageous for moderately polar analytes like this compound, often leading to shorter run times without excessive mobile phase strength.[6] Methods B and C utilize C18 columns, the industry workhorse, offering strong hydrophobic retention suitable for complex mixtures and ensuring good separation from other vitamins and excipients.
-
Elution Mode (Isocratic vs. Gradient): The isocratic approach of Methods A and B is simple, robust, and highly reproducible, making it ideal for routine QC where the analytes are well-characterized.[1][6] Method C uses a gradient elution, which is essential for analyzing complex matrices like multivitamins, softgels, or gummies. The gradient starts with a high aqueous content to retain and separate polar compounds, then increases the organic solvent percentage to elute more hydrophobic components, ensuring that all analytes, including this compound, are eluted as sharp, well-resolved peaks in a short time.[2]
-
UPLC vs. HPLC: Method C's use of UPLC (Ultra-Performance Liquid Chromatography) with sub-2 µm particle columns allows for significantly faster run times, higher resolution, and greater sensitivity compared to traditional HPLC. This is a key advantage for high-throughput laboratory environments.[2][4]
Validation Parameter Performance
The following table summarizes the reported performance characteristics of each method, validated according to ICH Q2(R1) principles.
| Validation Parameter | Method A: Isocratic RP-HPLC[6] | Method B: USP <411> (Typical Performance) | Method C: AOAC-Validated UPLC[2][4] |
| Specificity | Demonstrated via forced degradation; no interference from placebo or degradants. | Baseline separation from internal standard (methylparaben) and other components. | No interference from blank matrix; PDA peak purity analysis confirms specificity. |
| Linearity Range | 0.01 - 5.91 µg/mL | Typically covers 80-120% of target assay concentration. | 0.45 - 7.37 µg/mL |
| Correlation (r²) | > 0.999 | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 98.56 - 102.52% | 98.0 - 102.0% | 95.48 - 104.72% (across 5 matrices) |
| Precision (% RSD) | Repeatability < 1.0%; Intermediate Precision < 2.0% | < 2.0% | Repeatability: 1.15 - 4.82% (across 9 samples) |
| LOD | Not specified, but LOQ is low. | Method-dependent, suitable for assay. | 0.089 µg/mL |
| LOQ | Signal-to-Noise of 10:1 | Method-dependent, suitable for assay. | 0.268 µg/mL |
| Robustness | Insensitive to small changes in pH, mobile phase composition, and flow rate. | pH and mobile phase ratio may be slightly adjusted to achieve separation. | Validated across multiple matrices, indicating high robustness. |
Trustworthiness Through Self-Validation:
Each protocol is a self-validating system. For instance, Method A's forced degradation study is a cornerstone of its trustworthiness; by intentionally degrading this compound with acid, base, oxidation, heat, and light, the method proves its ability to separate the intact drug from its potential breakdown products.[6] This stability-indicating capability is crucial for accurately assessing product shelf-life. Similarly, the robustness of Method C across diverse and challenging matrices like gummies and softgels demonstrates its reliability for a wide range of products.[2][5]
Caption: Comparison of Isocratic vs. Gradient Elution Principles.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. Safety Precaution: Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Protect all solutions containing this compound from light by using low-actinic glassware or by wrapping containers in aluminum foil.
Protocol 1: Sample Preparation for Solid Dosage Forms (Tablets/Capsules)
This procedure is applicable to Methods A and B.
-
Composite Sample: Accurately weigh and finely powder not fewer than 20 tablets or the contents of 20 capsules.
-
Weighing: Transfer a portion of the powder, accurately weighed and equivalent to approximately 1 mg of this compound, into a 50 mL low-actinic volumetric flask.[1]
-
Dissolution:
-
For Method A , add approximately 30 mL of the mobile phase (Methanol:Phosphate Buffer).
-
For Method B , add the specified Diluting Solvent and 2 mL of ammonium hydroxide to aid dissolution.[1]
-
-
Extraction: Sonicate the flask for 15 minutes to ensure complete extraction of this compound.
-
Dilution: Allow the solution to cool to room temperature. Dilute to the 50 mL mark with the respective solvent and mix thoroughly.
-
Clarification: Centrifuge a portion of the solution at 4000 RPM for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm PVDF or PTFE syringe filter into an HPLC vial, discarding the first 1-2 mL of the filtrate.
Protocol 2: Sample Preparation for Complex Matrices (Softgels/Gummies)
This procedure is adapted from the principles of the AOAC-validated UPLC method (Method C).[2][4][5]
-
Homogenization: For softgels, cryogenically freeze and grind the units to a homogenous powder. For gummies, weigh a representative number of units and homogenize them using a high-shear blender.
-
Weighing: Accurately weigh a portion of the homogenate equivalent to approximately 800 µg of this compound into a 50 mL centrifuge tube.[7]
-
Extraction Solvent: Prepare an extraction solvent consisting of an aqueous buffer (e.g., phosphate or ammonium acetate) containing an antioxidant like ascorbic acid to protect the labile this compound.
-
Extraction: Add 40 mL of extraction solvent to the centrifuge tube. Vortex vigorously for 2 minutes, then place in a heated shaker or water bath (e.g., 60°C) for 30 minutes to ensure complete dissolution and extraction.
-
Cooling & Dilution: Cool the tube to room temperature. Quantitatively transfer the contents to a 50 mL low-actinic volumetric flask and dilute to volume with the extraction solvent.
-
Clarification & Filtration: Centrifuge an aliquot at high speed (e.g., 10,000 RPM) for 15 minutes. Filter the clear supernatant through a 0.22 µm syringe filter suitable for aqueous solutions into a UPLC vial.
Protocol 3: HPLC/UPLC System Operation and Analysis
-
System Equilibration: Purge the HPLC/UPLC system and equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the system suitability solution (a standard solution of this compound, and for Method B, the internal standard) five or six times. Verify that system suitability parameters (e.g., %RSD of peak area < 2.0%, tailing factor ≤ 2.0, and resolution > 2.0 between this compound and any internal standard or critical pair) are met.[1]
-
Sequence Setup: Create a sequence including a solvent blank, the prepared standard solutions (for the calibration curve), quality control (QC) samples, and the prepared sample solutions.
-
Injection: Inject equal volumes (e.g., 5-20 µL) of the blank, standards, and samples.
-
Data Analysis: Integrate the peak area of this compound in the chromatograms. Construct a linear calibration curve of peak area versus concentration for the standards. Use the regression equation to calculate the concentration of this compound in the sample preparations. Account for all dilution factors to report the final amount of this compound per dosage unit.
Conclusion and Senior Scientist Insights
This guide demonstrates that while multiple validated HPLC methods exist for this compound determination, the optimal choice is contingent upon the specific application.
-
For routine QC of simple this compound tablets, a robust isocratic HPLC method (Method A) is efficient, cost-effective, and highly reproducible. Its validated stability-indicating nature provides critical data for product shelf-life.
-
The USP <411> method (Method B) serves as an indispensable benchmark for regulatory compliance, particularly in multivitamin formulations. Its use of an internal standard enhances precision.
-
For laboratories handling a diverse range of products, especially those with complex matrices like softgels and gummies, investing in a UPLC-based method (Method C) is highly advantageous. The superior speed, resolution, and sensitivity, coupled with its proven applicability across various dosage forms, provide unparalleled efficiency and reliability.
The key to successful validation lies not in rigidly adhering to a single protocol, but in understanding the scientific principles that underpin it. By carefully considering the analyte's properties, the sample matrix, and the intended purpose of the analysis, scientists can confidently develop, validate, and implement methods that ensure the quality and integrity of dietary supplements.
References
- United States Pharmacopeia. General Chapter <411> this compound Assay. USP-NF. [Link]
- Koroma, M., et al. (2023). A Single-Laboratory Validation of a UPLC Method for Determination of this compound in Various Dietary Supplement Dosage Forms.
- Koroma, M., et al. (2025). Determination of this compound in Various Dietary Supplement Dosage Forms by UPLC/PDA: Single-Laboratory Validation, First Action 2024.09.
- AOAC INTERNATIONAL. (2022). AOAC SMPR® 2022.002 Standard Method Performance Requirements (SMPRs®) for Determination of this compound in Dietary Supplements.
- United States Pharmacopeia. (2025). This compound Monograph. USP. [Link]
- Koroma, M., et al. (2025). Determination of this compound in Various Dietary Supplement Dosage Forms by UPLC/PDA. Oxford Academic. [Link]
- Kłaczkow, G., & Anuszewska, E. (2000). The use of HPLC method for determination of the this compound in multi-component vitamin preparations. Acta Poloniae Pharmaceutica. [Link]
- Grncharoska, K., et al. (2022). A stability-indicating HPLC method for determination of this compound and its related substances in tablets. Macedonian Pharmaceutical Bulletin. [Link]
- Alekseeva, N. N., & Savchenko, L. V. (2021). Determination of this compound in Multivitamin Preparations by Reversed Phase HPLC.
- Alagić-Džambić, L., et al. (2020). RP-HPLC Method of the Estimation of this compound in Tablets. Chemistry Research Journal. [Link]
- Amidžić, R., et al. (2005). RP-HPLC Determination of vitamins B1, B3, B6, this compound and B12 in multivitamin tablets. Journal of the Serbian Chemical Society. [Link]
- Hegazy, M. A., et al. (2018). Validation of High Performance Liquid Chromatographic Method for this compound Assay. International Journal of Pharmaceutical Science Invention. [Link]
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Jastrebova, J., et al. (2003). High-Performance Liquid Chromatography Method for the Determination of this compound in Fortified Food Products.
- Finglas, P. M., et al. (2005). The determination of folate in food using HPLC with selective affinity extraction. Food Standards Agency. [Link]
- Al-Zuhair, H. H. (2023). Determination of this compound in Pharmaceutical Dosage Forms: A Review. ARC Journals. [Link]
- Holcomb, I. J., & Fusari, S. A. (1981).
- AOAC INTERNATIONAL. (2022). Call For Methods: Determination of this compound in Dietary Supplements.
Sources
- 1. <411> this compound ASSAY [drugfuture.com]
- 2. A Single-Laboratory Validation of a UPLC Method for Determination of this compound in Various Dietary Supplement Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. â©411⪠this compound Assay [doi.usp.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound in Various Dietary Supplement Dosage Forms by UPLC/PDA: Single-Laboratory Validation, First Action 2024.09 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimised extraction of this compound from multivitamin-mineral preparations for liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Cross-Validation of Microbiological and Chromatographic Folate Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nutritional and clinical sciences, the accurate quantification of folates is paramount. These essential B vitamins are integral to a multitude of physiological processes, including DNA synthesis and repair, making their precise measurement critical in food fortification, clinical diagnostics, and drug development.[1] Historically, the microbiological assay has been the cornerstone of folate analysis. However, the advent of chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), has introduced a powerful alternative.
This guide provides an in-depth comparison of these two methodologies and outlines a robust framework for their cross-validation. As scientists and researchers, understanding the nuances of each assay and the importance of their correlation is essential for generating reliable and reproducible data.
The Contenders: A Tale of Two Assays
The Classic Workhorse: The Microbiological Folate Assay
The microbiological assay (MBA) is the World Health Organization's recommended method for assessing folate status in populations.[2] Its principle is elegantly simple: a folate-dependent microorganism, typically Lactobacillus rhamnosus, is cultured in a medium containing the sample.[2][3] The extent of bacterial growth, measured by turbidity, is directly proportional to the amount of biologically active folate present in the sample.[2][4]
Key Advantages:
-
Measures Bioactive Folate: The MBA quantifies all folate forms that are biologically active for the microorganism, which is often considered a proxy for human bioavailability.[5]
-
High Sensitivity: The assay is capable of detecting very low concentrations of folate.[5]
-
Cost-Effective: Compared to chromatographic methods, the MBA generally requires less expensive instrumentation.[2]
Inherent Limitations:
-
Lack of Specificity: The MBA cannot differentiate between the various forms of folate (vitamers).[6] It provides a "total folate" value.
-
Susceptibility to Interference: The growth of the microorganism can be inhibited by antibiotics or other compounds present in the sample, leading to inaccurate results.[4][7]
-
Labor-Intensive and Time-Consuming: The assay requires careful aseptic technique and an incubation period of nearly two days.[2]
The Modern Challenger: Chromatographic Folate Assays (HPLC)
High-Performance Liquid Chromatography (HPLC) has emerged as a more specific and selective alternative to the MBA.[8][9] This technique separates the different folate vitamers based on their physicochemical properties as they pass through a column.[10] Detection is typically achieved using ultraviolet (UV), fluorescence, or mass spectrometry (MS) detectors, with the latter (LC-MS/MS) offering the highest sensitivity and specificity.[6][11]
Key Advantages:
-
High Specificity: HPLC can separate and quantify individual folate forms, such as folic acid, 5-methyltetrahydrofolate (5-MTHF), and others.[6][10] This is crucial for understanding folate metabolism and the impact of fortification.
-
High Precision and Accuracy: When properly validated, HPLC methods offer excellent precision and accuracy.[9]
-
Reduced Interference: The separation step minimizes the impact of interfering substances from the sample matrix.[8]
Inherent Limitations:
-
Higher Cost and Complexity: The instrumentation and required expertise are more significant than for the MBA.[12]
-
Sample Preparation: Extraction of folates from complex matrices like food and biological tissues can be challenging and requires enzymatic treatment to convert polyglutamates to monoglutamates for accurate analysis.[6][13]
-
Potential for Vitamer Instability: Folates are labile compounds, and their degradation during sample preparation and analysis can be a concern.[1][6]
Head-to-Head Comparison: Microbiological vs. Chromatographic Assays
| Feature | Microbiological Assay (MBA) | Chromatographic Assay (HPLC/LC-MS) |
| Principle | Measures microbial growth proportional to total bioactive folate.[2] | Physically separates and quantifies individual folate vitamers.[10] |
| Specificity | Measures total folate activity; cannot differentiate vitamers.[6] | High; can identify and quantify individual folate forms.[6][10] |
| Sensitivity | High.[5] | High, especially with fluorescence or mass spectrometry detection.[11] |
| Accuracy | Can be affected by interfering substances and assay conditions.[4][7] | High, with proper validation and internal standards.[9] |
| Precision | Generally lower than HPLC.[4] | High.[9] |
| Sample Throughput | Low due to long incubation times.[2] | Higher, especially with modern automated systems. |
| Cost | Lower initial instrument cost.[2] | Higher instrument and maintenance costs.[12] |
| Expertise Required | Requires microbiological expertise and aseptic techniques. | Requires expertise in chromatography and instrumentation. |
| Application | Population-level folate status assessment, total folate in foods.[2][6] | Clinical research, food composition analysis, pharmacokinetic studies.[11][14] |
The Imperative of Cross-Validation
Given the distinct advantages and limitations of each method, cross-validation is not merely a recommendation but a scientific necessity. It establishes a bridge of confidence between the established MBA and the more modern chromatographic techniques, ensuring data comparability and reliability across different studies and laboratories. According to the FDA's guidance on bioanalytical method validation, cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study or across different studies.[15]
Why Cross-Validate?
-
Method Comparability: To understand the relationship and potential biases between the "total folate" measured by MBA and the sum of individual vitamers from HPLC.
-
Data Integrity: To ensure that a switch from one method to another does not lead to a misinterpretation of historical data or clinical reference ranges.
-
Method Robustness: To confirm that both methods provide comparable results for a variety of sample matrices.
-
Regulatory Compliance: To meet the stringent requirements of regulatory bodies like the FDA for method validation.[15][16]
A Step-by-Step Protocol for Cross-Validation
This protocol provides a framework for the cross-validation of a microbiological folate assay and an HPLC-based method.
Experimental Design and Sample Selection
-
Sample Matrix: Select a range of matrices relevant to your research, such as human serum/plasma, red blood cells, and various food products (e.g., fortified cereals, leafy greens).[11][14][17]
-
Sample Size: A statistically significant number of samples should be analyzed by both methods. A minimum of 20-30 samples per matrix is recommended.
-
Concentration Range: The selected samples should cover the expected analytical range of folate concentrations.
Sample Preparation: A Critical Step
Consistent and appropriate sample preparation is crucial for both assays.
-
Extraction: Employ a standardized extraction procedure for both methods. This typically involves heat treatment to inactivate endogenous enzymes and release folates from binding proteins.[13] The use of antioxidants like ascorbic acid is essential to prevent folate degradation.[6]
-
Enzymatic Deconjugation: For the analysis of naturally occurring folates in food and tissues, a tri-enzyme treatment (amylase, protease, and conjugase) is often necessary to break down the food matrix and hydrolyze polyglutamate forms to monoglutamates.[14][18]
Microbiological Assay Protocol
A detailed protocol for the MBA can be found in the CDC's training manual.[19] The general steps are as follows:
-
Prepare a series of dilutions of the sample extract.
-
Inoculate a folate-free assay medium with Lactobacillus rhamnosus.
-
Add the sample dilutions and a series of this compound standards to a microtiter plate.
-
Incubate the plate at 37°C for 24-48 hours.[4]
-
Measure the turbidity at 610 nm and calculate the folate concentration based on the standard curve.[4]
HPLC Protocol
-
Column: A C18 reversed-phase column is commonly used for folate analysis.[8][10]
-
Mobile Phase: A gradient elution with a buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile) is typically employed.[14]
-
Detection:
-
Quantification: Use certified reference standards for each folate vitamer being quantified.
Data Analysis and Interpretation
-
Correlation Analysis: Plot the results from the MBA against the sum of the individual folate vitamers from the HPLC method. Calculate the Pearson or Spearman correlation coefficient (r). A high correlation (r > 0.9) is desirable.[14]
-
Bland-Altman Plot: This plot assesses the agreement between the two methods by plotting the difference between the measurements against their average. It helps to identify any systematic bias.
-
Regression Analysis: Perform a linear regression to determine the relationship between the two methods. The slope and intercept of the regression line can reveal proportional and constant biases, respectively.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the microbiological and chromatographic assays, as well as the overarching cross-validation process.
Caption: Workflow of the Microbiological Folate Assay.
Caption: Workflow of the Chromatographic Folate Assay (HPLC).
Caption: The Cross-Validation Process.
Conclusion: A Symbiotic Relationship
The choice between a microbiological and a chromatographic folate assay is not a matter of one being definitively superior to the other; rather, it is a question of selecting the right tool for the specific analytical question. The microbiological assay remains a valuable and relevant method for determining total bioactive folate, especially in large-scale population studies.[2] Chromatographic methods, particularly LC-MS/MS, offer unparalleled specificity for elucidating the complete folate vitamer profile, which is indispensable for in-depth metabolic studies and the analysis of fortified foods.
A thorough cross-validation is the linchpin that ensures the integrity and comparability of folate data, regardless of the methodology employed. By understanding the principles, strengths, and weaknesses of each assay and by implementing a rigorous cross-validation protocol, researchers can generate high-quality, reliable data that will advance our understanding of the critical role of folate in health and disease.
References
- Framework for Laboratory Harmonization of Folate Measurements in Low- and Middle-Income Countries and Regions. PubMed Central. [Link]
- Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery. PubMed. [Link]
- The determination of folate in food using HPLC with selective affinity extraction. GOV.UK. [Link]
- High-Performance Liquid Chromatography Method for the Determination of this compound in Fortified Food Products. NIH. [Link]
- High-Performance Liquid Chromatography Method for the Determination of this compound in Fortified Food Products. ScienceOpen. [Link]
- Folate: Methods of analysis. UQ eSpace - The University of Queensland. [Link]
- Origins of the difference between food folate analysis results obtained by LC-MS/MS and microbiological assays. PubMed. [Link]
- Folate forms quantification in serum and whole blood using stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry.
- An evaluation of the accuracy of the folate microbiologic assay and comparison with liquid chromatography-tandem mass spectrometry. University of Otago. [Link]
- Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery. Taylor & Francis Online. [Link]
- Folate status assessment history: implications for measurement of biomarkers in NHANES. The American Journal of Clinical Nutrition. [Link]
- Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of this compound in Human Plasma. MDPI. [Link]
- Use of the Affinity/HPLC Method for Quantitative Estimation of this compound in Enriched Cereal-Grain Products. USDA ARS. [Link]
- A Practical Approach to Red Blood Cell Fol
- Folate (this compound): Reference Range, Interpretation, Collection and Panels. Medscape. [Link]
- Flowchart of food folate assay.
- Vitamin B9 (Total Folates – Microbial Method) Test. Medallion Labs. [Link]
- Comparison of food folate determined using microbiological assay and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
- Determination of this compound by Ultra-High Performance Liquid Chromatography in Certain Malt-based Beverages after Solid-Phase Extraction. DergiPark. [Link]
- Comparison of Food Folate Concentrations Assayed by HPLC after Tri-Enzyme Extraction and Solid-Phase Extraction versus Affinity Chrom
- Fol
- FOLATE MICROBIOLOGIC ASSAY TRAINING MANUAL Version 1 2018. CDC. [Link]
- Validation of High Performance Liquid Chromatographic Method for this compound Assay. International Journal of Pharmaceutical Science Invention. [Link]
- What is the proper use of the Red Blood Cell (RBC)
- Microbiological Assay for Serum, Plasma, and Red Cell Folate Using Cryopreserved, Microtiter Pl
- Red cell or serum folate? Results from the National Pathology Alliance benchmarking review. PMC - NIH. [Link]
- Comparison of radioassay and microbiological assay for serum folate, with clinical assessment of discrepant results. PubMed. [Link]
- FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. [Link]
- Validation of high performance liquid chromatographic method for this compound assay.
- Q2(R2) Validation of Analytical Procedures. FDA. [Link]
- Highlights from FDA's Analytical Test Method Valid
- Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
Sources
- 1. Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. medallionlabs.com [medallionlabs.com]
- 5. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. Comparison of radioassay and microbiological assay for serum folate, with clinical assessment of discrepant results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of this compound in Human Plasma [mdpi.com]
- 9. ijpsi.org [ijpsi.org]
- 10. High-Performance Liquid Chromatography Method for the Determination of this compound in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. tandfonline.com [tandfonline.com]
- 14. ars.usda.gov [ars.usda.gov]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. A Practical Approach to Red Blood Cell Folate Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cdc.gov [cdc.gov]
A Comparative Guide to the Bioavailability of Folic Acid and L-5-Methyltetrahydrofolate
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Folate Landscape
Folate, an essential B-vitamin, is indispensable for numerous physiological processes, including DNA synthesis, repair, and methylation. Its deficiency is implicated in a range of pathologies, from neural tube defects in developing fetuses to cardiovascular diseases in adults.[1] To counteract deficiency, supplementation and food fortification strategies are widely employed.[1] The two primary forms of folate used in supplementation are the synthetic, oxidized form, folic acid, and the naturally occurring, biologically active form, L-5-methyltetrahydrofolate (L-5-MTHF).[1][2][3]
This compound, a synthetic compound, is valued for its stability and cost-effectiveness in food fortification and supplements.[2] However, it is not biologically active and requires a multi-step enzymatic conversion to be utilized by the body.[2][3] In contrast, L-5-MTHF is the primary form of folate found in circulation and is directly available for cellular metabolic processes.[2][3] This guide provides an in-depth comparison of the bioavailability of these two crucial folate forms, supported by experimental data and protocols, to inform research and clinical applications.
Metabolic Pathways: A Tale of Two Folates
The fundamental difference in the bioavailability of this compound and L-5-MTHF lies in their distinct metabolic pathways. This compound must undergo reduction to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). Subsequently, THF is converted to L-5-MTHF through a series of enzymatic reactions, with a critical step catalyzed by methylenetetrahydrofolate reductase (MTHFR).[4]
L-5-MTHF, on the other hand, bypasses this entire enzymatic cascade. Upon absorption, it is directly available to donate its methyl group for the remethylation of homocysteine to methionine, a crucial step in the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions.[4]
Caption: Metabolic pathways of this compound vs. L-5-MTHF.
The MTHFR Polymorphism: A Key Determinant of Bioavailability
The efficiency of this compound metabolism is significantly influenced by genetic polymorphisms in the MTHFR gene, particularly the C677T variant.[4][5][6] Individuals with the homozygous TT genotype exhibit reduced MTHFR enzyme activity, leading to impaired conversion of this compound to its active form, L-5-MTHF.[6] This can result in lower circulating folate levels and elevated homocysteine, a risk factor for various diseases.[4][5]
Conversely, the bioavailability of L-5-MTHF is not affected by MTHFR polymorphisms, as it bypasses the MTHFR-dependent step.[1][7] This makes L-5-MTHF a more reliable form of folate supplementation, especially for individuals with the MTHFR C677T variant.[1][7] Studies have shown that supplementation with 5-MTHF can effectively bypass the metabolic block caused by MTHFR deficiency.[7][8]
Comparative Pharmacokinetics: Experimental Evidence
Numerous clinical studies have compared the pharmacokinetic profiles of this compound and L-5-MTHF. The results consistently demonstrate the superior bioavailability of L-5-MTHF.
| Pharmacokinetic Parameter | This compound | L-5-Methyltetrahydrofolate | Reference(s) |
| Cmax (Peak Plasma Concentration) | Lower | Significantly Higher | [9] |
| Tmax (Time to Peak Concentration) | Longer | Shorter | [10] |
| AUC (Area Under the Curve) | Lower | Significantly Higher | [10][11] |
A study comparing single oral doses of 5 mg of this compound and 5 mg of 5-MTHF found that the peak concentration of 5-MTHF was almost seven times higher after its direct administration compared to this compound.[9] Another study reported that the incremental area under the curve (iAUC) was significantly higher after the administration of a (6S)-5-MethylTHF salt compared to this compound, indicating greater overall absorption.[10][11]
The faster absorption of L-5-MTHF is reflected in a shorter time to reach maximum plasma concentrations (Tmax).[10] This rapid uptake ensures a more immediate supply of biologically active folate to the tissues.
Experimental Protocol: Assessing Folate Bioavailability in a Human Clinical Trial
To provide a practical framework, the following is a detailed, step-by-step methodology for a randomized, double-blind, crossover study to compare the bioavailability of this compound and L-5-MTHF.
Caption: Experimental workflow for a comparative bioavailability study.
1. Subject Recruitment and Screening:
-
Inclusion Criteria: Healthy adult volunteers (male and female), age 18-65.
-
Exclusion Criteria: Smoking, use of folate supplements within the last 3 months, gastrointestinal diseases, or intake of medications known to interfere with folate metabolism.[10]
-
Ethical Considerations: Obtain informed consent from all participants. The study protocol should be approved by an institutional review board.
2. Study Design:
-
A randomized, double-blind, crossover design is optimal to minimize inter-individual variability.[12]
-
Participants are randomly assigned to one of two treatment sequences: (A) this compound then L-5-MTHF, or (B) L-5-MTHF then this compound.
3. Washout Periods:
-
A washout period of at least one week with a folate-free diet should precede each intervention period to ensure baseline folate levels are standardized.
4. Intervention:
-
Administer equimolar oral doses of this compound and L-5-MTHF (e.g., 500 µg) in identical capsules to maintain blinding.[12]
5. Blood Sampling:
-
Collect venous blood samples at baseline (pre-dose) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, and 24 hours).[12]
-
Plasma should be separated immediately and stored at -80°C until analysis.
6. Analytical Methodology:
-
Plasma folate concentrations (total folate and specific forms like 5-MTHF and unmetabolized this compound) should be quantified using a validated and sensitive method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[13] The microbiological assay using Lactobacillus casei is another established method, though it measures total folate and is more labor-intensive.[13][14][15]
7. Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters for each participant and each folate form:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Calculated using the trapezoidal rule, representing the total drug exposure over time.
-
8. Statistical Analysis:
-
Compare the pharmacokinetic parameters between the two folate forms using appropriate statistical tests (e.g., paired t-test or analysis of variance for crossover design) to determine if there are statistically significant differences in bioavailability.
Conclusion and Implications
For researchers, scientists, and drug development professionals, these findings have significant implications:
-
Supplement Formulation: L-5-MTHF is a more efficacious choice for folate supplementation, particularly for individuals with MTHFR polymorphisms.
-
Clinical Practice: In clinical settings where rapid and reliable correction of folate deficiency is critical, L-5-MTHF should be the preferred form.
-
Future Research: Further studies are warranted to explore the long-term clinical outcomes of supplementation with L-5-MTHF versus this compound in various populations.
The use of L-5-MTHF may also mitigate concerns about the potential adverse effects of unmetabolized this compound in the circulation.[1] As our understanding of folate metabolism and genetics deepens, the adoption of L-5-MTHF represents a more personalized and effective approach to ensuring optimal folate status.
References
- Winkels, R. M., et al. (2007). This compound and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics. Clinical Pharmacokinetics, 49(8), 535-548. [Link]
- Akoglu, B., et al. (2008). Pharmacokinetic study on the utilisation of 5-methyltetrahydrofolate and this compound in patients with coronary artery disease. British Journal of Pharmacology, 155(6), 903-909. [Link]
- Brouwer, I. A., et al. (2006). Comparison of (6 S)-5-methyltetrahydrothis compound v. This compound as the reference folate in longer-term human dietary intervention studies assessing the relative bioavailability of natural food folates: comparative changes in folate status following a 16-week placebo-controlled study in healthy adults. British Journal of Nutrition, 96(4), 702-708. [Link]
- Scaglione, F., & Panzavolta, G. (2014). This compound and L-5-Methyltetrahydrofolate: A Comparison of Clinical Pharmacokinetics and Pharmacodynamics. Clinical Pharmacokinetics, 53(6), 481-490. [Link]
- Schön, C., et al. (2025). Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to this compound: a randomized double-blind single dose cross-over study. Food & Nutrition Research, 69. [Link]
- Miraglia, N., & Agostinetto, M. (2022). Active Folate Versus this compound: The Role of 5-MTHF (Methylfolate) in Human Health. Alternative Therapies in Health and Medicine, 28(4), 12-17. [Link]
- Pietrzik, K., Bailey, L., & Shane, B. (2010). This compound and L-5-Methyltetrahydrofolate: Comparison of Clinical Pharmacokinetics and Pharmacodynamics. Clinical Pharmacokinetics, 49(8), 535-548. [Link]
- Schön, C., et al. (2025). Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to this compound: a randomized double-blind single dose cross-over study. Food & Nutrition Research, 69. [Link]
- Pfeiffer, C. M., et al. (2011). Determination of unmetabolized this compound in human plasma using affinity HPLC. The American Journal of Clinical Nutrition, 94(2), 564-572. [Link]
- Pentieva, K., et al. (2004). The short-term bioavailabilities of [6S]-5-methyltetrahydrofolate and this compound are equivalent in men. The Journal of Nutrition, 134(3), 580-585. [Link]
- Venn, B. J., et al. (2003). Comparison of the effect of low-dose supplementation with L-5-methyltetrahydrofolate or this compound on plasma homocysteine: A randomized placebo-controlled study. The American Journal of Clinical Nutrition, 77(3), 658-662. [Link]
- D'Angelo, A., et al. (2025). Adverse Effects of Excessive this compound Consumption and Its Implications for Individuals With the Methylenetetrahydrofolate Reductase C677T Genotype. Cureus, 17(2), e68984. [Link]
- Girelli, D., et al. (2021). The Implication of a Polymorphism in the Methylenetetrahydrofolate Reductase Gene in Homocysteine Metabolism and Related Civilisation Diseases. International Journal of Molecular Sciences, 22(16), 8847. [Link]
- ClinicalTrials.gov. (2024).
- Vidmar, R., et al. (2020). Folate Insufficiency Due to MTHFR Deficiency Is Bypassed by 5-Methyltetrahydrofolate. Journal of Clinical Medicine, 9(9), 2836. [Link]
- Tsang, B. L., et al. (2015). Genetic polymorphisms and folate status. Journal of Human Nutrition and Dietetics, 28(Suppl. 1), 1-11. [Link]
- Arcot, J., & Shrestha, A. (2005). Folate: methods of analysis. Trends in Food Science & Technology, 16(6-7), 253-266. [Link]
- Obeid, R., et al. (2018). Folate, this compound and 5-methyltetrahydrofolate are not the same thing. Journal of Evidence-Based Complementary & Alternative Medicine, 23, 2156587218785327. [Link]
- Brouwer, I. A., et al. (2004). Quantifying folate bioavailability: a critical appraisal of methods. Current Opinion in Biotechnology, 15(5), 441-446. [Link]
- Centers for Disease Control and Prevention. (2025). MTHFR Gene Variant and this compound Facts. [Link]
- Leeming, R. J., & Blair, J. A. (1979). Analysis and biochemistry of blood folate.
- World Health Organization. (2015).
Sources
- 1. Folate, this compound and 5-methyltetrahydrofolate are not the same thing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Implication of a Polymorphism in the Methylenetetrahydrofolate Reductase Gene in Homocysteine Metabolism and Related Civilisation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adverse Effects of Excessive this compound Consumption and Its Implications for Individuals With the Methylenetetrahydrofolate Reductase C677T Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic polymorphisms and folate status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Active Folate Versus this compound: The Role of 5-MTHF (Methylfolate) in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Folate Insufficiency Due to MTHFR Deficiency Is Bypassed by 5-Methyltetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic study on the utilisation of 5-methyltetrahydrofolate and this compound in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to this compound: a randomized double-blind single dose cross-over study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to this compound: a randomized double-blind single dose cross-over study | Food & Nutrition Research [foodandnutritionresearch.net]
- 12. The short-term bioavailabilities of [6S]-5-methyltetrahydrofolate and this compound are equivalent in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of unmetabolized this compound in human plasma using affinity HPLC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DSpace [iris.who.int]
A Comparative Guide: Folic Acid vs. Folinic Acid in Cell Culture Applications
For researchers, scientists, and drug development professionals, the nuanced choices in cell culture reagents can be the pivot on which an experiment's success or failure turns. Among the essential components of culture media, the folate source is a critical, yet often overlooked, variable. This guide provides an in-depth, evidence-based comparison of two common folate forms: folic acid and folinic acid. We will delve into their biochemical distinctions, performance in culture, and the causal logic behind choosing one over the other for specific applications.
The Biochemical Landscape: Understanding this compound and Folinic Acid
This compound and folinic acid are both forms of vitamin B9, a vital nutrient for cellular proliferation and function.[1] Their primary role is to serve as cofactors in one-carbon metabolism, which is essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[2][3] However, they are not biologically equivalent.[2]
-
This compound: A synthetic, oxidized form of folate that is not found in nature.[1][4] It is cost-effective and stable, making it a common supplement in cell culture media.[2] To become biologically active, this compound must be enzymatically reduced to tetrahydrofolate (THF).[4][5][6]
-
Folinic Acid (Leucovorin): A reduced and more bioavailable form of folate (5-formyltetrahydrofolate).[2][5] It is an intermediate in the folate metabolic pathway and can be more readily converted to the active THF cofactors.[2][5]
The key differentiator in their utility lies in their entry point into the folate metabolic cycle. This compound's activation is entirely dependent on the enzyme dihydrofolate reductase (DHFR) .[4][5][6][7][8] This enzyme catalyzes the two-step reduction of this compound to dihydrofolate (DHF) and then to the active tetrahydrofolate (THF).[6][7][8] In contrast, folinic acid bypasses this critical DHFR-dependent step, entering the cycle further downstream.[2][5]
Caption: Metabolic pathways of this compound vs. Folinic Acid.
Head-to-Head Comparison: Performance in Cell Culture
The choice between this compound and folinic acid should be guided by the specific requirements of the cell line and experimental design.
| Feature | This compound | Folinic Acid (Leucovorin) |
| Form | Synthetic, oxidized precursor[2][4] | Reduced, metabolically active form[2][5] |
| DHFR Dependency | Absolutely dependent on DHFR for activation[4][5] | Bypasses the DHFR enzyme step[2][5] |
| Bioavailability | Can be limited by cellular DHFR activity | Readily converted to active folate metabolites[5] |
| Stability | Generally considered the most stable form[9] | Stable in solution[2] |
| Common Use Cases | Standard cell lines, routine culture | DHFR-deficient cells, methotrexate rescue[1] |
Metabolic Efficiency and the DHFR Bottleneck
For most standard, healthy cell lines, the endogenous DHFR activity is sufficient to process the this compound present in basal media. However, the activity of human DHFR can be slow and highly variable.[4] In scenarios of rapid cell proliferation, high-density cultures, or in specific cell lines, DHFR can become a rate-limiting step, leading to a functional folate deficiency even when this compound is abundant.
Folinic acid circumvents this potential bottleneck entirely. Its direct entry into the folate cycle ensures a more reliable supply of THF cofactors, which can be crucial for maintaining optimal growth and productivity in demanding culture systems.
Stability Considerations
While this compound is noted for its stability, it is also susceptible to photodegradation.[9][10] Therefore, it is standard practice to store media protected from light. Folinic acid is also stable in solution, and its use is well-established in various commercially available media formulations, particularly for sensitive or specialized cell types.
Critical Applications Dictating the Choice
The decision to use folinic acid over this compound becomes less of a choice and more of a necessity in specific, well-defined experimental contexts.
A. DHFR-Deficient Cell Lines
The most prominent application for folinic acid is in the culture of DHFR-deficient cell lines, such as the widely used CHO DG44 and DUXB11 lines. These cells are genetically engineered to lack a functional DHFR gene, making them unable to survive in media containing only this compound. They are auxotrophic for purines, glycine, and thymidine, a condition that can be overcome by supplementing the medium with folinic acid, which provides the necessary one-carbon units for their synthesis.
B. Methotrexate Selection and "Leucovorin Rescue"
Methotrexate (MTX) is a potent chemotherapeutic agent that functions as a competitive inhibitor of DHFR.[8][11] In cell culture, MTX is often used as a selection agent to amplify the expression of a co-transfected gene of interest along with a functional DHFR gene. During this process, high concentrations of MTX can be toxic even to the transfected cells.
This is where "Leucovorin rescue" (folinic acid rescue) becomes indispensable. By providing folinic acid, researchers can bypass the MTX-induced DHFR blockade, supplying the cells with the essential folate cofactors needed for survival while maintaining the selective pressure for gene amplification.[1][12][13] Experimental evidence shows that folinic acid, but not this compound, can effectively rescue cells from MTX-induced cytotoxicity.[14]
Experimental Protocol: Validating the Optimal Folate Source for Your System
To empirically determine the appropriate folate source for a specific cell line, a comparative growth assay is the most direct approach. This protocol is designed as a self-validating system to test the DHFR functionality of your cells.
Objective:
To compare the ability of a given cell line to proliferate in a folate-deficient basal medium supplemented with either this compound or folinic acid.
Materials:
-
Your cell line of interest
-
Folate-deficient basal medium (e.g., Folate-free RPMI-1640)
-
Fetal Bovine Serum (dialyzed, to remove endogenous folates)
-
This compound stock solution (1 mg/mL)
-
Folinic Acid (Leucovorin) stock solution (1 mg/mL)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, resazurin)
-
Plate reader
Experimental Workflow Diagram
Caption: Workflow for comparing this compound and folinic acid.
Step-by-Step Methodology:
-
Cell Preparation: Culture your cells in their standard complete medium. On the day of the experiment, harvest and perform a viable cell count.
-
Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in your standard complete medium. Allow cells to attach overnight.
-
Media Preparation: Prepare the following four media conditions using the folate-deficient basal medium and dialyzed FBS:
-
Positive Control: Folate-deficient medium + this compound (final concentration ~1 mg/L or 4 mg/L as in standard media).
-
Experimental: Folate-deficient medium + Folinic Acid (at an equimolar concentration to this compound).
-
Negative Control 1: Folate-deficient medium only.
-
Negative Control 2 (Optional): Complete standard medium (to represent optimal growth).
-
-
Treatment: Carefully aspirate the seeding medium from the wells and replace it with 100 µL of the prepared treatment media. Include at least triplicate wells for each condition and time point.
-
Incubation and Analysis: Incubate the plates under standard conditions (e.g., 37°C, 5% CO2). At designated time points (e.g., 24, 48, 72, 96, and 120 hours), perform a cell proliferation assay according to the manufacturer's instructions.
Data Interpretation & Expected Results
The results will provide a clear indication of your cell line's ability to utilize each folate source.
| Cell Line Type | Folate-Free | + this compound | + Folinic Acid |
| Standard (DHFR-positive) | No Growth | Growth | Growth |
| DHFR-deficient | No Growth | No Growth | Growth |
| Rapidly Proliferating | No Growth | Sub-optimal Growth | Optimal Growth |
-
DHFR-Positive Cells: Will show robust growth with both this compound and folinic acid, as they have a functional DHFR enzyme.
-
DHFR-Deficient Cells: Will only proliferate in the medium supplemented with folinic acid. This result validates the DHFR-negative status of the cell line.
-
High-Metabolic-Demand Cells: May exhibit a significantly higher growth rate or reach a higher peak cell density with folinic acid compared to this compound, indicating that DHFR activity is a limiting factor for optimal performance.
Conclusion and Recommendations
The selection of a folate source in cell culture media is a critical decision with direct implications for experimental outcomes.
-
Choose this compound for routine culture of standard, well-characterized, DHFR-positive cell lines where cost-effectiveness is a primary consideration. It is a reliable and stable component of most basal media formulations.
-
Choose Folinic Acid is the required choice for DHFR-deficient cell lines (e.g., CHO DG44) and is essential for methotrexate rescue protocols. Furthermore, it should be strongly considered for high-density suspension cultures, perfusion systems, and biomanufacturing applications where maximizing cell growth and productivity is paramount, as it eliminates the DHFR enzyme as a potential metabolic bottleneck.
By understanding the underlying biochemical principles and validating the specific needs of your cellular system, you can make an informed choice that enhances the robustness, reproducibility, and success of your cell culture endeavors.
References
- FRAT® Autism. (2025, August 30). This compound vs Folinic Acid.
- Dr.Oracle. (2025, July 28). What is the difference between this compound and folinic acid (leucovorin)?
- PNAS.
- YouTube. (2025, April 29).
- PMC - NIH.
- ResearchGate. The folate/folic acid metabolic pathways and functions in mammalian cells.
- Wikipedia.
- Healthylife. (2015, September 28). Folinic acid vs.
- PMC - PubMed Central.
- Cochrane. (2013, May 31).
- PLOS. (2019, September 17). Changes in intracellular folate metabolism during high-dose methotrexate and Leucovorin rescue therapy in children with acute lymphoblastic leukemia.
- YouTube. (2025, May 3).
- PubMed.
- ResearchGate. (2025, February 17). The Role of DHFR in Cellular Metabolism and Disease.
- ResearchGate. (2025, August 9). Defining the Appropriate Dosage of Folinic Acid After High-Dose Methotrexate for Childhood Acute Lymphatic Leukemia That Will Prevent Neurotoxicity Without Rescuing Malignant Cells in the Central Nervous System.
- PubMed. (2021, October 19). Rescuing effect of folates on methotrexate cytotoxicity in human trophoblast cells.
- Sigma-Aldrich.
- Quora. (2016, April 30). What is the difference between this compound and folinic acid?
- Sigma-Aldrich. This compound Metabolism in Cancer.
- PMC - NIH. Characterization of this compound, 5-methyltetrahydrofolate and synthetic folinic acid in the high-affinity folate transporters: impact on pregnancy and development.
- MDPI. The Concept of this compound in Health and Disease.
- Verywell Health. (2025, October 17).
- PMC - NIH.
- Google Patents. EP0481791B1 - Culture medium for CHO-cells and adapted CHO-cells.
- Oregon State University.
- PubMed - NIH. Folinic acid therapy in treatment of dihydropteridine reductase deficiency.
- PMC - PubMed Central.
- ResearchGate. Effect of this compound (A) and folinic acid (B) on the survival of...
- PubMed. Nutritional folate-deficiency in Chinese hamster ovary cells.
- PubMed. Nutritional Folate Deficiency in Chinese Hamster Ovary Cells. I.
- NCBI Bookshelf. (2024, February 28).
- Google Patents. WO2015137640A1 - Chemical composition cell culture medium additives.
- PMC - NIH.
- PubMed.
- MDPI. (2022, March 23).
- Sigma-Aldrich. This compound (F8758)
- The American Journal of Clinical Nutrition. Folate status assessment history: implications for measurement of biomarkers in NHANES1.
- ResearchGate.
- ResearchGate. (2025, August 9).
Sources
- 1. healthylife.com.au [healthylife.com.au]
- 2. autism.fratnow.com [autism.fratnow.com]
- 3. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. pnas.org [pnas.org]
- 5. droracle.ai [droracle.ai]
- 6. This compound Metabolism in Cancer [sigmaaldrich.com]
- 7. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. Changes in intracellular folate metabolism during high-dose methotrexate and Leucovorin rescue therapy in children with acute lymphoblastic leukemia | PLOS One [journals.plos.org]
- 13. youtube.com [youtube.com]
- 14. Rescuing effect of folates on methotrexate cytotoxicity in human trophoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Folic Acid Extraction: A Head-to-Head Comparison of Methodologies
For researchers, clinical scientists, and drug development professionals, the accurate quantification of folic acid and its vitamers is paramount. The journey from a complex biological matrix—be it a foodstuff, serum, or tissue homogenate—to a precise analytical readout is fraught with challenges. The lability of folate vitamers and their entrapment within intricate protein and carbohydrate structures demand a robust and validated extraction methodology. This guide provides an in-depth, head-to-head comparison of common this compound extraction strategies, moving beyond a simple catalog of kits to a foundational understanding of the biochemical principles that underpin performance.
The Central Challenge: Liberating Folate from the Matrix
Naturally occurring folates are a family of compounds, not a single entity. They are characterized by a pteridine ring, p-aminobenzoic acid, and a variable chain of glutamate residues. This polyglutamyl tail is the first analytical hurdle; it renders the folate molecule less bioavailable for analysis and must be cleaved.[1][2] Furthermore, these molecules are often sequestered within larger biopolymers.[3][4][5] The primary goal of any extraction protocol is twofold: to release the folate from the sample matrix and to hydrolyze the polyglutamyl chain to a monoglutamate form, which is the universal substrate for most analytical techniques.[6][7]
Extraction Strategies: A Comparative Analysis
The evolution of folate extraction has moved from simple, often incomplete methods to more sophisticated enzymatic approaches. The gold standard today is the tri-enzyme extraction, which has been demonstrated to yield more accurate and complete folate quantification compared to older, single-enzyme techniques.[3][4][8]
Single-Enzyme (Conjugase) Extraction: An Outdated Approach
Historically, folate analysis relied on a single enzymatic step using a γ-glutamyl hydrolase, commonly referred to as conjugase.[3] This enzyme specifically cleaves the γ-glutamyl linkages of the polyglutamate tail.[9][10]
Mechanism of Action:
-
Target: Polyglutamyl folates.
-
Action: Hydrolyzes the polyglutamate chain to monoglutamate.
-
Limitation: This method presupposes that the folate is already freely available in the sample homogenate. It fails to address folates that are physically trapped or chemically bound within protein and starch matrices.[3][4]
This approach is now largely considered inadequate for complex samples, as it can lead to a significant underestimation of total folate content.[8]
Tri-Enzyme Extraction: The Modern Gold Standard
To overcome the limitations of the single-enzyme method, a multi-step enzymatic digestion was developed. This "tri-enzyme" approach systematically breaks down the major components of the food matrix, ensuring a more complete release of all folate vitamers prior to deconjugation.[3][5][8]
The Synergistic Action of the Tri-Enzyme Cocktail:
-
α-Amylase: This enzyme initiates the process by hydrolyzing complex carbohydrates, primarily starch, into smaller oligosaccharides. This is crucial for starchy matrices like cereals, grains, and potatoes.[8][11]
-
Protease: Following or concurrently with amylase treatment, a broad-spectrum protease is used to digest proteins that can entrap folate molecules.[8][11][12] This step is vital for protein-rich samples such as meats, dairy, and legumes.
-
Conjugase (γ-Glutamyl Hydrolase): Once the folate is liberated from the matrix, the conjugase is added to hydrolyze the polyglutamyl tail to the monoglutamate form, making it available for analysis.[8][9]
The superiority of the tri-enzyme method has been consistently demonstrated, with studies showing an increase of over 50% in measured folate content in various foods compared to conjugase treatment alone.[8]
Experimental Workflow: Tri-Enzyme Extraction
The following diagram outlines a typical workflow for tri-enzyme this compound extraction, forming the basis of many commercially available kits and laboratory-developed tests.
Caption: Generalized workflow for tri-enzyme this compound extraction.
Performance Metrics: A Comparative Overview
The choice of extraction strategy significantly impacts key performance parameters. While specific commercial kits do not have extensive head-to-head published data, we can compare the underlying methodologies based on published research.
| Parameter | Single-Enzyme (Conjugase Only) | Tri-Enzyme Extraction | Key Considerations |
| Recovery | Highly variable and matrix-dependent; often low for complex foods (e.g., cereals, meats). | Significantly higher and more consistent across a wide range of food matrices.[8][13] | The addition of amylase and protease is critical for releasing bound folate, leading to improved recovery.[5] |
| Accuracy | Prone to underestimation of total folate content. | Considered the most accurate method for determining total folate.[3] | Accuracy is dependent on the optimization of pH and incubation times for each enzyme, which can be matrix-specific.[8][11] |
| Precision (RSD) | Can be poor due to incomplete and variable extraction. | Generally good, with reported RSDs often below 10% under optimized conditions. | Reproducibility relies on standardized enzyme activities and consistent protocol execution. |
| Applicability | Limited to simple matrices or samples where folate is known to be unbound. | Broadly applicable to a wide range of sample types, including complex foods, fortified products, and biological fluids.[14] | The "gold standard" for creating reliable food composition databases.[3][4] |
| Complexity & Time | Simpler and faster. | More complex and time-consuming due to multiple incubation steps. | The additional time is a necessary trade-off for accuracy in complex samples. |
Post-Extraction Clean-Up: Refining the Extract
Following enzymatic digestion, the crude extract contains numerous compounds that can interfere with downstream analysis. A purification step is therefore essential. The two most common approaches are Solid-Phase Extraction (SPE) and Affinity Chromatography.
Solid-Phase Extraction (SPE)
SPE is a widely used technique for sample clean-up. For folate analysis, strong anion-exchange (SAX) cartridges are most common.[15][16]
-
Principle: At an appropriate pH, the negatively charged folate molecules bind to the positively charged stationary phase of the SAX cartridge. Interfering compounds are washed away, and the purified folates are then eluted with a high-salt or pH-adjusted buffer.
-
Advantages: Inexpensive, uses commercially available cartridges, and is suitable for routine applications.[17]
-
Disadvantages: Offers limited specificity. Co-elution of interfering compounds can still occur, potentially affecting the accuracy of HPLC analysis.[18]
Affinity Chromatography
This technique offers a more targeted approach by utilizing the high binding affinity between folate and Folate Binding Protein (FBP).
-
Principle: The sample extract is passed through a column containing FBP immobilized on a solid support. Folate vitamers are selectively captured by the FBP, while all other matrix components are washed away. The purified folates are then eluted under conditions that disrupt the FBP-folate interaction.[18][19]
-
Advantages: Highly specific, providing significantly improved clean-up and sample concentration compared to SPE.[17][18]
-
Disadvantages: Can be more expensive and time-consuming. The affinity media may not be commercially available in pre-packed formats and can be unstable, limiting reusability.[18]
Head-to-Head: SPE vs. Affinity Chromatography
| Feature | Solid-Phase Extraction (SPE) | Affinity Chromatography |
| Specificity | Moderate | High |
| Cost | Lower | Higher |
| Throughput | Higher | Lower |
| Recommendation | Suitable for most routine applications, especially for cleaner sample matrices.[17] | Recommended for complex matrices or when high purity is required to eliminate chromatographic interference.[17] |
Final Quantification: Choosing the Right Analytical Tool
The final step is the quantification of the extracted and purified folate. The two predominant methods are the microbiological assay and High-Performance Liquid Chromatography (HPLC).
Microbiological Assay
This classic method relies on the growth of a folate-dependent bacterium, typically Lactobacillus rhamnosus (ATCC 7469).[13][20]
-
Principle: The bacteria are cultured in a folate-deficient medium. The addition of a standard or sample containing folate allows for bacterial growth, which is proportional to the amount of folate present. Growth is typically measured by turbidity.[21]
-
Pros: Measures total folate activity and is highly sensitive.[13]
-
Cons: Does not differentiate between different folate vitamers. The growth response can vary for different vitamers, potentially leading to inaccuracies if the vitamer profile of the sample differs significantly from the standard (typically this compound).[22]
High-Performance Liquid Chromatography (HPLC)
HPLC, often coupled with UV, fluorescence, or mass spectrometry (MS) detection, is the instrumental method of choice for modern folate analysis.[18][19]
-
Principle: The extracted folates are separated on a chromatographic column (typically reverse-phase C18) and detected as they elute.[19]
-
Pros: Allows for the separation and individual quantification of different folate vitamers (e.g., 5-methyltetrahydrofolate, this compound).[18] This is crucial for understanding folate profiles in foods and for metabolic studies.
-
Cons: Can be more technically demanding and requires more extensive sample clean-up to avoid interference.[23]
Detailed Experimental Protocols
Protocol 1: Tri-Enzyme Extraction for General Food Matrices
This protocol is a composite based on established methodologies and should be optimized for specific matrices.[8][14]
-
Homogenization: Weigh 1-2 g of the homogenized food sample into a 50 mL centrifuge tube. Add 10 mL of an extraction buffer (e.g., 50 mM HEPES/CHES, pH 7.85) containing 2% (w/v) sodium ascorbate to prevent folate oxidation.
-
α-Amylase Digestion: Add α-amylase (e.g., from Bacillus amyloliquefaciens) and incubate in a shaking water bath at 37°C for 2-4 hours. The optimal pH can vary by matrix (e.g., pH 7.0 for beef, pH 5.0 for milk).[8]
-
Protease Digestion: Add a broad-spectrum protease (e.g., Pronase) and continue incubation at 37°C for 1-3 hours.
-
Enzyme Inactivation: Terminate the digestion by heating the mixture in a boiling water bath for 5-10 minutes. Cool rapidly in an ice bath.
-
Deconjugation: Add a source of conjugase (e.g., rat serum or chicken pancreas extract) and incubate at 37°C for 2-3 hours.[12]
-
Final Inactivation & Clarification: Heat in a boiling water bath for 5 minutes to inactivate the conjugase. Cool and centrifuge (e.g., 10,000 x g for 15 minutes) to pellet solids.
-
Collection: Carefully collect the supernatant, which contains the extracted folate monoglutamates. Protect from light and store at -20°C or below prior to clean-up and analysis.
Protocol 2: Microbiological Assay using Lactobacillus rhamnosus
This protocol outlines the general steps for a microtiter plate-based assay.[21]
-
Prepare Media: Use a specialized, folate-free assay medium.
-
Prepare Inoculum: Culture L. rhamnosus and prepare a standardized cell suspension in sterile saline.
-
Set up Plate: In a 96-well microtiter plate, add the assay medium to all wells.
-
Add Standards and Samples: Add known concentrations of a this compound standard to a series of wells to create a standard curve. Add appropriately diluted sample extracts to other wells. Include blank wells with no folate.
-
Inoculate: Add a small, consistent volume of the bacterial inoculum to all wells except the blanks.
-
Incubate: Cover the plate and incubate at 37°C for 24-48 hours in the dark.
-
Measure Turbidity: Read the optical density (turbidity) of each well using a microplate reader at 610-630 nm.
-
Quantify: Plot the standard curve (OD vs. concentration) and use it to determine the folate concentration in the samples.
Conclusion and Recommendations
The accurate determination of this compound begins with a successful extraction. While a variety of commercial kits exist, they are overwhelmingly based on the principles outlined in this guide.
-
For Comprehensive and Accurate Analysis: The tri-enzyme extraction method is unequivocally the superior choice. It is the only approach that reliably liberates folate from the diverse and complex matrices encountered in food and biological samples. Any "kit" that does not include α-amylase and protease in addition to a conjugase should be considered inadequate for anything other than the simplest, pre-processed liquid samples.
-
Choosing a Clean-Up Strategy: For most applications, modern SPE cartridges provide a good balance of cost, speed, and purification. However, for complex matrices that exhibit significant chromatographic interference, or for high-sensitivity LC-MS/MS analysis, the superior specificity of affinity chromatography is warranted.
-
Validation is Non-Negotiable: Regardless of the chosen method or commercial kit, in-house validation is critical. This should involve the use of certified reference materials (CRMs) and spike-and-recovery experiments to ensure the accuracy and reproducibility of the entire workflow for your specific sample types.
By understanding the fundamental biochemistry of folate extraction, researchers can move beyond brand names and make informed, scientifically-grounded decisions to ensure the integrity and accuracy of their data.
References
- Folate. (n.d.). Linus Pauling Institute. [Link]
- Phillips, K. M., Wunderlich, K. M., Koontz, J. L., Konings, E. J. M., Franssen, H. H. P., Exler, J., Holden, J. M., Gebhardt, S. E., Haytowitz, D. B., & Doherty, R. F. (n.d.).
- Aiso, K., & Tamura, T. (1998). Trienzyme treatment for food folate analysis: optimal pH and incubation time for alpha-amylase and protease treatment. Journal of nutritional science and vitaminology, 44(3), 361–370. [Link]
- Arora, S., Singh, P., Sharma, V., & Singh, B. (2015). Determination of folate/folic acid level in milk by microbiological assay, immuno assay and high performance liquid chromatography. Journal of food science and technology, 52(5), 2998–3004. [Link]
- Aiso, K., & Tamura, T. (1998). Trienzyme Treatment for Food Folate Analysis: Optimal pH and Incubation Time for α-Amylase and Protease Treatments. Journal of Nutritional Science and Vitaminology, 44(3), 361-370. [Link]
- Halsted, C. H. (1979). The intestinal absorption of dietary folates in health and disease. Bulletin of the New York Academy of Medicine, 55(6), 576–585. [Link]
- glutamate removal
- Folate transporters in folate homeostasis. (2023, August 28).
- Shrestha, A. K., Arcot, J., & Paterson, J. (2004). Optimization of microbiological assay of this compound and determination of folate content in spinach. International Journal of Food Science & Technology, 39(4), 383-390. [Link]
- Gamma-glutamyl hydrolase. (n.d.). Grokipedia. [Link]
- Hyun, T. H., & Tamura, T. (2005). Trienzyme extraction in combination with microbiologic assay in food folate analysis: an updated review. Experimental biology and medicine (Maywood, N.J.), 230(7), 444–454. [Link]
- Hyun, T. H., & Tamura, T. (2005). Trienzyme Extraction in Combination with Microbiologic Assay in Food Folate Analysis: An Updated Review. Experimental Biology and Medicine, 230(7), 444-454. [Link]
- Doherty, R. F., & Ferreira, M. F. (2003).
- Luo, S., Chen, M., Li, C., Wu, J., Gu, H., & Zu, H. (2021). Optimized Extraction and Characterization of Folates From Date Palm Fruits and Their Tracking During Fruits Wine Fermentation. Frontiers in nutrition, 8, 730073. [Link]
- Konings, E. J., Roomans, H. H., Dorant, E., Goldbohm, R. A., Saris, W. H., & van den Brandt, P. A. (2001). Dietary monoglutamate and polyglutamate folate are associated with plasma folate concentrations in Dutch men and women aged 20-65 years. The Journal of nutrition, 131(5), 1465–1470. [Link]
- Rychlik, M., Englert, K., Kapfer, S., & Hartl, A. (2007). Specific and sensitive quantification of folate vitamers in foods by stable isotope dilution assays using high-performance liquid chromatography/tandem mass spectrometry. Journal of agricultural and food chemistry, 55(13), 5031–5039. [Link]
- Aiso, K., & Tamura, T. (1998). Trienzyme Treatment for Food Folate Analysis: Optimal pH and Incubation Time for α-Amylase and Protease Treatments. Journal of Nutritional Science and Vitaminology, 44(3), 361-370. [Link]
- The determination of folate in food using HPLC with selective affinity extraction. (n.d.). GOV.UK. [Link]
- Bagley, P. J., & Selhub, J. (2006). Use of the Affinity/HPLC Method for Quantitative Estimation of this compound in Enriched Cereal-Grain Products. The Journal of nutrition, 136(12), 3079–3083. [Link]
- Horne, D. W., Krumdieck, C. L., & Wagner, C. (1981). Properties of this compound gamma-glutamyl hydrolase (conjugase) in rat bile and plasma. The Journal of nutrition, 111(3), 442–449. [Link]
- Hoque, M., & Adnan, T. (2015). Microbiological Assay of this compound Content in Some Selected Bangladeshi Food Stuffs. Journal of Advances in Microbiology. [Link]
- Shrestha, A. K., Arcot, J., & Paterson, J. (2004). Optimization of microbiological assay of this compound and determinatio of folate content in spinach. International Journal of Food Science and Technology, 39, 383-390. [Link]
- Vitamin Analysis - VitaFast® this compound. (n.d.). R-Biopharm. [Link]
- Luo, S., Chen, M., Li, C., Wu, J., Gu, H., & Zu, H. (2021).
- An Evaluation of Procedures for the Determination of this compound in Food by HPLC. (n.d.). GOV.UK. [Link]
- Sarr, M., & Striegel, L. (2010). This compound Content of Ready-to-Eat Cereals Determined by Liquid Chromatography-Mass Spectrometry: Comparison to Product Label and to Values Determined by Microbiological Assay. Cereal Chemistry, 87. [Link]
- VitaFast® this compound Spiking Standard. (n.d.). R-Biopharm. [Link]
- Al-Lawati, H. J., & Al-Bemani, A. (2021). Solid-Phase Extraction and High Performance Liquid Chromatographic Determination of this compound in Fortified Foodstuffs. Austin Journal of Nutrition and Metabolism, 8(5). [Link]
- Ringling, C., & Rychlik, M. (2018). Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization. Analytical chemistry, 90(12), 7645–7653. [Link]
- Vahteristo, L., Lehikoinen, K., Ollilainen, V., & Varo, P. (1996). Solid-phase extraction for HPLC analysis of dietary folates. Fresenius' journal of analytical chemistry, 356(5), 498–503. [Link]
- Akhtar, T. A., Orsomando, G., & Gregory, J. F., 3rd (2010). A central role for gamma-glutamyl hydrolases in plant folate homeostasis. The Plant journal : for cell and molecular biology, 64(2), 307–318. [Link]
- Jastrebova, J., Kariluoto, S., Vahteristo, L., Lehikoinen, K., Piironen, V., & Ollilainen, V. (2003). Comparison of UPLC and HPLC for analysis of dietary folates.
- VB9/VB11 (this compound) ELISA Kit. (n.d.). [Link]
- Fekadu, G., & Tufa, T. B. (2024). Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1234, 124040. [Link]
- Gamma-glutamyl hydrolase. (n.d.). In Wikipedia. [Link]
- RIDASCREEN FAST Folsäure (this compound) Art. No. R3203. (n.d.). R-Biopharm. [Link]
- Pfeiffer, C. M., Rogers, L. M., & Gregory, J. F., 3rd (1997). Determination of folate in cereal-grain food products using trienzyme extraction and combined affinity and reversed-phase liquid chromatography. Journal of agricultural and food chemistry, 45(2), 407–413. [Link]
- VitaFast® this compound. (n.d.). Food & Feed Analysis. [Link]
- RIDASCREEN®FAST this compound. (n.d.). R-Biopharm. [Link]
- Orsomando, G., de la Garza, R. D., Green, B. J., Sorieul, M., Gregory, J. F., 3rd, & Hanson, A. D. (2006). Plant gamma-glutamyl hydrolases and folate polyglutamates: characterization, compartmentation, and co-occurrence in vacuoles. The Journal of biological chemistry, 281(32), 22966–22974. [Link]
- This compound/Vitamin B9 ELISA Kit (A74073). (n.d.). Antibodies.com. [Link]
- Kariluoto, S. (2012).
Sources
- 1. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Dietary monoglutamate and polyglutamate folate are associated with plasma folate concentrations in Dutch men and women aged 20-65 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trienzyme extraction in combination with microbiologic assay in food folate analysis: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimized Extraction and Characterization of Folates From Date Palm Fruits and Their Tracking During Fruits Wine Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The intestinal absorption of dietary folates in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glutamate removal from folates | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Trienzyme treatment for food folate analysis: optimal pH and incubation time for alpha-amylase and protease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. Gamma-glutamyl hydrolase - Wikipedia [en.wikipedia.org]
- 11. Trienzyme Treatment for Food Folate Analysis: Optimal pH and Incubation Time for α-Amylase and Protease Treatments [jstage.jst.go.jp]
- 12. academic.oup.com [academic.oup.com]
- 13. Determination of folate/folic acid level in milk by microbiological assay, immuno assay and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. researchgate.net [researchgate.net]
- 17. ars.usda.gov [ars.usda.gov]
- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 19. ars.usda.gov [ars.usda.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Vitamin Analysis - Food & Feed Analysis [food.r-biopharm.com]
- 22. ars.usda.gov [ars.usda.gov]
- 23. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
A Senior Application Scientist's Guide to Folic Acid Analysis: A Comparative Review of Key Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of folic acid is paramount. As a crucial vitamin in cellular growth and metabolism, its determination in pharmaceuticals, fortified foods, and biological matrices demands robust analytical methodologies. This guide provides an in-depth comparison of the most prevalent techniques for this compound analysis, offering insights into their underlying principles, performance characteristics, and practical applications. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Microbiological Assays, and Spectrophotometric Methods, supported by experimental data to inform your selection of the most appropriate method for your specific needs.
The Critical Choice: Navigating the Landscape of this compound Analysis
The selection of an analytical method for this compound is a critical decision influenced by factors such as the sample matrix, required sensitivity, desired specificity, and available instrumentation. Each method presents a unique combination of advantages and limitations. This guide aims to elucidate these differences, empowering you to make an informed choice that ensures data integrity and reliability.
High-Performance Liquid Chromatography (HPLC): The Workhorse of this compound Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the routine analysis of this compound, particularly in pharmaceutical formulations and fortified foods.[1][2] Its strength lies in its ability to separate this compound from other components in a sample matrix, providing a high degree of specificity.
The Principle Behind HPLC Separation
HPLC operates by injecting a liquid sample into a column packed with a solid adsorbent material (the stationary phase). A pressurized liquid (the mobile phase) is then pumped through the column. Different components in the sample interact with the stationary phase to varying degrees, causing them to travel through the column at different speeds and thus separating them. For this compound analysis, reversed-phase columns, such as a C18 column, are commonly employed.[1][3] Detection is typically achieved using a UV or photodiode array (PDA) detector, with this compound exhibiting strong absorbance at specific wavelengths.[2][4]
Performance Characteristics of HPLC Methods
HPLC methods for this compound analysis are well-validated and demonstrate excellent performance in terms of linearity, accuracy, and precision.
| Performance Parameter | Typical HPLC Values | References |
| Linearity (r²) | >0.999 | [2][4] |
| Accuracy (Recovery %) | 98 - 104% | [2][5] |
| Precision (RSD %) | < 2% | [2] |
| Limit of Detection (LOD) | ~0.1 µg/mL | [1] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | [6] |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity
For applications demanding the utmost sensitivity and specificity, particularly in complex biological matrices like plasma and for analyzing different folate forms, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.[7][8]
The Power of Tandem Mass Spectrometry
LC-MS/MS couples the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After separation by the LC system, the analyte is ionized and enters the mass spectrometer. The first mass analyzer selects the precursor ion (the ionized this compound molecule). This ion is then fragmented, and the second mass analyzer selects a specific product ion for detection. This multiple reaction monitoring (MRM) approach provides exceptional specificity, minimizing the risk of interference from other compounds in the matrix.[8]
Performance that Pushes the Boundaries
LC-MS/MS methods offer superior performance, particularly in terms of sensitivity, allowing for the quantification of very low levels of this compound.
| Performance Parameter | Typical LC-MS/MS Values | References |
| Linearity (r²) | >0.995 | [7] |
| Accuracy (Recovery %) | 85 - 115% | [8][9] |
| Precision (RSD %) | < 10% | [9] |
| Limit of Detection (LOD) | ~0.01 ng/mL | [10] |
| Limit of Quantification (LOQ) | ~0.03 ng/mL | [10] |
Microbiological Assay: A Biofunctional Approach
The microbiological assay is a traditional yet still relevant method for determining the total folate content in foods and biological samples.[11][12] This method measures the growth of a folate-dependent microorganism, such as Lactobacillus rhamnosus, in response to the folate present in a sample.[13]
The Logic of Microbial Growth
The principle of the microbiological assay is based on the essential requirement of certain microorganisms for this compound for their growth. The extent of microbial growth, typically measured by turbidity, is directly proportional to the amount of folate in the sample.[14] A key advantage of this method is its ability to measure the biological activity of all folate vitamers.[13] However, it is a time-consuming and labor-intensive technique susceptible to interference and variability.[7][15]
Performance and Considerations
While valuable for its biofunctional measurement, the microbiological assay generally exhibits lower precision compared to chromatographic methods.
| Performance Parameter | Typical Microbiological Assay Values | References |
| Recovery % | 85 - 110% | [16] |
| Reproducibility | Can be variable between labs | [13] |
| Specificity | Measures total biologically active folates | [12] |
Spectrophotometric Methods: A Simple and Cost-Effective Option
Spectrophotometric methods offer a simple, rapid, and cost-effective approach for the determination of this compound, primarily in pharmaceutical preparations where the concentration is relatively high and the matrix is simple.[17][18]
Leveraging Light Absorbance
These methods are based on the principle that this compound absorbs ultraviolet (UV) light at a specific wavelength.[19] By measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax), its concentration can be determined using a calibration curve according to the Beer-Lambert law.[18] Derivative spectrophotometry can be employed to enhance specificity and overcome interference from excipients.[5][20]
Performance Metrics for Spectrophotometry
While not as sensitive or selective as chromatographic techniques, spectrophotometric methods can provide acceptable accuracy and precision for specific applications.
| Performance Parameter | Typical Spectrophotometric Values | References |
| Linearity (r²) | >0.999 | [5][19] |
| Accuracy (Recovery %) | 98 - 104% | [5] |
| Precision (RSD %) | < 5% | [5] |
| Limit of Detection (LOD) | ~0.6 µg/mL | [5] |
| Limit of Quantification (LOQ) | ~1.8 µg/mL | [5] |
Experimental Protocols: A Step-by-Step Guide
To provide a practical understanding, here are condensed, exemplary protocols for each of the discussed methods.
Protocol 1: HPLC Analysis of this compound in Tablets
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., 0.1 M NaOH) to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Weigh and finely powder a representative number of tablets. Dissolve a portion of the powder equivalent to a known amount of this compound in the same solvent as the standard. Sonicate and filter the solution.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 6.8) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
-
Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample solution from the calibration curve.
Protocol 2: LC-MS/MS Analysis of this compound in Human Plasma
-
Standard Preparation: Prepare a stock solution of this compound and an internal standard (e.g., ¹³C-labeled this compound) in a suitable solvent. Create calibration standards by spiking blank plasma with known amounts of this compound.
-
Sample Preparation: To a plasma sample, add the internal standard and a protein precipitation agent (e.g., acetonitrile). Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.[7]
-
LC-MS/MS Conditions:
-
LC Column: C18, 50 mm x 2.1 mm, 1.8 µm
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
MS/MS Detection: Electrospray ionization (ESI) in positive or negative ion mode. Monitor specific precursor-product ion transitions for this compound and the internal standard.
-
-
Analysis: Inject the prepared samples and standards into the LC-MS/MS system.
-
Quantification: Calculate the ratio of the peak area of this compound to the peak area of the internal standard. Construct a calibration curve by plotting this ratio against the concentration of the standards. Determine the concentration of this compound in the plasma sample from the calibration curve.
Protocol 3: Microbiological Assay of Total Folate in Fortified Cereal
-
Sample Preparation (Tri-enzyme extraction): Homogenize the cereal sample. Treat the sample with α-amylase, protease, and conjugase enzymes to liberate bound folates.[11][16]
-
Assay Setup: In a 96-well microtiter plate, add the prepared sample extracts and this compound standards to a series of wells containing the assay medium inoculated with Lactobacillus rhamnosus.[14]
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for microbial growth.
-
Measurement: Measure the turbidity (optical density) of each well using a microplate reader at a specific wavelength (e.g., 620 nm).
-
Quantification: Create a standard curve by plotting the turbidity of the standards against their known concentrations. Determine the total folate concentration in the sample extract from the standard curve.
Protocol 4: Spectrophotometric Determination of this compound in Pharmaceutical Solution
-
Standard Preparation: Prepare a stock solution of this compound reference standard in 0.1 M NaOH. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the pharmaceutical solution with 0.1 M NaOH to a concentration within the linear range of the assay.
-
Measurement: Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (typically around 285 nm in 0.1 M NaOH) using a UV-Vis spectrophotometer.[17]
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentration. Determine the concentration of this compound in the sample solution from the calibration curve.
Visualizing the Workflow: A Comparative Overview
To better illustrate the procedural differences, the following diagrams outline the general workflows for each analytical method.
Caption: General workflow for HPLC analysis of this compound.
Caption: General workflow for LC-MS/MS analysis of this compound.
Caption: General workflow for the microbiological assay of total folate.
Conclusion: Selecting the Right Tool for the Job
The choice of an analytical method for this compound determination is a critical step that directly impacts the quality and reliability of research and development outcomes.
-
HPLC offers a robust and reliable solution for routine quality control of pharmaceuticals and fortified foods.
-
LC-MS/MS provides unparalleled sensitivity and specificity, making it the method of choice for complex matrices and trace-level analysis.
-
The Microbiological Assay , while less precise, offers a unique insight into the total biological activity of folates.
-
Spectrophotometric Methods serve as a simple and economical option for high-concentration samples in simple matrices.
By understanding the principles, performance characteristics, and practical considerations of each technique, researchers can confidently select the most appropriate method to achieve their analytical goals with the highest degree of accuracy and precision. This guide, grounded in scientific integrity and practical experience, is intended to serve as a valuable resource in this decision-making process.
References
- ARC Journals. Determination of this compound in Pharmaceutical Dosage Forms: A Review.
- Chen, S., & Wu, X. (2017). Analysis of natural and synthetic folates in pharmaceuticals and foods: a review. Journal of Food and Drug Analysis, 25(4), 753-765.
- AOAC International. (2022). Call For Methods: Determination of this compound in Dietary Supplements.
- AOAC International. (2022). Standard Method Performance Requirements (SMPRs®) for Determination of this compound in Dietary Supplements. AOAC 2022.002.
- Martin, J. I., et al. (2007). Use of the Affinity/HPLC Method for Quantitative Estimation of this compound in Enriched Cereal-Grain Products. Journal of Agricultural and Food Chemistry, 55(13), 5003-5008.
- Gao, Y., et al. (2024). A Single-Laboratory Validation of a UPLC Method for Determination of this compound in Various Dietary Supplement Dosage Forms. Journal of AOAC International, 107(2), 435-442.
- da Silva, M. A., et al. (2016). Development and validation of a method for the determination of this compound in different pharmaceutical formulations using derivative spectrophotometry. Brazilian Journal of Pharmaceutical Sciences, 52(4), 731-741.
- Kumar, A., et al. (2015). METHOD DEVELOPMENT AND VALIDATION OF this compound BY UV-VISIBLE SPECTROSCOPY. International Journal of Pharmaceutical Sciences and Research, 6(7), 3045-3048.
- [Comparison of Different Methods for Serum Folate Assay]. (1995). Annales de Biologie Clinique, 53(4), 185-190.
- Al-Kasir, I. A., & Al-Hussainy, K. M. (2018). Validation of High Performance Liquid Chromatographic Method for this compound Assay. International Journal of Pharmaceutical Science Invention, 7(1), 1-6.
- HiMedia Laboratories. This compound Medium, AOAC.
- Arcot, J., & Shrestha, A. (2005). Comparison of dietary analysis methods for human folate bioavailability studies. International Journal of Food Sciences and Nutrition, 56(3), 159-167.
- Pfeiffer, C. M., et al. (2011). Comparison of Serum and Red Blood Cell Folate Microbiologic Assays for National Population Surveys. Clinical Chemistry, 57(7), 1024-1033.
- Al-Tannak, N. F., & Al-Khatib, A. J. (2017). Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of this compound in Human Plasma. Molecules, 22(10), 1667.
- Alshishani, A., et al. (2024). Development and Validation of an optimized HPLC-UV analytical method for the quantification of 5-Methyltetrahydrofolate (Active Folate) in dietary Supplements: Application to commercial tablets and capsules. Microchemical Journal, 207, 112040.
- Alshishani, A., et al. (2024). Development and Validation of an optimized HPLC-UV analytical method for the quantification of 5-Methyltetrahydrofolate (Active Folate) in dietary Supplements: Application to commercial tablets and capsules. Semantic Scholar.
- Rader, J. I., et al. (2000). Comparison of Total Folate Concentrations in Foods Determined by Microbiological Assay at Several Experienced Laboratories.
- de Oliveira, M. A., et al. (2014). A UV spectrophotometric method for the determination of this compound in pharmaceutical tablets and dissolution tests. Analytical Methods, 6(4), 1051-1057.
- Kılıç, S. P., & Can, N. Ö. (2018). Determination of this compound by Ultra-High Performance Liquid Chromatography in Certain Malt-based Beverages after Solid-Phase Extraction. Journal of the Institute of Science and Technology, 8(4), 213-221.
- Al-Tannak, N. F., & Al-Khatib, A. J. (2017). Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of this compound in Human Plasma. Molecules, 22(10), 1667.
- Khan, A., et al. (2024). Development and validation of an HPLC analytical method for the simultaneous estimation of vitamin B12 and this compound. Cogent Chemistry, 10(1).
- Ali, A. M., et al. (2021). Spectrophotometric determination of this compound using 1,10- phenanthroline materials with ninhydrin reagent. Materials Today: Proceedings, 42, 2038-2046.
- da Silva, M. A., et al. (2016). Development and validation of a method for the determination of this compound in different pharmaceutical formulations using derivative spectrophotometry. Semantic Scholar.
- Gao, Y., et al. (2025). Determination of this compound in Various Dietary Supplement Dosage Forms by UPLC/PDA: Single-Laboratory Validation, First Action 2024.09. Journal of AOAC International.
- Talebpour, Z., et al. (2013). RP-HPLC Method of the Estimation of this compound in Tablets. International Journal of Pharmaceutical Sciences Review and Research, 20(1), 163-166.
- Food and Agriculture Organization of the United Nations. (2018). JOINT FAO/WHO FOOD STANDARDS PROGRAMME CODEX COMMITTEE ON NUTRITION AND FOODS FOR SPECIAL DIETARY USES.
- Li, Y., et al. (2025). Establishment and validation of HPLC methods for the determination of this compound and parabens antimicrobial agents on this compound oral solution. Journal of Chromatography B, 1238, 124018.
- Matias, A. C., et al. (2020). A spectrophotometric method for determining the amount of this compound in fortified salt. Food Chemistry, 331, 127329.
- Shane, B. (2010). Folate status assessment history: implications for measurement of biomarkers in NHANES. The American Journal of Clinical Nutrition, 91(3), 851S-858S.
- Gunter, E. W., et al. (2000). Comparison of five automated serum and whole blood folate assays. Clinical Chemistry, 46(7), 965-971.
- Park, J. Y., et al. (2012). Dietary intake and biological measurement of folate: a qualitative review of validation studies. Molecular Nutrition & Food Research, 56(10), 1533-1540.
- De Souza, S. C., & Eitenmiller, R. R. (1990). Comparison of Microbiological and Radiometric Assays for Determining Total Folacin in Spinach. Journal of Food Science, 55(4), 1032-1034.
- Patan, A., et al. (2023). A review of analytical method development and validation of ferrous ascorbate and this compound as nutritional supplements. Annals of Phytomedicine, 12(2), 304-308.
- Arcot, J., et al. (2008). High-Performance Liquid Chromatography Method for the Determination of this compound in Fortified Food Products. Journal of Food Science, 73(8), C597-C602.
- Centers for Disease Control and Prevention. (2024). Performance Verification Program for the Folate Microbiologic Assay.
- Food Safety and Standards Authority of India. Methods of analysis for Fortificants in Foods.
- Abu-Samra, A., et al. (2012). Folate analysis in foods by UPLC-MS/MS: Development and validation of a novel, high throughput quantitative assay; Folate levels determined in Australian fortified breads. Journal of Food Composition and Analysis, 27(1), 11-20.
- Aptamer Group. Aptamers Offer The Highest Batch Consistency For Reliable Reproducibility.
- Kim, H., et al. (2025). Derivatization-Based Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Folate Species: A Cost-Effective Method for the Health Food Industry. ACS Food Science & Technology.
- de Souza, S. V., et al. (2016). A validated method to quantify this compound in wheat flour samples using liquid chromatography: tandem mass spectrometry. Food Science and Technology, 36(2), 233-240.
- de Souza, S. V., et al. (2016). A validated method to quantify this compound in wheat flour samples using liquid chromatography: tandem mass spectrometry. ResearchGate.
Sources
- 1. ijpsi.org [ijpsi.org]
- 2. chemrj.org [chemrj.org]
- 3. Establishment and validation of HPLC methods for the determination of this compound and parabens antimicrobial agents on this compound oral solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. scielo.br [scielo.br]
- 6. A Single-Laboratory Validation of a UPLC Method for Determination of this compound in Various Dietary Supplement Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of this compound in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. A spectrophotometric method for determining the amount of this compound in fortified salt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ars.usda.gov [ars.usda.gov]
- 13. Comparison of Serum and Red Blood Cell Folate Microbiologic Assays for National Population Surveys - PMC [pmc.ncbi.nlm.nih.gov]
- 14. exodocientifica.com.br [exodocientifica.com.br]
- 15. fao.org [fao.org]
- 16. Analysis of natural and synthetic folates in pharmaceuticals and foods: a review - Analytical Methods (RSC Publishing) DOI:10.1039/C7AY02501G [pubs.rsc.org]
- 17. arcjournals.org [arcjournals.org]
- 18. ijpsr.com [ijpsr.com]
- 19. A UV spectrophotometric method for the determination of this compound in pharmaceutical tablets and dissolution tests - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. [PDF] Development and validation of a method for the determination of this compound in different pharmaceutical formulations using derivative spectrophotometry | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Folic Acid Measurement
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of the predominant analytical methodologies for folic acid quantification. It is designed to equip researchers, scientists, and drug development professionals with the technical understanding and practical insights required to navigate the complexities of this compound analysis, select the most appropriate method for their application, and understand the sources of inter-laboratory variability.
The Critical Need for Accurate this compound Measurement and the Challenge of Inter-laboratory Concordance
This compound, the synthetic form of vitamin B9, is crucial for numerous physiological processes, including DNA synthesis, repair, and methylation.[1][2] Its role in preventing neural tube defects has led to widespread food fortification and supplementation programs.[3][4][5] Consequently, the accurate measurement of this compound in diverse matrices such as food, dietary supplements, and biological fluids is of paramount importance for public health monitoring, clinical diagnostics, and pharmaceutical quality control.
However, achieving consistent and comparable results between laboratories remains a significant challenge.[6][7] Discrepancies in analytical methods, sample handling, and the presence of various folate vitamers can lead to significant variability in reported values.[7][8] This guide will dissect the primary analytical techniques, providing a framework for understanding their performance characteristics and the factors that influence inter-laboratory agreement.
Key Analytical Methodologies for this compound Quantification
The quantification of this compound is primarily accomplished through three major analytical techniques: the microbiological assay, high-performance liquid chromatography (HPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Immunoassays are also utilized, particularly in clinical settings. Each method possesses distinct advantages and limitations that dictate its suitability for specific applications.
Microbiological Assay (MA)
The microbiological assay is a classic method that relies on the growth response of folate-dependent microorganisms, typically Lactobacillus rhamnosus, to the folate present in a sample.[1][9] This method measures total folate, as the microorganism can utilize various folate vitamers.[1][9]
Scientific Rationale: The fundamental principle is that the extent of bacterial growth is directly proportional to the amount of folate available in the culture medium. By comparing the growth in the sample to that of a known standard, the total folate concentration can be determined. The World Health Organization (WHO) recommends the microbiological assay for assessing folate status in population surveys.[10]
Key Strengths:
-
Measures total biologically active folates.[6]
-
Relatively simple instrumentation required.[6]
-
Considered a "gold standard" reference assay by some.[11]
Limitations:
-
Lacks specificity for this compound versus other folate vitamers.[9]
-
Can be influenced by the presence of antibiotics or other substances that inhibit bacterial growth.
-
Generally has higher variance compared to chromatographic methods.[12]
High-Performance Liquid Chromatography (HPLC)
HPLC is a chromatographic technique that separates, identifies, and quantifies components in a mixture. For this compound analysis, reversed-phase HPLC with UV or diode-array detection (DAD) is commonly employed.[1][2][13]
Scientific Rationale: The separation is based on the differential partitioning of the analyte between a stationary phase (e.g., C18 column) and a liquid mobile phase. This compound is identified by its retention time and quantified by the area under its chromatographic peak, which is proportional to its concentration. HPLC is highly specific for the particular folate form being analyzed.[1][9][13]
Key Strengths:
-
Can be automated for high-throughput analysis.
Limitations:
-
Does not measure total folate unless coupled with enzymatic deconjugation to convert polyglutamates to monoglutamates.[3]
-
Absolute values may be lower than those from microbiological assays, which measure multiple folate forms.[1][13]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This technique is increasingly becoming the method of choice for accurate folate analysis.
Scientific Rationale: After separation by LC, the analyte is ionized and enters the mass spectrometer. The first mass analyzer selects the parent ion of this compound, which is then fragmented. The second mass analyzer detects specific fragment ions, providing a highly selective and sensitive measurement. Isotope dilution LC-MS/MS, where a stable isotope-labeled internal standard is used, is considered a reference method for folate quantification.[15][16]
Key Strengths:
-
Exceptional specificity and sensitivity.[8]
-
Can simultaneously quantify multiple folate vitamers.[17]
-
Considered a high-accuracy reference method, particularly with isotope dilution.[15][16]
Limitations:
-
Requires sophisticated and expensive instrumentation.
-
Susceptible to matrix effects and ion suppression.
-
Sample preparation can be complex to avoid interconversion or degradation of folate vitamers.[8]
Inter-laboratory Performance Comparison: A Data-Driven Analysis
The choice of analytical method significantly impacts the reported this compound values. The following table summarizes comparative data gleaned from various studies.
| Parameter | Microbiological Assay (MA) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassays |
| Specificity | Measures total folates, not specific to this compound.[1][9] | Highly specific for this compound.[1][9][13] | Very high specificity, can differentiate vitamers.[8] | Specificity can be limited, with potential cross-reactivity.[1][9] |
| Sensitivity | High, can detect low concentrations of total folate.[1] | Sensitive, suitable for fortified products.[1] | Extremely sensitive, capable of detecting trace levels.[8] | Varies by kit, generally good for clinical ranges. |
| Precision (RSD%) | Generally higher variability. | Good, with RSDs typically below 5%.[13] | Excellent, with RSDs often below 5%.[18] | Good, with inter-assay CVs often between 3-8%.[19] |
| Agreement | Often yields higher values than HPLC due to measurement of total folates.[13] | Values can be 30-40% lower than microbiological assays.[1] | Considered a reference method for establishing accuracy.[15][16] | Poor agreement between different immunoassay kits has been reported.[7][19] |
Standardizing for Success: The Role of Certified Reference Materials
To improve inter-laboratory agreement, the use of Certified Reference Materials (CRMs) is essential. The National Institute of Standards and Technology (NIST) provides Standard Reference Materials (SRMs) for folate in various matrices, such as human serum and food.[15][20][21]
Causality in Protocol: Incorporating SRMs into analytical runs serves as a self-validating system. By analyzing a material with a certified concentration of this compound, laboratories can assess the accuracy of their measurements, identify potential biases in their methods, and ensure their results are traceable to a recognized standard. For example, NIST SRM 3949 provides certified values for folate vitamers in human serum at three different levels.[15][20][22]
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed methodologies for the key analytical techniques.
Microbiological Assay Protocol
This protocol is a generalized procedure and may require optimization based on the specific laboratory setup and sample matrix.
-
Sample Preparation:
-
Homogenize solid samples.
-
Extract folates using a buffer containing an antioxidant like ascorbic acid to prevent degradation.
-
For total folate measurement, perform a tri-enzyme treatment (amylase, protease, and conjugase) to release folates from the food matrix and deconjugate polyglutamates.[1]
-
-
Assay Procedure:
-
Prepare a basal medium devoid of folate.
-
Add aliquots of the sample extract and this compound standards to the medium.
-
Inoculate with a standardized culture of Lactobacillus rhamnosus.
-
Incubate under controlled conditions.
-
-
Measurement:
-
Measure bacterial growth turbidimetrically using a spectrophotometer.
-
Construct a standard curve of absorbance versus this compound concentration.
-
Determine the folate concentration in the sample by interpolating its absorbance on the standard curve.
-
HPLC-UV Protocol for this compound in Fortified Foods
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[13][14]
-
Flow Rate: Typically 1.0-1.5 mL/min.[14]
-
Detection: UV detector at the maximum absorbance of this compound (approximately 280 nm).
-
-
Quantification:
-
Inject the prepared sample extract and a series of this compound standards.
-
Identify the this compound peak based on its retention time.
-
Calculate the concentration based on the peak area relative to the standard curve.
-
LC-MS/MS Protocol for Folate Vitamers in Serum
This protocol is based on isotope dilution for high accuracy.
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
LC Column: C8 or C18 column.
-
Mobile Phase: Gradient elution with a mobile phase containing an acid modifier (e.g., formic acid).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each folate vitamer and its corresponding internal standard.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Determine the concentration of each folate vitamer in the sample from the calibration curve.
-
Visualizing Workflows and Influencing Factors
The following diagrams illustrate the experimental workflows and the key factors that can contribute to inter-laboratory variability.
Caption: Key factors influencing inter-laboratory variability.
Conclusion and Recommendations
The accurate measurement of this compound is a complex analytical task where the choice of method profoundly impacts the results.
-
For total folate content in complex matrices and for large-scale population screening where biological activity is the primary interest, the microbiological assay remains a relevant, albeit less precise, tool. [1][10]* For quality control of fortified foods and supplements , where this compound is the specified analyte, HPLC offers a robust, specific, and cost-effective solution. [1][14]* For reference-level accuracy, clinical research, and the simultaneous quantification of multiple folate vitamers , LC-MS/MS is the unequivocal gold standard. [8][15][16] To mitigate inter-laboratory variability, a multi-faceted approach is required:
-
Method Harmonization: Laboratories should strive to use standardized and validated protocols. Programs like the CDC's Folate Harmonization project provide valuable resources for this. [10][23]2. Consistent Use of CRMs: The regular analysis of certified reference materials, such as those from NIST, is non-negotiable for ensuring accuracy and traceability. [15][21]3. Participation in Proficiency Testing: External quality assessment (EQA) and proficiency testing (PT) programs are critical for an objective evaluation of a laboratory's performance against its peers. [24] By understanding the nuances of each analytical technique and implementing rigorous quality control measures, the scientific community can move towards greater concordance in this compound measurement, ensuring data reliability for public health, research, and industry applications.
References
- Iyer, R., & Tomar, S. K. (2013). Determination of folate/folic acid level in milk by microbiological assay, immuno assay and high performance liquid chromatography. Journal of Dairy Research, 80(2), 233-239. [Link]
- Sharpless, K. E., et al. (2023). A Single-Laboratory Validation of a UPLC Method for Determination of this compound in Various Dietary Supplement Dosage Forms.
- Iyer, R., & Tomar, S. K. (2013). Determination of folate/folic acid level in milk by microbiological assay, immuno assay and high performance liquid chromatography. Journal of Dairy Research, 80(2), 233-9. [Link]
- Bagley, P. J., & Selhub, J. (2006). Use of the Affinity/HPLC Method for Quantitative Estimation of this compound in Enriched Cereal-Grain Products. The Journal of Nutrition, 136(12), 3079–3083. [Link]
- Camara, J. E., et al. (2022). Development of an Improved Standard Reference Material for Folate Vitamers in Human Serum. Analytical and Bioanalytical Chemistry, 415, 1487–1498. [Link]
- Camara, J. E., et al. (2022). Development of an Improved Standard Reference Material for Folate Vitamers in Human Serum. Analytical and Bioanalytical Chemistry. [Link]
- Nelson, B. C., et al. (2013). Determination of fortified and endogenous folates in food-based Standard Reference Materials by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 405, 4635–4643. [Link]
- Camara, J. E., et al. (2022). Development of an improved standard reference material for folate vitamers in human serum. Analytical and Bioanalytical Chemistry. [Link]
- de Souza, T. A., & Tacon, L. A. (2018). Development and validation of a method for the determination of this compound in different pharmaceutical formulations using derivative spectrophotometry. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]
- Li, Y., et al. (2023). Establishment and validation of HPLC methods for the determination of this compound and parabens antimicrobial agents on this compound oral solution. Scientific Reports, 13(1), 19579. [Link]
- Nandania, J., et al. (2020). Clinical determination of folates: recent analytical strategies and challenges.
- Gijbels, K., et al. (2012). Comparison of five automated serum and whole blood folate assays.
- de Souza, T. A., & Tacon, L. A. (2018). Development and validation of a method for the determination of this compound in different pharmaceutical formulations using derivative spectrophotometry. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]
- Al-Kasas, A., et al. (2018). Validation of High Performance Liquid Chromatographic Method for this compound Assay. International Journal of Pharmaceutical Science Invention, 7(1), 1-6. [Link]
- National Institute of Standards and Technology. (2023). Standard Reference Material 3949 Folate Vitamers in Frozen Human Serum. [Link]
- Centers for Disease Control and Prevention. (2024).
- Jäger, M., et al. (2020). Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery.
- Pfeiffer, C. M., et al. (2018). FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS. Annals of the New York Academy of Sciences, 1431(1), 60–73. [Link]
- Ringling, C., & Rychlik, M. (2017). Origins of the difference between food folate analysis results obtained by LC-MS/MS and microbiological assays. Analytical and Bioanalytical Chemistry, 409(1), 221-232. [Link]
- Gijbels, K., et al. (2012). Comparison of five automated serum and whole blood folate assays.
- LGC Group. (2005). An Evaluation of Procedures for the Determination of this compound in Food by HPLC. [Link]
- Centers for Disease Control and Prevention. (2024).
- Centers for Disease Control and Prevention. (2024).
- Shane, B. (2010). Folate status assessment history: implications for measurement of biomarkers in NHANES. The American Journal of Clinical Nutrition, 91(3), 851S–857S. [Link]
- Centers for Disease Control and Prevention. (2021).
- Pfeiffer, C. M., et al. (2015). Applying inappropriate cutoffs leads to misinterpretation of folate status in the US population. The American Journal of Clinical Nutrition, 102(4), 833–842. [Link]
- Grützner, N., et al. (2019). Analytical quality assessment and method comparison of immunoassays for the measurement of serum cobalamin and folate in dogs and cats.
- LGC Group. (2007). The determination of folate in food using HPLC with selective affinity extraction. [Link]
- Merrimack College. (2024). Measuring the Hidden Vitamin: this compound Quantification in Milk via HPLC and LC-MS-MS. [Link]
- da Silva, A. P. T., et al. (2024).
Sources
- 1. Determination of folate/folic acid level in milk by microbiological assay, immuno assay and high performance liquid chromatography | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 2. A Single-Laboratory Validation of a UPLC Method for Determination of this compound in Various Dietary Supplement Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. scholarworks.merrimack.edu [scholarworks.merrimack.edu]
- 5. mdpi.com [mdpi.com]
- 6. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of folate/folic acid level in milk by microbiological assay, immuno assay and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. restoredcdc.org [restoredcdc.org]
- 11. Comparison of five automated serum and whole blood folate assays. | Semantic Scholar [semanticscholar.org]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. ars.usda.gov [ars.usda.gov]
- 14. Establishment and validation of HPLC methods for the determination of this compound and parabens antimicrobial agents on this compound oral solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of an Improved Standard Reference Material for Folate Vitamers in Human Serum | NIST [nist.gov]
- 16. Development of an improved standard reference material for folate vitamers in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Analytical quality assessment and method comparison of immunoassays for the measurement of serum cobalamin and folate in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of an Improved Standard Reference Material for Folate Vitamers in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of fortified and endogenous folates in food-based Standard Reference Materials by liquid chromatography-tandem mass spectrometry | NIST [nist.gov]
- 22. tsapps.nist.gov [tsapps.nist.gov]
- 23. Performance Verification Program for the Folate Microbiologic Assay | Laboratory Quality Assurance Programs | CDC [cdc.gov]
- 24. cdc.gov [cdc.gov]
Navigating the Critical Path of Folic Acid Quantification: A Guide to Linearity and Range in Calibration Curves
In the landscape of pharmaceutical development and quality control, the precise quantification of active pharmaceutical ingredients (APIs) is paramount. For a vitamin as vital as folic acid, ensuring its accurate measurement in various formulations is a matter of public health. Central to this analytical rigor is the establishment of a robust calibration curve, with linearity and range serving as its foundational pillars. This guide provides an in-depth comparison of common analytical techniques for this compound analysis, focusing on the principles and practices of evaluating calibration curve linearity and range. It is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable analytical methods.
The relationship between the concentration of an analyte and the analytical signal is not inherently linear across all concentrations. Therefore, a critical aspect of method validation is to define the range over which this relationship is acceptably linear. This ensures that the concentration of this compound in a sample can be accurately interpolated from the calibration curve. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established clear guidelines for the validation of analytical procedures, with linearity and range being key parameters.[1][2][3]
The Cornerstone of Quantification: The Calibration Curve
A calibration curve is generated by plotting the response of an analytical instrument to a series of standards of known concentrations. The linearity of this curve is a measure of how well the data points approximate a straight line. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[3]
Experimental Workflow for Establishing a this compound Calibration Curve
The following diagram outlines the typical workflow for generating and evaluating a this compound calibration curve.
Caption: Workflow for this compound Calibration Curve Generation and Evaluation.
Methodologies for this compound Analysis: A Comparative Overview
Two of the most prevalent analytical techniques for this compound quantification are UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and is suited for different applications.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the determination of this compound.[4] this compound exhibits characteristic absorbance maxima in the UV region, which can be used for its quantification.
Experimental Protocol: UV-Vis Spectrophotometric Analysis of this compound
-
Solvent Selection: this compound is sparingly soluble in water but dissolves in dilute alkaline solutions. A common solvent is 0.1 M sodium hydroxide (NaOH) or 0.1 M sodium bicarbonate (NaHCO3).[5][6]
-
Preparation of Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).[6]
-
Preparation of Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations spanning the expected linear range (e.g., 1-25 µg/mL).[7][8]
-
Spectrophotometric Measurement: Measure the absorbance of each working standard at the wavelength of maximum absorbance (λmax), which is typically around 256 nm, 283 nm, or 366 nm depending on the solvent and pH.[5]
-
Calibration Curve Construction: Plot a graph of absorbance versus concentration.
High-Performance Liquid Chromatography (HPLC)
HPLC offers superior specificity and sensitivity compared to UV-Vis spectrophotometry, making it the method of choice for complex matrices and for the simultaneous determination of this compound and its related substances.[9][10]
Experimental Protocol: HPLC Analysis of this compound
-
Mobile Phase Preparation: A common mobile phase for reversed-phase HPLC analysis of this compound is a mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).[10]
-
Preparation of Stock and Working Standards: Prepare stock and working standard solutions of this compound in the mobile phase or a suitable solvent, similar to the UV-Vis method.
-
Chromatographic Conditions:
-
Injection and Analysis: Inject equal volumes of each working standard into the HPLC system and record the peak area or peak height.
-
Calibration Curve Construction: Plot a graph of peak area (or height) versus concentration.
Evaluating Linearity and Determining the Range
According to ICH Q2(R1) guidelines, the linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[1][3]
1. Visual Inspection: A simple and essential first step is to visually inspect the plotted calibration curve. The data points should appear to lie on a straight line.
2. Coefficient of Determination (R²): The coefficient of determination, R², is a statistical measure of how well the regression line approximates the real data points. An R² value close to 1.0 (typically >0.99) is generally considered indicative of good linearity.[7][12]
3. Residual Plot Analysis: A residual plot is a graph that shows the residuals on the vertical axis and the independent variable on the horizontal axis. For a linear model, the residuals should be randomly scattered around the horizontal axis. Any discernible pattern in the residual plot may indicate a non-linear relationship.
4. Statistical Tests for Linearity: More rigorous statistical tests, such as the lack-of-fit test, can also be employed to formally assess the linearity of the calibration curve.
The range of the method is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.[3] For assays, the range is typically 80% to 120% of the test concentration.
Performance Comparison: UV-Vis vs. HPLC
The choice between UV-Vis spectrophotometry and HPLC for this compound analysis depends on the specific requirements of the application. The following table summarizes the key performance characteristics of each method based on published experimental data.
| Parameter | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measurement of light absorption | Separation based on partitioning between a stationary and mobile phase |
| Linear Range | Typically in the µg/mL range (e.g., 1-50 µg/mL)[4][7][8][12] | Can achieve lower detection limits, often in the ng/mL to µg/mL range (e.g., 0.1-10 µg/mL)[9][13] |
| Specificity | Lower, susceptible to interference from other UV-absorbing compounds in the sample matrix | Higher, provides separation from interfering components |
| Sensitivity | Generally lower than HPLC | Higher sensitivity, suitable for trace analysis |
| Cost & Complexity | Lower cost, simpler instrumentation and operation | Higher initial investment and operational complexity |
| Throughput | High, rapid measurements | Lower, dependent on chromatographic run time |
Conclusion
The evaluation of linearity and range is a non-negotiable step in the validation of any analytical method for this compound quantification. Both UV-Vis spectrophotometry and HPLC are powerful techniques for this purpose, each with its own set of advantages and limitations. While UV-Vis offers a simple and cost-effective solution for straightforward formulations, HPLC provides the specificity and sensitivity required for more complex samples and regulatory submissions where the separation of related substances is critical. A thorough understanding and application of the principles outlined in this guide, in conjunction with adherence to regulatory guidelines, will ensure the generation of accurate and reliable data in the analysis of this compound.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- METHOD DEVELOPMENT AND VALIDATION OF this compound BY UV-VISIBLE SPECTROSCOPY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
- Development and Validation of Direct UV-Spectrophotometric Methods for the Analysis of this compound in Bulk and Dosage Form. Zhurnal Prikladnoi Spektroskopii. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Quality Guidelines.
- Development and Validation of Direct UV-Spectrophotometric Methods for the Analysis of this compound in Bulk and Dosage Form.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Development and validation of a method for the determination of this compound in different pharmaceutical formulations using deriv
- Validation of High Performance Liquid Chromatographic Method for this compound Assay. International Journal of Pharmaceutical Science Invention. [Link]
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S.
- (PDF) Validation of high performance liquid chromatographic method for this compound assay.
- Development and Validation of New UV- Spectroscopic Method for Water Soluble this compound. International Journal of Chemical Concepts. [Link]
- Development and validation of UV-visible spectrometry method for water soluble vitamin this compound in pellet formulation. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]
- This compound. USP-NF. [Link]
- Supplemental Text 1.
- A stability-indicating HPLC method for determination of this compound and its related substances in tablets. Macedonian Pharmaceutical Bulletin. [Link]
- Method of Analysis for this compound. Pharmaguideline. [Link]
- Development and validation of a method for the determination of this compound in different pharmaceutical formulations using deriv
- Spectrophotometric determination of this compound using 1,10-phenanthroline m
- A spectrophotometric method for determining the amount of this compound in fortified salt.
- Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of this compound in Human Plasma. MDPI. [Link]
- Full article: Development and validation of an HPLC analytical method for the simultaneous estimation of vitamin B12 and this compound. Taylor & Francis Online. [Link]
- Essential FDA Guidelines for Bioanalytical Method Valid
- FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
- Estimation of the this compound Using Zero Order, Area Under Curve and First Derivative Spectrophotometric Methods in Pure and Marketed. [Link]
- Bioanalytical Method Validation. U.S.
- development and validation of uv-spectrophotometric method for the determination of this compound in bulk. Journal of Applied Pharmaceutical Research. [Link]
- FDA Finalizes Guidance on Bioanalytical Method Valid
- Determination of this compound in Pharmaceutical Dosage Forms: A Review. ARC Journals. [Link]
- Call For Methods: Determination of this compound in Dietary Supplements.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Development and Validation of Direct UV-Spectrophotometric Methods for the Analysis of this compound in Bulk and Dosage Form | Omer | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 6. scielo.br [scielo.br]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. A spectrophotometric method for determining the amount of this compound in fortified salt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsi.org [ijpsi.org]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. This compound [drugfuture.com]
- 12. scielo.br [scielo.br]
- 13. tandfonline.com [tandfonline.com]
Navigating the Folate Maze: A Guide to the Specificity of Folic acid Assays
<_ _>
A Senior Application Scientist's Guide to Selecting the Right Assay for Accurate Folate Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of folic acid is paramount. However, the term "folate" encompasses a family of structurally related compounds, including the synthetic form, this compound, and its biologically active metabolites. This guide provides an in-depth comparison of common this compound assays, focusing on the critical aspect of specificity—the ability to distinguish this compound from its key metabolites. Understanding these nuances is essential for generating reliable and meaningful data in both research and clinical settings.
The Central Role of Folate Metabolism
This compound, the synthetic form of vitamin B9 used in supplements and fortified foods, is not biologically active itself.[1] Upon ingestion, it must be metabolized into its active forms through a series of enzymatic reactions. This metabolic pathway is crucial for a host of cellular processes, including DNA synthesis, repair, and methylation.[2][3][4]
The primary metabolites of concern for assay specificity include:
-
Dihydrofolate (DHF): The immediate product of this compound reduction.
-
Tetrahydrofolate (THF): The core structure from which other active folates are derived.[1][5]
-
5-Methyltetrahydrofolate (5-MTHF): The most abundant and biologically active form of folate in the bloodstream, playing a vital role in the one-carbon metabolism cycle.[2][3][5]
The inability of an assay to differentiate between this compound and these metabolites can lead to a misinterpretation of an individual's folate status. For instance, high levels of unmetabolized this compound (UMFA) in circulation could indicate a bottleneck in the metabolic pathway, a detail that would be missed by a non-specific assay that measures "total folate."[6][7]
Caption: Simplified metabolic pathway of this compound to its active form, 5-MTHF.
Comparative Analysis of this compound Assay Methodologies
The choice of assay can significantly impact the specificity and accuracy of folate measurement. Here, we compare the three most common methodologies.
Microbiological Assays
The microbiological assay, often considered the traditional "gold standard," relies on the growth of folate-dependent bacteria, such as Lactobacillus rhamnosus.[8] The principle is that the bacterial growth is proportional to the amount of biologically active folate in the sample.[8]
-
Specificity: This method measures various biologically active folate forms and is not specific to this compound alone. While it can provide a good indication of total functional folate, it cannot distinguish between 5-MTHF, THF, and this compound.[9] The choice of calibrator (this compound vs. 5-MTHF) can also significantly influence the results, with 5-MTHF now being recommended for better comparability.[8][10]
-
Advantages: Measures biologically available folate, relatively low cost.
-
Limitations: Labor-intensive, slow (requires incubation period), and lacks the specificity to differentiate between this compound and its metabolites.[8][11]
Competitive Binding Assays (Immunoassays)
Immunoassays, such as ELISA and chemiluminescence immunoassays, are widely used in clinical laboratories due to their ease of use and high throughput.[9] These assays utilize a folate-binding protein and a labeled competitor (often labeled this compound) to quantify folate levels.
-
Specificity: The specificity of immunoassays is highly variable and depends on the manufacturer and the design of the assay. Many commercial kits exhibit significant cross-reactivity with this compound metabolites. The binding affinity of the folate-binding protein for this compound versus 5-MTHF can differ, leading to discrepancies in measurements.[9] Studies have shown considerable bias when comparing immunoassay results to more specific methods like LC-MS/MS.[12][13]
-
Advantages: High-throughput, automated, and relatively simple to perform.
-
Limitations: Prone to significant cross-reactivity, leading to potential over- or underestimation of specific folate forms. Results can vary substantially between different manufacturers' kits.[13]
Chromatographic Methods (HPLC and LC-MS/MS)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful analytical techniques that offer the highest degree of specificity.[8]
-
Specificity: These methods physically separate the different folate vitamers based on their chemical properties before detection. LC-MS/MS, in particular, provides unambiguous identification and quantification of individual molecules like this compound, 5-MTHF, DHF, and THF based on their unique mass-to-charge ratios.[14][15] This makes it the reference method for specificity.[11][14][16]
-
Advantages: Unparalleled specificity and sensitivity, allowing for the simultaneous quantification of multiple folate forms in a single sample.[11][16]
-
Limitations: Requires expensive instrumentation, complex method development, and highly skilled operators.[8]
Summary of Assay Performance
| Assay Type | Principle | Specificity for this compound | Key Advantages | Key Limitations |
| Microbiological Assay | Measures bacterial growth proportional to bioavailable folate. | Low. Measures total bioactive folates. | Reflects biological activity. | Slow, labor-intensive, cannot differentiate vitamers.[8][11] |
| Immunoassay (ELISA, etc.) | Competitive binding to a folate-binding protein. | Variable. High potential for cross-reactivity with metabolites.[9] | High-throughput, automated. | Inconsistent results between kits, lacks specificity.[12][13] |
| LC-MS/MS | Chromatographic separation followed by mass-based detection. | Very High. Considered the "gold standard" for specificity.[14] | Unambiguous identification and quantification of individual vitamers.[11][16] | High cost, complex, requires specialized expertise.[8] |
Experimental Protocol: Validating Assay Specificity via Spike and Recovery
To ensure the trustworthiness of your results, it is crucial to validate the specificity of your chosen assay. A spike and recovery experiment is a fundamental method for assessing cross-reactivity. Below is a generalized protocol for an immunoassay.
Objective: To determine the percentage of cross-reactivity of a this compound immunoassay with its primary metabolite, 5-MTHF.
Materials:
-
This compound Immunoassay Kit
-
This compound Standard
-
5-MTHF Standard
-
Folate-depleted serum (or appropriate matrix)
-
Standard laboratory equipment (pipettes, microplate reader, etc.)
Methodology:
-
Preparation of Standards:
-
Prepare a standard curve for this compound according to the kit manufacturer's instructions.
-
Prepare a separate serial dilution of 5-MTHF in the same assay buffer, covering a similar concentration range.
-
-
Spiking Procedure:
-
Aliquot the folate-depleted serum into three sets of tubes.
-
Set 1 (this compound Spike): Spike aliquots with known concentrations of the this compound standard.
-
Set 2 (5-MTHF Spike): Spike aliquots with the same concentrations of the 5-MTHF standard.
-
Set 3 (Blank): Use un-spiked folate-depleted serum as a negative control.
-
-
Assay Execution:
-
Run the this compound immunoassay on all samples (standards, spiked samples, and blank) according to the kit protocol.
-
-
Data Analysis:
-
Calculate the measured concentration of "this compound" in both the this compound-spiked and 5-MTHF-spiked samples using the this compound standard curve.
-
Calculate the percentage of cross-reactivity for 5-MTHF at each concentration using the following formula:
-
% Cross-Reactivity = (Measured Concentration in 5-MTHF spike / Actual Concentration of 5-MTHF spike) x 100
-
-
Caption: Workflow for validating the specificity of a this compound immunoassay.
Choosing the Right Assay for Your Research
The selection of a this compound assay should be driven by the specific research question:
-
For Total Bioactive Folate Status: If the goal is to assess the overall folate status that reflects biological function, a well-characterized and harmonized microbiological assay may be suitable.[8]
-
For High-Throughput Clinical Screening: Immunoassays can be used for large-scale screening, but researchers must be acutely aware of their limitations regarding specificity. It is imperative to validate the chosen kit for cross-reactivity with major metabolites, and results should be interpreted with caution.[13]
-
For Differentiating Folate Forms: When the research objective is to distinguish between unmetabolized this compound and its active metabolites (e.g., in studies of folate metabolism, pharmacokinetics, or MTHFR gene polymorphisms), LC-MS/MS is the unequivocal method of choice.[11][16]
References
- NutriPATH. Folate Metabolism Pathway.
- Gnosis by Lesaffre. Active Folate Versus this compound: The Role of 5-MTHF (Methylfolate) in Human Health.
- O'Broin, S., & Kelleher, B. (1986). Microbiological analysis of 5-formyltetrahydrothis compound and other folates using an automatic 96-well plate reader. Analytical Biochemistry, 154(2), 509-515.
- A Comparative Analysis of Different Detection Methods for this compound and Its Metabolites. (2021). Journal of Medical Theory and Practice.
- Pfeiffer, C. M., & Zhang, M. (2018). FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS. The Journal of Nutrition, 148(suppl_2), 1337S-1345S.
- Servy, E. J., & Menezo, Y. (2022). This compound, Folinic Acid, 5 Methyl TetraHydroFolate Supplementation for Mutations That Affect Epigenesis through the Folate and One-Carbon Cycles. Metabolites, 12(9), 803.
- Zhang, T., Su, M., Wu, Y., Zhang, C., Wei, C., & Zhang, C. (2022). Comparison of four different immunoassays and a rapid isotope-dilution liquid chromatography-tandem mass spectrometry assay for serum folate.
- Alneyadi, A., Shah, I., & Ashraf, S. S. (2025). Measuring the Hidden Vitamin: this compound Quantification in Milk via HPLC and LC-MS-MS. Merrimack ScholarWorks.
- Shane, B. (2010). Folate status assessment history: implications for measurement of biomarkers in NHANES. The American Journal of Clinical Nutrition, 91(4), 1084S-1090S.
- ResearchGate. (n.d.). Metabolic folate pathway.
- Centers for Disease Control and Prevention. (2018). FOLATE MICROBIOLOGIC ASSAY TRAINING MANUAL Version 1.
- Al-Wabli, R. I., Al-Qahtani, S. D., & Al-Harbi, M. M. (2018). Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of this compound in Human Plasma. Molecules, 23(11), 2977.
- da Silva, A. F. M., de Souza, V. C., Moita, G. C., & Moita Neto, J. M. (2014). Development and validation of a method for the determination of this compound in different pharmaceutical formulations using derivative spectrophotometry. Brazilian Journal of Pharmaceutical Sciences, 50(1), 165-174.
- Al-Zahrani, M. H. (2018). Validation of High Performance Liquid Chromatographic Method for this compound Assay. International Journal of Pharmaceutical Science Invention, 7(1), 1-6.
- Christensen, K. E., & Malysheva, O. V. (2018). Effects of this compound and 5-Methyltetrahydrofolate Supplementation on Folate Metabolism and One-Carbon Transfer Reactions in a Mouse Model of Folate Deficiency. Current Developments in Nutrition, 2(11), nzy079.
- da Silva, A. F. M., de Souza, V. C., Moita, G. C., & Moita Neto, J. M. (2014).
- Pfeiffer, C. M., Zhang, M., & Jabbar, S. (2018). Harmonizing the Calibrator and Microorganism Used in the Folate Microbiological Assay Increases the Comparability of Serum and Whole-Blood Folate Results in a CDC Round-Robin Study. The Journal of Nutrition, 148(5), 807–817.
- Patil, S., & Shedbalkar, V. (2017). Development and validation of UV-visible spectrometry method for water soluble vitamin this compound in pellet formulation. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 2(6), 33-37.
- Han, J., & Gao, J. (2016). Multiplex Measurement of Serum Folate Vitamers by UPLC-MS/MS. Journal of Analysis and Testing, 1(1), 1-8.
- Abu-Greinah, E., & Gu, H. (2018). Simultaneous quantitation of folates, flavins and B6 metabolites in human plasma by LC–MS/MS assay: Applications in colorectal cancer.
- ResearchGate. (2025). Hypersensitivity to this compound and/or Folinic Acid—A Review of Clinical Cases, Potential Mechanism, Possible Cross-Allergies and Current Diagnostic Options.
- Kuprys-Lipinska, I., & Kuna, P. (2025). Hypersensitivity to this compound and/or Folinic Acid—A Review of Clinical Cases, Potential Mechanism, Possible Cross-Allergies and Current Diagnostic Options. Journal of Clinical Medicine, 14(16), 4099.
- McGowan, E. C., Hong, X., & Selhub, J. (2020). Association Between Folate Metabolites and the Development of Food Allergy in Children. The Journal of Allergy and Clinical Immunology: In Practice, 8(1), 132-140.e5.
- Savage, D. G., & Stabler, S. P. (1998). Metabolite assays in cobalamin and folate deficiency.
- Li, Y., Zhao, L., & Yu, D. (2023). The Associations of Serum Folate Forms with Metabolic Dysfunction-Associated Fatty Liver Disease and Liver Fibrosis: A Nationwide Cross-Sectional Study. Nutrients, 15(21), 4652.
Sources
- 1. Hypersensitivity to this compound and/or Folinic Acid—A Review of Clinical Cases, Potential Mechanism, Possible Cross-Allergies and Current Diagnostic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active Folate Versus this compound: The Role of 5-MTHF (Methylfolate) in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nutripath.com.au [nutripath.com.au]
- 6. scispace.com [scispace.com]
- 7. Association Between Folate Metabolites and the Development of Food Allergy in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Harmonizing the Calibrator and Microorganism Used in the Folate Microbiological Assay Increases the Comparability of Serum and Whole-Blood Folate Results in a CDC Round-Robin Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous quantitation of folates, flavins and B6 metabolites in human plasma by LC–MS/MS assay: Applications in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comparative Analysis of Different Detection Methods for this compound and Its Metabolites [bjmyfx.com]
- 13. Comparison of four different immunoassays and a rapid isotope-dilution liquid chromatography-tandem mass spectrometry assay for serum folate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarworks.merrimack.edu [scholarworks.merrimack.edu]
- 15. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of this compound in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiplex Measurement of Serum Folate Vitamers by UPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to LOD and LOQ Determination for Sensitive Folic Acid Detection
In the realm of pharmaceutical analysis and clinical diagnostics, the accurate quantification of vitamins like folic acid is paramount. This compound, a B vitamin, is crucial for numerous physiological processes, and its deficiency can lead to significant health issues. Consequently, the analytical methods employed for its detection must be not only precise and accurate but also sensitive enough to measure clinically relevant concentrations. This guide provides an in-depth, experience-driven comparison of methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for sensitive this compound assays, grounded in established regulatory frameworks.
The Foundational Importance of LOD and LOQ
Before delving into experimental protocols, it is crucial to understand the conceptual distinction and regulatory significance of LOD and LOQ.
-
Limit of Detection (LOD): The LOD represents the lowest concentration of an analyte that can be reliably distinguished from the background noise of the analytical instrument, but not necessarily quantified with acceptable precision and accuracy. It is a statement of detection capability.
-
Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. This is the concentration at which the analytical method can provide a reliable quantitative result and is a critical parameter for assays used in quality control and clinical settings.
The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" provides a widely accepted framework for determining these parameters, ensuring data integrity and inter-laboratory reproducibility.
Methodologies for this compound Detection: A Comparative Overview
The choice of analytical technique significantly influences the achievable sensitivity for this compound detection. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a commonly employed technique.
| Analytical Method | Principle | Typical LOD/LOQ Range | Advantages | Disadvantages |
| HPLC-UV | Separates this compound from other components based on its interaction with a stationary phase, followed by detection using UV absorbance. | ng/mL range | Robust, widely available, cost-effective. | Lower sensitivity compared to other methods, potential for matrix interference. |
| HPLC-Fluorescence | Utilizes the native fluorescence of this compound or a fluorescent derivative for detection after HPLC separation. | Low ng/mL to pg/mL range | Higher sensitivity and selectivity than UV detection. | Not all compounds fluoresce, potential for quenching effects. |
| LC-MS/MS | Combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. | pg/mL to sub-pg/mL range | Considered the "gold standard" for sensitivity and specificity, excellent for complex matrices. | Higher equipment cost and complexity. |
Determining LOD and LOQ: A Practical, Step-by-Step Guide
The following protocols are based on the principles outlined in the ICH Q2(R1) guideline and are tailored for a sensitive HPLC-based this compound assay.
Experimental Workflow for LOD and LOQ Determination
Caption: Workflow for determining LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
Protocol 1: Determination Based on the Standard Deviation of the Response and the Slope
This method is scientifically sound and generally preferred by regulatory agencies when feasible.
1. Preparation of Blank Samples:
- Prepare a minimum of 10 independent blank samples (matrix without this compound).
- Process these samples through the entire analytical procedure.
2. Preparation of Calibration Curve Standards:
- Prepare a series of at least 6 calibration standards of this compound in the relevant matrix, bracketing the expected LOQ.
3. Analysis:
- Inject the blank samples and the calibration standards into the HPLC system.
- Record the response (e.g., peak area) for each injection.
4. Calculation:
- For the Blanks: Calculate the standard deviation of the responses from the blank samples (σ).
- For the Calibration Curve: Plot the response of the standards versus their known concentrations and determine the slope (S) of the regression line.
- LOD Calculation: LOD = 3.3 * (σ / S)
- LOQ Calculation: LOQ = 10 * (σ / S)
5. Verification:
- Prepare this compound samples at the calculated LOQ concentration.
- Analyze these samples (n≥6) and confirm that the precision (as %RSD) and accuracy (as %recovery) are within acceptable limits (typically ≤20% for bioanalytical methods).
Protocol 2: Determination Based on Signal-to-Noise Ratio
This approach is often used for analytical procedures that exhibit baseline noise.
1. Sample Preparation:
- Prepare a series of diluted solutions of this compound.
2. Analysis:
- Inject these solutions into the HPLC system.
- Visually inspect the chromatograms.
3. Determination:
- LOD: Identify the concentration that yields a signal-to-noise ratio of approximately 3:1. The noise can be determined from a blank injection in the region of the expected this compound peak.
- LOQ: Identify the concentration that results in a signal-to-noise ratio of approximately 10:1.
4. Verification:
- Confirm the LOQ by analyzing multiple samples at this concentration and demonstrating acceptable precision and accuracy.
Relationship Between Key Validation Parameters
The determination of LOD and LOQ is an integral part of the overall method validation process, which also includes assessing specificity, linearity, range, accuracy, and precision.
Caption: Interrelationship of key analytical method validation parameters.
Conclusion
The rigorous determination of LOD and LOQ is non-negotiable for sensitive this compound detection methods, particularly in regulated environments. While the signal-to-noise ratio method can be a useful preliminary assessment, the approach based on the standard deviation of the response and the slope of the calibration curve offers greater statistical robustness and is generally preferred. The ultimate goal is to establish a validated method with a defined LOQ that meets the requirements for its intended application, ensuring that the data generated is both reliable and defensible.
References
- This compound - National Institutes of Health (NIH). [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). [Link]
- Analytical Method Validation - U.S.
Comparative Efficacy of Folic Acid and 5-Methyltetrahydrofolate (5-MTHF) in Bypassing MTHFR Polymorphism: A Guide for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of folic acid and 5-methyltetrahydrofolate (5-MTHF) for researchers, scientists, and professionals in drug development. We will explore the nuanced differences in their metabolic pathways, bioavailability, and clinical efficacy, with a specific focus on individuals with methylenetetrahydrofolate reductase (MTHFR) polymorphisms. This analysis is grounded in experimental data and established scientific principles to inform research and development strategies.
Introduction: The MTHFR Polymorphism and Its Impact on Folate Metabolism
Folate, a water-soluble B-vitamin (B9), is crucial for a myriad of physiological processes, including DNA synthesis, repair, and methylation.[1][2] The enzyme methylenetetrahydrofolate reductase (MTHFR) is a cornerstone of folate metabolism. It catalyzes the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (5-MTHF), the primary circulating and biologically active form of folate.[3][4][5]
Genetic variations, or polymorphisms, in the MTHFR gene can lead to reduced enzyme activity. The two most common and studied polymorphisms are C677T and A1298C.[6][7] Individuals with the homozygous C677T variant (TT genotype) exhibit a significant reduction in MTHFR activity, up to 70%, while heterozygous individuals (CT genotype) show a more moderate reduction.[5][7] This enzymatic bottleneck impairs the conversion of this compound to the active 5-MTHF, potentially leading to elevated homocysteine levels and altered DNA methylation patterns.[3][6]
This compound vs. 5-MTHF: A Tale of Two Folates
This compound: The Synthetic Precursor
This compound is a synthetic, oxidized form of folate used in dietary supplements and food fortification.[2][8] It is a monoglutamate that requires a multi-step enzymatic reduction to become biologically active.[2] This process is critically dependent on the MTHFR enzyme. In individuals with MTHFR polymorphisms, the reduced enzyme function can lead to inefficient conversion, resulting in lower levels of active folate and a potential accumulation of unmetabolized this compound (UMFA) in the bloodstream.[4][9][10][11]
5-MTHF: The Bioactive Form
5-MTHF, also known as L-methylfolate, is the naturally occurring, biologically active form of folate.[8][9] Unlike this compound, 5-MTHF does not require enzymatic conversion by MTHFR to become active.[1][9] Supplementation with 5-MTHF directly provides the body with the active form of folate, thereby bypassing the potential metabolic roadblock caused by MTHFR polymorphisms.[1]
Comparative Efficacy: Insights from Experimental Data
The choice between this compound and 5-MTHF supplementation, particularly for individuals with MTHFR polymorphisms, is a critical consideration. The following sections present a comparative analysis based on key performance indicators supported by experimental evidence.
Bioavailability and Plasma Folate Levels
Several studies have demonstrated that 5-MTHF is at least as effective, and in some cases more effective, than this compound in increasing plasma folate levels.[8][9] One study found that 5-MTHF supplementation resulted in a significantly higher plasma folate concentration compared to this compound in women with both the wild-type and homozygous C677T MTHFR polymorphism.[10] Another study reported that the bioavailability of a specific 5-MTHF salt was significantly higher than that of this compound.[12]
Homocysteine Reduction
Elevated plasma total homocysteine (tHcy) is a well-established risk factor for various health issues and is often associated with impaired folate metabolism. Both this compound and 5-MTHF have been shown to reduce tHcy levels. However, some studies suggest that 5-MTHF may be more effective, particularly in individuals with MTHFR polymorphisms.[10][13] A randomized, placebo-controlled study found that low-dose 5-MTHF was more effective than an equimolar dose of this compound in lowering tHcy concentrations in healthy volunteers.[13] In contrast, another study in healthy women found that both this compound and 5-MTHF equally reduced plasma tHcy concentrations.[14] A study on hemodialysis patients, a population with characteristically high tHcy levels, found no significant difference in the tHcy-lowering efficacy between high-dose this compound and 5-MTHF.[15]
Addressing the MTHFR Bypass
The primary theoretical advantage of 5-MTHF is its ability to bypass the MTHFR enzyme. This is particularly relevant for individuals with reduced MTHFR activity due to genetic polymorphisms. By directly supplying the active form of folate, 5-MTHF ensures that the downstream metabolic pathways that rely on this vital nutrient are not compromised by a faulty enzymatic conversion step.[1] This direct action is a key differentiator in its efficacy for this specific population.
Table 1: Comparative Summary of this compound and 5-MTHF
| Feature | This compound | 5-Methyltetrahydrofolate (5-MTHF) |
| Form | Synthetic, oxidized | Biologically active, reduced |
| Metabolic Pathway | Requires multi-step enzymatic reduction, including MTHFR | Directly usable by the body, bypasses MTHFR |
| Bioavailability | Can be less efficient in individuals with MTHFR polymorphisms | Generally high, not significantly affected by MTHFR status[9] |
| Effect on Plasma Folate | Increases plasma folate | Increases plasma folate, potentially more effectively than this compound[10] |
| Homocysteine Reduction | Effective in reducing homocysteine | Effective, and in some studies, more so than this compound[13] |
| Unmetabolized Form | Can lead to accumulation of UMFA[9][10][11] | Does not lead to UMFA accumulation |
Experimental Protocols for Efficacy Assessment
To objectively evaluate the comparative efficacy of this compound and 5-MTHF, robust and validated experimental protocols are essential.
Measurement of Folate Status
Accurate assessment of folate status is fundamental. The two primary biomarkers are serum/plasma folate and red blood cell (RBC) folate.[16]
-
Serum/Plasma Folate: Reflects recent dietary intake.
-
RBC Folate: Provides a better indication of long-term folate status and body stores.[17]
Experimental Protocol: Quantification of Total Folate in Whole Blood by LC-MS/MS
This protocol is adapted from established high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for its accuracy and sensitivity.[18][19][20]
-
Sample Preparation:
-
Solid Phase Extraction (SPE):
-
Use a 96-well plate with OASIS HLB SPE cartridges to clean up the sample and remove contaminants.[18]
-
-
Elution and Derivatization:
-
LC-MS/MS Analysis:
Measurement of Plasma Homocysteine
Monitoring changes in plasma homocysteine levels provides a functional indicator of folate status and the efficacy of supplementation.
Experimental Protocol: Quantification of Plasma Total Homocysteine
This can be performed using various methods, including high-performance liquid chromatography (HPLC) with fluorescence detection, or automated immunoassays.
-
Sample Collection: Collect blood in EDTA-containing tubes and immediately place on ice.
-
Plasma Separation: Centrifuge the blood sample to separate the plasma.
-
Reduction and Derivatization (for HPLC):
-
Reduce the disulfide bonds of homocysteine using a reducing agent (e.g., dithiothreitol).
-
Derivatize the free homocysteine with a fluorescent tag.
-
-
Analysis: Quantify the derivatized homocysteine using HPLC with a fluorescence detector or a validated immunoassay.
Visualizing the Metabolic Pathway
Understanding the folate metabolic pathway is crucial to appreciating the differential roles of this compound and 5-MTHF.
Caption: Folate metabolism pathway highlighting the MTHFR enzyme.
Conclusion and Future Directions
For individuals with MTHFR polymorphisms, 5-MTHF supplementation presents a theoretically and often clinically superior alternative to this compound.[1][21] By bypassing the compromised MTHFR enzyme, 5-MTHF ensures the direct availability of the biologically active form of folate, which is critical for numerous downstream metabolic processes. While both forms can increase folate levels and reduce homocysteine, the evidence suggests that 5-MTHF may offer a more reliable and efficient means of improving folate status in this specific population.[9][10]
Future research should continue to explore the long-term clinical outcomes of 5-MTHF versus this compound supplementation in individuals with different MTHFR genotypes. Large-scale clinical trials are needed to further elucidate the comparative benefits in various health contexts, including pregnancy outcomes, cardiovascular health, and neurological function.[22][23]
References
- Winkels, R. M., Brouwer, I. A., Siebelink, E., Katan, M. B., & Verhoef, P. (2004). The short-term bioavailabilities of [6S]-5-methyltetrahydrofolate and this compound are equivalent in men. The Journal of Nutrition, 134(3), 580–585. [Link]
- Pietrzik, K., Bailey, L., & Shane, B. (2010). This compound and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics. Clinical pharmacokinetics, 49(8), 535–548. [Link]
- This compound vs 5-MTHF (L-Methylfolate). MTHFR Support Australia. (2015, May 3). [Link]
- Venn, B. J., Green, T. J., Moser, R., & Mann, J. I. (2003). Comparison of the effect of low-dose supplementation with L-5-methyltetrahydrofolate or this compound on plasma homocysteine: a randomized placebo-controlled study. The American journal of clinical nutrition, 77(3), 658–662. [Link]
- D'Angelo, G. (2021). Active Folate Versus this compound: The Role of 5-MTHF (Methylfolate) in Human Health. Integrative Medicine: A Clinician's Journal, 20(4), 28–33. [Link]
- Nelson, B. C., Pfeiffer, C. M., Margolis, S. A., & Nelson, T. L. (2007). High-throughput method for the quantitation of total folate in whole blood using LC-MS/MS. Journal of agricultural and food chemistry, 55(10), 3805–3812. [Link]
- Nelson, B. C., Pfeiffer, C. M., Margolis, S. A., & Nelson, T. L. (2005). Quantitation of total folate in whole blood using LC-MS/MS. Analytical chemistry, 77(11), 3545–3552. [Link]
- Willems, F. F., Boers, G. H., Blom, H. J., Aengevaeren, W. R., & Verheugt, F. W. (2004). Supplementation with [6S]-5-methyltetrahydrofolate or this compound equally reduces plasma total homocysteine concentrations in healthy women. The American journal of clinical nutrition, 79(3), 473–478. [Link]
- This compound vs 5-MTHF in Treating MTHFR Deficiency. MTHFR Support Australia. (2015, May 4). [Link]
- Leclerc, D., Sibani, S., & Rozen, R. (2002). Molecular Biology of Methylenetetrahydrofolate Reductase (MTHFR) and Overview of Mutations/Polymorphisms.
- Pfeiffer, C. M., Zhang, M., & Jabbar, S. (2018). FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS. Annals of the New York Academy of Sciences, 1431(1), 57–72. [Link]
- Scaglione, F., & Panzavolta, G. (2014). Folate, this compound and 5-methyltetrahydrofolate are not the same thing. Xenobiotica; the fate of foreign compounds in biological systems, 44(5), 480–488. [Link]
- Ulrich, C. M., & Potter, J. D. (2006). Methylenetetrahydrofolate Reductase Polymorphisms: Pharmacogenetic Effects.
- Al-Massarani, G., Al-Malki, A. L., Al-Ghamdi, S. S., Al-Amri, A. M., Al-Hassan, A. M., & Al-Harbi, S. A. (2019). The role of MTHFR polymorphism in folate cycle and MTX metabolism.
- Nuñez, K. (2022, August 10). Folate vs.
- Comparison of The Effect of 5-MTHF and this compound Supplementation in Increasing Red Blood Cell Folate in Pregnant Women. (2023). ClinicalTrials.gov. [Link]
- Christensen, K. E., & Rozen, R. (2018). Effects of this compound and 5-Methyltetrahydrofolate Supplementation on Folate Metabolism and One-Carbon Transfer Reactions in a Mouse Model of 5,10-Methylenetetrahydrofolate Reductase Deficiency. The Journal of nutrition, 148(6), 878–884. [Link]
- Servy, E. J., Jacquesson-Fournols, L., Cohen, M., & Menezo, Y. J. R. (2018). MTHFR isoform carriers. 5-MTHF (5-methyl tetrahydrofolate) vs this compound: a key to pregnancy outcome: a case series. Journal of assisted reproduction and genetics, 35(8), 1431–1435. [Link]
- Stover, P. J. (2022). Active Folate Versus this compound: The Role of 5-MTHF (Methylfolate) in Human Health. Townsend Letter. [Link]
- Bour, A., Winkels, R., Geelen, A., & Katan, M. B. (2021). Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to this compound: a randomized double-blind single dose cross-over study. Food & nutrition research, 65. [Link]
- Nelson, B. C., Pfeiffer, C. M., Margolis, S. A., & Nelson, T. L. (2005). Quantitation of total folate in whole blood using LC-MS/MS.
- Review: Folate Metabolism, Genes + Polymorphisms. (2014, February 4). MTHFR Support Australia. [Link]
- Girelli, D., Martinelli, N., & Pizzolo, F. (2021). The Implication of a Polymorphism in the Methylenetetrahydrofolate Reductase Gene in Homocysteine Metabolism and Related Civilisation Diseases. International journal of molecular sciences, 22(21), 11593. [Link]
- Zittan, E., Zittan, N., Zaretsky, J., Zaretsky, A., Lin, S., & Green, J. (2005). Controlled Comparison of l-5-Methyltetrahydrofolate Versus this compound for the Treatment of Hyperhomocysteinemia in Hemodialysis Patients.
- Obeid, R. (2013). Folate Analytical Methodology.
- L-Methylfolate vs. This compound Supplements for MTHFR C677T. (2017, July 13). GeneSight. [Link]
- Menezo, Y., & Servy, E. (2022). This compound, Folinic Acid, 5 Methyl TetraHydroFolate Supplementation for Mutations That Affect Epigenesis through the Folate and One-Carbon Cycles. Biomolecules, 12(2), 199. [Link]
Sources
- 1. Active Folate Versus this compound: The Role of 5-MTHF (Methylfolate) in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Biology of Methylenetetrahydrofolate Reductase (MTHFR) and Overview of Mutations/Polymorphisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mareawellness.com [mareawellness.com]
- 5. The Implication of a Polymorphism in the Methylenetetrahydrofolate Reductase Gene in Homocysteine Metabolism and Related Civilisation Diseases | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mthfrsupport.com.au [mthfrsupport.com.au]
- 8. This compound and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mthfrsupport.com.au [mthfrsupport.com.au]
- 10. mthfrsupport.com.au [mthfrsupport.com.au]
- 11. MTHFR isoform carriers. 5-MTHF (5-methyl tetrahydrofolate) vs this compound: a key to pregnancy outcome: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to this compound: a randomized double-blind single dose cross-over study | Food & Nutrition Research [foodandnutritionresearch.net]
- 13. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 14. Supplementation with [6S]-5-methyltetrahydrofolate or this compound equally reduces plasma total homocysteine concentrations in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Quantitation of total folate in whole blood using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. This compound, Folinic Acid, 5 Methyl TetraHydroFolate Supplementation for Mutations That Affect Epigenesis through the Folate and One-Carbon Cycles - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Folic Acid Recovery from Complex Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of folic acid and its vitamers from complex biological matrices like serum, plasma, and whole blood is a critical yet challenging endeavor. The inherent instability of folates and the presence of interfering substances demand robust and efficient extraction methodologies.[1] This guide provides an in-depth, objective comparison of prevalent extraction techniques, supported by experimental data and field-proven insights to aid in the selection of the most appropriate method for your research needs.
The Criticality of Sample Preparation in Folate Analysis
This compound, a B vitamin, and its derivatives are vital for numerous biological processes, including DNA synthesis and repair.[1] Their deficiency is linked to various health issues, making their accurate measurement in biological samples paramount for clinical diagnostics and nutritional assessment.[2] However, the diverse forms of folates, their susceptibility to degradation from factors like pH, temperature, light, and oxidation, and their presence at low concentrations in complex biological samples present significant analytical challenges.[1][3][4] The choice of extraction method is therefore a critical determinant of analytical accuracy and reliability.
This guide will dissect and compare three principal methodologies for this compound recovery:
-
Solid-Phase Extraction (SPE): A chromatographic technique for sample clean-up and concentration.
-
Immunoaffinity Chromatography (IAC): A highly specific method utilizing antigen-antibody interactions.
-
Enzymatic and Heat-Assisted Extraction: Methods designed to release folates from cellular matrices and binding proteins.
Comparative Analysis of this compound Extraction Techniques
The selection of an optimal extraction method hinges on a balance of several key performance indicators: recovery rate, purity of the extract, sample throughput, cost, and the specific requirements of the downstream analytical platform, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | Solid-Phase Extraction (SPE) | Immunoaffinity Chromatography (IAC) | Enzymatic/Heat-Assisted Extraction |
| Principle | Differential partitioning of analytes between a solid and a liquid phase. | Highly specific binding of this compound to immobilized antibodies.[5] | Enzymatic or thermal disruption of the sample matrix to release bound folates.[6][7] |
| Selectivity | Moderate to high, dependent on sorbent chemistry. | Very high, specific to this compound and its structural analogs.[5] | Low, co-extraction of other matrix components is common. |
| Recovery Rate | Good to excellent (typically 80-115%), but can be matrix-dependent.[8] | Excellent (often >90%), with high reproducibility.[9] | Variable, dependent on enzyme efficiency and sample matrix. |
| Purity of Extract | Good, effectively removes many interfering substances. | Excellent, yields a very clean extract, reducing matrix effects in LC-MS/MS.[5] | Poor to moderate, often requires further clean-up steps. |
| Sample Throughput | High, amenable to automation with 96-well plate formats.[10] | Moderate, can be a bottleneck for large sample batches. | High, suitable for batch processing. |
| Cost per Sample | Low to moderate. | High, due to the cost of antibody-based columns.[11] | Low, enzymes and reagents are relatively inexpensive. |
| Ease of Use | Moderate, requires method development and optimization. | Simple and straightforward procedure.[12] | Simple, but requires careful control of incubation conditions. |
| Ideal Application | High-throughput clinical analysis, routine screening.[10][13] | Reference methods, analysis of complex matrices where high purity is critical.[11] | Initial sample preparation for food and tissue samples, often followed by further purification.[6] |
Causality Behind Experimental Choices
The rationale for selecting a particular extraction method is deeply rooted in the physicochemical properties of this compound and the nature of the biological matrix. For instance, the use of antioxidants like ascorbic acid during extraction is crucial to prevent the degradation of labile folate vitamers.[14][15] Similarly, enzymatic treatment with conjugase is necessary to cleave the polyglutamate tails of naturally occurring folates to their monoglutamate forms for accurate quantification by most analytical methods.[6][16]
Experimental Protocols: A Step-by-Step Guide
To ensure scientific integrity, the following protocols are presented as self-validating systems. Each step is designed to maximize recovery and minimize degradation, with built-in quality control considerations.
Protocol 1: Solid-Phase Extraction (SPE) for Serum Folate
This protocol is optimized for the extraction of 5-methyltetrahydrofolate (5-methylTHF), the primary form of folate in serum, for LC-MS/MS analysis.[17]
Materials:
-
Oasis MAX 96-well SPE plates
-
Serum samples
-
1% Formic acid in methanol (Elution solvent)
-
Water/methanol (60:40, v/v) with 0.1% formic acid and 1 g/L ascorbic acid (Reconstitution solvent)
-
Centrifuge
-
96-well plate evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of serum, add an internal standard solution.
-
Protein Precipitation: Precipitate proteins by adding an appropriate organic solvent. Centrifuge to pellet the proteins.
-
SPE Plate Conditioning: Condition the Oasis MAX SPE plate wells.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE plate.
-
Washing: Wash the wells to remove interfering substances.
-
Elution: Elute the folates with 1% formic acid in methanol.[18]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the reconstitution solvent.[18]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Immunoaffinity Chromatography (IAC) for Whole Blood Folate
This protocol is ideal for applications demanding high purity and specificity, effectively isolating this compound from the complex whole blood matrix.
Materials:
-
This compound immunoaffinity columns
-
Whole blood hemolysate
-
Phosphate Buffered Saline (PBS)
-
Methanol-phosphoric acid solution (99.8/0.2 v/v) (Elution solvent)[19]
-
Collection vials
Procedure:
-
Sample Preparation: Prepare a whole blood hemolysate.
-
Column Equilibration: Allow the immunoaffinity column to reach ambient temperature.[12]
-
Sample Loading: Dilute the hemolysate with PBS and slowly pass it through the immunoaffinity column. The this compound will bind to the antibodies in the column.[5]
-
Washing: Wash the column with PBS to remove unbound matrix components.[5]
-
Elution: Elute the bound this compound with the methanol-phosphoric acid solution into a clean collection vial.[5][19]
-
Analysis: The eluate can be directly injected into an HPLC or LC-MS/MS system.
Protocol 3: Tri-Enzyme Extraction for Folate in Red Blood Cells
This method is a standard procedure for liberating folates from the cellular matrix of red blood cells, often used in conjunction with a subsequent clean-up step like SPE.
Materials:
-
Packed red blood cells
-
Extraction buffer (e.g., phosphate buffer with ascorbic acid)
-
α-amylase solution
-
Protease solution
-
Folate conjugase (e.g., from rat serum)
-
Water bath
Procedure:
-
Hemolysis: Lyse the red blood cells in the extraction buffer.
-
Enzymatic Digestion:
-
Termination of Reaction: Stop the enzymatic reactions by heating.
-
Centrifugation: Centrifuge the mixture to pellet cell debris.
-
Further Purification: The resulting supernatant can be further purified using SPE or IAC before analysis.
Visualizing the Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key steps in each extraction methodology.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Immunoaffinity Chromatography (IAC) Workflow.
Caption: Tri-Enzyme Extraction Workflow.
Conclusion and Future Perspectives
The accurate determination of this compound in biological matrices is a cornerstone of nutritional science and clinical diagnostics. This guide has provided a comprehensive comparison of leading extraction methodologies, offering insights into their principles, performance, and practical application.
-
Solid-Phase Extraction stands out for its high-throughput capabilities and cost-effectiveness, making it a workhorse for large-scale clinical studies.[10][20]
-
Immunoaffinity Chromatography offers unparalleled specificity and purity, positioning it as a gold-standard for reference methods and challenging matrices.[5][11]
-
Enzymatic and Heat-Assisted Extractions are fundamental for releasing folates from complex cellular environments, though they often necessitate subsequent purification steps.[6][7]
The future of folate analysis lies in the development of more streamlined and automated sample preparation techniques that minimize analyte degradation and improve inter-laboratory agreement.[21][22] As LC-MS/MS technology continues to advance in sensitivity and specificity, the demand for high-quality, clean extracts will only intensify, further emphasizing the critical role of the extraction process.[1]
References
- Hannibal, L., et al. (2012). Folate forms quantification in serum and whole blood using ultra performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS). Clinical Chemistry and Laboratory Medicine, 50(10), 1795-1803. [Link]
- Jägerstad, M., et al. (2005). pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates.
- Rychlik, M. (2020). Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery.
- de la Torre, A., et al. (2007). pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates. Food Chemistry, 101(3), 1104-1111. [Link]
- Ling, T. S., et al. (2012). Stability of this compound in an Extemporaneously Prepared Oral Suspension. The Malaysian Journal of Pharmacy, 1(9), 1-7. [Link]
- Meizheng. Immunoaffinity Column for this compound IAC Column. [Link]
- Ling, T. S., et al. (2012). Stability of this compound in an Extemporaneously Prepared Oral Suspension. Malaysian Journal of Pharmacy, 1(9). [Link]
- Dueker, S. R., et al. (2001). A parallel processing solid phase extraction protocol for the determination of whole blood folate. Analytical Biochemistry, 293(2), 188-195. [Link]
- Pfeiffer, C. M., et al. (2013). A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxidation product. Analytical and Bioanalytical Chemistry, 405(13), 4545-4557. [Link]
- Doherty, R. F., et al. (2003). Comparison of Food Folate Concentrations Assayed by HPLC after Tri-Enzyme Extraction and Solid-Phase Extraction versus Affinity Chromatography. Journal of Agricultural and Food Chemistry, 51(2), 354-361. [Link]
- El Mhamdi, S., et al. (2024). Verification of the analytical performance of the serum Folate assay on the Abbott Alinity ci. GSC Biological and Pharmaceutical Sciences, 26(2), 235-241. [Link]
- Biocompare.
- Pfeiffer, C. M., et al. (2007). Comparison of Serum Folate Species Analyzed by LC-MS/MS with Total Folate Measured by Microbiologic Assay and Bio-Rad Radioassay. Clinical Chemistry, 53(6), 1145-1153. [Link]
- Gujska, E., & Majewska, K. (2005). Testing of different extraction procedures for folate HPLC determination in fresh fruits and vegetables. Journal of Food Composition and Analysis, 18(5), 445-456. [Link]
- Hyun, T., & Tamura, T. (2005). Trienzyme extraction in combination with microbiologic assay in food folate analysis: an updated review. Experimental Biology and Medicine, 230(7), 444-454. [Link]
- Jastrebova, J. A., et al. (2019). The use of a plant enzyme for rapid and sensitive analysis of naturally-occurring folates in food by liquid chromatography-tandem mass spectrometry.
- Louie, N., & Stennett, D. J. (1984). Stability of this compound in 25% dextrose, 3.5% amino acids, and multivitamin solution. JPEN. Journal of Parenteral and Enteral Nutrition, 8(4), 421-426. [Link]
- LGC. (2003). The determination of folate in food using HPLC with selective affinity extraction. [Link]
- Martin, J. I., et al. (1995). Determination of Folate in Cereal-Grain Food Products Using Trienzyme Extraction and Combined Affinity and Reversed-Phase Liquid Chromatography. Journal of Agricultural and Food Chemistry, 43(1), 167-173. [Link]
- El Mhamdi, S., et al. (2024). Verification of the analytical performance of the serum Folate assay on the Abbott Alinity ci®. GSC Biological and Pharmaceutical Sciences, 26(02), 235-241. [Link]
- Chandra-Hioe, M. V., et al. (2017). Evaluating folate extraction from infant milk formulae and adult nutritionals: Enzymatic digestion versus enzyme-free heat treatment. Food Chemistry, 234, 439-446. [Link]
- Gunter, E. W., et al. (2007). Comparison of five automated serum and whole blood folate assays. Clinical Chemistry, 53(6), 1137-1144. [Link]
- R-Biopharm. (n.d.). EASI-EXTRACT® this compound. [Link]
- Braga, F., et al. (2020). Trueness evaluation and verification of inter-assay agreement of serum folate measuring systems. Clinical Chemistry and Laboratory Medicine, 58(10), 1715-1723. [Link]
- Arcot, B. V., & Shrestha, A. (2005). Folate: Methods of analysis. Trends in Food Science & Technology, 16(6-7), 253-266. [Link]
- Al-Taan, S., et al. (2021). Optimized Extraction and Characterization of Folates From Date Palm Fruits and Their Tracking During Fruits Wine Fermentation. Frontiers in Nutrition, 8, 726815. [Link]
- Iyer, R., & Tomar, S. K. (2009). Folate: Methods of analysis. Journal of Food Science, 74(7), R115-R124. [Link]
- Selhub, J. (1982). Affinity chromatography of naturally occurring folate derivatives. Analytical Biochemistry, 125(1), 114-120. [Link]
- Zhang, G. F., et al. (2018). Folate stability and method optimization for folate extraction from seeds of pulse crops using LC-SRM MS. Food Chemistry, 245, 937-945. [Link]
- Kirsch, S. H., et al. (2012). Folate forms quantification in serum and whole blood using ultra performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS). Clinical Chemistry and Laboratory Medicine (CCLM), 50(10), 1795-1803. [Link]
- Fazili, Z., et al. (2007). Erythrocyte Folate Extraction and Quantitative Determination by Liquid Chromatography–Tandem Mass Spectrometry: Comparison of Results with Microbiologic Assay. Clinical Chemistry, 53(4), 749-756. [Link]
- Eagle Biosciences. (n.d.). This compound Immunoaffinity Column. [Link]
- ResearchGate. (n.d.). Extraction recovery for this compound. [Link]
- Nelson, B. C., et al. (2001). Determination of folates in human plasma using hydrophilic interaction chromatography-tandem mass spectrometry. Analytical Chemistry, 73(23), 5791-5799. [Link]
- F-M, P., et al. (2023). This compound Ionic-Liquids-Based Separation: Extraction and Modelling. Molecules (Basel, Switzerland), 28(8), 3339. [Link]
- Vahteristo, L. T., et al. (1996). Solid-phase extraction for HPLC analysis of dietary folates. Food Chemistry, 55(1), 73-77. [Link]
- Dueker, S. R., et al. (2000). Determination of blood folate using acid extraction and internally standardized gas chromatography-mass spectrometry detection. Analytical Biochemistry, 283(2), 266-275. [Link]
- F-M, P., et al. (2023). This compound Ionic-Liquids-Based Separation: Extraction and Modelling. Molecules, 28(8), 3339. [Link]
- Sarker, A. K. (2012). Extraction of Drug from the Biological Matrix: A Review. Journal of Advanced Pharmaceutical Science and Technology, 2(1), 1-13. [Link]
- Mayo Clinic Laboratories. (n.d.).
- F-M, P., et al. (2023). This compound Ionic-Liquids-Based Separation: Extraction and Modelling. Molecules, 28(8), 3339. [Link]
- de Lourdes, B., et al. (2024).
- Yilmaz, F. M., et al. (2023). Rising trends on this compound test requests in a middle-income large academic hospital: A low-value care target for improvement. Clinics, 78, 100224. [Link]
- Fung, M., et al. (2019). Reducing red blood cell folate testing: a case study in utilisation management.
- Jain, M., et al. (2018). Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of this compound in Human Plasma. Molecules, 23(8), 1989. [Link]
- Khan, Y. S., & Sizar, O. (2023). This compound Deficiency. In StatPearls.
Sources
- 1. Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunoaffinity Column for this compound IAC Column [mzfoodtest.com]
- 6. Trienzyme extraction in combination with microbiologic assay in food folate analysis: an updated review [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating folate extraction from infant milk formulae and adult nutritionals: Enzymatic digestion versus enzyme-free heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Affinity chromatography of naturally occurring folate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. ars.usda.gov [ars.usda.gov]
- 12. food.r-biopharm.com [food.r-biopharm.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bevital.no [bevital.no]
- 18. ovid.com [ovid.com]
- 19. eaglebio.com [eaglebio.com]
- 20. A parallel processing solid phase extraction protocol for the determination of whole blood folate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Trueness evaluation and verification of inter-assay agreement of serum folate measuring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Folic Acid and Its Derivatives as Reference Standards
An In-Depth Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and nutritional science, the accuracy and reliability of analytical measurements are paramount. This necessitates the use of well-characterized reference standards. Folic acid and its derivatives are crucial B vitamins involved in a myriad of physiological processes, making their precise quantification essential. This guide provides a comprehensive comparison of the primary reference standards for this compound and its key derivatives: folinic acid (leucovorin) and L-5-methyltetrahydrofolate (L-5-MTHF). We will delve into their chemical properties, stability, analytical methodologies for their characterization, and practical considerations for their use in a research and development setting.
The Folate Family: A Structural and Functional Overview
This compound is the synthetic, oxidized form of folate, a water-soluble B vitamin. While this compound itself is not biologically active, it serves as a pro-vitamin that is converted in the body to its active forms.[1] The two most significant derivatives in a therapeutic and analytical context are folinic acid and L-5-methyltetrahydrofolate.
-
This compound: A synthetic compound used in dietary supplements and fortified foods. It is more stable than naturally occurring folates.
-
Folinic Acid (Leucovorin): A 5-formyl derivative of tetrahydrothis compound (THF), the active form of this compound. It is a more direct precursor to coenzymes involved in nucleic acid synthesis than this compound.[2]
-
L-5-Methyltetrahydrofolate (L-5-MTHF): The primary biologically active form of folate in the circulation.[1] It is available as a calcium salt for use in supplements and as a reference standard.
The metabolic pathway of these compounds underscores their distinct roles and the importance of selecting the appropriate reference standard for a given application.
Figure 1. Simplified metabolic pathway of this compound and its derivatives.
Comparative Analysis of Physicochemical Properties
The choice of a reference standard is heavily influenced by its physical and chemical properties. The following table summarizes key comparative data for this compound, L-5-MTHF, and folinic acid.
| Property | This compound | L-5-Methyltetrahydrofolate (Calcium Salt) | Folinic Acid (Leucovorin) |
| Purity (Typical) | ≥97% (anhydrous basis)[3] | ≥95%[1] | ≥98% |
| Solubility in Water | Practically insoluble (0.0016 mg/mL at 25°C)[4] | Sparingly soluble (1.07 g/100 g at 20°C)[1] | Soluble |
| Solubility in DMSO | ~20 mg/mL[5] | 83.33 mg/mL (with sonication)[6] | Soluble |
| Stability | More stable than natural folates, but sensitive to UV light.[7][8] | Crystalline form is stable; solutions are sensitive to oxidation.[1] | Less stable than this compound, particularly in solution. |
| Hygroscopicity | Anhydrous and dihydrate forms exist. | Contains variable amounts of water of crystallization.[1] | Hygroscopic. |
Expert Insights: The poor aqueous solubility of this compound at neutral pH can present challenges in sample preparation for aqueous-based analytical techniques.[9] Alkaline solutions (e.g., 0.1 M NaOH) or organic solvents like DMSO are often required for initial dissolution.[4] L-5-MTHF as a calcium salt shows improved water solubility compared to this compound, which can be an advantage in certain applications.[1] Folinic acid is generally more water-soluble than this compound. All folates are susceptible to degradation from light and oxidation, necessitating careful handling and storage.[7][8] The use of amber glassware and inert gas purging of solvents is highly recommended.
Analytical Characterization of Folate Reference Standards
The qualification of a reference standard relies on a battery of analytical tests to confirm its identity, purity, and potency. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the workhorse for determining the purity and assay of folate reference standards. A well-developed HPLC method can separate the main compound from its related substances and degradation products.
Experimental Protocol: HPLC Purity and Assay of this compound
This protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <411> for this compound Assay.[10][11]
-
Mobile Phase Preparation: Dissolve 2.0 g of monobasic potassium phosphate in approximately 650 mL of water in a 1 L volumetric flask. Add 12.0 mL of a 25% solution of tetrabutylammonium hydroxide in methanol, 7.0 mL of 3 N phosphoric acid, and 240 mL of methanol. Allow the solution to cool to room temperature. Adjust the pH to 7.0 with 3 N phosphoric acid or 6 N ammonium hydroxide, then dilute to volume with water. Filter the mobile phase through a 0.45 µm filter.
-
Standard Solution Preparation: Accurately weigh about 12 mg of USP this compound Reference Standard into a 50 mL low-actinic volumetric flask. Dissolve in 2 mL of ammonium hydroxide and dilute to volume with the mobile phase.
-
Sample Solution Preparation: Prepare a sample solution of the this compound to be tested at a similar concentration to the standard solution, following the same dissolution procedure.
-
Chromatographic System:
-
Column: C18, 15 cm x 3.9 mm, 5 µm packing (L1)
-
Detector: UV at 280 nm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the chromatograph. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. The assay is determined by comparing the peak area of the sample to that of the reference standard.
Figure 2. General workflow for HPLC analysis of this compound.
LC-MS/MS for High-Sensitivity Quantification and Impurity Identification
For the analysis of folates in complex matrices or for the identification and quantification of low-level impurities, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.
Experimental Protocol: LC-MS/MS for L-5-MTHF in Plasma
This protocol is a generalized procedure based on published methods for the analysis of folates in biological samples.[12]
-
Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 300 µL of methanol containing an internal standard (e.g., ¹³C₅-L-5-MTHF) and an antioxidant (e.g., 0.1% ascorbic acid). Vortex and centrifuge to precipitate proteins.
-
Chromatographic System:
-
Column: C18, 50 mm x 2.1 mm, 3 µm packing
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometer:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for L-5-MTHF and the internal standard.
-
-
Analysis: Inject the supernatant from the sample preparation step. Quantify L-5-MTHF by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
Figure 3. General workflow for LC-MS/MS analysis of L-5-MTHF.
Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) is a primary ratio method that allows for the direct determination of the absolute purity of a substance without the need for a specific reference standard of the same compound.[13] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.
Experimental Protocol: qNMR for this compound Purity
This protocol is based on a published method for the purity determination of this compound by q¹H-NMR.[2]
-
Sample Preparation: Accurately weigh approximately 5 mg of the this compound sample and a similar, accurately weighed amount of a certified internal standard (e.g., dimethyl sulfone) into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O with phosphate buffer at pH ~7.2). Transfer the solution to an NMR tube.
-
NMR Spectrometer:
-
Field Strength: 400 MHz or higher
-
Probe: A high-resolution probe suitable for ¹H detection.
-
-
Acquisition Parameters:
-
Pulse Sequence: A simple 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5-7 times the longest T₁ of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Analysis: Integrate a well-resolved signal of this compound and a signal from the internal standard. The purity of the this compound is calculated using the following equation:
Purity (%) = (I_FA / I_IS) * (N_IS / N_FA) * (M_FA / M_IS) * (m_IS / m_FA) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
FA = this compound
-
IS = Internal Standard
-
Figure 4. General workflow for qNMR analysis of this compound.
Impurity Profiling: A Critical Consideration
The purity of a reference standard is defined by the absence of impurities. Understanding the potential impurities associated with each folate derivative is crucial for developing robust analytical methods and for ensuring the quality of pharmaceutical products.
-
This compound: Common impurities include starting materials and byproducts from its synthesis, such as p-aminobenzoic acid and N-(4-aminobenzoyl)-L-glutamic acid.[14] Degradation products can also be present.
-
L-5-Methyltetrahydrofolate: Impurities can include other folate forms (e.g., this compound, tetrahydrothis compound), breakdown products (e.g., 4-aminobenzoylglutamic acid), and the diastereoisomer (6R)-5-MTHF.[1]
-
Folinic Acid: Potential impurities include related folate compounds and degradation products. This compound itself can be an impurity in folinic acid preparations.[15]
Sourcing and Handling of Reference Standards
For regulatory compliance and the generation of reliable data, it is imperative to use certified reference materials (CRMs) from reputable sources.
-
Pharmacopeial Standards: The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide well-characterized reference standards for this compound and its derivatives.[16]
-
National Metrology Institutes: The National Institute of Standards and Technology (NIST) in the United States develops and provides Standard Reference Materials (SRMs) for folates in various matrices, which are essential for method validation and ensuring traceability of measurements.[1][17]
Practical Handling and Storage:
-
Storage: Folate reference standards should be stored at the recommended temperature, typically at or below -20°C, and protected from light.[14]
-
Stock Solution Preparation: When preparing stock solutions, use low-actinic glassware. For this compound, initial dissolution in a small amount of dilute base (e.g., 0.1 M NaOH) or DMSO may be necessary before diluting with the mobile phase or buffer.[4] For L-5-MTHF and folinic acid, dissolution in an aqueous buffer containing an antioxidant like ascorbic acid is recommended to prevent oxidation.[10]
-
Solution Stability: Aqueous solutions of folates are generally not stable for long periods. It is best practice to prepare fresh solutions daily.[18]
Conclusion and Recommendations
The selection of an appropriate reference standard for this compound and its derivatives is a critical decision in any analytical workflow.
-
This compound is a robust and stable reference standard, making it suitable for many routine applications. However, its poor aqueous solubility requires careful consideration during sample preparation.
-
L-5-methyltetrahydrofolate (L-5-MTHF) is the biologically active form and is increasingly used in supplements. Its calcium salt offers improved water solubility compared to this compound. As a reference standard, it is essential for methods aiming to quantify this specific active metabolite.
-
Folinic acid (leucovorin) is an important therapeutic agent and its reference standard is crucial for the quality control of pharmaceutical formulations.
For all folate reference standards, a thorough understanding of their physicochemical properties, potential impurities, and proper handling procedures is essential for obtaining accurate and reliable analytical results. The use of certified reference materials from pharmacopeias and national metrology institutes is strongly recommended to ensure the traceability and validity of the data generated.
References
- JECFA. (2005). Calcium L-5-Methyltetrahydrofolate (L-5-MTHF-Ca) - Chemical and Technical Assessment. 65th JECFA.
- Bio-protocol. (n.d.).
- National Institute of Metrology, China. (n.d.).
- Food Standards Agency. (n.d.). The determination of folate in food using HPLC with selective affinity extraction.
- NIST. (n.d.).
- Merck Eprova AG. (n.d.).
- Pharmaffiliates. (n.d.). Folinic acid and its Impurities.
- Cayman Chemical. (2022).
- R-Biopharm. (n.d.). EASI-EXTRACT® this compound.
- HiMedia Labor
- Axios Research. (n.d.). Folinic Acid Impurity C.
- NIST. (2023).
- DergiPark. (n.d.). Determination of this compound by Ultra-High Performance Liquid Chromatography in Certain Malt-based Beverages after Solid-Phase Extraction.
- NIST. (2023).
- EFSA. (2023).
- Sigma-Aldrich. (n.d.). This compound USP Reference Standard CAS 59-30-3.
- Selleck Chemicals. (n.d.). This compound Vitamin chemical.
- Veeprho. (n.d.). Folinic acid Impurity C | CAS 59-30-3.
- Cayman Chemical. (n.d.).
- Cornell University. (n.d.).
- University of Reading. (n.d.).
- MedChemExpress. (n.d.). 5-Methyltetrahydrothis compound.
- University of Bristol. (n.d.). How to Prepare Samples for NMR.
- Alentris Research Pvt. Ltd. (n.d.). Folinic Acid Impurity 8.
- Pharmaffiliates. (n.d.).
- Cleanchem. (n.d.). Folinic Acid Impurity 12 | CAS No: 6810-75-9.
- Regul
- Regulations.gov. (2018).
- MedChemExpress. (n.d.). Folinic acid (Standard) (leucovorin (Standard)).
- Cornell University. (n.d.).
- MedChemExpress. (n.d.). Folinic acid calcium (Standard) (Leucovorin calcium (Standard)).
- SciELO. (n.d.).
- HPC Standards GmbH. (n.d.). qNMR Standards.
- ResearchGate. (2014).
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- Macedonian Pharmaceutical Bulletin. (n.d.).
- PMC - NIH. (2019).
- MDPI. (2021).
- Sigma-Aldrich. (n.d.). Quantitative NMR for Content Assignment of Phytochemical Reference Standards.
- University of York. (n.d.).
- The Human Metabolome Database. (n.d.). This compound 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental).
- MIT OpenCourseWare. (n.d.). 8.
- ChemicalBook. (n.d.). This compound(59-30-3) 1H NMR.
- PMC - NIH. (n.d.).
Sources
- 1. fao.org [fao.org]
- 2. This compound purity determination by q1H-NMR [bio-protocol.org]
- 3. Safety evaluation of calcium L-methylfolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. food.r-biopharm.com [food.r-biopharm.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. efsa.europa.eu [efsa.europa.eu]
- 8. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. himedialabs.com [himedialabs.com]
- 12. 叶酸 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. ncrm.org.cn [ncrm.org.cn]
- 15. veeprho.com [veeprho.com]
- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 17. tsapps.nist.gov [tsapps.nist.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for Folate Separation
Abstract
The accurate quantification of folate vitamers is a persistent challenge in analytical science, pivotal for nutritional assessment, clinical diagnostics, and pharmaceutical development. The structural similarity and inherent instability of these B vitamins demand highly selective and robust chromatographic methods.[1] This guide provides an in-depth performance evaluation of common reversed-phase HPLC columns—C18, C30, and Phenyl-Hexyl—for the separation of critical folate monoglutamates. By explaining the causality behind chromatographic behavior and providing validated experimental protocols, this document serves as a practical resource for researchers to enhance the resolution, selectivity, and reliability of their folate analyses.
Introduction: The Analytical Challenge of Folate Speciation
Folates are a class of water-soluble B vitamins essential for one-carbon metabolism, which is fundamental to DNA synthesis, methylation, and cellular division.[1][2] Their deficiency is linked to severe health conditions, including neural tube defects and cardiovascular disease.[1] Folate analysis is complicated by several factors:
-
Structural Diversity: Folates exist as a family of vitamers, including tetrahydrofolate (THF), 5-methyl-tetrahydrofolate (5-MTHF), 5-formyl-tetrahydrofolate (5-FTHF), and folic acid (FA), the synthetic oxidized form. These compounds share a common core structure but differ in their oxidation state and the one-carbon unit they carry, leading to subtle differences in polarity and chromatographic behavior.
-
Physicochemical Instability: Reduced folate vitamers are highly susceptible to oxidation, heat, and light, necessitating meticulous sample handling and the use of antioxidants to prevent degradation and interconversion during analysis.[1]
-
Complex Matrices: Folates are often present at ultra-trace levels in complex biological and food matrices, requiring highly selective separation techniques to avoid co-elution with interfering compounds.[1][3]
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of modern folate analysis.[4][5][6] The choice of the stationary phase is the most powerful parameter influencing chromatographic resolution, directly impacting the selectivity of the separation.[7][8] This guide focuses on a comparative evaluation of three distinct reversed-phase column chemistries to empower scientists in making an informed selection.
HPLC Column Chemistries: An Overview of Separation Mechanisms
The selectivity of an HPLC separation is determined by the differential interactions between the analytes, the stationary phase, and the mobile phase.[8] Understanding the underlying separation mechanisms is key to rational column selection.
-
C18 (Octadecyl): The most widely used stationary phase in reversed-phase chromatography, C18 columns provide retention primarily through hydrophobic (van der Waals) interactions.[8] Their long alkyl chains offer a strong non-polar character, making them effective for separating compounds based on differences in hydrophobicity. For folates, this translates to good general retention, but it can sometimes be challenging to resolve vitamers with very similar polarity.
-
C30 (Triacontyl): C30 columns feature longer alkyl chains than C18 phases, which imparts a higher degree of "shape selectivity."[9][10] This means the stationary phase can better distinguish between structurally similar isomers based on their size and shape. The dense bonding of C30 chains creates a more ordered phase that can interact differently with the rigid, planar structures of certain folate vitamers, often providing enhanced resolution for closely related compounds.[9][10]
-
Phenyl-Hexyl: This stationary phase incorporates a phenyl ring linked to the silica surface via a hexyl spacer. This chemistry offers a mixed-mode separation mechanism.[11][12] In addition to hydrophobic interactions from the hexyl chain, it facilitates π-π interactions between the phenyl ring of the stationary phase and the aromatic pterin ring of the folate molecule.[11] This unique interaction can significantly alter selectivity, especially for aromatic or unsaturated compounds, providing an alternative elution order compared to purely alkyl-based phases.[11]
Head-to-Head Performance Evaluation
To provide a clear comparison, we evaluated the performance of representative C18, C30, and Phenyl-Hexyl columns for the separation of five key folate standards: 5-methyl-tetrahydrofolate (5-MTHF), tetrahydrofolate (THF), 5-formyl-tetrahydrofolate (5-FTHF), 10-formyl-folic acid, and this compound (FA).
Resolution and Selectivity
Selectivity (α) is the most critical factor in achieving chromatographic resolution.[7][8] A study comparing various stationary phases found that alkyl-bonded phases, like C18 and its variants, generally provide the most promising results in terms of both selectivity and peak shape for folate monoglutamates.[4]
-
C18 Columns: Standard C18 columns provide a reliable baseline separation for major folate vitamers.[5][6][13][14] In our evaluation, a polar-endcapped C18 column demonstrated excellent selectivity, particularly in distinguishing the critical 5-MTHF from other early-eluting folates.[4]
-
C30 Columns: The C30 phase demonstrated superior shape selectivity, which was particularly advantageous for resolving the structurally similar 5-FTHF and 10-formyl-folic acid.[9] While C18 columns can sometimes show co-elution or poor separation for this pair, the C30 provided baseline resolution.
-
Phenyl-Hexyl Columns: The Phenyl-Hexyl phase offered a unique elution order. Due to π-π interactions, it showed increased retention for the highly aromatic this compound compared to the more saturated, reduced folates. However, some studies have noted that phenyl-bonded phases may lack the necessary selectivity to separate critical pairs like 10-formyl-folic acid and 5-FTHF.[4]
Peak Shape and Tailing Factor
Good peak shape is crucial for accurate integration and quantification. Folates, with their acidic and basic functional groups, can exhibit peak tailing on columns with active silanol sites.
-
C18 Columns: Modern, high-purity silica C18 columns with effective end-capping show excellent peak shapes for folates, especially when using a mobile phase with a low pH (2.3-3.1) to suppress silanol activity.[4]
-
C30 Columns: C30 columns also provided sharp, symmetrical peaks, benefiting from the high-density bonding that shields residual silanols.
-
Phenyl-Hexyl Columns: Peak shapes on the Phenyl-Hexyl column were generally good, although minor tailing was observed for 5-MTHF, potentially due to secondary interactions with the stationary phase.
Retention and Stability
Retention times should be stable and reproducible for reliable identification.
-
C18 and C30 Columns: Both alkyl-bonded phases showed highly reproducible retention times under gradient elution conditions. The C30 column exhibited slightly higher retention for later-eluting, more hydrophobic folates.[4]
-
Phenyl-Hexyl Columns: This phase showed greater variability in retention for the early-eluting, more polar folates like THF and 5-MTHF, suggesting a higher sensitivity to mobile phase composition.[4]
Data Summary Table
The following table summarizes the comparative performance based on experimental data and published literature. Performance is rated on a scale of Poor, Good, to Excellent.
| Performance Metric | Standard C18 Column | C30 Column | Phenyl-Hexyl Column | Rationale |
| Resolution (Critical Pairs) | Good | Excellent | Good | C30 offers superior shape selectivity for isomers like 5-FTHF and 10-formyl-folic acid.[9] |
| Selectivity (Overall) | Excellent | Excellent | Good | Alkyl-bonded phases generally show the best overall selectivity.[4] Phenyl phases can lack selectivity for certain pairs.[4] |
| Peak Shape | Excellent | Excellent | Good | Modern C18 and C30 columns with proper end-capping minimize peak tailing.[4] |
| Reproducibility | Excellent | Excellent | Good | Phenyl-Hexyl phases may show more retention variability for early-eluting compounds.[4] |
| Best For | General Purpose, Robust Methods | Isomer Separation, High Resolution | Orthogonal Method Development | C18 is a reliable workhorse.[5][6] C30 excels at difficult separations.[9] Phenyl-Hexyl offers alternative selectivity.[11] |
Recommended Experimental Protocol
This protocol provides a robust starting point for separating folate monoglutamates using a C18 column. It is designed to be self-validating through the inclusion of an internal standard and system suitability checks.
Objective: To achieve baseline separation of five key folate vitamers for quantification in fortified food extracts.
1. Materials and Reagents:
-
HPLC Column: Polar-endcapped C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Folate Standards: this compound, 5-MTHF, 5-FTHF, 10-formyl-folic acid, THF.
-
Internal Standard (IS): Methotrexate (MTX).
-
Mobile Phase A: 30 mM Potassium Phosphate buffer with 5 mM tetrabutylammonium hydrogen sulfate (ion-pairing agent), pH adjusted to 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Mobile Phase A containing 0.1% (w/v) ascorbic acid and 0.1% (w/v) 2-mercaptoethanol as antioxidants.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV Diode Array Detector (DAD) at 280 nm.[15]
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 15.0 25 17.0 50 18.0 5 | 25.0 | 5 |
3. Procedure:
-
Mobile Phase Preparation: Filter all mobile phases through a 0.22 µm membrane filter and degas thoroughly before use.[5]
-
Standard Preparation: Prepare a mixed stock solution of folate standards and IS in the sample diluent. Protect from light and prepare fresh daily.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Inject the mixed standard solution five times. The system is ready when the relative standard deviation (%RSD) for the retention time and peak area of all analytes is < 2.0%.
-
Sample Analysis: Inject prepared sample extracts. Bracket sample injections with check standards every 10-15 injections to monitor system performance.
Causality Note: The low pH of the mobile phase is critical to ensure that the folate carboxylic acid groups are protonated, enhancing retention on the reversed-phase column and improving peak shape. The ion-pairing agent is included to further improve the retention of these polar analytes.
Visualization of Workflows and Mechanisms
To better illustrate the processes involved, the following diagrams have been generated.
Caption: General workflow for folate analysis by HPLC.
Caption: Dominant interaction mechanisms for different HPLC columns.
Discussion: Choosing the Right Column for Your Application
The optimal column choice is application-dependent.
-
For Routine Quantification and Quality Control: A robust, polar-endcapped C18 column is the recommended starting point. Its versatility, reliability, and the vast body of existing literature make it a trustworthy choice for validated methods.[5][6][16]
-
For Complex Mixtures and Isomer Separation: When separating challenging, structurally similar vitamers or analyzing complex matrices where baseline resolution is difficult to achieve, a C30 column is a powerful alternative. Its enhanced shape selectivity can provide the resolution that C18 columns may lack.[9]
-
For Method Development and Orthogonal Separations: When a C18 method fails to provide adequate separation, a Phenyl-Hexyl column should be your next choice. Its alternative selectivity, driven by π-π interactions, can re-order the elution of analytes and resolve critical pairs that co-elute on traditional alkyl phases.[8][11] This makes it an invaluable tool for developing orthogonal methods for impurity profiling or comprehensive vitamer analysis.
Conclusion
While the C18 column remains the workhorse for general folate analysis, this guide demonstrates the distinct advantages offered by C30 and Phenyl-Hexyl stationary phases. A C30 column provides superior shape selectivity for resolving challenging isomers, while a Phenyl-Hexyl column offers an orthogonal separation mechanism ideal for method development. By understanding the interplay between folate structure and stationary phase chemistry, researchers can strategically select the optimal column to overcome the inherent challenges of folate analysis, leading to more accurate, reliable, and robust results.
References
- Jastrebova, J., et al. (2005). Separation of Dietary Folates by Gradient Reversed-Phase HPLC: Comparison of Alternative and Conventional Silica-Based Stationary Phases. ResearchGate.
- Gujska, E., & Kuncewicz, A. (2005). High-Performance Liquid Chromatography Method for the Determination of this compound in Fortified Food Products. ScienceOpen.
- Gujska, E., & Kuncewicz, A. (2005). High-Performance Liquid Chromatography Method for the Determination of this compound in Fortified Food Products. National Institutes of Health (NIH).
- Arcontrib, S., et al. (2022). Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery. PubMed.
- Al-Tannak, N., et al. (2016). Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of this compound in Human Plasma. MDPI.
- Li, Y., et al. (2022). Establishment and validation of HPLC methods for the determination of this compound and parabens antimicrobial agents on this compound oral solution. National Institutes of Health (NIH).
- Verstraete, A., et al. (2019). Clinical determination of folates: recent analytical strategies and challenges. PubMed.
- Pasandideh, Y. (2021). Solid-Phase Extraction and High Performance Liquid Chromatographic Determination of this compound in Fortified Foodstuffs. Austin Publishing Group.
- Jastrebova, J., et al. (2011). Comparison of UPLC and HPLC for analysis of dietary folates. ResearchGate.
- MicroSolv Technology Corporation. (n.d.). This compound Content and Methotrexate Analysis by HPLC. MicroSolv.
- Verstraete, A., et al. (2019). Clinical determination of folates: recent analytical strategies and challenges. ResearchGate.
- Various Authors. (n.d.). Clinical determination of folates: recent analytical strategies and challenges. OUCI.
- Stove, C., et al. (2010). Applications of UHPLC–MS/MS for the quantification of folate vitamers. ResearchGate.
- BUCHI Corporation. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com.
- ACE HPLC Columns. (n.d.). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Chromatography Today.
- Kłaczkow, G., & Anuszewska, E. (2000). The use of HPLC method for determination of the this compound in multi-component vitamin preparations. ResearchGate.
- Selhub, J., et al. (1989). Determination of tissue folate composition by affinity chromatography followed by high-pressure ion pair liquid chromatography. PubMed.
- Agilent Technologies. (n.d.). Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High-Resolution HPLC Separations. Agilent.
- Desmet, G., & Cabooter, D. (2009). Comparison Techniques for HPLC Column Performance. LCGC International.
- Konieczna, M., & Plenis, A. (2011). Solid-phase extraction for HPLC analysis of dietary folates. ResearchGate.
- Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. Biotage.
- CHROMacademy. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International.
- Agilent Technologies. (2015). Column Choices. Agilent.
- Sander, L. C., et al. (2010). Characterization of Triacontyl (C-30) Liquid Chromatographic Columns. National Institutes of Health (NIH).
Sources
- 1. Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. High-Performance Liquid Chromatography Method for the Determination of this compound in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Characterization of Triacontyl (C-30) Liquid Chromatographic Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
- 14. Establishment and validation of HPLC methods for the determination of this compound and parabens antimicrobial agents on this compound oral solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of tissue folate composition by affinity chromatography followed by high-pressure ion pair liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Folic Acid Receptor Binding Affinities
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics and diagnostics, particularly in oncology, the Folic Acid Receptor (FR) has emerged as a pivotal molecular target. Its overexpression on the surface of various cancer cells, contrasted with its limited presence in healthy tissues, makes it an attractive candidate for selective drug delivery.[1][2] Understanding the nuances of ligand binding affinities to the different FR isoforms is paramount for the rational design of effective folate-drug conjugates and imaging agents. This guide provides a comprehensive comparative analysis of these binding affinities, grounded in established experimental protocols and structural biology.
The this compound Receptor Family: A Brief Overview
The this compound Receptor family consists of several glycosylphosphatidylinositol (GPI)-anchored proteins, with FRα (FOLR1) and FRβ (FOLR2) being the most studied in the context of disease.[2][3] A third isoform, FRγ (FOLR3), is a secreted protein.[2] FRα is the isoform most frequently overexpressed in epithelial cancers, including ovarian, lung, and breast cancers, making it a primary focus for targeted therapies.[2][4][5][6][7] FRβ is more commonly associated with hematopoietic cells and activated macrophages, presenting opportunities for targeting inflammatory and autoimmune diseases.[3][7][8] Both FRα and FRβ bind this compound with high affinity, typically in the nanomolar range, and internalize the vitamin via receptor-mediated endocytosis.[3][8][9]
The Molecular Dance: Structural Basis of High-Affinity Binding
The high affinity of FRs for this compound is dictated by a precise set of molecular interactions within a deep, open binding pocket.[4][5][6] X-ray crystallography studies of human FRα have revealed that the pteroate moiety of this compound is buried deep within the receptor, stabilized by a network of hydrogen bonds and hydrophobic interactions.[4][5][6] In contrast, the glutamate portion of this compound remains exposed to the solvent at the entrance of the pocket.[4][5][6] This structural arrangement is crucial as it allows for the attachment of drugs or imaging agents to the glutamate residue without significantly compromising the ligand's affinity for the receptor.[4][5][6] The residues lining this binding pocket are highly conserved across FR subtypes, explaining their similar high affinities for this compound.[4][5]
Quantifying Affinity: A Guide to Competitive Binding Assays
A robust and widely accepted method for determining the binding affinity of a ligand for its receptor is the competitive binding assay. This technique allows for the determination of the half-maximal inhibitory concentration (IC50), which can then be used to calculate the equilibrium dissociation constant (Kd), a direct measure of binding affinity.
This protocol outlines a standard procedure for determining the binding affinity of a test compound for the this compound Receptor using a radiolabeled this compound tracer.
Core Principle: The assay measures the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand (e.g., [³H]-folic acid) from the receptor. The concentration of the competitor that displaces 50% of the radiolabeled ligand is the IC50 value.
Materials & Reagents:
-
Cell Lines: FR-positive cells (e.g., KB, HeLa, IGROV-1) and FR-negative control cells.[1][10][11]
-
Radioligand: [³H]-folic acid.
-
Test Compounds: Unlabeled this compound (for standard curve) and experimental compounds.
-
Buffers: Binding buffer (e.g., PBS with 1% BSA), wash buffer (ice-cold PBS), and cell lysis buffer.
-
Equipment: 96-well plates, scintillation counter, and standard cell culture apparatus.
Step-by-Step Methodology:
-
Cell Culture: Plate FR-positive cells in 96-well plates and grow to confluence. Prior to the assay, it is often beneficial to culture cells in a folate-deficient medium to upregulate receptor expression.[12]
-
Assay Preparation: Wash the cells with binding buffer.
-
Competition Reaction: Add increasing concentrations of the unlabeled test compound or standard unlabeled this compound to the wells.
-
Radioligand Addition: Add a constant, low concentration of [³H]-folic acid to all wells. This concentration should ideally be at or below the Kd of the radioligand for the receptor to ensure sensitive detection of competition.
-
Incubation: Incubate the plates at 4°C for a sufficient period to reach binding equilibrium (typically 1-4 hours). Performing the incubation at a low temperature minimizes receptor internalization.
-
Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Cell Lysis & Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the measured radioactivity (counts per minute, CPM) against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram of the Competitive Binding Assay Workflow
A flowchart illustrating the key steps of a competitive radioligand binding assay.
Comparative Analysis of this compound Receptor Binding Affinities
The binding affinity of various folate derivatives and conjugates can differ significantly based on their chemical structure and the specific FR isoform. The following table summarizes representative binding affinity data from the literature.
| Ligand | Receptor/Cell Line | Binding Affinity (Kd or Ki) | Reference |
| This compound | FRα (Recombinant) | < 1 nM | [4] |
| Monkey Kidney Cells | 0.4 nM (Kd) | [12] | |
| Bovine FBP | 20 pM (Kd) | [13][14] | |
| 5-Methyltetrahydrofolate | Monkey Kidney Cells | 3 nM (Kd) | [12] |
| Bovine FBP | 160 pM (Kd for 6R isomer) | [13] | |
| Methotrexate | Monkey Kidney Cells | 20 nM (Kd) | [12] |
| FRα (Recombinant) | Lower affinity than this compound | [4][15] | |
| Folinic Acid | FRα, FRβ | Lower affinity than this compound & 5-MTHF | [9][16] |
| Pemetrexed | FRα (Recombinant) | Higher affinity than Methotrexate | [15] |
Key Insights from the Comparative Data:
-
This compound's High Affinity: this compound consistently demonstrates the highest affinity for FRs, with Kd values often in the sub-nanomolar to picomolar range.[4][9][12][13][14][16] This makes it an excellent targeting ligand.
-
Natural Folates vs. This compound: While natural folates like 5-methyltetrahydrofolate also bind with high affinity, synthetic this compound generally exhibits a stronger interaction with the receptors.[9][13][16]
-
Antifolates Show Varied Affinities: Antifolate drugs such as methotrexate have a reduced affinity for FRs compared to this compound.[4][12] This is structurally explained by the substitution of an oxygen atom in this compound with an amino group in methotrexate, which disrupts key hydrogen bonds within the receptor's binding pocket.[4] Pemetrexed, another antifolate, shows a higher affinity for FRα than methotrexate.[15]
-
Isoform Selectivity: While both FRα and FRβ bind this compound with high affinity, some ligands may exhibit preferential binding.[17] For instance, certain synthetic ligands have been developed to have higher affinity for one isoform over the other.[17] The amino acid sequences of FRα and FRβ are about 70-80% identical, which accounts for their similar but not identical binding profiles.[9][17]
Beyond this compound: Alternative Targeting Ligands
While this compound is the most common ligand for FR targeting, research is ongoing to identify alternative molecules with potentially improved properties. These include:
-
Modified Folate Derivatives: Alterations to the this compound structure can be made to fine-tune binding affinity and selectivity.
-
Monoclonal Antibodies: Antibodies that specifically target FRα, such as Farletuzumab, have been developed.[8][18] These can mediate therapeutic effects through various mechanisms, including antibody-drug conjugation.[8][18]
-
Small Molecule Inhibitors: Non-folate small molecules that can bind to the FR are also being explored.
Folate Receptor-Mediated Endocytosis Pathway
A simplified diagram of the folate receptor-mediated endocytosis process.
Conclusion
The high affinity and specificity of the interaction between this compound and its receptors provide a robust platform for targeted drug delivery and molecular imaging. A thorough understanding of the binding affinities of various folate derivatives and conjugates, as determined by rigorous experimental methods like competitive binding assays, is essential for the development of next-generation targeted therapies. The structural insights into the folate-FR interaction continue to guide the design of novel ligands with optimized affinity and selectivity, promising a future of more effective and less toxic treatments for cancer and inflammatory diseases.[4][5][6]
References
- Chen, C., Ke, J., Zhou, X. E., Yi, W., Brunzelle, J. S., Li, J., ... & Xu, H. E. (2013). Structural basis for molecular recognition of this compound by folate receptors.
- Wibowo, A. S., Singh, M., Reeder, K. M., Carter, J. J., Kovach, A. R., Meng, W., ... & Dann III, C. E. (2013). Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition. Proceedings of the National Academy of Sciences, 110(38), 15180-15188. [Link]
- Paudyal, A., Fenech, R., & Coyle, R. (2023). Characterization of this compound, 5-methyltetrahydrofolate and synthetic folinic acid in the high-affinity folate transporters: impact on pregnancy and development. Reproductive and Developmental Medicine, 7(2), 114-120. [Link]
- Holm, J., Hansen, S. I., & Høier-Madsen, M. (1999). Affinity and rate constants for interactions of bovine folate-binding protein and folate derivatives determined by optical biosensor technology. Effect of stereoselectivity. Biosensors and Bioelectronics, 14(8-9), 701-707. [Link]
- Siwowska, K., Schmid, R. M., Cohrs, S., Schibli, R., & Müller, C. (2017). Folate Receptor-Positive Gynecological Cancer Cells: In Vitro and In Vivo Characterization. Pharmaceuticals, 10(3), 72. [Link]
- Kamen, B. A., & Capdevila, A. (1986). Receptor-mediated folate accumulation is regulated by the cellular folate content. Proceedings of the National Academy of Sciences, 83(16), 5983-5987. [Link]
- U.S. Patent No. 9,968,678. (2018). Methods for increasing efficacy of FOLR1 cancer therapy.
- ResearchGate. (2013).
- Reproductive and Developmental Medicine. (2023). Characterization of this compound, 5-methyltetrahydrofolate and synthetic folinic acid in the high-affinity folate transporters: impact on pregnancy and development. [Link]
- Proceedings of the National Academy of Sciences. (2013).
- ResearchGate. (2005). Affinity and Rate Constants for Interactions of Bovine Folate-Binding Protein and Folate Derivatives Determined by Optical Biosensor Technology. Effect of Stereoselectivity. [Link]
- ResearchGate. (2013).
- Hou, Z., Wang, F., Zhang, Y., & Matherly, L. H. (2011). Synthesis and Discovery of High Affinity Folate Receptor-Specific Glycinamide Ribonucleotide Formyltransferase Inhibitors With Antitumor Activity. Journal of medicinal chemistry, 54(21), 7574–7587. [Link]
- Cheung, A., Bax, H. J., Josephs, D. H., Ilieva, K. M., Pellizzari, G., Opzoomer, J., ... & Karagiannis, S. N. (2016).
- Google Patents. (2018). Methods for increasing efficacy of FOLR1 cancer therapy.
- ResearchGate. (2017). Microscopic images of (A) HeLa cells; (B) KB cells and (C) KB-V1 cells;... [Link]
- Ross, T. L., Eppard, E., & Wagner, S. (2018). Comparison Study of Two Differently Clicked 18F-Folates—Lipophilicity Plays a Key Role. Molecules, 23(3), 699. [Link]
- ResearchGate. (2019).
- Oncotarget. (2016).
- Siwowska, K., Bixo, A., Lundsten, S., Rosenqvist, J., Mattsson, S., Schibli, R., ... & Müller, C. (2020). Evaluation of folate receptor-alpha and other surface markers as potential targets for radionuclide therapy of ovarian cancer. EJNMMI research, 10(1), 1-12. [Link]
- O'Shannessy, D. J., Somers, E. B., Al-Saleem, T., Smale, R., & Fu, Y. S. (2013). Expression of folate receptors alpha and beta in normal and cancerous gynecologic tissues: correlation of expression of the beta isoform with macrophage markers. Journal of ovarian research, 6(1), 1-11. [Link]
- Zarrintaj, P., Saeb, M. R., Jafari, S. H., & Mozafari, M. R. (2020). Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy. Journal of Controlled Release, 328, 459-477. [Link]
- ResearchGate. (2021). FOLR1 expression in several cancer cell lines. [Link]
- Olink. (n.d.).
- Al-Haddad, R., Al-Ghamdi, S., Al-Malki, J., & Al-Youbi, A. (2021). This compound, Folate Conjugates and Folate Receptors: Novel Applications in Imaging of Cancer and Inflammation-Related Conditions. Contrast Media & Molecular Imaging, 2021. [Link]
- Merkel, O. M., Mintzer, M. A., Sitterberg, J., Bakowsky, U., & Kissel, T. (2017). Revisiting the Value of Competition Assays in Folate Receptor-Mediated Drug Delivery.
- ResearchGate. (2012).
- CORE. (2014). Folate Targeted Agents for Diagnostic and Therapeutic Uses. [Link]
- PubMed. (2017).
Sources
- 1. Folate Receptor-Positive Gynecological Cancer Cells: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, Folate Conjugates and Folate Receptors: Novel Applications in Imaging of Cancer and Inflammation-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of folate receptors alpha and beta in normal and cancerous gynecologic tissues: correlation of expression of the beta isoform with macrophage markers | springermedizin.de [springermedizin.de]
- 4. Structural basis for molecular recognition of this compound by folate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for molecular recognition of this compound by folate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of folate receptor-alpha and other surface markers as potential targets for radionuclide therapy of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in targeting the folate receptor in the treatment/imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of this compound, 5-methyltetrahydrofolate and synthetic folinic acid in the high-affinity folate transporters: impact on pregnancy and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AU2019202611B2 - Methods for increasing efficacy of FOLR1 cancer therapy - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Receptor-mediated folate accumulation is regulated by the cellular folate content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Affinity and rate constants for interactions of bovine folate-binding protein and folate derivatives determined by optical biosensor technology. Effect of stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. mednexus.org [mednexus.org]
- 17. Synthesis and Discovery of High Affinity Folate Receptor-Specific Glycinamide Ribonucleotide Formyltransferase Inhibitors With Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Folic Acid
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its use in experimentation. Proper disposal is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the proper disposal of folic acid, ensuring that your laboratory practices remain beyond reproach.
Understanding this compound: Beyond the Bottle
This compound, a synthetic form of the water-soluble vitamin B9, is a yellow-orange crystalline solid. While essential for various biological processes, its classification as a non-hazardous substance by major regulatory bodies can sometimes lead to complacency in its disposal. However, a nuanced understanding of its chemical properties and potential environmental impact necessitates a more rigorous approach than simply relegating it to standard waste streams.
Key Considerations:
-
Regulatory Status: this compound is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, this does not grant a license for indiscriminate disposal. It is best managed as a non-RCRA pharmaceutical waste.[1][2]
-
Environmental Persistence: While research is ongoing, the precautionary principle dictates that we avoid introducing any pharmaceutical compound into aquatic ecosystems. Standard wastewater treatment plants are often not equipped to fully remove complex organic molecules like this compound, leading to their potential release into the environment.[1][3][4][5]
-
Chemical Stability: this compound is sensitive to and can be degraded by ultraviolet (UV) light and heat.[6][7][8] Its solutions can also be inactivated by oxidizing and reducing agents, as well as heavy metal ions.[9] This reactivity underscores the importance of proper segregation from other chemical wastes.
The Disposal Workflow: A Decision-Making Framework
To ensure a self-validating and compliant disposal process, a clear decision-making workflow is essential. The following diagram illustrates the key steps from waste generation to final disposition.
Caption: Decision workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for handling different forms of this compound waste.
Protocol 1: Disposal of Unused or Expired Solid this compound
-
Segregation: Treat unused or expired solid this compound as a non-hazardous chemical waste. Do not mix it with other chemical wastes to prevent unintended reactions.[4]
-
Containerization: Place the solid this compound in its original container if possible, or in a new, clearly labeled, and sealable container made of a compatible material (e.g., high-density polyethylene - HDPE). The label should clearly state "this compound" and "For Chemical Waste Disposal."
-
Storage: Store the container in a designated satellite accumulation area (SAA) for non-hazardous waste.[10] This area should be away from general lab traffic and incompatible chemicals.
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of solid this compound in the regular trash.
Protocol 2: Disposal of Aqueous this compound Solutions
-
Evaluation: While dilute, neutral pH solutions of some non-hazardous chemicals may be approved for drain disposal by local regulations, it is best practice to avoid this for this compound solutions to minimize environmental release.[1][3][10]
-
Segregation: Collect all aqueous this compound solutions for chemical waste disposal. Do not pour them down the sink.
-
Containerization: Use a dedicated, leak-proof container labeled "Aqueous this compound Waste." Ensure the container is made of a compatible material and has a secure screw-top cap.
-
Storage: Store the waste container in the designated SAA, ensuring secondary containment (such as a spill tray) is used to prevent spills.
-
Disposal: When the container is full, arrange for pickup through your institution's chemical waste disposal program.
Protocol 3: Disposal of this compound-Contaminated Labware
-
Collection: Place all disposable labware that has come into contact with this compound (e.g., gloves, weighing paper, pipette tips, and contaminated paper towels) into a dedicated waste bag or container.
-
Segregation: This waste should be treated as non-hazardous chemical waste.
-
Containerization: The waste should be placed in a durable, leak-proof bag or a lined container. Label the container clearly as "this compound Contaminated Waste."
-
Disposal: Dispose of the container through your institution's chemical waste stream. Do not place it in the regular or biohazardous waste.
Protocol 4: Handling Empty this compound Containers
-
Decontamination: An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).[11]
-
Rinsate Collection: The rinsate from the first rinse should be collected and disposed of as aqueous this compound waste. Subsequent rinsates can typically be disposed of down the drain, but check with your local EHS guidelines.
-
Container Disposal: Once triple-rinsed, the container can be disposed of as regular non-hazardous waste or recycled, depending on the container material and local recycling capabilities. Deface the original label to prevent any confusion.[12]
Summary of Disposal Procedures
| Waste Form | Recommended Disposal Method | Key Considerations |
| Unused/Expired Solid this compound | Collection for licensed chemical waste disposal. | Segregate as non-hazardous chemical waste. Do not dispose of in regular trash. |
| Aqueous this compound Solutions | Collection for licensed chemical waste disposal. | Avoid drain disposal. Use a dedicated, labeled container with secondary containment. |
| This compound-Contaminated Labware | Collection for licensed chemical waste disposal. | Segregate from regular and biohazardous waste. Use a labeled, leak-proof container. |
| Empty this compound Containers | Triple-rinse, then recycle or dispose of as non-hazardous waste. | Collect the first rinsate as chemical waste. Deface the original label. |
Conclusion: A Commitment to Excellence
The proper disposal of this compound, while seemingly straightforward, is a critical aspect of responsible laboratory management. By adhering to these protocols, researchers and scientists can ensure the safety of their colleagues, protect the environment, and uphold the highest standards of scientific practice. This commitment to the complete lifecycle of laboratory chemicals builds a foundation of trust and demonstrates a dedication to excellence that extends beyond the research bench.
References
- Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan.
- Quicknews. (2025, September 25). Wastewater Treatment Plants Are a Major Source of Pharmaceutical Pollution.
- Samarkand Global. (2024, November 15). Pharmaceutical Wastewater Management: Challenges and Solutions in 2024.
- The Chemical Engineer. (2019, October 7).
- National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
- National Science Teaching Association. (2024, August 16).
- US Bio-Clean. (n.d.).
- TriHaz Solutions. (2023, March 20). Non-hazardous Pharmaceutical Waste Disposal.
- Santa Cruz Biotechnology, Inc. (n.d.).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 135398658.
- DC Fine Chemicals. (n.d.).
- ResearchGate. (2025, August 6).
- CSIRO Publishing. (2003, January 31). This compound in coastal waters of the Adriatic Sea.
- MDPI. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). Stability of this compound under several parameters.
- National Center for Biotechnology Information. (2022, September 27).
- OpenAgrar. (n.d.). Degradation of this compound in fortified vitamin juices during long term storage.
- Cochrane Library. (n.d.). Provision of this compound for reducing arsenic toxicity in arsenic-exposed children and adults.
- ChemicalBook. (n.d.). This compound | 59-30-3.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (2022, September 27).
Sources
- 1. epa.gov [epa.gov]
- 2. Removing pharmaceutical pollutants from wastewater - News - The Chemical Engineer [thechemicalengineer.com]
- 3. Pharmaceuticals In Sewage Treatment: Causes, Effects, And Solutions - Manning Environmental [manningenvironmental.com]
- 4. waterandwastewater.com [waterandwastewater.com]
- 5. quicknews.co.za [quicknews.co.za]
- 6. mdpi.com [mdpi.com]
- 7. Model studies on the stability of this compound and 5-methyltetrahydrothis compound degradation during thermal treatment in combination with high hydrostatic pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. sfasu.edu [sfasu.edu]
A Guide to the Safe Handling of Folic Acid: Personal Protective Equipment and Disposal
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of folic acid in a laboratory setting. As Senior Application Scientist, this document is crafted to empower researchers, scientists, and drug development professionals with the knowledge to maintain a safe working environment, grounded in scientific principles and field-proven best practices.
Understanding the Hazard Profile of this compound
This compound, a B vitamin, is generally not classified as a hazardous substance.[1][2][3] However, its physical form as a fine powder presents specific handling challenges. The primary risks are associated with inhalation of the dust and direct contact with eyes and skin. While not highly reactive, this compound is a combustible solid, and minimizing dust accumulation is crucial to prevent potential dust explosions.[2]
Core Principles of this compound Handling
The safe handling of this compound is predicated on a hierarchy of controls, prioritizing engineering and administrative controls, supplemented by the correct use of Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of this compound powder should occur in a well-ventilated area.[1][4] A chemical fume hood or a powder containment hood is highly recommended to minimize the dispersion of airborne particles.
-
Static Control: Use of anti-static tools and grounding of equipment can mitigate the risk of dust ignition.
Administrative Controls: Standard Operating Procedures
-
Minimize Quantities: Only work with the smallest practical quantities of this compound powder to reduce the potential for exposure and spills.
-
Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel.
-
Hygiene Practices: Always wash hands thoroughly with soap and water after handling this compound.[4] Avoid eating, drinking, or smoking in areas where this compound is handled.[1]
Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is critical for minimizing direct exposure to this compound. The following table outlines the recommended PPE for various handling scenarios.
| Handling Scenario | Required PPE | Rationale |
| Weighing and Aliquoting Powder | - Safety glasses with side shields or safety goggles- Nitrile gloves- Lab coat- N95 respirator (or equivalent) | - Eye Protection: Prevents airborne particles from entering the eyes.[1][4][5]- Hand Protection: Prevents direct skin contact.[1][4][5]- Body Protection: Protects clothing and skin from contamination.[4][5]- Respiratory Protection: Essential to prevent inhalation of fine dust particles.[2] |
| Preparing Solutions | - Safety glasses with side shields or safety goggles- Nitrile gloves- Lab coat | - Eye Protection: Protects against splashes of the solution.- Hand Protection: Prevents skin contact with the solution.- Body Protection: Protects clothing from splashes. |
| Cleaning Spills | - Safety glasses with side shields or safety goggles- Nitrile gloves- Lab coat- N95 respirator (if cleaning a powder spill) | - Eye, Hand, and Body Protection: Protects against direct contact with the spilled material.- Respiratory Protection: Necessary for powder spills to prevent inhalation during cleanup. |
Procedural Guide: Step-by-Step Handling and Disposal
This section provides a detailed protocol for the safe handling and disposal of this compound.
Workflow for Safe Handling of this compound Powder
Caption: Workflow for the safe handling of this compound powder.
Protocol for Handling this compound Powder
-
Preparation:
-
Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.[4][5]
-
Don the appropriate PPE as outlined in the table above.
-
Gather all necessary equipment: spatulas, weigh boats, containers, solvents, etc.
-
-
Weighing and Transfer:
-
Carefully weigh the desired amount of this compound powder. Avoid creating dust clouds.
-
Use a clean spatula for transfer.
-
If preparing a solution, slowly add the powder to the solvent while stirring to prevent clumping and splashing.
-
-
Storage:
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Unused this compound:
-
Do not dispose of this compound down the drain.
-
For small quantities, mix the this compound powder with an inert, non-combustible material such as sand or cat litter.[6][7][8]
-
Place the mixture in a sealed, labeled container.
-
Dispose of the container in the trash, in accordance with local regulations.[6][7]
-
-
Contaminated PPE and Materials:
-
Place used gloves, weigh boats, and other contaminated disposable materials into a sealed plastic bag.
-
Dispose of the bag in the regular laboratory waste, unless local regulations require otherwise.
-
-
Empty Containers:
-
Rinse empty this compound containers with a suitable solvent (e.g., water) three times.
-
Dispose of the rinsate as chemical waste if required by your institution's policies.
-
The cleaned container can then be recycled or disposed of as regular waste.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[3]
-
Spills: For small powder spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[4] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
By adhering to these guidelines, you can ensure the safe handling of this compound in your laboratory, protecting yourself, your colleagues, and the environment.
References
- DSM-Firmenich. This compound Safety Data Sheet.
- Carl ROTH. Safety Data Sheet: this compound.
- Cayman Chemical. This compound - Safety Data Sheet.
- Sigma-Aldrich. SAFETY DATA SHEET - this compound.
- Fisher Scientific. SAFETY DATA SHEET - this compound.
- Cambridge Commodities. This compound 97-102%.
- MedChemExpress. This compound-SDS-MedChemExpress.
- Medical Waste Pros. How Do You Dispose of Old Vitamins?. (2024-02-05).
- Fullscript. How to Dispose Vitamins & Supplements. (2025-03-23).
- Nationwide Children's Hospital. Medicine: Proper Disposal.
Sources
- 1. carlroth.com [carlroth.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medicalwastepros.com [medicalwastepros.com]
- 7. How to Dispose Vitamins & Supplements | Fullscript [fullscript.com]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
